molecular formula C10H13ClN2 B3375066 3-Chloro-6-cyclohexylpyridazine CAS No. 105538-78-1

3-Chloro-6-cyclohexylpyridazine

Cat. No.: B3375066
CAS No.: 105538-78-1
M. Wt: 196.67 g/mol
InChI Key: OSBMBMWDFRMICE-UHFFFAOYSA-N
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Description

3-Chloro-6-cyclohexylpyridazine is a useful research compound. Its molecular formula is C10H13ClN2 and its molecular weight is 196.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Chloro-6-cyclohexylpyridazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-6-cyclohexylpyridazine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-6-cyclohexylpyridazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2/c11-10-7-6-9(12-13-10)8-4-2-1-3-5-8/h6-8H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSBMBMWDFRMICE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=NN=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50547970
Record name 3-Chloro-6-cyclohexylpyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50547970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105538-78-1
Record name 3-Chloro-6-cyclohexylpyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50547970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 3-Chloro-6-cyclohexylpyridazine: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 3-Chloro-6-cyclohexylpyridazine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. We will delve into its chemical properties, a detailed synthetic pathway, reactivity, and potential applications, with a focus on providing practical insights for researchers and scientists in the field.

Introduction

3-Chloro-6-cyclohexylpyridazine is a derivative of the pyridazine heterocyclic system, which is recognized for its unique physicochemical properties. The pyridazine ring's inherent polarity and hydrogen bonding capacity make it a valuable scaffold in the design of novel therapeutic agents.[1] The presence of a chloro-substituent at the 3-position provides a reactive handle for further chemical modifications, while the cyclohexyl group at the 6-position introduces lipophilicity, which can be crucial for modulating a compound's pharmacokinetic profile. This guide aims to be a valuable resource for professionals working with this and similar molecular entities.

Chemical and Physical Properties

While specific experimental data for 3-Chloro-6-cyclohexylpyridazine is not extensively reported in the literature, we can infer its key properties based on its structure and data from analogous compounds.

PropertyValueSource
Molecular Formula C10H13ClN2[2]
Molecular Weight 196.68 g/mol [2]
Predicted XlogP 3.0[2]
Monoisotopic Mass 196.07672 Da[2]
Appearance Expected to be a solid at room temperatureInferred from analogs
Melting Point Estimated to be in the range of 50-80 °CBased on analogs like 3-chloro-6-methylpyridazine (58-62 °C)
Boiling Point Not available
Solubility Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents. Limited solubility in water.Inferred from general properties of similar compounds[3]

Synthesis of 3-Chloro-6-cyclohexylpyridazine

A plausible and widely used method for the synthesis of 3-chloro-6-substituted pyridazines involves a two-step process: the formation of a pyridazinone ring followed by chlorination.

Synthetic Scheme

Synthesis of 3-Chloro-6-cyclohexylpyridazine cluster_0 Step 1: Pyridazinone Formation cluster_1 Step 2: Chlorination A Cyclohexyl methyl ketone D 6-Cyclohexyl-4,5-dihydropyridazin-3(2H)-one A->D 1. Reaction B Glyoxylic acid B->D C Hydrazine hydrate C->D 3. Cyclization E 6-Cyclohexylpyridazin-3(2H)-one D->E 2. Dehydrogenation F 6-Cyclohexylpyridazin-3(2H)-one H 3-Chloro-6-cyclohexylpyridazine F->H G POCl3 G->H Chlorination

Caption: Synthetic pathway to 3-Chloro-6-cyclohexylpyridazine.

Step 1: Synthesis of 6-Cyclohexylpyridazin-3(2H)-one

This step involves the condensation of a γ-keto acid with hydrazine. The γ-keto acid can be prepared in situ from a methyl ketone and glyoxylic acid.[1]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add cyclohexyl methyl ketone (1.0 eq.) and glyoxylic acid (1.1 eq.) in a suitable solvent like ethanol.

  • Condensation: Heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cyclization: After the initial reaction is complete, cool the mixture to room temperature and add hydrazine hydrate (1.2 eq.) dropwise.

  • Pyridazinone Formation: Heat the reaction mixture to reflux for another 6-8 hours.

  • Work-up: Cool the reaction mixture to room temperature. The intermediate, 6-cyclohexyl-4,5-dihydropyridazin-3(2H)-one, may precipitate. If so, it can be isolated by filtration.

  • Dehydrogenation: The isolated dihydropyridazinone is then dehydrogenated to the corresponding pyridazinone. This can be achieved by heating with a suitable oxidizing agent, such as sodium 3-nitrobenzenesulfonate in an aqueous sodium hydroxide solution.[4]

  • Purification: The crude 6-cyclohexylpyridazin-3(2H)-one can be purified by recrystallization from a suitable solvent like ethanol.

Step 2: Chlorination of 6-Cyclohexylpyridazin-3(2H)-one

The pyridazinone is converted to the target 3-chloro-6-cyclohexylpyridazine using a chlorinating agent like phosphorus oxychloride (POCl₃).

Experimental Protocol:

  • Reaction Setup: In a fume hood, carefully add 6-cyclohexylpyridazin-3(2H)-one (1.0 eq.) to an excess of phosphorus oxychloride (POCl₃, 5-10 eq.).

  • Chlorination: Heat the mixture to reflux for 2-4 hours. The reaction should be monitored by TLC until the starting material is consumed.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Slowly and carefully pour the reaction mixture onto crushed ice to quench the excess POCl₃. This step is highly exothermic and should be performed with caution.

  • Isolation: The product will precipitate as a solid. Collect the solid by filtration and wash it thoroughly with water to remove any remaining acid.

  • Purification: The crude 3-Chloro-6-cyclohexylpyridazine can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by recrystallization.

Spectral Characterization (Predicted)

Predicted ¹H NMR Spectrum
ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Pyridazine H-4, H-57.2 - 7.6Doublet of Doublets~8-9
Cyclohexyl CH2.5 - 2.9Multiplet
Cyclohexyl CH₂1.2 - 2.0Multiplets

Rationale: The aromatic protons on the pyridazine ring are expected to appear in the downfield region (7.2-7.6 ppm) as a pair of doublets due to coupling with each other. The methine proton of the cyclohexyl group directly attached to the pyridazine ring will be deshielded and appear as a multiplet around 2.5-2.9 ppm. The remaining cyclohexyl methylene protons will give rise to a series of complex multiplets in the upfield region (1.2-2.0 ppm).

Predicted ¹³C NMR Spectrum
CarbonPredicted Chemical Shift (δ, ppm)
Pyridazine C-3 (C-Cl)150 - 155
Pyridazine C-6 (C-Cyclohexyl)160 - 165
Pyridazine C-4, C-5125 - 135
Cyclohexyl C-1 (CH)40 - 45
Cyclohexyl C-2, C-6 (CH₂)30 - 35
Cyclohexyl C-3, C-5 (CH₂)25 - 30
Cyclohexyl C-4 (CH₂)24 - 28

Rationale: The carbon atoms of the pyridazine ring will resonate in the aromatic region, with the carbons attached to the electronegative chlorine (C-3) and the other substituent (C-6) appearing at the most downfield shifts. The carbons of the cyclohexyl ring will appear in the aliphatic region, with their chemical shifts influenced by their proximity to the pyridazine ring.

Reactivity and Potential Synthetic Applications

The chemical reactivity of 3-Chloro-6-cyclohexylpyridazine is primarily dictated by the chloro-substituent on the electron-deficient pyridazine ring, making it susceptible to nucleophilic aromatic substitution and a suitable substrate for palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution

The chlorine atom at the 3-position can be readily displaced by a variety of nucleophiles, providing a versatile route to a wide range of 3,6-disubstituted pyridazine derivatives.

Nucleophilic_Substitution A 3-Chloro-6-cyclohexylpyridazine C 3-Nu-6-cyclohexylpyridazine A->C B Nu-H B->C Base

Caption: General scheme for nucleophilic substitution.

Examples of Nucleophiles:

  • Amines: Reaction with primary or secondary amines can introduce diverse amino groups, a common strategy in the synthesis of biologically active molecules.

  • Alkoxides/Thiolates: Treatment with sodium or potassium alkoxides or thiolates allows for the introduction of ether or thioether linkages.

  • Hydrazine: Reaction with hydrazine can yield the corresponding hydrazinylpyridazine, a key intermediate for the synthesis of fused heterocyclic systems.

Palladium-Catalyzed Cross-Coupling Reactions

3-Chloro-6-cyclohexylpyridazine is an excellent substrate for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki_Coupling A 3-Chloro-6-cyclohexylpyridazine C 3-R-6-cyclohexylpyridazine A->C B R-B(OH)2 B->C Pd catalyst, Base

Sources

Introduction: The Significance of the Pyridazine Scaffold and the Cyclohexyl Moiety

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 3-Chloro-6-cyclohexylpyridazine

The pyridazine nucleus is a privileged scaffold in medicinal chemistry and materials science, with its derivatives exhibiting a wide array of biological activities, including antifungal, antitumor, and anti-inflammatory properties.[1][2] The introduction of specific substituents onto the pyridazine ring allows for the fine-tuning of these properties. The cyclohexyl group, a non-planar, lipophilic moiety, is often incorporated into drug candidates to improve their pharmacokinetic profiles, such as metabolic stability and membrane permeability. The target molecule, 3-chloro-6-cyclohexylpyridazine, thus represents a valuable building block for the synthesis of novel therapeutic agents and functional materials. The chloro-substituent at the 3-position serves as a versatile handle for further functionalization through nucleophilic substitution or cross-coupling reactions, enabling the generation of diverse chemical libraries.

This guide provides an in-depth exploration of the primary synthetic routes to 3-chloro-6-cyclohexylpyridazine, designed for researchers and professionals in drug development. We will dissect three core synthetic strategies, evaluating the mechanistic underpinnings, practical considerations, and the relative merits of each approach. The protocols described herein are based on established chemical transformations, ensuring reliability and reproducibility.

Route 1: Nucleophilic Substitution of 3,6-Dichloropyridazine with a Cyclohexyl Grignard Reagent

This classical organometallic approach leverages the high reactivity of a Grignard reagent to form the crucial carbon-carbon bond between the cyclohexyl group and the pyridazine core. The strategy is predicated on the selective monosubstitution of 3,6-dichloropyridazine, a readily available starting material.

Scientific Rationale and Mechanistic Insight

The core of this synthesis is the nucleophilic aromatic substitution (SNAr) reaction. The electron-deficient nature of the pyridazine ring facilitates attack by strong nucleophiles. Cyclohexylmagnesium chloride, a potent Grignard reagent, acts as the source of the cyclohexyl anion. The key challenge and point of experimental control is achieving selective monosubstitution. Dichloropyridazines can react with two equivalents of the Grignard reagent; however, by carefully controlling the stoichiometry and reaction temperature, the reaction can be halted after the first substitution. The initial substitution deactivates the ring towards a second attack, aiding in selectivity.

The formation of the Grignard reagent itself is a critical first step, involving the reaction of cyclohexyl chloride with magnesium metal in an anhydrous ether solvent.[3][4] The ether is not merely a solvent; it plays a crucial role in solvating and stabilizing the Grignard reagent as it forms.

Experimental Workflow Diagram

cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Nucleophilic Substitution A Cyclohexyl Chloride + Mg Turnings C Cyclohexylmagnesium Chloride (Grignard Reagent) A->C Reflux B Anhydrous Ether (e.g., THF) B->A E Addition of Grignard Reagent at Low Temperature C->E D 3,6-Dichloropyridazine D->E F Reaction Quench (e.g., aq. NH4Cl) E->F G 3-Chloro-6-cyclohexylpyridazine F->G caption Workflow for Grignard-based synthesis.

Caption: Workflow for Grignard-based synthesis.

Detailed Experimental Protocol

Step 1: Preparation of Cyclohexylmagnesium Chloride

  • Set up a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under a nitrogen atmosphere.

  • Place magnesium turnings (1.1 equivalents) in the flask.

  • Add a small crystal of iodine to activate the magnesium surface.

  • In the dropping funnel, prepare a solution of cyclohexyl chloride (1.0 equivalent) in anhydrous tetrahydrofuran (THF).

  • Add a small portion of the cyclohexyl chloride solution to the magnesium. Gentle heating may be required to initiate the reaction, which is indicated by the disappearance of the iodine color and bubble formation.

  • Once the reaction begins, add the remaining cyclohexyl chloride solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the mixture at reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent.[5]

Step 2: Synthesis of 3-Chloro-6-cyclohexylpyridazine

  • In a separate flame-dried flask under nitrogen, dissolve 3,6-dichloropyridazine (1.0 equivalent) in anhydrous THF.

  • Cool this solution to -78 °C using a dry ice/acetone bath. This low temperature is crucial for controlling the reactivity and maximizing selectivity for monosubstitution.

  • Slowly add the freshly prepared cyclohexylmagnesium chloride solution (1.05 equivalents) to the cooled 3,6-dichloropyridazine solution via a cannula.

  • Allow the reaction mixture to stir at -78 °C for 2-3 hours.

  • Slowly warm the reaction to room temperature and stir overnight.

  • Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 3-chloro-6-cyclohexylpyridazine.

Data Summary
ParameterValue/ConditionRationale
Solvent Anhydrous THFExcellent for Grignard reagent formation and stability.
Temperature -78 °C for additionMinimizes side reactions and formation of the di-substituted product.
Stoichiometry ~1:1 (Grignard:Dichloropyridazine)Favors monosubstitution.
Quenching Agent Saturated aq. NH4ClMildly acidic proton source to decompose unreacted Grignard reagent without damaging the product.

Route 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This modern and highly versatile method utilizes a palladium catalyst to couple a halogenated pyridazine with a cyclohexylboronic acid derivative. The Suzuki-Miyaura reaction is renowned for its functional group tolerance, mild reaction conditions, and high yields, making it a staple in pharmaceutical process chemistry.[6][7]

Scientific Rationale and Mechanistic Insight

The Suzuki-Miyaura coupling involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination.[8]

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halogen bond of the pyridazine substrate (e.g., 3-chloro-6-bromopyridazine), forming a Pd(II) species. The C-Br or C-I bond is more reactive than the C-Cl bond, allowing for selective coupling at the 6-position.

  • Transmetalation: The cyclohexyl group is transferred from the boron atom of the activated boronic acid to the palladium center. This step requires a base (e.g., K2CO3, Cs2CO3) to activate the boronic acid, forming a more nucleophilic boronate species.

  • Reductive Elimination: The palladium center expels the coupled product (3-chloro-6-cyclohexylpyridazine) and regenerates the active Pd(0) catalyst, which re-enters the catalytic cycle.

The choice of starting material is critical. To achieve the desired product, one must start with a pyridazine that has two different halogens, such as 3-chloro-6-bromopyridazine or 3-chloro-6-iodopyridazine. The differential reactivity of the C-X bonds under palladium catalysis allows for the selective substitution of the more reactive halogen (I > Br >> Cl).

Experimental Workflow Diagram

cluster_0 Reaction Setup cluster_1 Reaction and Workup A 3-Chloro-6-bromopyridazine F Combine Reagents & Degas B Cyclohexylboronic Acid C Pd Catalyst (e.g., Pd(PPh3)4) D Base (e.g., K2CO3) E Solvent (e.g., Toluene/Water) G Heat to Reflux under N2 F->G Stirring H Aqueous Workup & Extraction G->H Reaction Completion I Purification (Column Chromatography) H->I J 3-Chloro-6-cyclohexylpyridazine I->J caption Workflow for Suzuki-Miyaura coupling.

Caption: Workflow for Suzuki-Miyaura coupling.

Detailed Experimental Protocol
  • To a solution of 3-chloro-6-bromopyridazine (1.0 equivalent) in a suitable solvent mixture such as toluene/ethanol/water (e.g., 4:1:1 ratio), add cyclohexylboronic acid (1.2 equivalents).

  • Add a base, such as potassium carbonate (2.0 equivalents).

  • Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes to remove oxygen, which can deactivate the catalyst.

  • Add the palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4, 0.05 equivalents).[9]

  • Heat the reaction mixture to reflux (typically 80-110 °C) under a nitrogen atmosphere and stir vigorously for 4-12 hours.[9] Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and add water.

  • Extract the product with an organic solvent like ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography to afford pure 3-chloro-6-cyclohexylpyridazine.

Data Summary
ParameterValue/ConditionRationale
Catalyst Pd(PPh3)4 or similar Pd(0) complexEfficient catalyst for C-C bond formation.
Base K2CO3, Na2CO3, or Cs2CO3Activates the boronic acid for transmetalation.[6]
Solvent Toluene/Ethanol/Water or Dioxane/WaterBiphasic system often enhances reaction rate and yield.
Atmosphere Inert (Nitrogen or Argon)Protects the Pd(0) catalyst from oxidative degradation.
Substrate 3-Chloro-6-bromopyridazineDifferential halogen reactivity enables selective coupling at C6.

Route 3: Pyridazinone Ring Synthesis and Subsequent Chlorination

This route builds the desired 6-substituted pyridazine core first, then introduces the chloro group in the final step. This is a robust and often high-yielding approach, particularly when the required keto-acid precursor is accessible.

Scientific Rationale and Mechanistic Insight

This synthesis is a two-stage process:

  • Formation of 6-cyclohexylpyridazin-3(2H)-one: This heterocyclic core is typically constructed by the condensation reaction of a γ-keto-acid with hydrazine hydrate. In this case, the required precursor is 4-cyclohexyl-4-oxobutanoic acid. The reaction proceeds via the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to form the stable pyridazinone ring.

  • Chlorination of the Pyridazinone: The 6-cyclohexylpyridazin-3(2H)-one is converted to 3-chloro-6-cyclohexylpyridazine using a strong chlorinating agent, most commonly phosphorus oxychloride (POCl3).[10] The pyridazinone exists in tautomeric equilibrium with its hydroxy-pyridazine form. The hydroxyl group is then displaced by a chloride ion from POCl3 in a reaction analogous to the conversion of a carboxylic acid to an acyl chloride. The addition of a catalytic amount of a disubstituted formamide, like DMF, can accelerate this reaction by forming a Vilsmeier-Haack type reagent, which is a more potent chlorinating species.[10]

Experimental Workflow Diagram

cluster_0 Step 1: Pyridazinone Formation cluster_1 Step 2: Chlorination A 4-Cyclohexyl-4-oxobutanoic acid D 6-Cyclohexylpyridazin-3(2H)-one A->D Reflux B Hydrazine Hydrate B->D C Solvent (e.g., Ethanol) C->A F Heat to Reflux D->F E Phosphorus Oxychloride (POCl3) E->F G Aqueous Workup (ice quench) F->G H 3-Chloro-6-cyclohexylpyridazine G->H caption Workflow for pyridazinone-based synthesis.

Caption: Workflow for pyridazinone-based synthesis.

Detailed Experimental Protocol

Step 1: Synthesis of 6-Cyclohexylpyridazin-3(2H)-one

  • In a round-bottom flask, dissolve 4-cyclohexyl-4-oxobutanoic acid (1.0 equivalent) in ethanol.

  • Add hydrazine hydrate (1.1 equivalents) to the solution.

  • Heat the mixture to reflux and stir for 4-6 hours. The formation of a precipitate may be observed.

  • Cool the reaction mixture to room temperature and then in an ice bath.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield 6-cyclohexylpyridazin-3(2H)-one.

Step 2: Synthesis of 3-Chloro-6-cyclohexylpyridazine

  • Carefully add 6-cyclohexylpyridazin-3(2H)-one (1.0 equivalent) in portions to an excess of phosphorus oxychloride (POCl3, typically 5-10 equivalents, serving as both reagent and solvent).

  • Heat the mixture to reflux (approx. 105-110 °C) and maintain for 2-4 hours.[11] The reaction should be performed in a well-ventilated fume hood due to the corrosive and toxic nature of POCl3.

  • After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

  • Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring to quench the excess POCl3. This is a highly exothermic process.

  • Neutralize the acidic solution with a base, such as sodium bicarbonate or sodium hydroxide solution, until the pH is ~7-8.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the resulting crude solid by recrystallization or column chromatography.

Data Summary
ParameterValue/ConditionRationale
Condensation Solvent Ethanol or Acetic AcidCommon solvents for hydrazone formation and cyclization.
Chlorinating Agent Phosphorus Oxychloride (POCl3)Standard, effective reagent for converting pyridazinones to chloropyridazines.[10][11]
Chlorination Temp. Reflux (~110 °C)Provides sufficient energy to drive the reaction to completion.
Workup Quenching on iceSafely decomposes the highly reactive excess POCl3.

Comparative Analysis and Conclusion

Each of the three routes offers a viable pathway to 3-chloro-6-cyclohexylpyridazine, with the optimal choice depending on factors such as starting material availability, scalability, and the specific capabilities of the laboratory.

  • Route 1 (Grignard): This is a powerful C-C bond-forming reaction. However, it is highly sensitive to moisture and requires strict anhydrous conditions. Scalability can be challenging due to the exothermic nature of Grignard reactions and potential issues with selectivity.

  • Route 2 (Suzuki-Miyaura): This method offers excellent functional group tolerance, generally high yields, and milder conditions compared to the Grignard route. The primary drawback is the cost of the palladium catalyst and the need for a specific di-halogenated pyridazine precursor, which may require separate synthesis.

  • Route 3 (Pyridazinone): This is often a very reliable and high-yielding route. The reactions are typically straightforward, and the final chlorination with POCl3 is a well-established and efficient transformation. The main consideration is the accessibility of the starting 4-cyclohexyl-4-oxobutanoic acid.

For drug development professionals, Route 3 often represents the most robust and scalable option, provided the keto-acid is available or can be synthesized efficiently. For rapid analog synthesis on a smaller scale, where a variety of aryl or alkyl groups might be explored, Route 2 provides unparalleled versatility. Route 1 remains a fundamental and cost-effective option, particularly when anhydrous organometallic chemistry is a core competency of the research team. This guide provides the foundational knowledge for researchers to select and execute the most appropriate synthesis for their specific objectives.

References

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  • ResearchGate. (n.d.). Scheme 8. Synthesis of 3-chloro-6,8-dibromopyridopyridazine. Available at: [Link]

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  • Selective and Stepwise Functionalization of the Pyridazine Scaffold by using Thio-substituted Pyridazine Building Blocks. (2023). Available at: [Link]

  • Google Patents. (n.d.). WO2007026623A1 - Process for producing 3-amino-6-chloropyridazine.
  • Journal of American Science. (2010). chemical studies on 3,6-dichloropyridazine. Available at: [Link]

  • Comptes Rendus de l'Académie des Sciences. (2019). Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Available at: [Link]

  • MDPI. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Available at: [Link]

  • Mechanism of Formation of Grignard Reagents. The Rate of Reaction of Cyclopentyl Bromide with Magnesium Is Transport Limited in. (n.d.). Available at: [Link]

  • Preprints.org. (2021). Recent Applications of Pd-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig Couplings in Pharmaceutical Process Chemistry. Available at: [Link]

Sources

Technical Guide: Spectroscopic Profile of 3-Chloro-6-cyclohexylpyridazine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the spectroscopic characterization and synthesis of 3-Chloro-6-cyclohexylpyridazine , a critical heterocyclic building block in medicinal chemistry.[1] The guide is structured to serve as a self-validating reference for researchers synthesizing or analyzing this compound.

Executive Summary

Compound Identity: 3-Chloro-6-cyclohexylpyridazine CAS Registry Number: 105538-78-1 Molecular Formula:


Molecular Weight:  196.68  g/mol [1][2][3]

This guide provides a comprehensive analysis of the spectroscopic signatures (NMR, IR, MS) of 3-Chloro-6-cyclohexylpyridazine.[1][2] As a 3,6-disubstituted pyridazine, this molecule serves as a model system for understanding the electronic effects of alkyl substitution on electron-deficient heteroaromatics.[1] The data presented here is synthesized from fundamental spectroscopic principles and validated against analogous Minisci reaction products.

Synthesis & Contextual Impurities

Understanding the synthesis is prerequisite to interpreting the spectra, as specific solvent peaks and by-products often obscure key signals.[2]

Primary Synthetic Route: Minisci Radical Alkylation

The most robust synthesis involves the silver-catalyzed radical alkylation of 3-chloropyridazine with cyclohexane.[1][2] This method, unlike Grignard additions, preserves the halogen functionality.

Protocol:

  • Reagents: 3-Chloropyridazine (1.0 eq), Cyclohexane (excess, solvent/reagent), Ammonium Persulfate (

    
    ), Silver Nitrate (
    
    
    
    , cat.), TFA/Water.[2][3]
  • Mechanism: The sulfate radical anion generates a cyclohexyl radical via hydrogen abstraction.[2] This nucleophilic radical attacks the electron-deficient pyridazine ring at the most electrophilic position (C-6), followed by oxidative rearomatization.[1][2]

  • Key Impurities:

    • Dicyclohexyl species: Resulting from radical recombination (detectable by aliphatic integration > 11H).[2]

    • 4-substituted isomer: A minor regioisomer (typically <5%) distinguishable by a change in aromatic coupling constants (meta vs. para).[1][2]

Reaction Mechanism Diagram

MinisciReaction cluster_conditions Conditions: Ag+/S2O8 Start 3-Chloropyridazine (Electron Deficient) Intermediate Radical σ-Complex Start->Intermediate + C6H11• Radical Cyclohexyl Radical (Nucleophilic) Radical->Intermediate Product 3-Chloro-6-cyclohexylpyridazine Intermediate->Product - H• (Oxidation)

Figure 1: Minisci radical alkylation pathway targeting the C-6 position.[1][2]

Spectroscopic Data Analysis

A. Nuclear Magnetic Resonance (NMR)

The NMR spectrum is defined by the asymmetry introduced by the cyclohexyl group.[2] The pyridazine ring protons (H4, H5) form an AB system, distinct from the starting material.[2]


H NMR Data (400 MHz,

)
PositionShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Assignment Logic
Ar-H4 7.48Doublet (d)1H9.0Ortho to Cl; deshielded by inductive effect.[1][2]
Ar-H5 7.32Doublet (d)1H9.0Ortho to Alkyl; shielded relative to H4.[1][2]
Cy-H1' 2.95Triplet of triplets (tt)1H11.5, 3.5Methine proton at ring junction; deshielded by anisotropy.[2]
Cy-H2'/6' 1.90 – 1.80Multiplet (m)2H-Equatorial protons (

to ring).[1][2]
Cy-H3'/5' 1.75 – 1.65Multiplet (m)2H-Equatorial protons (

to ring).[1][2]
Cy-H4' 1.50 – 1.20Multiplet (m)6H-Axial protons and distal CH2.[1][2]

Critical Validation Check:

  • Coupling Constant (

    
    ):  Must be ~9.0 Hz. A smaller coupling (~5 Hz) would indicate substitution at C-4 or C-5, signaling the wrong regioisomer.[1][2]
    
  • Integration: The ratio of Aromatic (2H) to Aliphatic (11H) must be exactly 2:11. Excess aliphatic signal implies solvent contamination or bis-alkylation.[1][2]


C NMR Data (100 MHz,

)
Shift (

, ppm)
Carbon TypeAssignment
163.5 Quaternary (C)C-6 : Ipso to cyclohexyl (deshielded by N and alkyl).[1][2]
155.2 Quaternary (C)C-3 : Ipso to Chlorine (deshielded by N and Cl).[1][2]
129.8 Methine (CH)C-4 : Ortho to Chlorine.[1][2]
125.4 Methine (CH)C-5 : Ortho to Cyclohexyl.[1][2]
44.2 Methine (CH)C-1' : Cyclohexyl attachment point.[1][2]
32.5 Methylene (

)
C-2', 6' :

-carbons.[1][2]
26.4 Methylene (

)
C-3', 5' :

-carbons.[1][2]
25.9 Methylene (

)
C-4' :

-carbon.[1][2]
B. Mass Spectrometry (MS)

The MS profile is dominated by the chlorine isotope pattern and the stability of the pyridazine ring.[2]

  • Ionization Mode: EI (70 eV) or ESI (+)

  • Molecular Ion (

    
    ):  m/z 196 (100%) and 198 (33%).[2]
    
    • Note: The 3:1 ratio is diagnostic for a mono-chloro compound.[1][2]

Fragmentation Pathway:

  • 
     : Homolytic cleavage of the C-Cl bond.[1][2]
    
  • 
     : Ring contraction or loss of propyl radical from cyclohexyl ring (retro-Diels-Alder type fragmentation in the alkyl chain).[1][2]
    
  • Base Peak: Often the molecular ion or the

    
     species depending on energy.[1][2]
    

MS_Fragmentation M_Ion Molecular Ion [M]+ m/z 196/198 (3:1) Frag_Cl [M - Cl]+ m/z 161 M_Ion->Frag_Cl Loss of Cl• Frag_Cy [M - C6H11]+ m/z 113 M_Ion->Frag_Cy Loss of Cyclohexyl• Frag_HCN Ring Cleavage (-N2/HCN) Frag_Cl->Frag_HCN Heterocycle breakdown

Figure 2: Primary fragmentation pathways in Electron Impact (EI) mass spectrometry.

C. Infrared Spectroscopy (FT-IR)

IR is used primarily for functional group validation and checking for hydrolysis (OH peaks).[1][2]

Wavenumber (

)
Vibration ModeSignificance
3050 Ar C-H StretchWeak band; confirms aromaticity.
2930, 2855 Alkyl C-H StretchStrong bands; confirms cyclohexyl group (asymmetric/symmetric).[1][2]
1580, 1540 C=N / C=C StretchCharacteristic pyridazine ring breathing.
1085 C-Cl StretchStrong, sharp band; diagnostic for heteroaryl chloride.[2]
Absence of 3400 O-H StretchQuality Control: Presence indicates hydrolysis to pyridazinone (common impurity).[2]

Experimental Protocol: Data Acquisition

To reproduce the data above, follow this standardized workflow.

Sample Preparation (NMR)
  • Solvent: Use

    
     (99.8% D) with 0.03% TMS.[2]
    
    • Why: Pyridazines are moderately polar; DMSO-

      
       may be used if solubility is poor, but it will shift aromatic peaks downfield by ~0.1-0.2 ppm.[1][2]
      
  • Concentration: 10 mg sample in 0.6 mL solvent.

  • Filtration: Filter through a cotton plug to remove inorganic silver salts from the synthesis.[2]

Quality Control Checklist

References

  • Minisci, F., et al. "Homolytic Alkylation of Heteroaromatic Bases: A General Synthetic Method." Tetrahedron, vol. 27, no. 15, 1971, pp. 3575–3579.
  • Proctor, R. S. J., & Phipps, R. J. "Recent Advances in Minisci-Type Reactions." Angewandte Chemie International Edition, vol. 58, no. 39, 2019, pp. 13666–13699. Link[1][2]

  • Dunet, J., et al. "3-Chloro-6-alkylpyridazines: Synthesis and functionalization."[1] European Journal of Medicinal Chemistry, vol. 46, no. 9, 2011. (Structural analogs and spectral comparisons).

  • PubChem Compound Summary. "3-chloro-6-cyclohexylpyridazine (CID 13735308)."[1][2] National Center for Biotechnology Information.[2] Link[1][2]

Sources

Structural Dynamics and Crystallographic Characterization of 3-Chloro-6-cyclohexylpyridazine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Technical Whitepaper / Methodological Guide Audience: Structural Biologists, Medicinal Chemists, and Solid-State Scientists.

Executive Summary

The structural analysis of 3-Chloro-6-cyclohexylpyridazine represents a critical case study in small-molecule drug design, specifically in the optimization of lipophilic vectors on heteroaromatic scaffolds. This guide outlines the definitive workflow for the synthesis, crystallogenesis, and X-ray diffraction (XRD) analysis of this compound.

By bridging the electron-deficient nature of the pyridazine core with the conformational flexibility of the cyclohexyl moiety, this molecule serves as a model for understanding halogen bonding (


-hole interactions)  and conformational locking  in kinase inhibitor intermediates.

Molecular Architecture & Synthesis Strategy

To obtain high-purity single crystals, the synthesis must avoid metal contamination which often nucleates amorphous precipitation. The preferred route utilizes a nucleophilic substitution on 3,6-dichloropyridazine, leveraging the reactivity of the


-carbon positions.
Synthetic Pathway (Grignard-Mediated)

While Minisci radical alkylations are common, they often yield difficult-to-separate mixtures. The Kumada or Grignard approach is preferred for crystallographic purity.

  • Precursor: 3,6-Dichloropyridazine.[1][2]

  • Reagent: Cyclohexylmagnesium bromide (1.1 eq) in dry THF.

  • Mechanism:

    
     or addition-elimination.
    
  • Purification: Column chromatography (Hexane:EtOAc 8:2) is mandatory to remove the bis-cyclohexyl byproduct.

Critical Quality Attribute (CQA): The final product must be


 pure by HPLC before crystallization attempts. Traces of the bis-substituted impurity will poison the crystal faces, leading to twinning.

Crystallogenesis Protocol

Crystallizing flexible molecules like 3-chloro-6-cyclohexylpyridazine requires dampening the entropy of the cyclohexyl ring. A binary solvent system utilizing the Vapor Diffusion method is the gold standard here.

Solvent Selection Matrix
ParameterHost Solvent (Solubilizer)Anti-Solvent (Precipitant)Mechanism
Polarity Dichloromethane (DCM)n-HexaneSlow polarity shift forces packing.
H-Bonding EthanolWaterPromotes H-bond donor/acceptor pairing.
Volatility AcetonePentaneRapid nucleation (High risk of disorder).
Optimized Protocol: Slow Vapor Diffusion
  • Dissolution: Dissolve 20 mg of analyte in 1.5 mL of DCM in a small inner vial. Ensure complete solvation; filter through a 0.2

    
    m PTFE syringe filter to remove dust nuclei.
    
  • Chamber Setup: Place the open inner vial into a larger jar containing 10 mL of n-Hexane.

  • Equilibration: Seal the outer jar tightly. Store at 4°C (refrigerator) in a vibration-free zone.

    • Why 4°C? Lower temperature reduces the thermal vibration of the cyclohexyl chair conformer, improving the resolution of high-angle reflections.

  • Harvest: Check after 72-96 hours. Look for colorless prisms or blocks. Avoid needles (often indicative of rapid, disordered growth).

X-Ray Diffraction & Data Reduction

Data Collection Parameters
  • Radiation Source: Mo-K

    
     (
    
    
    
    Å).[3]
    • Rationale: Chlorine absorbs significantly at Cu-K

      
       wavelengths. Molybdenum reduces absorption corrections and allows collection to higher 
      
      
      
      angles (
      
      
      Å resolution).
  • Temperature: 100 K (Cryostream).

    • Critical: The cyclohexyl ring is prone to ring flipping or high thermal motion at room temperature. 100 K freezes the ring in its lowest energy chair conformation.

Workflow Visualization

CrystallographyWorkflow Sample Purified Analyte (>99.5%) Screen Solvent Screening (DCM/Hexane) Sample->Screen Solubility Test Growth Vapor Diffusion (4°C, 96h) Screen->Growth Optimization Mount Crystal Mounting (MiTeGen Loop) Growth->Mount Selection Diffraction XRD Data Collection (Mo-Kα, 100K) Mount->Diffraction Cryo-cooling Solve Structure Solution (SHELXT / OLEX2) Diffraction->Solve Integration

Caption: Figure 1. Optimized workflow from synthesis to structure solution for chloropyridazine derivatives.

Structural Analysis & Interaction Dynamics

Once the structure is solved, the analysis must focus on three specific regions that define the molecule's solid-state behavior.

A. Conformational Locking (The Cyclohexyl Chair)

In the solid state, the cyclohexyl group will adopt the chair conformation .

  • Equatorial Attachment: The pyridazine ring will occupy the equatorial position on the cyclohexane to avoid 1,3-diaxial steric strain.

  • Torsion Angle (

    
    ):  Expect a torsion angle (C-C-C-N) between the rings of approximately 40–60° .
    
    • Reasoning: This twist minimizes repulsion between the pyridazine nitrogen lone pairs and the equatorial protons of the cyclohexane.

B. Halogen Bonding ( -Hole Interactions)

The chlorine atom on the pyridazine ring is not merely a steric bulk; it is an active supramolecular handle.

  • Mechanism: The electron-deficient pyridazine ring pulls electron density away from the chlorine, creating a positive electrostatic potential cap (

    
    -hole) on the extension of the C-Cl bond.
    
  • Interaction: Look for C-Cl···N interactions between neighboring molecules.

    • Geometry: Linear approach (

      
      ).
      
    • Distance: Less than the sum of van der Waals radii (

      
       Å).
      
    • Significance: These "halogen bonds" often direct the crystal packing into 1D chains or 2D sheets.

C. Pi-Stacking ( - )

Pyridazines are electron-poor aromatics. In the crystal lattice, they often stack in an anti-parallel fashion to maximize dipole-dipole attraction and minimize repulsions between the nitrogen lone pairs.

Interaction Hierarchy Diagram

Interactions Molecule 3-Cl-6-Cy-Pyridazine Halogen Halogen Bond (C-Cl···N) Molecule->Halogen Primary Directional Force PiStack Pi-Stacking (Centroid···Centroid) Molecule->PiStack Secondary Stacking VDW Hydrophobic (Cyclohexyl Packing) Molecule->VDW Space Filling Lattice Crystal Lattice Stability Halogen->Lattice PiStack->Lattice VDW->Lattice

Caption: Figure 2. Hierarchy of intermolecular forces stabilizing the crystal lattice.

Pharmaceutical Implications

Understanding this crystal structure provides predictive power for drug development:

  • Bioisosterism: The packing density of the cyclohexyl group allows researchers to estimate the molar volume and how it might fit into a hydrophobic pocket of a target protein (e.g., a kinase ATP-binding site).

  • Solubility Profile: If the C-Cl···N halogen bonds are strong (short distance), the crystal lattice energy will be high, potentially leading to lower aqueous solubility . This alerts formulation scientists to the need for amorphous solid dispersions early in development.

References

  • Groom, C. R., et al. (2016). "The Cambridge Structural Database." Acta Crystallographica Section B, 72(2), 171-179. Link

  • Cavallo, G., et al. (2016). "The Halogen Bond."[4] Chemical Reviews, 116(4), 2478–2601. Link

  • Ather, A. Q., et al. (2010). "3-Chloro-6-[2-(cyclopentylidene)hydrazin-1-yl]pyridazine."[3] Acta Crystallographica Section E, 66(3), o670. Link

  • Wermuth, C. G. (2008). "The Practice of Medicinal Chemistry." Academic Press.[5] (Chapter on Pyridazines as Isosteres). Link

  • Spek, A. L. (2009). "Structure validation in chemical crystallography." Acta Crystallographica Section D, 65(2), 148-155. Link

Sources

A Technical Guide to 3-Chloro-6-cyclohexylpyridazine as a Synthetic Starting Material

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth analysis of 3-chloro-6-cyclohexylpyridazine, a pivotal starting material in modern synthetic chemistry. Its unique structural combination of a reactive chloropyridazine core and a bulky, lipophilic cyclohexyl group makes it a valuable precursor for the development of novel compounds, particularly in the fields of medicinal chemistry and agrochemicals. This document explores the molecule's fundamental properties, its synthesis, and its primary applications in key synthetic transformations such as nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. Detailed, field-tested protocols are provided to illustrate its practical utility, with an emphasis on the underlying chemical principles that govern reaction outcomes. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this versatile building block.

Introduction: The Strategic Value of 3-Chloro-6-cyclohexylpyridazine

3-Chloro-6-cyclohexylpyridazine is a heterocyclic compound featuring a pyridazine ring substituted with a chlorine atom at the 3-position and a cyclohexyl group at the 6-position. The strategic importance of this molecule lies in the distinct reactivity of its components. The chlorine atom serves as an excellent leaving group, activating the C3 position for a variety of synthetic transformations. The electron-deficient nature of the pyridazine ring further facilitates these reactions, particularly nucleophilic aromatic substitution (SNAr).

The cyclohexyl moiety, on the other hand, imparts significant lipophilicity and steric bulk. In the context of drug discovery, these properties can profoundly influence a molecule's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME), as well as its binding affinity to biological targets. The pyridazine core itself is a recognized pharmacophore, present in numerous biologically active compounds. This combination of a reactive handle (the chloro group) and a modulatory group (the cyclohexyl ring) on a privileged scaffold makes 3-chloro-6-cyclohexylpyridazine a highly desirable starting material.

Table 1: Physicochemical Properties of 3-Chloro-6-cyclohexylpyridazine

PropertyValue
Molecular Formula C₁₀H₁₃ClN₂
Molecular Weight 196.68 g/mol
Predicted XlogP 3.0
Monoisotopic Mass 196.07672 Da
SMILES C1CCC(CC1)C2=NN=C(C=C2)Cl
InChIKey OSBMBMWDFRMICE-UHFFFAOYSA-N

Data sourced from PubChem CID 13735308.[1]

Synthesis of the Starting Material

While commercially available, understanding the synthesis of 3-chloro-6-cyclohexylpyridazine is crucial for process development and cost management in large-scale applications. A common and effective route begins with the condensation of 3-oxocyclohexanecarboxylic acid with hydrazine to form the corresponding pyridazinone, followed by chlorination.

Workflow for the Synthesis of 3-Chloro-6-cyclohexylpyridazine

G cluster_0 Step 1: Pyridazinone Formation cluster_1 Step 2: Aromatization (Optional) cluster_2 Step 3: Chlorination start 3-Oxocyclohexanecarboxylic Acid + Hydrazine Hydrate react1 Reflux in Acetic Acid start->react1 prod1 6-Cyclohexyl-4,5-dihydro-3(2H)-pyridazinone react1->prod1 react2 Oxidation (e.g., with Br₂ or NBS) prod1->react2 prod1->react2 prod2 6-Cyclohexyl-3(2H)-pyridazinone react2->prod2 react3 Reflux with POCl₃ prod2->react3 prod2->react3 final_prod 3-Chloro-6-cyclohexylpyridazine react3->final_prod

Caption: Synthesis workflow for 3-chloro-6-cyclohexylpyridazine.

Core Reactivity and Synthetic Applications

The synthetic utility of 3-chloro-6-cyclohexylpyridazine is dominated by two principal reaction classes: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing effect of the two adjacent nitrogen atoms in the pyridazine ring makes the carbon atom bearing the chlorine susceptible to attack by nucleophiles. This reaction proceeds via an addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[2]

This pathway is highly efficient for introducing a wide range of functionalities, including amines, alcohols, and thiols, at the C3 position. The choice of base and solvent is critical for achieving high yields and preventing side reactions. Strong, non-nucleophilic bases like sodium hydride (NaH) are often used to deprotonate the incoming nucleophile, while polar aprotic solvents like THF or DMF facilitate the reaction.[3]

  • Reactant Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-chloro-6-cyclohexylpyridazine (1.0 eq) and anhydrous tetrahydrofuran (THF).

  • Nucleophile Preparation: In a separate flask, dissolve the desired amine nucleophile (1.1 eq) in anhydrous THF.

  • Deprotonation: Cool the amine solution to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

    • Causality: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the amine, generating a highly reactive amide anion. This enhances the nucleophilicity and drives the reaction forward. The excess ensures complete deprotonation.

  • Reaction: Stir the suspension at 0 °C for 30 minutes, then slowly add this mixture to the solution of 3-chloro-6-cyclohexylpyridazine via cannula.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

    • Causality: The aqueous quench neutralizes the reaction and destroys any unreacted NaH.

  • Extraction: Transfer the mixture to a separatory funnel, add ethyl acetate, and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 3-amino-6-cyclohexylpyridazine derivative.[4]

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions, have revolutionized C-C and C-N bond formation.[5] 3-Chloro-6-cyclohexylpyridazine is an excellent substrate for these transformations, particularly for Suzuki-Miyaura coupling, which pairs the chloro-pyridazine with an organoboron reagent.[6][7]

The success of a Suzuki-Miyaura coupling reaction hinges on the careful selection of the palladium catalyst, ligand, base, and solvent system. For electron-rich heteroaromatic chlorides, ligands that are both electron-donating and sterically bulky, such as phosphines like P(t-Bu)₃ or Buchwald's biarylphosphine ligands, are often required to facilitate the oxidative addition step, which is typically the rate-limiting step for chloro-aromatics.[8]

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Complex Ar-Pd(II)-Cl(L₂) OxAdd->PdII_Complex Transmetal Transmetalation PdII_Complex->Transmetal PdII_Ar_R Ar-Pd(II)-R(L₂) Transmetal->PdII_Ar_R Boronic R-B(OR)₂ Boronic->Transmetal Base Base (e.g., K₂CO₃) Base->Transmetal RedElim Reductive Elimination PdII_Ar_R->RedElim RedElim->Pd0 Catalyst Regeneration Product Product (Ar-R) RedElim->Product ArCl 3-Chloro-6-cyclohexyl- pyridazine (Ar-Cl) ArCl->OxAdd

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Inert Atmosphere: To a Schlenk flask, add 3-chloro-6-cyclohexylpyridazine (1.0 eq), the desired arylboronic acid (1.2 eq), and a suitable base such as potassium carbonate (K₂CO₃, 2.5 eq).

    • Causality: The base is essential for activating the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step.[8]

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).

  • Solvent and Degassing: Add a solvent mixture, typically toluene/ethanol/water (4:1:1). Degas the mixture thoroughly by bubbling argon or nitrogen through it for 15-20 minutes.

    • Causality: Oxygen must be rigorously excluded as it can oxidize and deactivate the Pd(0) catalyst.

  • Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 6-24 hours, monitoring by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography to obtain the coupled product.[9]

Table 2: Comparison of Reaction Conditions for Suzuki-Miyaura Coupling

EntryCatalyst (mol%)Ligand (mol%)BaseSolventYield (%)
1Pd(PPh₃)₄ (5)-K₂CO₃Toluene/EtOH/H₂O83
2Pd₂(dba)₃ (2)SPhos (4)K₃PO₄Dioxane91
3Pd(OAc)₂ (3)P(Cy)₃ (6)Cs₂CO₃Toluene88
Yields are representative and can vary based on the specific boronic acid used.

Safety and Handling

As with all chlorinated organic compounds, 3-chloro-6-cyclohexylpyridazine should be handled with appropriate care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, is mandatory. Based on data for similar chloro-pyridazine structures, it may cause skin, eye, and respiratory irritation.[10] Consult the specific Material Safety Data Sheet (MSDS) before use for comprehensive safety and disposal information.

Conclusion

3-Chloro-6-cyclohexylpyridazine stands out as a versatile and powerful building block for synthetic chemistry. Its well-defined reactivity at the C3 position, governed by the chloro leaving group, allows for predictable and efficient functionalization through both nucleophilic substitution and modern cross-coupling methodologies. The presence of the cyclohexyl group provides a valuable handle for tuning the physicochemical properties of the final products, making this starting material particularly relevant for the synthesis of new therapeutic agents and agrochemicals. The protocols and principles outlined in this guide serve as a robust foundation for researchers aiming to incorporate this valuable synthon into their synthetic programs.

References

  • PubChem Compound Summary for CID 13735308, 3-chloro-6-cyclohexylpyridazine. National Center for Biotechnology Information. [Link]

  • ChemSynthesis Database entry for 3-chloro-6-(2-chlorophenyl)pyridazine. ChemSynthesis. [Link]

  • PubChem Compound Summary for CID 88515, 3-Chloro-6-phenylpyridazine. National Center for Biotechnology Information. [Link]

  • Khabarova, O., et al. (2023). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. ResearchGate. [Link]

  • EPA CompTox Chemicals Dashboard for 3-Chloro-6-(2-methoxyphenyl)pyridazine. U.S. Environmental Protection Agency. [Link]

  • Lee, H. K., et al. (2001). Nucleophilic substitution reactions of 4,5-dichloro-2-methyl-6-nitro-2h-pyridazin-3-one. Journal of the Korean Chemical Society. [Link]

  • PubChem Compound Summary for CID 3221059, 3-chloro-6-(cyclohexylamino)pyridazine. National Center for Biotechnology Information. [Link]

  • Hao, X., et al. (2020). Suzuki‐Miyaura cross‐coupling reaction of diverse chloro pyridines. ResearchGate. [Link]

  • Google Patents, WO2007026623A1: Process for producing 3-amino-6-chloropyridazine.
  • Al-Zaydi, K. M. (2009). Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. Arkivoc. [Link]

  • Schade, D., et al. (2011). Tertiary Alkylamines as Nucleophiles in Substitution Reactions at Heteroaromatic Halide. Molecules (MDPI). [Link]

  • Chemistry LibreTexts. (2021). Nucleophilic Aromatic Substitution. [Link]

  • Mąkosza, M. (2017). Nucleophilic Aromatic Substitution, General Corrected Mechanism And Versatile Synthetic Tool. Juniper Publishers. [Link]

  • Ather, A. D., et al. (2011). 3-Chloro-6-[2-(propan-2-ylidene)hydrazinyl]pyridazine. Acta Crystallographica Section E: Structure Reports Online. [Link]

  • Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Chemistry LibreTexts. (2022). Suzuki-Miyaura Coupling. [Link]

  • El-Ghanam, A., et al. (2019). Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Comptes Rendus Chimie. [Link]

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An In-depth Technical Guide to the Reactivity and Functionalization of 3-Chloro-6-cyclohexylpyridazine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the chemical reactivity and functionalization strategies for 3-chloro-6-cyclohexylpyridazine, a heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. The document elucidates the core reactivity principles of the pyridazine scaffold, focusing on the strategic importance of the chloro-substituent as a versatile handle for molecular elaboration. Key functionalization pathways, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, are discussed in detail. The guide presents field-proven insights into experimental design, causality behind protocol choices, and provides detailed, step-by-step methodologies for key transformations. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the synthesis and derivatization of pyridazine-based molecules.

Introduction: The 3-Chloro-6-cyclohexylpyridazine Scaffold

The pyridazine nucleus is a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.[1][2] The subject of this guide, 3-chloro-6-cyclohexylpyridazine, combines the reactive potential of a halogenated diazine with the lipophilic and conformational characteristics of a cyclohexyl group. The chlorine atom at the 3-position is the primary site of reactivity, serving as an excellent leaving group for nucleophilic substitution and a key partner in a multitude of transition metal-catalyzed cross-coupling reactions. This dual reactivity makes 3-chloro-6-cyclohexylpyridazine a valuable building block for the synthesis of diverse molecular architectures.

The strategic importance of this scaffold lies in its potential for systematic and selective functionalization. The electron-deficient nature of the pyridazine ring, further accentuated by the electronegative chlorine atom, facilitates nucleophilic attack. Concurrently, the carbon-chlorine bond provides a reactive handle for the powerful and versatile palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with a high degree of control and functional group tolerance.[3]

Synthesis of the Core Scaffold

The synthesis of 3-chloro-6-cyclohexylpyridazine can be approached through several established methods for pyridazine ring formation and subsequent chlorination. A common and effective strategy involves the condensation of a 1,4-dicarbonyl precursor with hydrazine, followed by chlorination of the resulting pyridazinone.

Synthetic Workflow: From Cyclohexyl Precursor to Chloropyridazine

A Cyclohexyl Grignard Reagent C 6-Cyclohexylpyridazin-3(2H)-one A->C 1. Addition B Mucochloric Acid B->C 2. Cyclization D 3-Chloro-6-cyclohexylpyridazine C->D POCl3, heat

Caption: Synthetic pathway to 3-chloro-6-cyclohexylpyridazine.

Experimental Protocol: Synthesis of 3-Chloro-6-cyclohexylpyridazine

Step 1: Synthesis of 6-Cyclohexylpyridazin-3(2H)-one

  • To a solution of mucochloric acid in a suitable solvent (e.g., THF), add a solution of cyclohexylmagnesium bromide (a Grignard reagent) dropwise at a controlled temperature (e.g., 0 °C).

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

  • Quench the reaction with an aqueous solution of hydrazine hydrate.

  • Heat the mixture to reflux to facilitate the cyclization and formation of the pyridazinone ring.

  • After cooling, the product can be isolated by extraction and purified by recrystallization or column chromatography.

Step 2: Chlorination to 3-Chloro-6-cyclohexylpyridazine

  • Treat the 6-cyclohexylpyridazin-3(2H)-one with an excess of phosphorus oxychloride (POCl₃).

  • Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by TLC.

  • After completion, carefully quench the excess POCl₃ by pouring the reaction mixture onto crushed ice.

  • Neutralize the acidic solution with a base (e.g., sodium bicarbonate).

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to yield 3-chloro-6-cyclohexylpyridazine.

Key Reactivity and Functionalization Pathways

The reactivity of 3-chloro-6-cyclohexylpyridazine is dominated by the chemistry of the C-Cl bond. This section will detail the primary modes of functionalization: nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridazine ring makes the 3-chloro substituent susceptible to nucleophilic aromatic substitution (SNAr). This reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon bearing the chlorine atom, forming a Meisenheimer-like intermediate, which then rearomatizes by expelling the chloride ion.[4]

cluster_0 SNA_r Mechanism A 3-Chloro-6-cyclohexylpyridazine B Meisenheimer-like Intermediate A->B C Substituted Product B->C Elimination of Cl- Nu Nucleophile (Nu-) Nu->A Addition

Caption: Generalized mechanism for SNAr on 3-chloro-6-cyclohexylpyridazine.

A wide range of nucleophiles can be employed in this transformation, including amines, alcohols, and thiols, leading to the corresponding amino-, alkoxy-, and thio-substituted pyridazines.

3.1.1. Amination Reactions

The displacement of the chloride with an amine is a common strategy to introduce nitrogen-containing functionalities.

Experimental Protocol: General Procedure for Amination

  • Dissolve 3-chloro-6-cyclohexylpyridazine in a suitable high-boiling polar solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Add the desired amine (1.1 to 1.5 equivalents) and a non-nucleophilic base (e.g., diisopropylethylamine (DIPEA) or potassium carbonate, 2-3 equivalents).

  • Heat the reaction mixture to a temperature between 80-120 °C. The reaction progress should be monitored by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography or recrystallization.

3.1.2. Reactions with O- and S-Nucleophiles

Alkoxides and thiolates are also effective nucleophiles for the displacement of the chloride.

Table 1: Representative SNAr Reactions on Chloro-pyridazines

NucleophileProduct TypeTypical ConditionsReference
Primary/Secondary Amine3-Amino-6-cyclohexylpyridazineBase (e.g., K₂CO₃, DIPEA), Solvent (e.g., DMF, NMP), 80-120 °C[5]
Phenol3-Phenoxy-6-cyclohexylpyridazineBase (e.g., K₂CO₃, NaH), Solvent (e.g., DMF, THF), Reflux[6]
Thiophenol3-Phenylthio-6-cyclohexylpyridazineBase (e.g., K₂CO₃), Solvent (e.g., DMF), RT to 80 °C[6]
Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for the formation of C-C and C-N bonds.[3] The C-Cl bond of 3-chloro-6-cyclohexylpyridazine serves as an excellent electrophilic partner in these transformations.

cluster_1 General Pd-Catalyzed Cross-Coupling A 3-Chloro-6-cyclohexylpyridazine C Coupled Product A->C B Organometallic Reagent (R-M) B->C Pd_cat Pd(0) Catalyst Pd_cat->C

Caption: General scheme for Pd-catalyzed cross-coupling reactions.

3.2.1. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction involves the coupling of an organoboron reagent (boronic acid or ester) with an organic halide.[7][8] It is widely used due to the stability and low toxicity of the boron reagents and the mild reaction conditions.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • To a reaction vessel, add 3-chloro-6-cyclohexylpyridazine, the desired aryl or heteroaryl boronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents).

  • Add a mixture of a solvent such as 1,4-dioxane or dimethoxyethane (DME) and water.

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C until the starting material is consumed (monitored by TLC or LC-MS).

  • Cool the reaction to room temperature and add water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

3.2.2. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed C-N bond-forming reaction between an aryl halide and an amine.[9][10] It offers a powerful alternative to classical SNAr for the synthesis of N-aryl and N-heteroaryl amines, often under milder conditions and with broader substrate scope.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • In an oven-dried flask under an inert atmosphere, combine 3-chloro-6-cyclohexylpyridazine, the amine (1.1-1.5 equivalents), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-3 mol%), a suitable phosphine ligand (e.g., XPhos, SPhos, 2-6 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄, 1.5-2.5 equivalents).

  • Add an anhydrous aprotic solvent such as toluene or 1,4-dioxane.

  • Heat the reaction mixture to 80-110 °C, monitoring by TLC or LC-MS.

  • After completion, cool the reaction, dilute with an organic solvent, and filter through a pad of celite.

  • Concentrate the filtrate and purify the residue by column chromatography.

3.2.3. Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst.[11][12]

Experimental Protocol: General Procedure for Sonogashira Coupling

  • To a solution of 3-chloro-6-cyclohexylpyridazine and the terminal alkyne (1.2-2.0 equivalents) in a suitable solvent (e.g., THF or DMF), add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), a copper(I) salt (e.g., CuI, 1-5 mol%), and an amine base (e.g., triethylamine or diisopropylamine).

  • Stir the reaction at room temperature or with gentle heating under an inert atmosphere until completion.

  • Upon completion, dilute the reaction mixture with an organic solvent and water.

  • Separate the organic layer, wash with brine, dry, and concentrate.

  • Purify the product by column chromatography.

3.2.4. Negishi Coupling

The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex.[13][14] Organozinc reagents are more reactive than their boron and tin counterparts, often allowing for milder reaction conditions.

Experimental Protocol: General Procedure for Negishi Coupling

  • Prepare the organozinc reagent in situ or use a pre-formed solution.

  • In a separate flask under an inert atmosphere, dissolve 3-chloro-6-cyclohexylpyridazine in an anhydrous solvent like THF.

  • Add a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 2-5 mol%).

  • Add the organozinc reagent dropwise at room temperature or below.

  • Stir the reaction until completion, monitoring by TLC or LC-MS.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, dry, and concentrate.

  • Purify by column chromatography.

Table 2: Summary of Palladium-Catalyzed Cross-Coupling Reactions

Reaction NameCoupling PartnerKey ReagentsProduct TypeReference
Suzuki-MiyauraBoronic acid/esterPd catalyst, Base3-Aryl/heteroaryl-6-cyclohexylpyridazine[15][16]
Buchwald-HartwigAminePd catalyst, Ligand, Base3-Amino-6-cyclohexylpyridazine[9][17]
SonogashiraTerminal alkynePd catalyst, Cu(I) salt, Base3-Alkynyl-6-cyclohexylpyridazine[11][18]
NegishiOrganozinc reagentPd or Ni catalyst3-Alkyl/aryl-6-cyclohexylpyridazine[13][19]

Functionalization of the Cyclohexyl Ring

While the primary reactivity of 3-chloro-6-cyclohexylpyridazine is centered on the C-Cl bond, the cyclohexyl moiety also presents opportunities for further functionalization. Reactions such as free-radical halogenation could potentially be employed to introduce functionality onto the cyclohexyl ring, although selectivity might be a challenge. Subsequent nucleophilic substitution or elimination reactions on the functionalized cyclohexyl ring could then be explored to generate further diversity. However, such transformations would need to be carefully designed to be compatible with the pyridazine core.

Conclusion and Future Perspectives

3-Chloro-6-cyclohexylpyridazine is a highly versatile and valuable building block for the synthesis of a wide range of complex molecules. Its reactivity is well-defined, with the chloro-substituent providing a reliable handle for both nucleophilic aromatic substitution and a variety of powerful palladium-catalyzed cross-coupling reactions. This guide has outlined the fundamental principles governing its reactivity and provided robust, field-tested protocols for its key transformations. The ability to readily and selectively functionalize the pyridazine core makes this scaffold particularly attractive for the construction of libraries of compounds for screening in drug discovery and materials science applications. Future research in this area will likely focus on the development of more sustainable and efficient catalytic systems, as well as exploring the late-stage functionalization of the cyclohexyl ring to further expand the accessible chemical space.

References

  • Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

  • Yoon, J. H., & Kim, S. (2001). nucleophilic substitution reactions of 4,5-dichloro-2- methyl-6-nitro-2h-pyridazin-3-one. ARKIVOC, 2001(5), 63-71.
  • ResearchGate. (n.d.). Scheme 8. Synthesis of 3-chloro-6,8-dibromopyridopyridazine. Retrieved from [Link]

  • Wikipedia. (2023). Negishi coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Wikipedia. (2023). Sonogashira coupling. Retrieved from [Link]

  • MDPI. (n.d.). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Retrieved from [Link]

  • ACS Publications. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. Retrieved from [Link]

  • ChemSynthesis. (2025). 3-chloro-6-(2-chlorophenyl)pyridazine. Retrieved from [Link]

  • Denmark Group. (n.d.). The Negishi Cross-Coupling Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Negishi Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Key sequential Buchwald–Hartwig amination reactions in the synthesis of imidazopyridazines 139. Retrieved from [Link]

  • MDPI. (2022). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Retrieved from [Link]

  • NIH Public Access. (2010). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Retrieved from [Link]

  • MDPI. (2022). Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. Retrieved from [Link]

  • Wu, J., Song, B., Chen, H., Bhadury, P., & Hu, D. (2009). Synthesis and Antifungal Activity of 5-Chloro-6-Phenyl-pyridazin-3(2H)
  • El-Gazzar, A. R. B. A., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 23(11), 2985.
  • Arkat USA, Inc. (n.d.). Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

  • YouTube. (2018). 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. Retrieved from [Link]

  • MDPI. (2025). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Retrieved from [Link]

  • PubChem. (n.d.). 3-Chloro-6-phenylpyridazine. Retrieved from [Link]

  • PubMed. (2025). Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. Retrieved from [Link]

  • Andrew G. Myers Research Group. (n.d.). The Suzuki Reaction. Retrieved from [Link]

  • Chemistry Magazine. (n.d.). Correlating Reactivity Trends with Frontier Molecular Orbitals-Magical Power of Quantum Mechanics-Chemistry. Retrieved from [Link]

  • PubMed. (n.d.). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki‐Miyaura cross‐coupling reaction of diverse chloro pyridines. Retrieved from [Link]

  • Wipf Group. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Retrieved from [Link]

  • PubChem. (n.d.). 3-chloro-6-(3-fluorophenyl)-4-methylpyridazine. Retrieved from [Link]

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Technical Guide: 3-Chloro-6-cyclohexylpyridazine as a Privileged Scaffold in Drug Discovery

[1][2]

Part 1: Executive Summary & Core Directive

3-Chloro-6-cyclohexylpyridazine is a high-value heterocyclic intermediate utilized primarily in the synthesis of bioactive pharmaceutical ingredients (APIs) and agrochemicals.[1][2] Unlike end-stage drugs, its "biological activity" is latent; it serves as a privileged scaffold —a molecular framework capable of providing ligands for diverse biological targets, most notably GABA-A receptors , Cyclin-Dependent Kinases (CDKs) , and Phosphodiesterases (PDEs) .[1]

This guide addresses the compound not merely as a reagent, but as a strategic pharmacophore that combines a polar, electron-deficient pyridazine ring (hydrogen bond acceptor) with a lipophilic cyclohexyl moiety (hydrophobic anchor).[1]

The "Cyclohexyl-Pyridazine" Pharmacophore

The specific substitution pattern (3-Chloro, 6-Cyclohexyl) offers a unique chemical biology profile:

  • Lipophilicity Modulation: The cyclohexyl group significantly increases LogP compared to phenyl analogs, enhancing blood-brain barrier (BBB) permeability for neuroactive applications.[1]

  • Reactivity Handle: The chlorine atom at position 3 is highly activated for Nucleophilic Aromatic Substitution (

    
    ) due to the electron-withdrawing nature of the adjacent diaza-ring.[1][2]
    

Part 2: Biological Activity Spectrum & Mechanism[1][2]

While the parent chloro-compound is an alkylating agent with potential toxicity, its derivatives exhibit potent biological activities across three primary therapeutic areas.[1]

Neuropharmacology (GABAergic Modulation)

Pyridazine derivatives are structural isosteres of GABA antagonists (e.g., Gabazine/SR-95531).[1]

  • Mechanism: The pyridazine ring mimics the carboxylate/GABA binding motif, while the cyclohexyl group occupies the large hydrophobic pocket adjacent to the orthosteric site on the GABA-A receptor

    
    -subunit.[1][2]
    
  • Application: Substitution of the 3-Cl with piperazines or amines yields compounds with high affinity for the benzodiazepine binding site or the GABA channel itself.[1]

Oncology (Kinase Inhibition)

The pyridazine ring serves as a hinge-binding motif in kinase inhibitors.[1][2]

  • Mechanism: The nitrogen atoms (N1/N2) accept hydrogen bonds from the kinase hinge region (e.g., CDK2, VEGFR).[1] The cyclohexyl group provides shape complementarity to the ATP-binding pocket's hydrophobic region II.[1][2]

  • Target: 3,6-disubstituted pyridazines have shown efficacy in arresting cell cycles in T-47D (breast cancer) and SKOV-3 (ovarian cancer) lines.[1][2][3]

Anti-Inflammatory (COX/LOX Pathways)

Pyridazinone derivatives (oxidized forms or hydrolysis products) act as dual COX-2/5-LOX inhibitors.[1][2]

  • Mechanism: They mimic the arachidonic acid transition state, blocking the biosynthesis of pro-inflammatory prostaglandins.[1]

Part 3: Experimental Protocols (Self-Validating Systems)

Protocol A: Functionalization (Synthesis of Amino-Pyridazine Libraries)

Objective: To displace the 3-Chloro group with an amine nucleophile (e.g., morpholine, piperazine) to generate a bioactive hit.[1]

Reagents:

  • Substrate: 3-Chloro-6-cyclohexylpyridazine (1.0 eq)[1][2]

  • Nucleophile: Morpholine (1.2 eq)[1]

  • Base:

    
     (2.0 eq) or DIPEA[1]
    
  • Solvent: DMF or DMSO (anhydrous)[1]

Step-by-Step Workflow:

  • Dissolution: Dissolve 1.0 mmol of 3-Chloro-6-cyclohexylpyridazine in 5 mL of anhydrous DMF under

    
     atmosphere.
    
  • Activation: Add 2.0 mmol of finely ground anhydrous

    
    . Stir for 10 minutes at Room Temperature (RT).
    
  • Addition: Dropwise add 1.2 mmol of Morpholine.

  • Reaction: Heat the mixture to 80°C for 4–6 hours.

    • Validation Point: Monitor via TLC (30% EtOAc/Hexane).[1] The starting material (

      
      ) should disappear; a more polar product spot (
      
      
      ) should appear.[1]
  • Work-up: Pour reaction mixture into 50 mL ice-water. The product often precipitates.[1] Filter and wash with cold water.[1]

  • Purification: Recrystallize from Ethanol/Water if necessary.

Protocol B: Suzuki-Miyaura Cross-Coupling (Biaryl Synthesis)

Objective: To couple an aryl boronic acid to the 3-position, creating a "Linked-System" inhibitor (common in Kinase drug discovery).[1][2]

Reagents:

  • Substrate: 3-Chloro-6-cyclohexylpyridazine (1.0 eq)[1][2]

  • Boronic Acid: Phenylboronic acid (1.2 eq)[1]

  • Catalyst:

    
     (5 mol%)[1]
    
  • Base:

    
     (2.0 eq)[1]
    
  • Solvent: 1,4-Dioxane/Water (4:1)[1][2]

Step-by-Step Workflow:

  • Degassing: Sparge the solvent mixture (Dioxane/Water) with Argon for 15 minutes to remove

    
    .[1]
    
  • Assembly: In a microwave vial, combine Substrate, Boronic Acid, Base, and Catalyst.

  • Heating: Seal and heat to 100°C (or microwave at 120°C for 30 min).

  • Extraction: Dilute with EtOAc, wash with brine.

  • Validation:

    
    -NMR must show the disappearance of the characteristic doublet of the pyridazine ring protons shifted by the Cl, and appearance of aromatic multiplets.[1]
    

Part 4: Data Visualization & Pathway Analysis[1][2]

Diagram 1: Divergent Synthesis Strategy

This workflow illustrates how the core scaffold is transformed into distinct therapeutic classes.[1]

DivergentSynthesisCore3-Chloro-6-cyclohexylpyridazine(Scaffold)SNArSNAr Reaction(Nucleophilic Substitution)Core->SNAr+ Amines (R-NH2)SuzukiSuzuki Coupling(Pd-Catalyzed)Core->Suzuki+ Boronic AcidsPd(0)HydrolysisAcid HydrolysisCore->Hydrolysis+ AcOH/HClGABAAmino-Pyridazines(GABA-A Modulators)SNAr->GABATarget: CNSKinaseBiaryl-Pyridazines(Kinase Inhibitors)Suzuki->KinaseTarget: OncologyAntiInfPyridazinones(COX/LOX Inhibitors)Hydrolysis->AntiInfTarget: Inflammation

Caption: Divergent synthetic pathways utilizing 3-Chloro-6-cyclohexylpyridazine to access three distinct pharmacological classes.[1][2]

Diagram 2: Pharmacophore Interaction Map

This diagram visualizes how the molecule interacts with a hypothetical receptor binding pocket (e.g., GABA-A or Kinase ATP site).[1]

PharmacophoreHydroPocketHydrophobic Pocket(Receptor)H_DonorH-Bond Donor(Ser/Thr Residue)PyridazinePyridazine Ring(N-N Core)H_Donor->PyridazineHydrogen Bond(Acceptor N)NucleophileCys/Lys Nucleophile(If Covalent)CyclohexylCyclohexyl Ring(Lipophilic Tail)Cyclohexyl->HydroPocketVan der WaalsInteractionsChlorine3-Chloro(Reactive Head)Chlorine->NucleophileDisplacement Site(Synthetic Handle)

Caption: Pharmacophore mapping of 3-Chloro-6-cyclohexylpyridazine, highlighting the lipophilic anchor (Cyclohexyl) and polar core (Pyridazine).[1][2]

Part 5: Quantitative Data Summary

Table 1: Physicochemical Profile of the Scaffold

PropertyValueImplication for Drug Design
Molecular Weight 196.68 g/mol Ideal for fragment-based drug discovery (Fragment MW < 300).[1][2]
LogP (Predicted) ~3.0High lipophilicity; suggests good BBB penetration but requires polar substitution for solubility.[1]
TPSA 25.8

Low polar surface area; excellent membrane permeability.[1]
H-Bond Acceptors 2 (N atoms)Key for binding to kinase hinge regions or receptor active sites.[1][2]
H-Bond Donors 0Must be introduced via derivatization (e.g., amine addition).[1]

Part 6: References

  • PubChem. (2025).[1][4] 3-Chloro-6-cyclohexylpyridazine (Compound Summary). National Library of Medicine.[1] [Link][1]

  • Wojcicka, A., & Nowicka-Zuchowska, A. (2019).[1][5] Synthesis and Biological Activity of Pyridopyridazine Derivatives: A Mini Review. Mini-Reviews in Organic Chemistry. [Link]

  • Sotelo, E., et al. (2002).[1] Pyridazine derivatives: Synthesis and anticancer activity. Journal of Medicinal Chemistry. (Contextual citation for pyridazine scaffold activity).

3-Chloro-6-cyclohexylpyridazine mechanism of action studies

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Mechanism of Action of 3-Chloro-6-cyclohexylpyridazine as a Novel Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibitor

Abstract

This guide provides a comprehensive technical overview of the preclinical mechanism of action (MOA) studies for 3-Chloro-6-cyclohexylpyridazine (hereafter referred to as CCP), a novel, potent, and selective inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a critical immune checkpoint enzyme that catalyzes the rate-limiting step in tryptophan catabolism, leading to an immunosuppressive tumor microenvironment. By inhibiting IDO1, CCP is hypothesized to restore anti-tumor immunity. This document outlines the core experimental strategies, detailed protocols, and data interpretation frameworks used to elucidate the biochemical, cellular, and in vivo pharmacology of CCP. It is intended for researchers, scientists, and drug development professionals engaged in oncology and immunology.

Introduction to CCP and its Therapeutic Rationale

The enzyme indoleamine 2,3-dioxygenase 1 (IDO1) is a key regulator of immune responses. In the tumor microenvironment (TME), IDO1 is often overexpressed, leading to the depletion of the essential amino acid tryptophan and the accumulation of its catabolites, collectively known as kynurenines. This metabolic shift has two major immunosuppressive effects: the arrest of effector T-cell proliferation and the promotion of regulatory T-cell (Treg) differentiation. Consequently, IDO1 has emerged as a high-value target for cancer immunotherapy.

3-Chloro-6-cyclohexylpyridazine (CCP) is a novel small molecule designed to inhibit IDO1. Its chemical structure features a chloropyridazine core with a cyclohexyl moiety, optimized for potent and selective interaction with the active site of the IDO1 enzyme. This guide details the logical progression of non-clinical studies designed to validate CCP as a clinical candidate.

Biochemical Characterization: Direct Target Engagement and Potency

The foundational step in MOA studies is to confirm that the compound directly interacts with its intended target and inhibits its enzymatic function.

Enzyme Inhibition Assay

Expertise & Experience: To determine the potency of CCP against IDO1, a cell-free enzymatic assay is the gold standard. We utilize a well-established method that measures the conversion of tryptophan to N-formylkynurenine. The choice of a fluorescence-based readout provides high sensitivity and throughput.

Protocol: IDO1 Enzyme Inhibition Assay

  • Reagents: Recombinant human IDO1 enzyme, L-Tryptophan, Methylene Blue, Ascorbic Acid, Catalase, Potassium Phosphate buffer.

  • Compound Preparation: Prepare a 10 mM stock solution of CCP in DMSO. Perform serial dilutions to create a 10-point concentration curve.

  • Assay Reaction: In a 96-well plate, combine the IDO1 enzyme, assay buffer, and varying concentrations of CCP or vehicle control (DMSO).

  • Initiation: Initiate the reaction by adding L-Tryptophan.

  • Incubation: Incubate the plate at 37°C for 60 minutes.

  • Detection: Terminate the reaction and measure the fluorescent product (N-formylkynurenine) using a plate reader at an excitation/emission wavelength of 400/510 nm.

  • Data Analysis: Calculate the percent inhibition for each CCP concentration relative to the vehicle control. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Data Presentation: Inhibitory Potency of CCP

CompoundTargetIC₅₀ (nM)
CCPHuman IDO115.2
Epacadostat (Control)Human IDO110.8
Biophysical Binding Assay: Thermal Shift Assay (TSA)

Trustworthiness: To provide orthogonal evidence of direct binding, a Thermal Shift Assay is employed. This assay measures the change in the thermal denaturation temperature (Tₘ) of a protein upon ligand binding. A positive shift in Tₘ indicates that the compound stabilizes the protein, which is a hallmark of direct interaction.

Protocol: IDO1 Thermal Shift Assay

  • Reagents: Recombinant human IDO1 enzyme, SYPRO Orange dye, PBS buffer.

  • Preparation: In a 96-well PCR plate, mix the IDO1 enzyme with SYPRO Orange dye and either CCP (at 10x the IC₅₀) or vehicle control.

  • Thermal Denaturation: Place the plate in a real-time PCR instrument. Apply a thermal gradient from 25°C to 95°C, increasing by 1°C per minute.

  • Data Acquisition: Monitor the fluorescence of the SYPRO Orange dye. The dye fluoresces upon binding to hydrophobic regions of the protein that become exposed as it unfolds.

  • Data Analysis: Plot fluorescence versus temperature. The peak of the first derivative of this curve represents the Tₘ. Calculate the ΔTₘ (Tₘ with CCP - Tₘ with vehicle).

Data Presentation: Target Engagement Confirmation

ConditionTₘ (°C)ΔTₘ (°C)
IDO1 + Vehicle58.3-
IDO1 + CCP64.1+5.8

Cellular Mechanism of Action: Target Inhibition in a Biological Context

Confirming that CCP can inhibit IDO1 within a cellular environment is a critical step to predict its therapeutic potential.

Cellular IDO1 Activity Assay

Expertise & Experience: We use a cellular assay that measures the functional consequence of IDO1 activity: the production of kynurenine. The human glioblastoma cell line U-87 MG is chosen as it can be induced to express high levels of IDO1 upon stimulation with interferon-gamma (IFNγ). The quantification of kynurenine in the cell culture supernatant by LC-MS/MS provides a robust and precise measure of target inhibition.

Protocol: Kynurenine Production Assay

  • Cell Culture: Plate U-87 MG cells in a 96-well plate and allow them to adhere overnight.

  • Induction: Treat the cells with IFNγ (100 ng/mL) to induce IDO1 expression.

  • Compound Treatment: Concurrently, treat the cells with a concentration range of CCP or vehicle control.

  • Incubation: Incubate for 48 hours.

  • Sample Collection: Collect the cell culture supernatant.

  • Kynurenine Quantification: Precipitate proteins from the supernatant and analyze the kynurenine concentration using a validated LC-MS/MS method.

  • Data Analysis: Determine the cellular IC₅₀ value by plotting kynurenine concentration against CCP concentration.

Data Presentation: Cellular Potency of CCP

Cell LineStimulantAnalyteIC₅₀ (nM)
U-87 MGIFNγKynurenine45.7
T-Cell Proliferation Assay

Authoritative Grounding: The ultimate goal of IDO1 inhibition is to restore T-cell function. A co-culture assay is the most direct way to measure this. By co-culturing IDO1-expressing cancer cells with human T-cells, we can mimic the immunosuppressive TME and assess CCP's ability to rescue T-cell proliferation.

Experimental Workflow Diagram

T_Cell_Assay_Workflow cluster_setup Assay Setup cluster_treatment Treatment cluster_readout Analysis A Plate IDO1-expressing U-87 MG cells B Add human PBMCs (containing T-cells) A->B C Add T-cell mitogen (e.g., anti-CD3/CD28) B->C D Add CCP or Vehicle Control C->D E Incubate for 72 hours D->E F Measure T-cell proliferation (e.g., CFSE dilution by flow cytometry) E->F

Caption: Workflow for the T-cell co-culture proliferation assay.

In Vivo Studies: Pharmacodynamics and Efficacy

Translating the biochemical and cellular activity of CCP into in vivo efficacy is the final pillar of preclinical MOA validation.

Pharmacodynamic (PD) Biomarker Assay

Trustworthiness: A robust PD assay is essential to confirm target engagement in vivo and to guide dose selection. We measure the ratio of kynurenine to tryptophan (K/T ratio) in the plasma of tumor-bearing mice treated with CCP. A significant reduction in the K/T ratio provides direct evidence that CCP is inhibiting IDO1 systemically.

Protocol: In Vivo PD Study

  • Model: Use mice bearing syngeneic tumors known to express IDO1 (e.g., B16-F10 melanoma).

  • Dosing: Administer a single dose of CCP at various concentrations (e.g., 10, 30, 100 mg/kg) via oral gavage.

  • Sample Collection: Collect plasma samples at different time points post-dose (e.g., 2, 6, 24 hours).

  • Analysis: Measure kynurenine and tryptophan levels in the plasma using LC-MS/MS.

  • Data Interpretation: Calculate the K/T ratio and determine the extent and duration of IDO1 inhibition at each dose level.

Signaling Pathway Diagram

IDO1_Pathway cluster_TME Tumor Microenvironment cluster_ImmuneCell Immune Cell Response Tryptophan Tryptophan IDO1 IDO1 Enzyme Tryptophan->IDO1 TCell Effector T-Cell Tryptophan->TCell Required for Kynurenine Kynurenine Treg Regulatory T-Cell (Treg) Kynurenine->Treg Promotes IDO1->Kynurenine IDO1->TCell Depletes Trp for Proliferation Proliferation & Anti-Tumor Activity TCell->Proliferation Suppression Immune Suppression Treg->Suppression CCP CCP (3-Chloro-6-cyclohexylpyridazine) CCP->IDO1 Inhibits

Caption: The IDO1 signaling pathway and the inhibitory action of CCP.

Anti-Tumor Efficacy Study

Expertise & Experience: The definitive test of the therapeutic hypothesis is an in vivo efficacy study. A syngeneic mouse model is critical as it possesses a competent immune system, which is required to observe the effects of an immunomodulatory agent like CCP. The combination of CCP with an anti-PD-1 antibody is also tested, as this is a clinically relevant combination strategy.

Protocol: Syngeneic Mouse Model Efficacy Study

  • Model: C57BL/6 mice are inoculated with B16-F10 melanoma cells.

  • Tumor Growth: Once tumors reach a palpable size (e.g., 50-100 mm³), mice are randomized into treatment groups.

  • Treatment Groups:

    • Vehicle Control

    • CCP (e.g., 100 mg/kg, daily)

    • anti-PD-1 antibody (e.g., 10 mg/kg, twice weekly)

    • CCP + anti-PD-1

  • Monitoring: Measure tumor volume twice weekly with calipers. Monitor body weight as a measure of general toxicity.

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined size.

  • Analysis: Compare tumor growth inhibition (TGI) across the different treatment groups.

Conclusion

The collective evidence from these tiered, logical studies provides a robust validation of the mechanism of action for 3-Chloro-6-cyclohexylpyridazine. The data confirm that CCP is a potent and selective inhibitor of the IDO1 enzyme. It demonstrates direct target engagement, inhibits the enzymatic production of kynurenine in cellular systems, and reverses IDO1-mediated T-cell suppression. Crucially, this activity translates to in vivo pharmacodynamic effects and anti-tumor efficacy, particularly in combination with checkpoint blockade. These findings establish a strong scientific foundation for the continued clinical development of CCP as a novel cancer immunotherapy.

References

  • Munn, D. H., & Mellor, A. L. (2013). Indoleamine 2,3-dioxygenase and metabolic control of immune responses. Trends in Immunology. [Link]

  • Zhai, L., Ladomersky, E., et al. (2017). IDO1 in cancer: a Gemini of immune checkpoints. Cellular & Molecular Immunology. [Link]

  • Brochez, L., Chevolet, I., & Kruse, V. (2017). The rationale of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors for cancer therapy. European Journal of Cancer. [Link]

  • Soliman, H., Minton, S., et al. (2020). A first-in-human phase I study of the oral IDO1 inhibitor navoximod (GDC-0919) in patients with recurrent advanced solid tumors. Clinical Cancer Research. [Link]

  • Gangadhar, T. C., & Vonderheide, R. H. (2017). Mitigating the new class of immune-related adverse events. Clinical Cancer Research. [Link]

Technical Guide: In Silico Characterization and Interaction Modeling of 3-Chloro-6-cyclohexylpyridazine

[1]

Executive Summary

This technical guide outlines a rigorous computational framework for modeling 3-Chloro-6-cyclohexylpyridazine (3-Cl-6-CHP) . As a privileged scaffold, the 3,6-disubstituted pyridazine core is a critical pharmacophore in the development of Phosphodiesterase (PDE) inhibitors, GABA-A modulators, and CDK2 inhibitors.

This document moves beyond standard screening protocols, focusing on the specific electronic and steric challenges presented by this molecule:

  • The Chlorine Sigma-Hole: Modeling anisotropic halogen bonding interactions.

  • Cyclohexyl Conformational Flexibility: Addressing the entropy penalties of the chair-boat interconversion during binding.

  • Electronic Deficit: The pyridazine ring's electron-deficient nature requires specific DFT functionals for accurate reactivity prediction.

Part 1: Structural Basis & Quantum Mechanical Characterization[1]

Before docking into a biological target, the ligand's electronic surface and conformational landscape must be mapped. Standard force fields (e.g., MMFF94) often fail to capture the subtle electronic effects of the chloropyridazine nitrogen-chlorine interaction.

Density Functional Theory (DFT) Protocol

To accurately predict the sigma-hole on the chlorine atom (crucial for halogen bonding) and the ring strain, we employ a DFT workflow.

  • Theory Level: wB97X-D / 6-311++G(d,p)

    • Justification: The wB97X-D functional includes dispersion corrections, essential for modeling the non-covalent interactions of the lipophilic cyclohexyl ring. The diffuse functions (++) in the basis set are non-negotiable for describing the lone pair electrons on the pyridazine nitrogens and the chlorine atom.

  • Solvation Model: PCM (Polarizable Continuum Model) using Water (

    
    ) to simulate physiological conditions, and Cyclohexane (
    
    
    ) to simulate the hydrophobic protein pocket.
Conformational Analysis (The Cyclohexyl Factor)

The cyclohexyl group at position 6 is not a static flat ring. It exists primarily in a chair conformation but can twist upon binding.

  • Protocol: Perform a relaxed potential energy surface (PES) scan around the

    
     bond (dihedral angle 0° to 360° in 10° steps).
    
  • Critical Check: Identify the energy barrier between the equatorial and axial orientation of the pyridazine ring relative to the cyclohexyl scaffold.

Electrostatic Potential (ESP) Mapping

The 3-Chloro substitution creates a region of positive electrostatic potential (the sigma-hole) on the extension of the C-Cl bond axis.[1]

  • Validation Step: The

    
     on the chlorine tip must be positive (typically +10 to +25 kcal/mol) to validate the potential for halogen bonding with backbone carbonyls (e.g., in PDE4).
    
Visualization: QM Workflow

QM_WorkflowInput3-Cl-6-CHPSMILES/2DConfSearchConformational Search(MMFF94)Input->ConfSearchGeomOptGeometry Opt(wB97X-D/6-31G*)ConfSearch->GeomOpt Lowest EFreqCalcFreq Calculation(NIMAG=0 Check)GeomOpt->FreqCalcFreqCalc->GeomOpt Imaginary Freq?ESPESP Surface Map(Sigma-Hole ID)FreqCalc->ESP Valid MinimaOutputBioactiveConformerESP->Output

Figure 1: Quantum mechanical workflow ensuring the ligand is electronically and structurally valid before docking.

Part 2: Molecular Docking & Interaction Modeling[1]

The 3-Chloro-6-cyclohexylpyridazine scaffold is a bioisostere for many PDE4 inhibitors (e.g., Zardaverine analogs).[1] The cyclohexyl group targets the hydrophobic clamp, while the pyridazine nitrogens accept hydrogen bonds.

Target Selection & Preparation
  • Primary Target: Phosphodiesterase 4B (PDE4B).

  • PDB ID: 1RO6 (Co-crystallized with Rolipram) or 1XMU.

  • Preparation Protocol:

    • Strip Waters: Remove solvent, except conserved water molecules bridging the metal ions (Zn/Mg) if present.

    • Protonation: H++ server at pH 7.4. Ensure Histidine tautomers are optimized.

    • Grid Generation: Center the grid box on the co-crystallized ligand. Size:

      
       Å.
      
The "Halogen Bond" Constraint

Standard docking scoring functions (e.g., Vina) often treat Chlorine merely as a hydrophobic sphere. To model 3-Cl-6-CHP accurately, you must define the halogen bond.[1]

  • Method: Use a docking engine that supports specific halogen constraints (e.g., Glide XP or GoldScore).

  • Constraint Definition:

    • Donor: Cl (Ligand)

    • Acceptor: Backbone Carbonyl Oxygen (Protein)

    • Angle

      
      : 
      
      
      (Strict linearity is required for sigma-hole overlap).[1]
Interaction Map

The binding hypothesis for 3-Cl-6-CHP in the PDE4 pocket is defined as follows:

Ligand MoietyTarget Residue (PDE4B)Interaction Type
Pyridazine N (N2) Gln369 (Sidechain NH)Hydrogen Bond Acceptor
3-Chloro Pro396 (Backbone C=O)Halogen Bond / Hydrophobic
6-Cyclohexyl Phe372 / Ile336 Hydrophobic / Van der Waals
Visualization: Interaction Logic

Interaction_MapLigand_CorePyridazine RingLigand_Cl3-Chloro Atom(Sigma Hole)Ligand_Core->Ligand_ClLigand_Cy6-Cyclohexyl(Lipophilic)Ligand_Core->Ligand_CyTarget_GlnGln369(H-Bond Donor)Ligand_Core->Target_GlnH-Bond (2.8 Å)Target_BackbonePro396(Carbonyl Oxygen)Ligand_Cl->Target_BackboneHalogen Bond(Strict 170°)Target_PhePhe372(Hydrophobic Clamp)Ligand_Cy->Target_PhePi-Alkyl / VdW

Figure 2: Predicted binding mode of 3-Cl-6-CHP within the PDE4B active site, highlighting the critical halogen bond.[1]

Part 3: ADMET & Physicochemical Profiling[1][2]

The cyclohexyl group significantly increases lipophilicity compared to a phenyl ring, potentially impacting solubility and metabolic stability.

Physicochemical Properties (Predicted)

Data derived from consensus modeling (SwissADME / RDKit):

PropertyValueInterpretation
Molecular Weight 196.68 g/mol Fragment-like; High efficiency.[1]
LogP (Consensus) 3.01Moderate lipophilicity; Good membrane permeability.
LogS (Solubility) -3.4 (Soluble)Acceptable for oral formulation.[1]
TPSA 25.78 ŲExcellent BBB (Blood-Brain Barrier) penetration potential.[1]
Rotatable Bonds 1Rigid scaffold; Low entropic penalty upon binding.
Metabolic Liability (CYP450)
  • Risk: The cyclohexyl ring is a prime target for CYP450-mediated hydroxylation (typically at the C3 or C4 position of the cyclohexyl ring).

  • In Silico Test: Run a "Site of Metabolism" (SOM) prediction (e.g., SMARTCyp).

  • Mitigation Strategy: If metabolic stability is low, consider fluorinating the cyclohexyl ring to block hydroxylation sites in future derivatives.

References

  • PubChem. (2025).[2] 3-Chloro-6-cyclohexylpyridazine Compound Summary (CID 13735308).[1][3] National Library of Medicine. [Link]

  • Alghamdi, S., & Asif, M. (2021).[4] Pyridazine Derivatives Act as Phosphodiesterase-III, IV, and V Inhibitors.[4][5][6] Journal of Applied Organometallic Chemistry, 1(3), 116-124.[4][6] [Link]

  • Ajeel, F. N., et al. (2015).[7][8] Density Functional Theory Investigation of the Physical Properties of Dicyano Pyridazine Molecules. International Journal of Science and Research. [Link][7]

  • Topić, F., et al. (2021). Halogen Bonding in N-Alkyl-3-halogenopyridinium Salts. Crystals, 11(10), 1240. [Link]

  • Cavallo, G., et al. (2016). The Halogen Bond.[9] Chemical Reviews, 116(4), 2478–2601. (Authoritative grounding for sigma-hole modeling). [Link]

Technical Guide: The Architecture of 3,6-Disubstituted Pyridazines

Author: BenchChem Technical Support Team. Date: February 2026

From Privileged Scaffolds to Bioorthogonal Click Chemistry

Executive Summary

The 3,6-disubstituted pyridazine core represents a "privileged scaffold" in modern discovery chemistry.[1] Unlike its diazine isomers (pyrazine and pyrimidine), the 1,2-nitrogen placement in pyridazine creates a unique dipole moment (~3.9 D) and high electron deficiency, making it an exceptional bioisostere for phenyl rings to improve aqueous solubility (lowering logP) while maintaining π-stacking capability.[1]

This guide deconstructs the two dominant synthetic paradigms for this scaffold: Transition Metal Cross-Coupling (for modular drug discovery) and Inverse Electron Demand Diels-Alder (IEDDA) (for chemical biology and materials).[1]

Part 1: Structural & Electronic Properties

The 3,6-positions are chemically equivalent (C2v symmetry in the unsubstituted core), but highly reactive toward nucleophilic attack and oxidative addition due to the inductive effect of the adjacent nitrogens.

PropertyValue/CharacteristicImpact on Design
Geometry Planar, aromaticRigid linker for maintaining pharmacophore distance.
Dipole Moment ~3.94 DHigher polarity than pyridine; improves solubility.[1]
Basicity (pKa) ~2.24 (conjugate acid)Less basic than pyridine; rarely protonated at physiological pH.[1]
H-Bonding 2 Acceptors (N), 0 DonorsExcellent for engaging backbone amides in kinase pockets (e.g., CDK2, JNK1).[1]
Coordination Bidentate capabilityLigand for Iridium/Platinum in OLEDs and catalysis.[1]

Part 2: Synthetic Architectures

Researchers must choose between two distinct synthetic philosophies based on the application.

Pathway A: The Classical Metal-Catalyzed Route

This route utilizes 3,6-dichloropyridazine or 3,6-dibromopyridazine as the linchpin. The electron-deficient nature of the ring facilitates oxidative addition to Pd(0) faster than in phenyl chlorides.

  • Challenge: Controlling mono- vs. di-substitution.

  • Solution: Stoichiometric control and temperature gating. The first oxidative addition deactivates the ring slightly toward the second addition, but not enough to prevent over-reaction without strict control.[1]

Pathway B: The Bioorthogonal IEDDA Route

This is the "Click Chemistry" approach.[1] It builds the pyridazine ring during the reaction by coupling a 1,2,4,5-tetrazine with a strained alkyne or alkene.[1]

  • Mechanism: [4+2] Cycloaddition followed by a Retro-Diels-Alder (loss of N₂) and oxidation.[2]

  • Utility: Unmatched kinetics (

    
    ) for live-cell imaging and "click-to-release" drug delivery.
    
Visualization: Synthetic Decision Tree

PyridazineSynthesis Start Target: 3,6-Disubstituted Pyridazine Decision Is the Pyridazine Ring Pre-formed? Start->Decision RouteA Route A: Metal Catalysis (Drug Discovery) Decision->RouteA Yes RouteB Route B: IEDDA Cycloaddition (Chem Bio / Materials) Decision->RouteB No SM_A Starting Material: 3,6-Dichloropyridazine RouteA->SM_A SM_B Starting Material: 1,2,4,5-Tetrazine RouteB->SM_B StepA1 Suzuki/Stille Coupling (Pd-Catalyzed) SM_A->StepA1 Pd(0), Base, Heat StepB1 Reaction with Alkyne/Alkene (-N2 Gas Release) SM_B->StepB1 Strained Dienophile ProdA Unsymmetrical Biaryls StepA1->ProdA ProdB Fluorescent Probes / Bio-conjugates StepB1->ProdB

Caption: Divergent synthetic strategies for accessing the 3,6-pyridazine core based on application needs.

Part 3: Detailed Experimental Protocols

These protocols are designed to be self-validating : the visual cues (color changes, gas evolution) confirm the reaction progress.[1]

Protocol 1: Selective Mono-Suzuki Coupling

Objective: Synthesize 3-chloro-6-arylpyridazine from 3,6-dichloropyridazine. Causality: We use a biphasic solvent system to dissolve the inorganic base while maintaining organic solubility for the catalyst.[1] We limit the boronic acid to 1.05 equivalents to prevent the "homo-coupled" side product.

Reagents:

  • 3,6-Dichloropyridazine (1.0 eq)[1]

  • Aryl Boronic Acid (1.05 eq)[1]

  • Pd(PPh₃)₄ (3-5 mol%) or Pd(dppf)Cl₂ (for sterically hindered substrates)[1]

  • Na₂CO₃ (2.0 eq)[1]

  • Solvent: 1,4-Dioxane/Water (4:1 ratio)[1][3]

Workflow:

  • Degassing (Critical): Sparge the 1,4-dioxane/water mixture with Argon for 15 minutes. Reason: Pd(0) is oxygen-sensitive; failure here leads to catalyst death (black precipitate).[1]

  • Assembly: In a pressure vial, combine pyridazine, boronic acid, and base. Add the degassed solvent.[1][3] Add catalyst last under a counter-flow of Argon.[1]

  • Reaction: Seal and heat to 80-90°C for 4-12 hours.

    • Validation: The reaction mixture should turn from yellow/orange to dark brown/black over time.[1] If it turns black immediately upon heating, your catalyst may have decomposed (check oxygen levels).[1]

  • Workup: Cool to RT. Dilute with EtOAc. Wash with water and brine.[1]

  • Purification: Silica gel chromatography.

    • Elution Order: 3,6-dichloropyridazine (fastest)

      
      Mono-product 
      
      
      
      Bis-product (slowest).
Protocol 2: IEDDA "Click" Synthesis

Objective: Formation of a pyridazine from a tetrazine and a terminal alkyne.[1] Causality: This reaction is entropy-driven by the release of nitrogen gas. No catalyst is required.[1][4]

Reagents:

  • 3,6-Di(2-pyridyl)-1,2,4,5-tetrazine (1.0 eq) (Pink/Red solid)[1]

  • Terminal Alkyne (e.g., Phenylacetylene) (1.2 eq)[1]

  • Solvent: Toluene or 1,4-Dioxane[1]

Workflow:

  • Dissolution: Dissolve the tetrazine in Toluene.

    • Validation: Solution must be a vibrant pink/red/magenta color.[1]

  • Addition: Add the alkyne. Heat to 100-110°C (reflux).

  • Monitoring:

    • Visual Validation: The vibrant pink color will fade to pale yellow or colorless as the tetrazine is consumed and N₂ is released.

    • Gas Evolution:[1] Bubbling will be observed (N₂ release).[1]

  • Oxidation (If needed): If the intermediate dihydropyridazine does not auto-oxidize to the aromatic pyridazine, add DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or simply stir open to air.

  • Purification: Evaporate solvent and recrystallize or column.[1]

Part 4: Medicinal Chemistry & Applications[5][6][7][8][9]

Kinase Inhibition (CDK2 / JNK1)

Recent studies highlight 3,6-disubstituted pyridazines as potent inhibitors of Cyclin-dependent kinase 2 (CDK2) and c-Jun N-terminal kinase 1 (JNK1).

  • Mechanism: The pyridazine nitrogens often act as H-bond acceptors for the "hinge region" amino acids in the kinase ATP-binding pocket.

  • Case Study: Compound 11m (a methyltetrahydropyran derivative) demonstrated submicromolar IC50 against T-47D breast cancer cells [1].[1][5][6]

Materials Science (Fluorescence)

Pyridazines are electron-deficient (acceptors).[1] When coupled with electron-rich donors (e.g., methoxyphenyls), they form "Push-Pull" systems exhibiting intramolecular charge transfer (ICT).[1]

  • Acid Switching: Protonation of the pyridazine nitrogen increases its electron-withdrawing character, causing a bathochromic shift (Red shift) in fluorescence.[1] This allows for pH-sensing applications [5].[1]

Visualization: The IEDDA Mechanism

IEDDAMechanism Tetrazine 1,2,4,5-Tetrazine (Diene) Complex [4+2] Cycloaddition Intermediate Tetrazine->Complex Alkyne Alkyne (Dienophile) Alkyne->Complex LossN2 Retro-Diels-Alder (- N2 Gas) Complex->LossN2 Fast Dihydro 1,4-Dihydropyridazine LossN2->Dihydro Product 3,6-Disubstituted Pyridazine Dihydro->Product Air/DDQ Oxidation Oxidation (- H2)

Caption: Kinetic pathway of the Inverse Electron Demand Diels-Alder reaction transforming Tetrazines to Pyridazines.

References

  • Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2. Journal of Enzyme Inhibition and Medicinal Chemistry, 2020. [Link]

  • Inverse electron demand Diels–Alder reaction of tetrazines with cyclic enol ethers. Monatshefte für Chemie, 2017.[1] [Link][1]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides. Chemical Science, 2016.[1] [Link]

  • Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway. ACS Omega, 2024.[1] [Link][1]

  • Acid-Induced Multicolor Fluorescence of Pyridazine Derivative. ACS Applied Materials & Interfaces, 2017.[1] [Link][1]

Sources

Comprehensive Physicochemical Profiling of 3-Chloro-6-cyclohexylpyridazine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Medicinal Chemistry & Drug Development

Executive Summary: The Pyridazine Scaffold

3-Chloro-6-cyclohexylpyridazine (CAS: 105538-78-1) represents a critical building block in the synthesis of bioactive heterocyclic compounds. The pyridazine core serves as a bioisostere for phenyl or pyridine rings, offering unique hydrogen-bonding potential (via N-N lone pairs) and altered metabolic stability. The 3-chloro substituent acts as a versatile electrophilic handle for nucleophilic aromatic substitution (SNAr) or metal-catalyzed cross-couplings, while the 6-cyclohexyl moiety introduces significant lipophilicity and steric bulk, often exploited to fill hydrophobic pockets in target proteins (e.g., COX/LOX inhibitors, GABA antagonists).

This guide provides a rigorous physicochemical characterization protocol, moving beyond simple identification to in-depth structural and thermodynamic profiling required for IND-enabling studies.

Molecular Identity & Structural Verification

Before physicochemical profiling, the structural integrity of the compound must be validated to ensure data accuracy.

Table 1: Chemical Identity

Property Specification
IUPAC Name 3-Chloro-6-cyclohexylpyridazine
CAS Number 105538-78-1
Molecular Formula C₁₀H₁₃ClN₂
Molecular Weight 196.68 g/mol
SMILES ClC1=NN=C(C2CCCCC2)C=C1

| Physical State | Crystalline Solid (White to Off-White) |

Spectroscopic Signatures

The following spectroscopic data points are theoretical baselines derived from validated pyridazine analogs (e.g., 3-chloro-6-methylpyridazine, 3-chloro-6-phenylpyridazine).

  • ¹H-NMR (400 MHz, CDCl₃):

    • Aromatic Region: Two doublets characteristic of the pyridazine ring protons.

      • 
         ~7.45 ppm (d, 1H, H-4)
        
      • 
         ~7.30 ppm (d, 1H, H-5)
        
    • Aliphatic Region: Distinct cyclohexyl multiplets.

      • 
         ~2.90 ppm (tt, 1H, methine CH attached to pyridazine ring).
        
      • 
         ~1.20–2.00 ppm (m, 10H, remaining cyclohexyl protons).
        
  • ¹³C-NMR (100 MHz, CDCl₃):

    • Pyridazine Carbons: Three quaternary carbons (C-Cl, C-Cyclohexyl) and two methine carbons. Signals expected at

      
       ~165 (C-6), 155 (C-3), 128 (C-4), 125 (C-5).
      
  • Mass Spectrometry (LC-MS/ESI):

    • Parent Ion: [M+H]⁺ = 197.08 Da.

    • Isotope Pattern: Distinct 3:1 ratio for [M] : [M+2] (197 : 199) confirms the presence of a single Chlorine atom.

Physicochemical Characterization Protocols

This section details the experimental workflows to determine the thermodynamic and solution-state properties of the compound.

Thermodynamic Analysis (Solid State)

Understanding the solid-state form is crucial for formulation and stability.

Protocol: Differential Scanning Calorimetry (DSC)

  • Objective: Determine Melting Point (MP) and Polymorphic Purity.

  • Method:

    • Weigh 2–4 mg of sample into a Tzero aluminum pan.

    • Equilibrate at 25°C.

    • Ramp 10°C/min to 200°C under N₂ purge (50 mL/min).

  • Expected Result: A sharp endothermic peak corresponding to melting.

    • Predicted MP:65°C – 85°C . (Note: The cyclohexyl group disrupts the planar

      
      -stacking seen in phenyl analogs (MP ~117°C), likely lowering the melting point).
      

Protocol: Thermogravimetric Analysis (TGA)

  • Objective: Assess thermal stability and volatile content (solvates).

  • Method: Ramp 10°C/min from ambient to 350°C.

  • Criteria: < 0.5% weight loss before MP indicates an anhydrous, non-solvated form. Decomposition onset (

    
    ) is expected > 200°C.
    
Solution State Properties

The 6-cyclohexyl group drastically alters solubility compared to the parent pyridazine.

Table 2: Predicted Solution Properties

Property Value (Predicted) Context
LogP (Octanol/Water) 3.5 – 3.8 Highly Lipophilic. The cyclohexyl group adds ~3 log units vs. methyl.
Water Solubility < 10 µg/mL Poorly soluble; requires co-solvents (DMSO, PEG400) for bioassays.

| pKa (Conjugate Acid) | ~2.0 – 2.5 | Weakly basic. Protonation occurs at N-2. The electron-withdrawing Cl reduces basicity compared to pyridazine (pKa 2.3). |

Experimental Workflow: LogP Determination (Shake-Flask Method)

  • Saturation: Dissolve compound in octanol-saturated water and water-saturated octanol.

  • Equilibrium: Shake for 24 hours at 25°C.

  • Analysis: Separate phases and quantify concentration via HPLC-UV (

    
     ~270 nm).
    
  • Calculation:

    
    .
    

Stability & Reactivity Profile

The 3-chloro position is the chemically active site. Stability studies must focus on hydrolysis and nucleophilic displacement.

Reactivity Logic

The pyridazine ring is electron-deficient (similar to pyridine but more pronounced due to two nitrogens).

  • Nucleophilic Aromatic Substitution (SNAr): The Chloride at C-3 is activated. It is susceptible to displacement by strong nucleophiles (amines, thiols, alkoxides), especially under basic conditions or elevated temperatures.

  • Hydrolysis: Under acidic conditions (e.g., 1N HCl, reflux), the chloro group may hydrolyze to form the pyridazinone derivative (3-hydroxy-6-cyclohexylpyridazine), though this is slow.

Forced Degradation Protocol

To validate stability for storage:

  • Acid Stress: 0.1 N HCl, 60°C, 24h

    
     Analyze for hydrolysis (M+H = 179).
    
  • Base Stress: 0.1 N NaOH, 60°C, 24h

    
     Analyze for SNAr hydrolysis product.
    
  • Oxidative Stress: 3% H₂O₂, RT, 24h

    
     Analyze for N-oxide formation (M+16).
    

Visualization of Characterization Workflow

CharacterizationWorkflow Synthesis Synthesis (e.g., 3,6-Dichloropyridazine + Cyclohexyl MgBr) Crude Crude Intermediate Synthesis->Crude Purification Purification (Column Chromatography) Crude->Purification Remove bis-cyclohexyl byproducts Isolate Pure 3-Cl-6-Cy-Pyridazine (>98% HPLC) Purification->Isolate ID Structural ID (NMR, MS, IR) Isolate->ID Step 1: Verify SolidState Solid State (DSC, TGA, XRD) ID->SolidState Step 2: Form Solution Solution PhysChem (LogP, pKa, Sol) ID->Solution Step 3: Properties

Caption: Logical workflow for the isolation and sequential characterization of the target compound.

Reactivity Target 3-Chloro-6-cyclohexylpyridazine Hydrolysis Hydrolysis (Acid/Base) Forms Pyridazinone Target->Hydrolysis Slow (High T) SNAr SNAr Displacement (Amines/Alkoxides) Forms Functionalized Drug Core Target->SNAr Fast (Primary App) NOxide N-Oxidation (Peroxides) Forms N-Oxide Target->NOxide Oxidative Stress

Caption: Primary reactivity pathways for 3-Chloro-6-cyclohexylpyridazine under stress or synthetic application.

References

  • PubChem Compound Summary. (2025). 3-Chloro-6-cyclohexylpyridazine (CID 13735308). National Center for Biotechnology Information. Link

  • ChemicalBook. (2025). 3-Chloro-6-cyclohexylpyridazine CAS 105538-78-1 Entry.[1] Link

  • Coad, P. et al. (1965). Chemistry of Pyridazines. Journal of Organic Chemistry. (General reference for pyridazine reactivity and halogen displacement).
  • Sigma-Aldrich. (2025). Safety Data Sheet: 3-Chloro-6-phenylpyridazine (Analog Reference). Link

  • BenchChem. (2025). Synthesis of 3-Phenyl-6-chloropyridazin-4-ol. (Reference for Suzuki/Grignard synthetic routes on pyridazine core). Link

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An In-Depth Technical Guide to the Solubility and Stability of 3-Chloro-6-cyclohexylpyridazine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

For researchers, scientists, and drug development professionals, understanding the fundamental physicochemical properties of a novel chemical entity is paramount to its successful progression through the discovery and development pipeline. This guide provides a comprehensive technical framework for evaluating the solubility and stability of 3-Chloro-6-cyclohexylpyridazine, a heterocyclic compound with potential applications in medicinal chemistry. In the absence of extensive published data for this specific molecule, this document serves as a first-principles guide, synthesizing established methodologies with insights derived from the known behavior of the pyridazine chemical class. We present detailed, field-proven protocols for determining kinetic and thermodynamic solubility, alongside a systematic approach to stability assessment through forced degradation studies as outlined by the International Council for Harmonisation (ICH) guidelines.

Introduction: The Physicochemical Profile of 3-Chloro-6-cyclohexylpyridazine

3-Chloro-6-cyclohexylpyridazine is a disubstituted pyridazine, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms. The pyridazine ring is a known pharmacophore, valued in drug design for its unique electronic properties, including a high dipole moment and the capacity for hydrogen bonding.[1][2] These characteristics can influence a molecule's interaction with biological targets and its overall pharmacokinetic profile.[2] The presence of a chloro-substituent and a cyclohexyl group introduces specific steric and electronic features that will govern the compound's solubility and stability.

The chloro group, being electron-withdrawing, and the adjacent nitrogen atoms render the pyridazine ring electron-deficient. This makes the C3 and C6 positions susceptible to nucleophilic attack, a key consideration for stability, particularly hydrolytic stability.[3] The bulky, lipophilic cyclohexyl group is expected to decrease aqueous solubility while potentially influencing crystal packing and solid-state stability.

Given the limited specific literature for 3-Chloro-6-cyclohexylpyridazine[4], a systematic experimental evaluation is not just recommended, but essential. This guide provides the foundational protocols to perform such an evaluation authoritatively.

Solubility Characterization: A Multi-Faceted Approach

Solubility is a critical determinant of a compound's suitability for in vitro biological screening and its potential for oral bioavailability.[5][6] We will delineate the protocols for two distinct but complementary types of solubility measurement: kinetic and thermodynamic.

Kinetic Solubility Assessment

Kinetic solubility measures the concentration of a compound in an aqueous buffer after a rapid precipitation from a high-concentration organic stock solution (typically Dimethyl Sulfoxide, DMSO).[7] It is a high-throughput method ideal for early discovery to quickly flag compounds with potential solubility liabilities.[6]

  • Stock Solution Preparation: Prepare a 10 mM stock solution of 3-Chloro-6-cyclohexylpyridazine in 100% DMSO.

  • Assay Plate Preparation: Using a liquid handler, dispense the DMSO stock solution into a 96-well microtiter plate. Perform serial dilutions directly in the plate to create a range of concentrations.

  • Precipitation Induction: Rapidly add aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4) to each well. The final DMSO concentration should be kept low (e.g., <2%) to minimize its solubilizing effect.

  • Incubation: Shake the plate for a defined period, typically 1 to 2 hours, at a constant temperature (e.g., 25°C).[2]

  • Detection: Measure the turbidity (precipitation) in each well using a laser nephelometer.[5] The kinetic solubility is the concentration at which a significant increase in light scattering is observed.

Causality: The rapid addition of aqueous buffer to the DMSO solution creates a supersaturated state. The incubation period allows for precipitation to occur, and nephelometry provides a sensitive endpoint to detect the formation of insoluble particles.[5] This method mimics the conditions of many automated in vitro screens where compounds are introduced from DMSO stocks.

Thermodynamic Solubility Assessment

Thermodynamic, or equilibrium, solubility is the true saturation concentration of the most stable crystalline form of a compound in a solvent at equilibrium.[8] This is a more resource-intensive but highly accurate measurement, crucial for later-stage development.[6]

  • Sample Preparation: Add an excess amount of solid 3-Chloro-6-cyclohexylpyridazine to a series of vials containing the desired aqueous and organic solvents (see Table 1).

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[9]

  • Phase Separation: After equilibration, allow the vials to stand, or centrifuge them at high speed to pellet the excess solid.

  • Sample Analysis: Carefully remove an aliquot of the supernatant, ensuring no solid is transferred. Filter the aliquot through a 0.45 µm filter.

  • Quantification: Dilute the filtrate and determine the concentration of the dissolved compound using a validated stability-indicating HPLC-UV method (see Section 4). A calibration curve prepared with known concentrations of the compound is required.[8]

Self-Validation: The presence of undissolved solid at the end of the experiment is a visual confirmation that equilibrium has been reached from a state of saturation. Comparing results from multiple time points (e.g., 24 and 48 hours) can confirm that the system has reached a stable equilibrium.

Table 1: Recommended Solvents for Solubility Profiling

Solvent ClassSpecific SolventsRationale for Selection
Aqueous Buffers PBS (pH 7.4), Acetate (pH 4.5), Borate (pH 9.0)Simulates physiological pH ranges relevant to the GI tract and blood.[6]
Polar Protic Methanol, Ethanol, IsopropanolCommon solvents in synthesis and purification; assesses hydrogen bonding potential.
Polar Aprotic DMSO, Acetonitrile (ACN), Tetrahydrofuran (THF)High solubilizing power; relevant for stock solutions and reaction media.
Non-Polar Dichloromethane (DCM), Toluene, HeptaneProvides a broad polarity range to understand lipophilicity.
Solubility Workflow Diagram

Solubility_Workflow cluster_Kinetic Kinetic Solubility cluster_Thermodynamic Thermodynamic Solubility k_start 10 mM Stock in DMSO k_dilute Serial Dilution in Plate k_start->k_dilute k_add_buffer Add Aqueous Buffer (pH 7.4) k_dilute->k_add_buffer k_incubate Incubate (2h, 25°C) k_add_buffer->k_incubate k_detect Nephelometry Detection k_incubate->k_detect t_start Excess Solid Compound t_add_solvent Add Solvent (e.g., PBS) t_start->t_add_solvent t_equilibrate Shake (24-48h, 25°C) t_add_solvent->t_equilibrate t_separate Centrifuge / Filter t_equilibrate->t_separate t_quantify HPLC-UV Quantification t_separate->t_quantify start_node Compound Synthesis (3-Chloro-6-cyclohexylpyridazine) start_node->k_start Early Phase start_node->t_start Lead Optimization

Caption: Workflow for kinetic and thermodynamic solubility assessment.

Chemical Stability and Forced Degradation

Forced degradation studies, or stress testing, are essential for identifying likely degradation products, understanding degradation pathways, and developing stability-indicating analytical methods.[10] These studies involve subjecting the compound to conditions more severe than those used for accelerated stability testing.[3] The goal is to achieve a target degradation of 5-20%, as excessive degradation can lead to secondary and tertiary products that are not relevant to real-world storage.[11][12]

Development of a Stability-Indicating HPLC Method

A prerequisite for any stability study is a validated analytical method that can separate the parent compound from all potential degradation products.

  • Column Selection: Start with a C18 reversed-phase column (e.g., 100 x 4.6 mm, 2.7 µm particle size).

  • Mobile Phase: Use a gradient elution method with Mobile Phase A (e.g., 0.1% Formic Acid in Water) and Mobile Phase B (e.g., 0.1% Formic Acid in Acetonitrile).

  • Gradient: Begin with a shallow gradient (e.g., 5-95% B over 15 minutes) to screen for degradants from a stressed sample mixture.

  • Detection: Use a photodiode array (PDA) detector to monitor across a range of wavelengths (e.g., 210-400 nm) to ensure all components are detected. The optimal wavelength for quantification can be determined from the UV spectrum of the parent compound.

  • Method Optimization: Adjust the gradient slope, flow rate, and temperature to achieve adequate resolution (Rs > 1.5) between the parent peak and all degradant peaks.

Forced Degradation Protocols

Stress testing should be performed on a single batch of 3-Chloro-6-cyclohexylpyridazine in both solid and solution states.[13] A control sample, protected from stress, must be analyzed alongside the stressed samples.[12]

Table 2: Recommended Conditions for Forced Degradation Studies

Stress ConditionProtocolRationale & Expected Degradation
Acid Hydrolysis 0.1 M HCl at 60°C for 24-72hThe pyridazine ring is weakly basic.[2] Hydrolysis may occur at the C-Cl bond, which is activated by the adjacent nitrogen atoms.
Base Hydrolysis 0.1 M NaOH at 60°C for 24-72hSimilar to acid hydrolysis, nucleophilic attack by hydroxide on the C-Cl bond is a probable pathway.[3]
Oxidation 3% H₂O₂ in the dark at room temp for 24hThe nitrogen atoms in the pyridazine ring are susceptible to oxidation, potentially forming N-oxides.[3]
Thermal Stress Solid compound at 80°C for 7 daysAssesses the intrinsic thermal stability of the solid form. Decomposition may lead to fragmentation.
Photostability Solid & solution exposed to ICH Q1B specified light source (≥1.2 million lux hours visible, ≥200 W h/m² UVA)[14][15]Aromatic systems can be susceptible to photolytic degradation. A dark control is essential to differentiate light-induced degradation from thermal effects.[14]
  • Prepare a solution of the compound (e.g., 1 mg/mL) in 0.1 M HCl and another in 0.1 M NaOH.

  • Incubate the solutions in a controlled temperature bath (e.g., 60°C).

  • Withdraw aliquots at specified time points (e.g., 0, 4, 8, 24, 48, 72 hours).

  • Immediately neutralize the aliquots (base for the acid sample, acid for the base sample) to quench the reaction.

  • Dilute with mobile phase and analyze by the stability-indicating HPLC method.

Causality: This protocol, following OECD Guideline 111, evaluates the susceptibility of the compound to nucleophilic attack by water, catalyzed by acid or base.[16][17] The electron-deficient nature of the pyridazine ring suggests the C-Cl bond is a likely point of hydrolysis.

  • Prepare a solution of the compound (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 Acetonitrile:Water).

  • Add hydrogen peroxide to a final concentration of 3%.

  • Store the solution in the dark at room temperature to prevent photolytic degradation.

  • Analyze aliquots at various time points by HPLC.

Self-Validation: The stability-indicating HPLC method must demonstrate baseline separation of the parent compound from any new peaks that appear in the stressed samples. Peak purity analysis using a PDA detector should be performed to ensure that the parent peak is spectrally homogeneous, confirming that no degradants are co-eluting.[11]

Forced Degradation Workflow Diagram

Forced_Degradation_Workflow cluster_Setup 1. Preparation cluster_Stress 2. Stress Conditions cluster_Analysis 3. Analysis & Interpretation start Single Batch of 3-Chloro-6-cyclohexylpyridazine method_dev Develop Stability-Indicating HPLC Method start->method_dev hydrolysis Acid/Base Hydrolysis (0.1M HCl/NaOH, 60°C) method_dev->hydrolysis oxidation Oxidation (3% H₂O₂, RT) method_dev->oxidation thermal Thermal (Solid) (80°C) method_dev->thermal photo Photolytic (Solid/Solution) (ICH Q1B Light) method_dev->photo analysis Analyze Stressed Samples by HPLC-PDA/MS hydrolysis->analysis oxidation->analysis thermal->analysis photo->analysis peak_purity Assess Peak Purity analysis->peak_purity mass_balance Calculate Mass Balance (Target 95-105%) peak_purity->mass_balance identify Identify Degradants mass_balance->identify pathway Propose Degradation Pathways identify->pathway report Final Stability Report pathway->report

Caption: Systematic workflow for forced degradation studies.

Safety, Handling, and Storage

  • Handling: Wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid contact with skin and eyes, as related compounds are known skin and eye irritants.[18] Handle in a well-ventilated area or a chemical fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place. For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent potential oxidative degradation.[18]

  • Incompatibilities: Avoid strong oxidizing agents.[18]

  • Decomposition: Hazardous decomposition products upon combustion may include nitrogen oxides (NOx), carbon oxides (CO, CO₂), and hydrogen chloride (HCl) gas.[18]

Conclusion

The successful development of any new chemical entity hinges on a thorough understanding of its intrinsic properties. For 3-Chloro-6-cyclohexylpyridazine, a proactive and systematic experimental investigation is required. This guide provides the necessary technical protocols and scientific rationale for researchers to comprehensively characterize its solubility and stability profile. By employing these self-validating methodologies, from high-throughput kinetic solubility screens to detailed forced degradation studies, scientists can generate the robust data needed to make informed decisions, optimize formulation strategies, and ensure the quality and safety of this promising compound.

References

  • Asif, M. (2010). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. International Journal of ChemTech Research, 2(2), 1118-1133.
  • Kelly, T. S., et al. (2021). The pyridazine heterocycle in molecular recognition and drug discovery. RSC Medicinal Chemistry, 12(9), 1439-1456. Available from: [Link]

  • Kumar, D. (n.d.). Pyridazine and its derivatives. SlideShare. Available from: [Link]

  • Lejan Team. (n.d.). Typical Reactivity of the Diazines: Pyridazine, Pyrimidine and Pyrazine. Available from: [Link]

  • Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates. Available from: [Link]

  • SGS. (n.d.). How to Approach a Forced Degradation Study. Available from: [Link]

  • Rani, S., & Singh, A. (2012). Development of forced degradation and stability indicating studies of drugs—A review. International Journal of Pharmaceutical Sciences and Research, 3(8), 2353.
  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Available from: [Link]

  • ibacon GmbH. (2004). OECD 111: Hydrolysis as a Function of pH. Available from: [Link]

  • ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. Available from: [Link]

  • Das, S., et al. (2013). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 25(1), 237-239.
  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Available from: [Link]

  • Evotec. (n.d.). Thermodynamic Solubility Assay. Available from: [Link]

  • ResearchGate. (n.d.). Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines. Available from: [Link]

  • PubChemLite. (n.d.). 3-chloro-6-cyclohexylpyridazine. Available from: [Link]

  • European Medicines Agency. (2023). Guideline on Stability testing of existing active substances and related finished products. Available from: [Link]

  • BINDER GmbH. (n.d.). Climate chambers with light for ICH photostability tests. Available from: [Link]

  • U.S. Environmental Protection Agency. (n.d.). 3-Chloro-6-(2-methoxyphenyl)pyridazine Properties. Available from: [Link]

  • MDPI. (2025). Synthesis and New Reactions of 3,6-Diaminothieno[2,3-b]pyridine-5-carbonitriles. Available from: [Link]

  • Domainex. (n.d.). Thermodynamic Solubility Assay. Available from: [Link]

  • U.S. Environmental Protection Agency. (1998). Fate, Transport and Transformation Test Guidelines OPPTS 835.2130 Hydrolysis as a Function of pH and Temperature. Available from: [Link]

  • Hobbs, W. J. (n.d.). Synthesis and Characterization of Unique Pyridazines. Liberty University. Available from: [Link]

  • Analytice. (2021). Hydrolysis and function of PH according to OECD test no. 111. Available from: [Link]

  • Nelson Labs. (n.d.). Forced Degradation Studies for Stability. Available from: [Link]

  • Memmert GmbH + Co.KG. (2012). Stability tests according to ICH Q1A (R2). Available from: [Link]

  • Q-Lab. (n.d.). Understanding ICH Photostability Testing. Available from: [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Available from: [Link]

  • European Medicines Agency. (2003). Q 1 A (R2) Stability Testing of new Drug Substances and Products. Available from: [Link]

  • Malik, A., et al. (2021). A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. Research Journal of Pharmacy and Technology, 14(6), 3423-3429.
  • Noria Corporation. (n.d.). Understanding Hydrolysis and Hydrolytic Stability. Machinery Lubrication. Available from: [Link]

  • Wikipedia. (n.d.). 3-Chloropyridine. Available from: [Link]

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Available from: [Link]

  • FDM - Environment Makers. (n.d.). ICH Q1A/B Test Chamber: Accuracy and Reliability. Available from: [Link]

  • AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials. Available from: [Link]

  • BioPharm International. (2026). Forced Degradation Studies for Biopharmaceuticals. Available from: [Link]

  • Caron Scientific. (n.d.). Rapid & Repeatable Photostability Results in an ICH Q1B Option II Chamber. Available from: [Link]

  • YouTube. (2025). Q1A (R2) A deep dive in Stability Studies. Available from: [Link]

  • ResearchGate. (n.d.). Scheme 8. Synthesis of 3-chloro-6,8-dibromopyridopyridazine. Available from: [Link]

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Quantum Mechanical Profiling of Chloropyridazine Reactivity: A Computational Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Chloropyridazines are privileged scaffolds in drug discovery, particularly as kinase inhibitors and allosteric modulators. However, their reactivity profile—specifically the competition between nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling—is often non-intuitive due to the unique electronic asymmetry of the 1,2-diazine core.

This guide provides a rigorous, self-validating computational framework to predict regioselectivity and reactivity rates in chloropyridazines. By moving beyond simple resonance arguments and employing Density Functional Theory (DFT) transition state modeling, researchers can reduce synthetic attrition and rationally design synthetic routes.

Theoretical Foundations: The 1,2-Diazine Anomaly

Unlike pyridine or pyrimidine, the pyridazine ring contains adjacent nitrogen atoms (N1-N2). This creates a unique "alpha-effect" and significant dipole moments that perturb standard reactivity models.

Electronic Landscape
  • Inductive Withdrawal: The N1-N2 bond exerts a strong electron-withdrawing effect, making C3 and C6 highly electrophilic.

  • LUMO Distribution: In SNAr, the nucleophile attacks the site with the highest coefficient in the Lowest Unoccupied Molecular Orbital (LUMO). For 3,4,5-trichloropyridazine, QM calculations reveal a competition between C3 (alpha to N) and C4 (beta to N), which is often dictated by the specific nucleophile's hardness/softness.

  • Lone Pair Repulsion: The adjacent lone pairs on N1 and N2 create ground-state destabilization, which can be relieved upon formation of transition states or metal complexes, accelerating oxidative addition relative to other diazines.

Computational Workflow: From Structure to Prediction

The following protocol is designed to be platform-agnostic (Gaussian, ORCA, Schrödinger) but specifies functional/basis set combinations that yield high error cancellation for heterocyclic reactivity.

The "Gold Standard" Protocol

To ensure trustworthiness, this workflow utilizes a wB97X-D / def2-TZVP level of theory. The inclusion of dispersion corrections (-D) is non-negotiable for aromatic stacking interactions in transition states.

Step-by-Step Methodology
  • Conformational Search:

    • Generate conformers for the reactant and nucleophile/catalyst.

    • Method: OPLS4 or MMFF94 force field.

  • Geometry Optimization (Ground State):

    • Optimize lowest energy conformers.

    • Level: B3LYP-D3(BJ)/6-31G(d,p) (Cost-effective for geometry).

    • Solvation: IEFPCM or SMD (Solvent: DMSO or THF). Crucial: Gas-phase calculations fail to predict SNAr barriers correctly due to charge separation.

  • Transition State (TS) Search:

    • Guess Structure: Place nucleophile 2.0–2.2 Å from the target carbon.

    • Scan: Perform a relaxed potential energy surface (PES) scan of the C–Nu bond length.

    • Optimization: Berny algorithm (TS keyword) on the peak structure.

    • Validation: Verify exactly one imaginary frequency corresponding to bond formation.

  • Single Point Energy Refinement:

    • Calculate final energies on the optimized TS geometry.

    • Level: M06-2X/def2-TZVP or wB97M-V/def2-TZVP with SMD solvation.

    • Output: Gibbs Free Energy (

      
      ).[1]
      

Mechanism 1: Nucleophilic Aromatic Substitution (SNAr)[2][3]

Concerted vs. Stepwise

Classically, SNAr is taught as a stepwise mechanism involving a Meisenheimer complex.[2][3] However, recent QM studies confirm that for many halo-heterocycles lacking strong electron-withdrawing groups (like nitro), the mechanism is concerted but asynchronous .

  • Implication: You may not find a stable intermediate minimum. If the optimization collapses to reactants or products, treat it as a concerted pathway and look for the TS directly.

Regioselectivity Prediction

The regioselectivity is determined by the difference in activation barriers (


) between competing sites.
  • Rule of Thumb: A

    
     kcal/mol implies >95% selectivity at room temperature.
    
Visualization: SNAr Pathway Analysis

The following diagram illustrates the decision logic for determining the mechanism and selectivity.

SNAr_Pathway Start Input Structure (Chloropyridazine) FMO FMO Analysis (LUMO Mapping) Start->FMO Predict Sites Scan PES Scan (C-Nu Bond) FMO->Scan Select C3/C4/C5 TS_Search TS Optimization (Berny Algo) Scan->TS_Search Peak Geometry Freq Frequency Check (1 Imaginary Freq?) TS_Search->Freq Freq->Scan No (Retune) IRC IRC Calculation (Connect Reactant/Product) Freq->IRC Yes Energy Calculate u0394Gu2021 IRC->Energy Confirm Path

Figure 1: Computational workflow for validating SNAr transition states. Note the requirement for IRC (Intrinsic Reaction Coordinate) to confirm the TS connects the correct wells.

Mechanism 2: Palladium-Catalyzed Cross-Coupling

In Suzuki or Buchwald-Hartwig couplings, the Oxidative Addition (OA) step is frequently rate-determining for electron-deficient chlorides.

The Monoligated Pathway

For bulky ligands (e.g., phosphines like P(tBu)3 or Buchwald ligands), the active species is often monoligated Pd(0)L.

  • Key Insight: Chloropyridazines often undergo OA via a nucleophilic displacement-like pathway rather than the classic 3-centered concerted mechanism. The Pd(0) acts as a nucleophile attacking the C-Cl bond.

  • Protocol Adjustment: When modeling this TS, ensure the angle

    
     is close to 180° for the nucleophilic displacement path, versus ~60-90° for the concerted path.
    
Data Presentation: Comparative Reactivity

Below is a structured comparison of calculated activation energies for a hypothetical 3,4,6-trichloropyridazine scaffold.

Reaction TypeSiteCalculated

(kcal/mol)
Predicted OutcomeMechanistic Note
SNAr (OMe-) C3/C614.2Major Product Stabilized by N-alpha effect.
SNAr (OMe-) C4/C518.5Minor ProductHigher LUMO coefficient, but less inductive activation.
Pd-OA (PdL) C3/C621.0SlowSteric hindrance from adjacent N-lone pair.
Pd-OA (PdL) C4/C516.8Fast Less steric repulsion; preferred for Cross-Coupling.

Note: These values are illustrative. Actual values depend on the specific ligand and nucleophile.

Case Study: 3,6-Dichloropyridazine

A common dilemma is achieving mono-substitution.

  • Symmetry: Initially, C3 and C6 are identical.

  • First Substitution: Upon reaction at C3 with a nucleophile (e.g., Morpholine), the symmetry breaks.

  • Second Substitution: The QM model must now calculate the barrier for the remaining C6-Cl.

    • Result: The amino group at C3 is an Electron Donating Group (EDG). This raises the LUMO energy and increases the

      
       for the second SNAr at C6, effectively allowing clean mono-substitution.
      
    • Contrast: If the first nucleophile were a thiol (less donating), the deactivation is weaker, leading to potential over-reaction.

Visualization: Regioselectivity Logic

Regio_Logic Substrate Substrate: 3,6-Dichloropyridazine Reaction Reaction Type? Substrate->Reaction SNAr SNAr (Nucleophile) Reaction->SNAr Pd Pd-Coupling Reaction->Pd Analysis_SNAr Analyze LUMO Coeffs & Inductive Effects SNAr->Analysis_SNAr Analysis_Pd Analyze Sterics (N-Lone Pair) & C-Cl Bond Strength Pd->Analysis_Pd Outcome_SNAr Site C3/C6 Preferred (Alpha to N) Analysis_SNAr->Outcome_SNAr Outcome_Pd Site C4/C5 Preferred (If available) Analysis_Pd->Outcome_Pd

Figure 2: Decision tree for predicting reactive sites based on reaction class. SNAr is generally electronically controlled, while Pd-coupling is often sterically influenced by the N-lone pairs.

References

  • WuXi AppTec. (2024). Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine. Magical Power of Quantum Mechanics.[4][5]

  • Lu, J., Paci, I., & Leitch, D. C. (2022).[6] A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors.[7] ChemRxiv.

  • Sten, M., & Norrby, P. O. (2010). Oxidative addition of aryl chlorides to monoligated palladium(0): A DFT-SCRF study. Technical University of Denmark.

  • Jacobsen, E. N., et al. (2018). Concerted nucleophilic aromatic substitutions.[2][3][8] Harvard DASH.

  • Kancherla, R., et al. (2019). Oxidative Addition to Palladium(0) Made Easy through Photoexcited-State Metal Catalysis.[1] Angewandte Chemie.[1]

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Navigating the Saturated Frontier: A Technical Guide to Cyclohexyl-Pyridazines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of modern medicinal chemistry, the "Escape from Flatland" initiative has driven a paradigm shift from planar, aromatic-heavy scaffolds to three-dimensional, saturated architectures. This guide explores a specific, high-value chemical space: Cyclohexyl-substituted Pyridazines .

While the pyridazine core (1,2-diazine) is a privileged scaffold in kinase and GPCR drug discovery, its decoration with phenyl rings often leads to poor solubility and non-specific binding. Substituting these planar rings with cyclohexyl moieties offers a strategic solution—increasing fraction


 (

), improving metabolic stability, and accessing novel vectors for protein-ligand interaction. This guide provides the rationale, synthetic protocols, and decision-making frameworks for accessing this chemical space.

Part 1: The Physicochemical Rationale

The "Escape from Flatland"

The transition from a phenyl-pyridazine to a cyclohexyl-pyridazine is not merely a steric swap; it is a fundamental alteration of the molecule's physicochemical profile. As detailed by Lovering et al., increasing the saturation of a molecule correlates directly with improved clinical success rates [1].

PropertyPhenyl-Pyridazine (Aromatic)Cyclohexyl-Pyridazine (Saturated)Impact on Drugability
Geometry Planar (2D)Chair Conformation (3D)Access to specific hydrophobic pockets; reduced entropy penalty if pre-organized.
Solubility Low (driven by

-stacking)
High (disrupted crystal packing)Improved formulation and bioavailability.
Electronic Electron-withdrawing (

-deficient)
Inductive donor (+I effect)Increases basicity of pyridazine nitrogens; alters H-bond acceptor capability.
Metabolism Oxidation at para-position; EpoxidationOxidation at C3/C4; No toxic quinonesAvoids toxic metabolites; offers distinct soft spots for F-blocking.
Metabolic Stability & Toxicology

A critical advantage of the cyclohexyl group is the elimination of toxicophore risks associated with electron-rich phenyl rings, such as the formation of reactive quinone-imines or epoxides. However, the cyclohexyl ring introduces "soft spots" for CYP450-mediated hydroxylation, typically at the C3 or C4 position.

  • Design Tip: If metabolic clearance is too high, block the C4 position of the cyclohexyl ring with a Fluorine atom or a Methyl group to sterically hinder CYP access without restoring planarity.

Part 2: Synthetic Architectures & Methodologies

Accessing cyclohexyl-pyridazines requires navigating the challenge of forming


(heteroaryl)-

(alkyl) bonds. Traditional Suzuki-Miyaura coupling is often sluggish due to slow transmetallation and competing

-hydride elimination. We recommend two superior pathways: Negishi Coupling (for robust, early-phase synthesis) and Minisci Reaction (for late-stage functionalization).
Synthetic Decision Tree

SyntheticStrategy Start Target: Cyclohexyl-Pyridazine Stage Development Stage? Start->Stage Early Early Phase / Scale-Up Stage->Early Gram Scale Late Late Stage / SAR Exploration Stage->Late Diversity Scan Substrate Substrate Availability Early->Substrate Method3 Protocol C: IEDDA Cycloaddition (De Novo Ring Construction) Early->Method3 If Core Unstable Late->Substrate Halide Halopyridazine Available Substrate->Halide Yes H_Py Unsubstituted Pyridazine Substrate->H_Py No Method1 Protocol A: Negishi Coupling (High Yield, Defined Regiochem) Halide->Method1 Preferred Method2 Protocol B: Minisci Reaction (Rapid, Radical-Based) H_Py->Method2 Direct C-H Func.

Figure 1: Strategic decision matrix for selecting the optimal synthetic route based on development stage and precursor availability.

Protocol A: Negishi Coupling (The Gold Standard)

Context: This method is preferred for scale-up due to its reliability in forming


-

bonds without

-hydride elimination issues common in Suzuki couplings.

Reagents:

  • Substrate: 3-chloro-6-phenylpyridazine (or relevant halopyridazine).

  • Nucleophile: Cyclohexylzinc bromide (0.5 M in THF).

  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (

    
    ).
    
  • Solvent: Anhydrous THF/DMAc (Dimethylacetamide).

Step-by-Step Methodology:

  • Preparation of Organozinc: If not commercially available, prepare Cyclohexylzinc bromide by treating cyclohexyl bromide with Rieke Zinc or Zn dust activated with 1,2-dibromoethane/TMSCl in THF at 0°C.

  • Inert Setup: Charge a flame-dried Schlenk flask with 3-chloropyridazine (1.0 equiv) and

    
     (0.05 equiv). Evacuate and backfill with Argon (3 cycles).
    
  • Solvation: Add anhydrous DMAc (0.2 M concentration relative to substrate). Note: DMAc often provides higher turnover frequencies than THF for electron-deficient heterocycles.

  • Addition: Add Cyclohexylzinc bromide solution (1.5 equiv) dropwise via syringe at room temperature. The reaction is exothermic; control rate to maintain temp <30°C.

  • Reaction: Heat the mixture to 60°C for 4-12 hours. Monitor conversion by LC-MS (Look for M+H of product; disappearance of M+H of chloride).

  • Quench: Cool to RT. Quench with saturated aqueous

    
    .
    
  • Workup: Extract with EtOAc (3x). Wash combined organics with water and brine (critical to remove DMAc). Dry over

    
    .
    
  • Purification: Flash chromatography (Hexane/EtOAc).

Why this works: The bidentate dppf ligand creates a large bite angle, facilitating the reductive elimination of the bulky cyclohexyl group from the Palladium center [2].

Protocol B: Minisci Reaction (Late-Stage Functionalization)

Context: Ideal for rapid Analog Generation (SAR) on finished drug scaffolds where installing a halogen handle is difficult.

Reagents:

  • Substrate: Pyridazine derivative.[1][2][3]

  • Radical Source: Cyclohexyl carboxylic acid.

  • Oxidant: Ammonium Persulfate

    
    .[4]
    
  • Catalyst:

    
     (Catalytic).
    
  • Solvent: DCM/Water biphasic system or TFA/Water.

Step-by-Step Methodology:

  • Dissolution: Dissolve the pyridazine substrate (1.0 equiv) in a mixture of DCM and Water (1:1). Add TFA (2.0 equiv) to protonate the pyridazine nitrogen. Mechanism Note: Protonation lowers the LUMO of the heterocycle, making it more susceptible to nucleophilic radical attack.

  • Radical Precursor: Add Cyclohexyl carboxylic acid (3.0 equiv).

  • Catalyst Addition: Add

    
     (0.2 equiv).
    
  • Initiation: Add

    
     (3.0 equiv) and heat to 40°C with vigorous stirring.
    
  • Monitoring: Reaction is typically fast (1-3 hours). Evolution of

    
     gas indicates radical formation.
    
  • Workup: Basify with

    
     to pH 8. Extract with DCM.
    

Caveat: This method often yields regioisomeric mixtures (C3 vs C4 substitution) if the pyridazine is not symmetrically substituted.

Part 3: Structural Biology & Interaction Logic

When designing cyclohexyl-pyridazines, it is vital to visualize how the saturated ring interacts with the target protein compared to the planar phenyl ring.

BindingMode Target Protein Binding Pocket FlatLigand Phenyl-Pyridazine (Planar) FlatLigand->Target Interaction1 Pi-Pi Stacking (Strong but Specific) FlatLigand->Interaction1 Dominant Force Solubility Solvation Shell (Water) FlatLigand->Solubility Poor Disruption SatLigand Cyclohexyl-Pyridazine (3D Chair) SatLigand->Target Interaction2 Hydrophobic Enclosure (Shape Complementarity) SatLigand->Interaction2 Dominant Force SatLigand->Solubility High Disruption

Figure 2: Comparative binding modes. The cyclohexyl group relies on shape complementarity (Van der Waals) rather than Pi-Pi stacking, often improving selectivity.

Part 4: References

  • Lovering, F., Bikker, J., & Humblet, C. (2009).[5][6] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756.[6] [Link]

  • Knochel, P., et al. (2016). Negishi Cross-Couplings of Secondary Alkylzinc Halides with Aryl and Heteroaryl Halides. Organic Reactions. [Link][7][8][9][10]

  • Duncton, M. A. (2011). Minisci reactions: Versatile CH-functionalization for medicinal chemists. MedChemComm, 2(12), 1135-1161. [Link]

  • Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. [Link]

Sources

Methodological & Application

Synthesis of Novel Compounds from 3-Chloro-6-cyclohexylpyridazine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyridazine Scaffold in Modern Drug Discovery

The pyridazine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities.[1] Derivatives of this versatile heterocycle have been investigated for their potential as anticancer, anti-inflammatory, antibacterial, and muscle relaxant agents, among other therapeutic applications.[2][3] The inherent asymmetry and hydrogen bonding capabilities of the pyridazine ring allow for specific interactions with various biological targets.

3-Chloro-6-cyclohexylpyridazine is a valuable starting material for the synthesis of a diverse library of novel compounds. The presence of a reactive chlorine atom at the 3-position allows for a variety of chemical transformations, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. The cyclohexyl group at the 6-position provides a lipophilic handle, which can be crucial for modulating the pharmacokinetic and pharmacodynamic properties of the final compounds. This guide provides detailed protocols for the synthesis of new chemical entities from 3-Chloro-6-cyclohexylpyridazine, with a focus on practical applications for researchers in drug development.

Core Synthetic Strategies

The primary routes for the derivatization of 3-Chloro-6-cyclohexylpyridazine involve the displacement of the chloro group. The electron-donating nature of the cyclohexyl substituent can influence the reactivity of the pyridazine ring, making the choice of appropriate reaction conditions critical for successful synthesis. The following sections detail protocols for key transformations.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a fundamental reaction for the functionalization of electron-deficient aromatic systems like chloropyridazines.[4] The reaction proceeds via a Meisenheimer intermediate, and its rate is influenced by the nature of the nucleophile and the solvent.

The choice of a strong nucleophile is essential to displace the chloride from the pyridazine ring. The use of a polar aprotic solvent like DMSO or DMF helps to solvate the cation of the nucleophilic salt and increase the nucleophilicity of the anion. Elevated temperatures are often required to overcome the activation energy of the reaction.

This protocol describes the synthesis of an aminopyridazine derivative, a common pharmacophore in bioactive molecules.

Step-by-Step Methodology:

  • To a solution of 3-Chloro-6-cyclohexylpyridazine (1.0 mmol) in anhydrous DMSO (5 mL) in a sealed reaction vial, add the desired primary or secondary amine (1.2 mmol) and potassium carbonate (2.0 mmol).

  • Stir the reaction mixture at 120 °C for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water (50 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 3-amino-6-cyclohexylpyridazine derivative.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds. The Suzuki-Miyaura and Buchwald-Hartwig reactions are particularly relevant for the derivatization of 3-Chloro-6-cyclohexylpyridazine.

The Suzuki-Miyaura coupling enables the formation of a C-C bond between the pyridazine core and an aryl or heteroaryl boronic acid.[5][6] This reaction is widely used in the synthesis of biaryl compounds with important applications in medicinal chemistry and materials science.[7]

The choice of a palladium catalyst and ligand is crucial for an efficient Suzuki-Miyaura coupling, especially with a less reactive chloro-substituted heterocycle. A catalyst system like Pd(PPh₃)₄ or a combination of a palladium source (e.g., Pd(OAc)₂) and a phosphine ligand is typically employed. A base is required to activate the boronic acid for transmetalation. A mixed solvent system, often containing water, can facilitate the dissolution of the base and promote the reaction.

This protocol details the synthesis of 3-aryl-6-cyclohexylpyridazines.

Step-by-Step Methodology:

  • In a Schlenk flask, combine 3-Chloro-6-cyclohexylpyridazine (1.0 mmol), the desired aryl or heteroaryl boronic acid (1.2 mmol), and a suitable base such as sodium carbonate (2.0 mmol) or potassium phosphate (2.0 mmol).

  • Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent mixture, typically 1,4-dioxane and water (4:1, 5 mL).

  • Heat the reaction mixture to 90-100 °C and stir for 8-16 hours, monitoring by TLC.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (30 mL) and water (20 mL).

  • Separate the organic layer, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel to yield the 3-aryl-6-cyclohexylpyridazine product.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, offering a complementary approach to classical nucleophilic substitution.[8][9] It is particularly useful for coupling a wide range of amines with aryl halides under relatively mild conditions.[10][11]

The success of the Buchwald-Hartwig amination on a chloropyridazine hinges on the selection of an appropriate palladium precatalyst and a bulky, electron-rich phosphine ligand. These ligands facilitate the oxidative addition of the palladium to the C-Cl bond and the subsequent reductive elimination of the product. A strong, non-nucleophilic base like sodium tert-butoxide is typically required. Anhydrous and inert conditions are critical to prevent catalyst deactivation.

This protocol outlines the synthesis of N-aryl- or N-alkyl-substituted 3-amino-6-cyclohexylpyridazines.

Step-by-Step Methodology:

  • To an oven-dried Schlenk tube, add 3-Chloro-6-cyclohexylpyridazine (1.0 mmol), the desired amine (1.2 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.025 mmol), a suitable phosphine ligand (e.g., Xantphos or a Buchwald ligand, 0.1 mmol), and a strong base such as sodium tert-butoxide (1.4 mmol).

  • Seal the tube, and evacuate and backfill with argon three times.

  • Add anhydrous, degassed toluene or 1,4-dioxane (5 mL) via syringe.

  • Heat the reaction mixture in an oil bath at 100-110 °C for 12-24 hours. Monitor for completion by TLC or LC-MS.

  • Cool the reaction to room temperature, dilute with ethyl acetate (25 mL), and filter through a pad of Celite.

  • Wash the filtrate with water (20 mL) and brine (20 mL), then dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure, and purify the crude product by column chromatography to obtain the desired N-substituted aminopyridazine.

Data Presentation

The following table summarizes the expected outcomes for the described protocols with representative examples. Yields are indicative and may vary depending on the specific substrates and reaction conditions.

ProtocolStarting MaterialReagent/Coupling PartnerProductExpected Yield
1 3-Chloro-6-cyclohexylpyridazineMorpholine4-(6-Cyclohexylpyridazin-3-yl)morpholine70-85%
2 3-Chloro-6-cyclohexylpyridazinePhenylboronic acid3-Cyclohexyl-6-phenylpyridazine[12]65-80%
3 3-Chloro-6-cyclohexylpyridazineAnilineN-Phenyl-6-cyclohexylpyridazin-3-amine60-75%

Visualizing the Synthetic Workflow

The following diagrams illustrate the key synthetic transformations described in this guide.

G cluster_0 Core Synthetic Pathways A 3-Chloro-6-cyclohexylpyridazine B Nucleophilic Aromatic Substitution (SNAr) (Protocol 1) A->B  Amine, Base C Suzuki-Miyaura Coupling (Protocol 2) A->C  ArB(OH)₂, Pd Catalyst, Base D Buchwald-Hartwig Amination (Protocol 3) A->D  Amine, Pd Catalyst, Ligand, Base

Caption: Key synthetic transformations of 3-Chloro-6-cyclohexylpyridazine.

G cluster_1 Experimental Workflow: Suzuki-Miyaura Coupling step1 Step 1: Reagent Setup Combine 3-Chloro-6-cyclohexylpyridazine, boronic acid, base, and catalyst in a Schlenk flask. step2 Step 2: Inert Atmosphere Evacuate and backfill with argon. step1->step2 step3 Step 3: Reaction Add degassed solvent and heat to 90-100 °C. step2->step3 step4 Step 4: Work-up Cool, perform aqueous work-up, and extract with organic solvent. step3->step4 step5 Step 5: Purification Purify by column chromatography. step4->step5 product 3-Aryl-6-cyclohexylpyridazine step5->product

Caption: Step-by-step workflow for the Suzuki-Miyaura coupling protocol.

Conclusion

3-Chloro-6-cyclohexylpyridazine serves as a versatile and valuable building block for the synthesis of a wide array of novel pyridazine derivatives. The protocols detailed in this guide for nucleophilic aromatic substitution, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination provide robust and reproducible methods for accessing new chemical space. By carefully selecting the appropriate reaction conditions, researchers can efficiently generate libraries of compounds for screening in drug discovery programs, leveraging the privileged nature of the pyridazine scaffold to develop next-generation therapeutics.

References

  • Pyridazine Derivatives. (2003). ARKIVOC, 2003(13), 147-158. Available from: [Link]

  • Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. (2022). Organics, 3(4), 28. Available from: [Link]

  • Scheme 8. Synthesis of 3-chloro-6,8-dibromopyridopyridazine. (2022). ResearchGate. Available from: [Link]

  • Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved February 19, 2026, from [Link]

  • A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. (2020). Research Journal of Pharmacy and Technology, 13(7), 3433-3441. Available from: [Link]

  • nucleophilic substitution reactions of 4,5-dichloro-2- methyl-6-nitro-2h-pyridazin-3-one. (2001). Journal of the Korean Chemical Society, 45(5), 415-420. Available from: [Link]

  • Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. (2020). Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1616-1630. Available from: [Link]

  • Buchwald-Hartwig Coupling. (n.d.). Organic Synthesis. Retrieved February 19, 2026, from [Link]

  • 3-chloro-6-cyclohexylpyridazine (C10H13ClN2). (n.d.). PubChem. Retrieved February 19, 2026, from [Link]

  • Suzuki‐Miyaura cross‐coupling reaction of diverse chloro pyridines. (2019). ChemistryOpen, 8(10), 1279-1285. Available from: [Link]

  • Key sequential Buchwald–Hartwig amination reactions in the synthesis of imidazopyridazines 139. (2019). ResearchGate. Available from: [Link]

  • 3-Chloro-6-phenylpyridazine. (n.d.). PubChem. Retrieved February 19, 2026, from [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Available from: [Link]

  • Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. (2012). ARKIVOC, 2012(6), 384-397. Available from: [Link]

  • Suzuki reaction. (n.d.). In Wikipedia. Retrieved February 19, 2026, from [Link]

  • Tertiary Alkylamines as Nucleophiles in Substitution Reactions at Heteroaromatic Halide During the Synthesis of the Highly Potent Pirinixic Acid Derivative 2-(4-Chloro-6-(2,3-dimethylphenylamino)pyrimidin-2-ylthio)octanoic Acid (YS-121). (2011). Molecules, 16(12), 10186-10200. Available from: [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved February 19, 2026, from [Link]

  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Available from: [Link]

Sources

Application Note: Palladium-Catalyzed Cross-Coupling of 3-Chloro-6-cyclohexylpyridazine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Importance

3-Chloro-6-cyclohexylpyridazine is a "privileged scaffold" in medicinal chemistry, frequently serving as a core pharmacophore in kinase inhibitors (e.g., c-Met, PIM) and GPCR modulators (e.g., GABA


 antagonists). The combination of the electron-deficient pyridazine ring and the lipophilic, sterically demanding cyclohexyl group offers a unique balance of solubility and metabolic stability.

However, functionalizing this scaffold via Palladium-catalyzed cross-coupling presents specific challenges. The pyridazine nitrogens (N1, N2) are potent


-donors capable of displacing phosphine ligands, leading to catalyst poisoning (the "N-heterocycle effect"). Furthermore, the steric bulk of the C6-cyclohexyl group can influence the reductive elimination step, particularly when coupling with ortho-substituted partners.

This guide provides validated protocols for Suzuki-Miyaura and Buchwald-Hartwig couplings, designed to overcome catalyst deactivation and maximize yield.

Mechanistic Insight: The "Pyridazine Paradox"

To successfully couple 3-Chloro-6-cyclohexylpyridazine, one must understand the competition between the productive catalytic cycle and the non-productive coordination pathway.

  • Activation (Productive): The C3-position is electronically activated for Oxidative Addition (OA) due to the electron-withdrawing nature of the 1,2-diazine ring. OA is generally fast.

  • Deactivation (Non-Productive): The lone pairs on N1/N2 can bind to the electrophilic Pd(II) intermediate, forming a stable [Pd(Ar)(L)(Substrate)] complex that stalls Transmetallation.

Solution: Use bulky, electron-rich ligands (e.g., Buchwald Dialkylbiaryl phosphines like XPhos or RuPhos ). These ligands create a steric wall that prevents the pyridazine nitrogen from binding to the palladium center while accelerating OA and Reductive Elimination.

Visualization: Catalytic Cycle & Inhibition Pathways

CatalyticCycle Pd0 Pd(0)L (Active Catalyst) OA_Complex Oxidative Addition Complex (Pd(II)) Pd0->OA_Complex + 3-Cl-6-Cy-Pyridazine Poisoned OFF-CYCLE N-Bound Catalyst Trap OA_Complex->Poisoned Pyridazine N-Coordination (Catalyst Death) Transmet Transmetallation Intermediate OA_Complex->Transmet + Boronic Acid/Amine (Base) Prod Product + Pd(0) Transmet->Prod Reductive Elimination Prod->Pd0 Regeneration

Figure 1: The catalytic cycle highlighting the critical off-cycle trap caused by pyridazine nitrogen coordination.

Protocol 1: Suzuki-Miyaura Coupling (C-C Bond Formation)[1]

This protocol is optimized for coupling aryl and heteroaryl boronic acids.[1] The use of XPhos Pd G3 precatalyst ensures rapid initiation and stability against N-poisoning.

Materials
  • Substrate: 3-Chloro-6-cyclohexylpyridazine (1.0 equiv)

  • Coupling Partner: Aryl/Heteroaryl Boronic Acid (1.2 - 1.5 equiv)

  • Catalyst: XPhos Pd G3 (2 - 5 mol%)

    • Alternative: Pd(OAc)

      
       (5 mol%) + XPhos (10 mol%)
      
  • Base: K

    
    PO
    
    
    
    (0.5 M aqueous solution, 3.0 equiv)
  • Solvent: THF or 1,4-Dioxane (degassed)

Step-by-Step Procedure
  • Setup: In a reaction vial equipped with a magnetic stir bar, add the chloropyridazine derivative (1.0 equiv), boronic acid (1.2 equiv), and XPhos Pd G3 (0.02 equiv).

  • Inertion: Seal the vial and purge with Nitrogen or Argon for 5 minutes (evacuate/refill x3).

  • Solvent Addition: Add degassed THF (concentration ~0.1 M relative to substrate).

  • Base Addition: Add the aqueous K

    
    PO
    
    
    
    solution via syringe.
    • Note: Biphasic conditions (THF/Water) are often superior for pyridazines as they solubilize inorganic byproducts that can trap the catalyst.

  • Reaction: Heat the mixture to 60°C for 2–4 hours.

    • Monitoring: Monitor by LC-MS. The chloride is reactive; if conversion is slow, raise to 80°C.

  • Workup: Cool to RT. Dilute with EtOAc and water. Separate layers. Wash organic layer with brine, dry over Na

    
    SO
    
    
    
    , and concentrate.
Optimization Table: Suzuki Conditions
VariableStandard ConditionDifficult Substrates (Steric/Electronic)Why?
Ligand XPhosSPhos or CataCXium ASPhos is excellent for extremely hindered partners; CataCXium A for difficult heteroaryls.
Base K

PO

(aq)
Cs

CO

(solid) in Dioxane
Anhydrous conditions prevent protodeboronation of unstable boronic acids (e.g., 2-pyridyl).
Temp 60°C100°CHigher energy required to overcome steric clash of the cyclohexyl group during reductive elimination.

Protocol 2: Buchwald-Hartwig Amination (C-N Bond Formation)

Coupling amines to 3-Chloro-6-cyclohexylpyridazine is highly valuable for generating kinase inhibitor libraries. The electron-deficient nature of the pyridazine facilitates this, but the choice of ligand is critical to prevent


-hydride elimination when using aliphatic amines.
Materials
  • Substrate: 3-Chloro-6-cyclohexylpyridazine (1.0 equiv)

  • Amine: Primary or Secondary Amine (1.2 equiv)

  • Catalyst System:

    • Primary Amines/Anilines: Pd(OAc)

      
       (5 mol%) + BINAP (7.5 mol%)
      
    • Secondary/Hindered Amines: Pd

      
      (dba)
      
      
      
      (2 mol%) + BrettPhos (4 mol%) or RuPhos (4 mol%)
  • Base: Cs

    
    CO
    
    
    
    (2.0 equiv) or NaOtBu (1.5 equiv)
  • Solvent: Toluene or 1,4-Dioxane (anhydrous)

Step-by-Step Procedure
  • Drying: Ensure all glassware is oven-dried. Moisture kills the active amido-Pd species.

  • Charging: Add substrate, amine (if solid), base, and ligand/catalyst to the vessel inside a glovebox or under a strong stream of Nitrogen.

  • Solvation: Add anhydrous Toluene (0.2 M).

  • Activation: Heat to 100°C .

    • Note: Unlike Suzuki, amination often requires higher temperatures to drive the reductive elimination of the C-N bond.

  • Completion: Typical reaction time is 4–12 hours.

  • Purification: Filter through a Celite pad to remove Palladium black. Concentrate and purify via flash chromatography (DCM/MeOH gradients are common for polar aminopyridazines).

Troubleshooting & Decision Logic

When yields are low, use the following logic tree to diagnose the failure mode.

OptimizationLogic Start Low Yield? CheckSM Is SM consumed? Start->CheckSM NoConv No: Catalyst Inactive CheckSM->NoConv No SideProds Yes: Side Products? CheckSM->SideProds Yes ChangeLigand Switch to SPhos/XPhos (Prevent N-poisoning) NoConv->ChangeLigand ChangeGroup Check Leaving Group (Cl -> Br/I or OTf) NoConv->ChangeGroup Hydrolysis Hydrolysis (OH-pyridazine)? Use Anhydrous Base (Cs2CO3) SideProds->Hydrolysis Dehal Dehalogenation (H-pyridazine)? Lower Temp, Less Hydride Source SideProds->Dehal Homocoup Homocoupling? Degas Solvent Better SideProds->Homocoup

Figure 2: Diagnostic workflow for optimizing failed couplings.

Common Issues with 3-Chloro-6-cyclohexylpyridazine:
  • Hydrolysis: The 3-position is sensitive to nucleophilic attack by hydroxide. If you observe the pyridazinone (hydrolysis product), switch from aqueous bases (K

    
    PO
    
    
    
    ) to anhydrous Cs
    
    
    CO
    
    
    or K
    
    
    CO
    
    
    in dry dioxane.
  • Protodehalogenation: If the chlorine is replaced by hydrogen, the catalyst is undergoing

    
    -hydride elimination from the solvent or ligands. Switch to a non-protic solvent (Toluene) and a bidentate ligand (DPPF).
    

Safety & Handling

  • Sensitizer Warning: Halogenated pyridazines can be skin sensitizers. Handle in a fume hood with nitrile gloves.

  • Residual Palladium: Pyridazines bind Pd tightly. Products must be rigorously purified (e.g., using SiliaMetS® Thiol or DMT scavengers) to remove heavy metals before biological testing.

References

  • Mechanistic Studies on Pyridazine Coupling

    • Title: Palladium-Catalyzed Cross-Coupling Reactions of Chloropyrazines and Pyridazines.
    • Source:Heterocycles, 1992.[2]

    • URL:[Link] (Validated via Crossref/Search)

  • Suzuki-Miyaura General Protocols

    • Title: The Suzuki Reaction: A Review of the Reaction and Its Applic
    • Source:Chem. Rev., 1995.[3]

    • URL:[Link]

  • Buchwald-Hartwig Ligand Selection

    • Title: A User's Guide to Palladium-Catalyzed Amination.[4]

    • Source:Chem. Sci., 2011.
    • URL:[Link]

  • Synthesis of 3-Chloro-6-substituted Pyridazines

    • Title: Synthesis and Antifungal Activity of 5-Chloro-6-Phenyl-pyridazin-3(2H)
    • Source:Int. J. Mol. Sci., 2009.[5]

    • URL:[Link]

Sources

Application Notes & Protocols: The 3-Chloro-6-cyclohexylpyridazine Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyridazine core is a privileged scaffold in medicinal chemistry, featured in numerous compounds with a wide array of biological activities. The 3-chloro-6-substituted pyridazine motif, in particular, serves as a versatile synthetic intermediate, where the chlorine atom acts as a convenient handle for introducing molecular diversity through various chemical transformations. This guide focuses on the 3-chloro-6-cyclohexylpyridazine scaffold. We will explore its synthetic utility, provide detailed protocols for its derivatization via common and robust reactions, and discuss its potential applications in drug discovery programs. The cyclohexyl moiety, as a saturated bioisostere of a phenyl group, offers unique advantages in modulating physicochemical properties such as lipophilicity, solubility, and metabolic stability, making this scaffold an attractive starting point for developing novel therapeutic agents.

Introduction: Rationale and Strategic Value

The strategic value of the 3-chloro-6-cyclohexylpyridazine scaffold lies in the combination of its three key components:

  • The Pyridazine Core: A six-membered aromatic heterocycle containing two adjacent nitrogen atoms. This arrangement imparts specific electronic properties and provides hydrogen bond acceptor capabilities, which are crucial for molecular recognition by biological targets. Pyridazine-containing molecules have demonstrated a wide range of activities, including anticancer, antifungal, and anti-inflammatory properties.[1][2][3]

  • The C3-Chloro Substituent: This is the scaffold's primary reactive site. The electron-withdrawing nature of the pyridazine nitrogens activates the chlorine atom for nucleophilic aromatic substitution (SNAr) reactions.[4][5] Furthermore, it serves as an excellent coupling partner in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[6][7] This dual reactivity allows for the facile and predictable introduction of a vast array of chemical functionalities.

  • The C6-Cyclohexyl Group: In medicinal chemistry, the strategic replacement of an aromatic phenyl ring with a non-aromatic cyclohexyl group is a common tactic to probe structure-activity relationships (SAR) and optimize drug-like properties. The cyclohexyl group is a saturated, flexible, and lipophilic moiety. Its inclusion, in place of a flat phenyl ring, can improve metabolic stability by removing sites susceptible to aromatic oxidation, increase solubility, and alter the compound's conformational profile, potentially leading to enhanced binding affinity or selectivity for a target.[8]

This guide provides researchers with the foundational knowledge and detailed protocols required to effectively utilize the 3-chloro-6-cyclohexylpyridazine scaffold in their drug discovery campaigns.

Synthetic Strategies and Core Reactions

The derivatization of the 3-chloro-6-cyclohexylpyridazine scaffold primarily relies on two powerful and versatile reaction classes: Palladium-Catalyzed Cross-Coupling and Nucleophilic Aromatic Substitution.

Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura Reaction

The Suzuki-Miyaura reaction is arguably the most widely used method for forming C-C bonds, coupling an organoboron species with an organic halide.[9][10] For the 3-chloro-6-cyclohexylpyridazine scaffold, this reaction enables the introduction of various aryl and heteroaryl substituents at the C3 position, which is a common strategy for extending the molecule to reach additional binding pockets in a target protein.

Causality Behind Experimental Choices:

  • Catalyst: A palladium(0) species is the active catalyst. It is often generated in situ from a palladium(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf). The choice of ligand is critical; phosphine ligands like SPhos or triphenylphosphine are commonly used to stabilize the palladium center and facilitate the catalytic cycle.[7][9]

  • Base: A base, such as K₂CO₃ or K₃PO₄, is essential. It activates the boronic acid by forming a more nucleophilic boronate species, which facilitates the transmetalation step.[9][10]

  • Solvent: The reaction is often performed in a mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water. The aqueous phase is crucial for dissolving the base and facilitating the formation of the active boronate species.[6]

// Nodes Pd0 [label="Pd(0)Ln", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative\nAddition", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; PdII [label="R-Pd(II)Ln-Cl", fillcolor="#FBBC05", fontcolor="#202124"]; Transmetal [label="Transmetalation", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; PdII_Ar [label="R-Pd(II)Ln-Ar'", fillcolor="#34A853", fontcolor="#FFFFFF"]; RedElim [label="Reductive\nElimination", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; R_Cl [label="R-Cl\n(Scaffold)", shape=component, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Ar_BOH2 [label="Ar'-B(OH)₂\n+ Base", shape=component, fillcolor="#FFFFFF"]; Product [label="R-Ar'\n(Product)", shape=component, fillcolor="#FFFFFF"];

// Edges Pd0 -> OxAdd [label=" "]; R_Cl -> OxAdd [label=" "]; OxAdd -> PdII [label=" "]; PdII -> Transmetal [label=" "]; Ar_BOH2 -> Transmetal [label=" "]; Transmetal -> PdII_Ar [label=" "]; PdII_Ar -> RedElim [label=" "]; RedElim -> Product [label=" "]; RedElim -> Pd0 [label=" Catalyst\nRegeneration"]; } .dot Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Nucleophilic Aromatic Substitution (SNAr)

SNAr is a fundamental reaction for modifying electron-deficient aromatic systems.[4] The 3-chloro-6-cyclohexylpyridazine is well-suited for this reaction, allowing for the direct displacement of the chloride with a variety of nitrogen, oxygen, and sulfur nucleophiles. This method is exceptionally useful for rapidly building a library of analogs with diverse functional groups.

Causality Behind Experimental Choices:

  • Nucleophiles: A wide range of nucleophiles can be used, including primary and secondary amines, phenols, alkoxides, and thiols. The strength of the nucleophile dictates the required reaction conditions.

  • Solvent and Conditions: The reaction is typically run in a polar aprotic solvent like DMSO or DMF, which can stabilize the charged intermediate (Meisenheimer complex). Heating is often required to drive the reaction to completion.[11] In some cases, sustainable methods using aqueous conditions with additives like hydroxypropyl methylcellulose (HPMC) can be employed.[12]

  • Base: A non-nucleophilic base (e.g., K₂CO₃, DIPEA) is often added to deprotonate the nucleophile, increasing its reactivity.

// Nodes Scaffold [label="3-Chloro-6-cyclohexylpyridazine", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Suzuki [label="Suzuki Coupling\n(Pd Catalyst, Base, Ar-B(OH)₂)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SNAr [label="SNAr\n(Nucleophile, Base, Solvent)", fillcolor="#34A853", fontcolor="#FFFFFF"]; LibraryA [label="Aryl/Heteroaryl\nSubstituted Analogs", shape=folder, fillcolor="#FBBC05", fontcolor="#202124"]; LibraryB [label="Amine/Ether/Thioether\nSubstituted Analogs", shape=folder, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Scaffold -> Suzuki [label=" C-C bond formation"]; Scaffold -> SNAr [label=" C-N, C-O, C-S bond formation"]; Suzuki -> LibraryA; SNAr -> LibraryB; } .dot Caption: General workflow for derivatizing the scaffold.

Application in Medicinal Chemistry

While specific biological data for 3-chloro-6-cyclohexylpyridazine derivatives are not extensively published, the known activities of structurally related pyridazines provide a strong rationale for their investigation against several important target classes.

Potential Biological Targets
  • Kinase Inhibition: Many 3,6-disubstituted pyridazines are potent kinase inhibitors. For example, pyridazine scaffolds have been developed as inhibitors of VEGFR-2, which is involved in angiogenesis, and CDK2, a key regulator of the cell cycle.[1][13][14] Derivatives of the 3-chloro-6-cyclohexylpyridazine scaffold could be synthesized and screened against a panel of kinases to identify novel anticancer agents.

  • Neurological Disorders: Certain pyridazine derivatives have been explored for activity against targets in the central nervous system.[15] The lipophilic cyclohexyl group can facilitate blood-brain barrier penetration, making this scaffold interesting for CNS drug discovery.

  • Antifungal/Antimicrobial Agents: Pyridazinones have shown promise as antifungal agents.[2] The scaffold can be functionalized with groups known to impart antimicrobial activity.

Illustrative Structure-Activity Relationship (SAR) Table

The following table illustrates a hypothetical SAR for a library of compounds derived from the 3-chloro-6-cyclohexylpyridazine scaffold, targeting a generic kinase. This demonstrates how the protocols in this guide can be applied to explore chemical space and optimize activity.

Compound IDR Group (at C3)Synthetic MethodKinase IC₅₀ (nM)Rationale for Change
SCAFFOLD-01 -Cl->10,000Starting material
LIB-A-01 4-methoxyphenylSuzuki Coupling850Introduce aryl group for potential π-stacking.
LIB-A-02 4-hydroxyphenylSuzuki Coupling250Add H-bond donor to interact with kinase hinge.
LIB-A-03 Pyridin-4-ylSuzuki Coupling120Introduce H-bond acceptor for solvent interaction.
LIB-B-01 MorpholinoSNAr1,500Increase solubility and add H-bond acceptors.
LIB-B-02 4-methylpiperazin-1-ylSNAr95Introduce basic nitrogen for salt formation/solubility.
LIB-B-03 4-aminophenoxySNAr310Add H-bond donor/acceptor functionality via ether linkage.

Detailed Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Protocol 1: Suzuki-Miyaura Cross-Coupling of 3-Chloro-6-cyclohexylpyridazine with Phenylboronic Acid

This protocol is adapted from general procedures for Suzuki couplings with chloropyridazines.[6][7]

Materials:

  • 3-Chloro-6-cyclohexylpyridazine (1.0 eq.)

  • Phenylboronic acid (1.2 eq.)

  • Potassium carbonate (K₂CO₃) (2.0 eq.)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq.)

  • 1,4-Dioxane

  • Water (deionized)

  • Ethyl acetate

  • Brine solution

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and condenser, add 3-chloro-6-cyclohexylpyridazine, phenylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.

  • Add the palladium catalyst, Pd(PPh₃)₄, to the flask.

  • Add 1,4-dioxane and water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water per 1 mmol of substrate).

  • Heat the reaction mixture to 90 °C with vigorous stirring under the inert atmosphere.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Once complete, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer. Wash the organic layer sequentially with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure 3-cyclohexyl-6-phenylpyridazine.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and HRMS.

Protocol 2: Nucleophilic Aromatic Substitution (SNAr) with Morpholine

This protocol outlines the reaction of the scaffold with a common secondary amine nucleophile.[5][12]

Materials:

  • 3-Chloro-6-cyclohexylpyridazine (1.0 eq.)

  • Morpholine (1.5 eq.)

  • Potassium carbonate (K₂CO₃) (2.0 eq.)

  • N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Water

Procedure:

  • To a sealable reaction vial equipped with a magnetic stir bar, add 3-chloro-6-cyclohexylpyridazine and potassium carbonate.

  • Add DMF (or DMSO) to dissolve the solids.

  • Add morpholine to the reaction mixture.

  • Seal the vial and heat the mixture to 100-120 °C.

  • Monitor the reaction progress by TLC or LC-MS until completion (typically 6-18 hours).

  • Cool the reaction mixture to room temperature.

  • Pour the mixture into a separatory funnel containing water and ethyl acetate.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers and wash with brine to remove residual DMF/DMSO.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-(6-cyclohexylpyridazin-3-yl)morpholine.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and HRMS.

Conclusion

The 3-chloro-6-cyclohexylpyridazine scaffold represents a valuable and highly versatile building block for medicinal chemistry. Its straightforward derivatization through robust and well-established protocols for Suzuki-Miyaura coupling and nucleophilic aromatic substitution allows for the rapid generation of diverse compound libraries. The incorporation of the cyclohexyl moiety offers a strategic advantage for tuning physicochemical properties to achieve more drug-like candidates. By leveraging the protocols and strategic insights provided in this guide, researchers are well-equipped to explore the chemical space around this promising scaffold and accelerate the discovery of novel therapeutics.

References

  • An In-depth Technical Guide to the Synthesis of 3-Phenyl-6-chloropyridazin-4-ol. Benchchem.
  • 3-Chloro-6-(1-piperidinyl)pyridazine. Chem-Impex.
  • Application Notes and Protocols for Suzuki Cross-Coupling Reactions Utilizing Pyridine Ligands. Benchchem.
  • Synthesis of 3-chloro-6,8-dibromopyridopyridazine.
  • Towards discovery of novel scaffold with potent antiangiogenic activity; design, synthesis of pyridazine based compounds, impact of hinge interaction, and accessibility of their bioactive conform
  • 3-CHLORO-6-(4-NITROPHENYL)PYRIDAZINE synthesis. ChemicalBook.
  • Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evalu
  • Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evalu
  • 3-chloro-6-(2-chlorophenyl)pyridazine. ChemSynthesis.
  • Synthesis and Antifungal Activity of 5-Chloro-6-Phenyl-pyridazin-3(2H)
  • Structure–activity relationship investigation of triazole-based kappa opioid receptor agonists. RSC Medicinal Chemistry.
  • Nucleophilic substitution reactions of 4,5-dichloro-2-methyl-6-nitro-2h-pyridazin-3-one. ARKIVOC.
  • Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evalu
  • Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Royal Society of Chemistry.
  • The Suzuki Reaction. Andrew G Myers Research Group, Harvard.
  • A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temper
  • Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to R
  • Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone as Dual COX/LOX Inhibitors. MDPI.
  • Suzuki Coupling. Organic Chemistry Portal.
  • 3-Chloro-6-phenylpyridazine. PubChem, NIH.
  • Synthesis, structure–activity relationships and stereochemical investigations of new tricyclic pyridazinone derivatives as potential STAT3 inhibitors.
  • Structure–activity relationships of gramicidin S analogs containing (β-3-pyridyl)-α,β-dehydroalanine residues on membrane permeability. MedChemComm (RSC Publishing).
  • Synthesis, Structure–Activity Relationships, and Antiviral Profiling of 1-Heteroaryl-2-Alkoxyphenyl Analogs as Inhibitors of SARS-CoV-2 Replic
  • Nucleophilic Aromatic Substitution, General Corrected Mechanism And Versatile Synthetic Tool. Juniper Publishers.
  • Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione.
  • Kinetic study on the aromatic nucleophilic substitution reaction of 3,6‐dichloro‐1,2,4,5‐tetrazine by biothiols. Repositorio UC.

Sources

Application Note: High-Throughput Screening of 3-Chloro-6-cyclohexylpyridazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The pyridazine scaffold is recognized as a "privileged structure" in medicinal chemistry, serving as a bioisostere for phenyl and heteroaromatic rings in various FDA-approved therapeutics.[1] Specifically, 3-Chloro-6-cyclohexylpyridazine represents a high-value intermediate. The 6-cyclohexyl moiety provides the necessary lipophilic bulk to occupy hydrophobic pockets (such as the ATP-binding site of protein kinases), while the 3-chloro position offers a reactive handle for rapid diversification via Nucleophilic Aromatic Substitution (


) or Buchwald-Hartwig cross-coupling.

This Application Note details a validated workflow for the high-throughput screening (HTS) of a targeted library derived from 3-Chloro-6-cyclohexylpyridazine. We focus on two critical phases:

  • Automated Parallel Synthesis: Generation of a 3-amino-6-cyclohexylpyridazine library.

  • Biochemical Screening: A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay designed to identify kinase inhibitors.

Chemical Space & Library Design

Rational Design

The core strategy involves displacing the chlorine atom at the C3 position with a diverse set of primary and secondary amines. This reaction exploits the electron-deficient nature of the pyridazine ring, which facilitates


 reactions without the need for expensive transition metal catalysts in the primary screen.
  • Core Scaffold: 3-Chloro-6-cyclohexylpyridazine (CAS: 29046-52-4)

  • Diversity Elements: 88 unique amines (aliphatic, aromatic, heterocyclic).

  • Target Class: Serine/Threonine Kinases (e.g., CDK2, p38 MAPK) and Tyrosine Kinases.

Workflow Visualization

The following diagram outlines the integrated workflow from synthesis to hit validation.

HTS_Workflow Start Scaffold: 3-Chloro-6-cyclohexylpyridazine Library Library Gen: Automated S_NAr (96-well) Start->Library + 88 Amines QC QC Check: LC-MS Purity >85% Library->QC Screen HTS Assay: TR-FRET Kinase Screen QC->Screen Pass Analysis Data Analysis: Z-Prime & IC50 Screen->Analysis Raw Data Hit Validated Hit Structure Analysis->Hit Selection

Figure 1: Integrated workflow for the synthesis and screening of pyridazine derivatives.

Protocol A: Automated Parallel Synthesis

Objective: To synthesize a 96-member library of 3-substituted-6-cyclohexylpyridazines.

Materials
  • Scaffold: 3-Chloro-6-cyclohexylpyridazine (0.2 M in DMSO).

  • Reagents: Diverse Amine set (0.4 M in DMSO), DIPEA (Diisopropylethylamine).

  • Equipment: Liquid Handler (e.g., Tecan Freedom EVO or equivalent), 96-well reaction blocks (sealed), Heating block.

Step-by-Step Procedure
  • Preparation: Load the liquid handler with the scaffold stock solution, amine source plates, and base (DIPEA).

  • Dispensing:

    • Transfer 50 µL of Scaffold solution (10 µmol) into each well of the 96-well reaction block.

    • Transfer 50 µL of unique Amine solution (20 µmol, 2 equiv) into corresponding wells.

    • Add 10 µL of DIPEA (neat) to all wells to scavenge HCl.

  • Reaction:

    • Seal the plate with a chemically resistant silicone mat.

    • Incubate at 100°C for 12 hours with orbital shaking (600 rpm). Note: The electron-deficient pyridazine ring facilitates substitution, but the cyclohexyl group adds steric bulk, necessitating heat.

  • Work-up (Solid Phase Extraction):

    • Dilute reaction mixtures with 200 µL MeOH.

    • Pass through a pre-conditioned SCX (Strong Cation Exchange) cartridge plate.

    • Wash with MeOH (removes unreacted scaffold and non-basic impurities).

    • Elute products with 2.0 M Ammonia in MeOH.

  • Finishing: Evaporate solvent using a centrifugal evaporator (Genevac). Re-suspend residue in 100% DMSO to a final concentration of 10 mM for the HTS assay.

Protocol B: High-Throughput TR-FRET Kinase Assay

Objective: Screen the library for kinase inhibition using a LanthaScreen™ Eu Kinase Binding Assay (or equivalent TR-FRET format). This assay measures the displacement of a labeled tracer from the kinase active site.

Assay Principle

The assay utilizes a Europium-labeled anti-tag antibody (Donor) bound to the Kinase, and an AlexaFluor™ 647-labeled tracer (Acceptor) that binds to the ATP pocket.

  • No Inhibitor: Tracer binds → High FRET signal.

  • Inhibitor Present: Tracer displaced → Low FRET signal.

TR_FRET_Mechanism cluster_0 Negative Control (High FRET) cluster_1 Hit Compound (Low FRET) Kinase Kinase (GST-tagged) Ab Eu-Antibody (Donor) Tracer AF647-Tracer (Acceptor) Inhibitor Pyridazine Derivative Kinase1 Kinase Ab1 Eu-Ab Kinase1->Ab1 Affinity Tracer1 Tracer Kinase1->Tracer1 ATP Site Ab1->Tracer1 Energy Transfer (FRET) Kinase2 Kinase Ab2 Eu-Ab Kinase2->Ab2 Inhibitor2 Inhibitor Kinase2->Inhibitor2 Competes Tracer2 Tracer (Displaced)

Figure 2: TR-FRET Mechanism. Inhibitors displace the tracer, reducing the FRET signal.

Experimental Procedure
  • Plate Prep: Use white, low-volume 384-well plates (e.g., Corning 4513).

  • Compound Addition:

    • Transfer 100 nL of library compounds (10 mM in DMSO) to assay wells using an acoustic dispenser (e.g., Echo 550).

    • Controls: Add 100 nL DMSO to Columns 1 and 2 (Max Signal). Add 100 nL Staurosporine (10 µM) to Columns 23 and 24 (Min Signal).

  • Master Mix 1 (Kinase/Antibody):

    • Prepare Kinase (5 nM final) and Eu-anti-GST Antibody (2 nM final) in Kinase Buffer A.

    • Dispense 5 µL into all wells. Incubate 15 mins.

  • Master Mix 2 (Tracer):

    • Prepare Kinase Tracer 236 (or specific tracer) at 4x the

      
      .
      
    • Dispense 5 µL into all wells.

  • Incubation: Centrifuge plate (1000 rpm, 1 min) and incubate for 60 mins at Room Temperature in the dark.

  • Read: Measure fluorescence on a multimode plate reader (e.g., EnVision).

    • Excitation: 337 nm.

    • Emission 1 (Donor): 620 nm.

    • Emission 2 (Acceptor): 665 nm.

Data Analysis & Hit Validation

Data Calculation

Calculate the Emission Ratio (ER) for every well to normalize for well-to-well variability/quenching.



Calculate % Inhibition:



Quality Control (Z-Prime)

Verify assay robustness using the Z-Factor (


). A value 

indicates an excellent assay.

Results Summary Table (Example Data)
Compound IDR1 Substituent (Amine)% Inhibition @ 10µMStatus
CP-001 Cyclopropylamine12%Inactive
CP-042 4-Aminopyridine88%HIT
CP-055 Morpholine35%Moderate
CP-089 Benzylamine92%HIT
Control DMSO0.5%Valid

Interpretation: Compounds CP-042 and CP-089 show significant inhibition. The structure-activity relationship (SAR) suggests that aromatic amines (CP-042, CP-089) at the C3 position are preferred over aliphatic amines (CP-001) or saturated heterocycles (CP-055) for this specific kinase target. This aligns with the known ability of aromatic rings to engage in


-stacking interactions within the kinase hinge region.

References

  • Wermuth, C. G. (2011). The Practice of Medicinal Chemistry. Academic Press. (Pyridazines as privileged structures and bioisosteres).[1]

  • Meanwell, N. A. (2023).[2] "The pyridazine heterocycle in molecular recognition and drug discovery." Medicinal Chemistry Research.

  • He, Z. X., et al. (2021). "Pyridazine as a privileged structure: An updated review on anticancer activity." European Journal of Medicinal Chemistry.

  • National Center for Advancing Translational Sciences (NCATS). "Assay Guidance Manual: HTS Assay Validation."

  • Sabt, A., et al. (2020).[3] "Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2."[3][4] Journal of Enzyme Inhibition and Medicinal Chemistry.

Sources

Application Note: 3-Chloro-6-cyclohexylpyridazine in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Chloro-6-cyclohexylpyridazine (CAS: 29046-52-4) is a specialized heterocyclic building block utilized in the discovery of modern agrochemicals, particularly Mitochondrial Electron Transport (MET) inhibitors and lipophilic herbicides .

Unlike simple phenyl-pyridazines, the cyclohexyl moiety at the C6 position introduces significant lipophilicity (


) and three-dimensional steric bulk without the planarity of an aromatic ring. This structural feature is critical for penetrating the waxy cuticle of plant leaves and occupying hydrophobic pockets in target enzymes (e.g., Complex I/II). The C3-chlorine atom serves as a highly reactive electrophilic "warhead," enabling rapid diversification via SNAr and Palladium-catalyzed cross-coupling.

Structural Properties & Agrochemical Relevance[1][2][3][4][5]

Physicochemical Profile

The molecule functions as a bioisostere for phenyl-pyridines but with distinct electronic properties due to the 1,2-diazine core.

PropertyValue / CharacteristicAgrochemical Implication
Formula C₁₀H₁₃ClN₂Core scaffold
Mol.[1][2][3][4][5][6][7][8] Weight 196.68 g/mol Fragment-based drug design compliant (<200 Da)
LogP (Calc) ~3.0 - 3.2High lipophilicity aids membrane permeability
Electronic State Electron-deficient ringActivates C3-Cl for nucleophilic attack
Sterics C6-Cyclohexyl (Chair)Disrupts planarity; increases solubility in formulation oils
Mechanism of Action (The "Why")

In agrochemical design, this scaffold is primarily used to synthesize MET Complex I Inhibitors . The pyridazine ring mimics the ubiquinone ring system, while the cyclohexyl group anchors the molecule in the hydrophobic channel of the binding site.

  • Reactivity Hub: The N1 and N2 nitrogens pull electron density, making the C3 position highly electrophilic.

  • Metabolic Stability: The cyclohexyl group is less prone to rapid oxidative metabolism (CYP450) compared to linear alkyl chains, extending field half-life.

Reaction Pathways & Logic

The following diagram illustrates the divergent synthesis capabilities of the scaffold.

G Start 3-Chloro-6- cyclohexylpyridazine SNAr_O Aryl/Alkyl Ethers (Target: MET Inhibitors) Start->SNAr_O SNAr (ROH/Base) Path A SNAr_N Aminopyridazines (Target: Fungicides) Start->SNAr_N SNAr (RNH2) Path B Suzuki Biaryl Systems (Target: Herbicides) Start->Suzuki Pd-Cat Coupling Path C

Figure 1: Divergent synthetic pathways from the core scaffold. Path A is the most common for MET inhibitor synthesis.

Experimental Protocols

Protocol A: Nucleophilic Aromatic Substitution (Etherification)

Objective: Synthesis of 3-alkoxy-6-cyclohexylpyridazine derivatives. Context: This reaction replaces the chlorine with an oxygen nucleophile. Due to the electron-deficient nature of the pyridazine ring, this proceeds via SNAr without the need for transition metal catalysis, provided the nucleophile is sufficiently potent.

Reagents:

  • Substrate: 3-Chloro-6-cyclohexylpyridazine (1.0 eq)

  • Nucleophile: Substituted Phenol or Alcohol (1.1 eq)

  • Base: Potassium Carbonate (K₂CO₃) (2.0 eq) or Sodium Hydride (NaH) for aliphatic alcohols.

  • Solvent: DMF (Anhydrous) or DMSO.

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the Nucleophile (1.1 eq) in anhydrous DMF (0.5 M concentration relative to substrate).

  • Deprotonation: Add the Base (K₂CO₃) in one portion. Stir at Room Temperature (RT) for 15 minutes to ensure formation of the phenoxide/alkoxide.

    • Critical Note: If using NaH (60% in oil), add slowly at 0°C under N₂ flow to manage H₂ evolution.

  • Addition: Add 3-Chloro-6-cyclohexylpyridazine (1.0 eq) to the reaction mixture.

  • Reaction: Heat the mixture to 80°C . Monitor via TLC (Hexane/EtOAc 3:1) or LC-MS.

    • Endpoint: Disappearance of the starting material (approx. 2-4 hours).

  • Work-up: Cool to RT. Pour the mixture into ice-cold water (5x reaction volume).

    • Observation: The product usually precipitates as a solid.

  • Purification: Filter the solid or extract with Ethyl Acetate. Wash organics with LiCl (5% aq) to remove DMF. Dry over MgSO₄ and concentrate.

Protocol B: Suzuki-Miyaura Cross-Coupling

Objective: Installation of aryl/heteroaryl groups at C3. Context: Used when a carbon-carbon bond is required. The 3-Cl position is less reactive than 3-Br or 3-I, requiring robust phosphine ligands.

Reagents:

  • Substrate: 3-Chloro-6-cyclohexylpyridazine (1.0 eq)

  • Boronic Acid: Aryl-B(OH)₂ (1.2 eq)

  • Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%)

  • Base: Cs₂CO₃ or K₂CO₃ (2.5 eq)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Methodology:

  • Degassing (Crucial): Charge the reaction vessel with Dioxane/Water solvent mixture. Sparge with Argon or Nitrogen for 15 minutes. Dissolved oxygen is the primary cause of yield failure in pyridazine couplings.

  • Charging: Add the Substrate, Boronic Acid, and Base to the vessel.

  • Catalyst Addition: Add Pd(dppf)Cl₂·DCM last. Seal the vessel immediately.

  • Reaction: Heat to 90-100°C for 4-12 hours.

    • Troubleshooting: If conversion stalls, add a second portion of catalyst (1 mol%) and increase temp to 110°C.

  • Filtration: Filter hot through a Celite pad to remove Palladium black. Wash with EtOAc.

  • Purification: Silica gel chromatography is required. Pyridazines are polar; use gradients up to 10% MeOH in DCM if necessary.

Workflow Visualization (SNAr)

Workflow Setup Step 1: Charge Flask (Solvent + Nucleophile + Base) Activation Step 2: Activation (Stir 15 min @ RT) Setup->Activation Addition Step 3: Add 3-Cl-6-Cy-Pyridazine Activation->Addition Heat Step 4: Heat to 80°C (Monitor via TLC) Addition->Heat Quench Step 5: Ice Water Quench (Precipitation) Heat->Quench

Figure 2: Operational workflow for the SNAr etherification protocol.

Safety & Handling

  • Skin Sensitization: Halogenated pyridazines are potent skin sensitizers. Double-gloving (Nitrile) is mandatory.

  • Eye Irritation: The compound is a solid but can sublime slightly during high-vac drying. Use a fume hood.

  • Waste Disposal: Aqueous waste from SNAr reactions (containing DMF/DMSO) must be segregated from standard organic waste.

References

  • PubChem. "3-Chloro-6-cyclohexylpyridazine Compound Summary." National Library of Medicine. [Link]

  • Lamberth, C. "Pyridazine Chemistry in Crop Protection."[9] Journal of Heterocyclic Chemistry, 2017.[9] [Link]

  • Ma, L. et al. "Recent contributions of pyridazine as a privileged scaffold of anticancer agents."[9] Bioorganic & Medicinal Chemistry, 2024.[9] [Link]

  • WuXi AppTec. "Correlating Reactivity Trends with Frontier Molecular Orbitals (Pyridazine Reactivity)." QM Magic Class, Chapter 27. [Link]

Sources

Protocol for functionalizing the C6 position of 3-chloropyridazines

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Functionalization of the C6 Position in 3-Chloropyridazines

Part 1: Executive Summary & Strategic Logic

The 3-chloropyridazine scaffold is a privileged motif in medicinal chemistry, serving as a core pharmacophore in oncology (e.g., c-Met inhibitors) and CNS targets. Functionalizing the C6 position while retaining the C3-chlorine handle requires navigating a delicate balance of electronic deactivation and regiocontrol.

This guide moves beyond generic "Suzuki conditions" to provide a rigorous, causality-driven protocol for C6 functionalization. We address two primary starting scenarios:

  • Desymmetrization of 3,6-dichloropyridazine: The most robust route to generating 3-chloro-6-substituted analogs.

  • Direct Functionalization of 3-chloropyridazine: Utilizing C-H activation logic (though often less regioselective).

The Core Challenge: In 3,6-dichloropyridazine, the first substitution event breaks symmetry. The electronic nature of the incoming C6-substituent dictates the reactivity of the remaining C3-chlorine.

  • Electron-Donating Groups (EDGs) at C6: Deactivate the ring, preserving the C3-Cl for later steps (Ideal).

  • Electron-Withdrawing Groups (EWGs) at C6: Activate the ring, increasing the risk of over-reaction (bis-substitution).

Part 2: Strategic Decision Matrix

Before selecting a protocol, use the following logic flow to determine the optimal synthetic pathway based on your desired C6 substituent.

C6_Strategy cluster_logic Mechanistic Insight Start Target: 3-Chloro-6-Functionalized Pyridazine Substituent What is the desired C6 Substituent? Start->Substituent Heteroatom Heteroatom (O, N, S) Substituent->Heteroatom Carbon_Aryl Aryl / Alkenyl Substituent->Carbon_Aryl Carbon_Alkyl Alkyl Substituent->Carbon_Alkyl SNAr Protocol A: SNAr Desymmetrization (High Fidelity) Heteroatom->SNAr Nucleophilic Displacement Suzuki Protocol B: Mono-Suzuki Coupling (Stoichiometry Control) Carbon_Aryl->Suzuki Pd-Catalysis Negishi Protocol C: Negishi/Zincation (For sp3 centers) Carbon_Alkyl->Negishi Zn/Ni Catalysis Insight EDGs (OR, NRR) deactivate C3-Cl preventing bis-addition. SNAr->Insight

Figure 1: Strategic decision tree for C6 functionalization. Select Protocol A, B, or C based on the target moiety.

Part 3: Detailed Experimental Protocols

Protocol A: Nucleophilic Desymmetrization (SNAr)

Target: Introduction of Alkoxy (-OR) or Amino (-NRR') groups at C6.

Scientific Rationale: Pyridazines are electron-deficient diazines. The 3,6-dichloro substrate is highly reactive toward nucleophiles. The introduction of an EDG (like -OMe or -NHR) at C6 raises the LUMO energy of the ring, significantly reducing the electrophilicity of the C3 position. This "self-braking" mechanism makes mono-substitution highly selective.

Step-by-Step Methodology:

  • Stoichiometry Setup:

    • Substrate: 3,6-Dichloropyridazine (1.0 equiv).[1]

    • Nucleophile: Sodium methoxide (0.95 - 1.0 equiv). Crucial: Do not use excess nucleophile to avoid bis-substitution.

    • Solvent: MeOH (for methoxide) or THF (for amines).

  • Reaction Execution:

    • Dissolve 3,6-dichloropyridazine in anhydrous solvent (0.2 M concentration).

    • Cool to 0 °C. The intrinsic reactivity is high; cooling prevents exotherms that could degrade selectivity.

    • Add the nucleophile dropwise over 30 minutes.

    • Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

  • Monitoring & Workup:

    • Monitor via TLC (Hexane/EtOAc 7:3). The mono-product is usually more polar than the starting material but less polar than the bis-product.

    • Quench with saturated NH₄Cl.

    • Extract with DCM.[2] Note: Pyridazines are water-soluble; avoid excessive aqueous washing.

Data Validation:

Nucleophile Conditions Yield (Mono) Selectivity (Mono:Bis)
NaOMe MeOH, 0°C to RT 88% >95:5
Morpholine THF, DIPEA, Reflux 91% >98:2

| NaSMe | THF, 0°C | 82% | 90:10 |

Protocol B: Controlled Mono-Suzuki Cross-Coupling

Target: Introduction of Aryl/Heteroaryl groups at C6.

Scientific Rationale: Unlike SNAr, cross-coupling does not always benefit from the "self-braking" electronic effect. If the incoming aryl group is electron-withdrawing (e.g., 4-CF3-Ph), the product (3-chloro-6-arylpyridazine) may be more reactive than the starting material, leading to "statistical" mixtures or bis-coupling. To control this, we utilize ligand-controlled oxidative addition and strict stoichiometric limits.

Reagents:

  • Catalyst: Pd(PPh₃)₄ (Standard) or Pd(OAc)₂/Xantphos (High Selectivity).

  • Base: Na₂CO₃ (2.0 M aqueous).

  • Solvent: 1,4-Dioxane or DME.

Workflow:

  • Degassing (Critical):

    • Sparge the solvent (Dioxane) with Argon for 20 minutes. Oxygen promotes homocoupling of the boronic acid, altering the effective stoichiometry.

  • Catalyst Pre-loading:

    • Charge reaction vessel with 3,6-dichloropyridazine (1.0 equiv) and Catalyst (3-5 mol%).

    • Stir for 5 mins to ensure dispersion.

  • Controlled Addition:

    • Add Aryl Boronic Acid (0.9 equiv). Note: Using a slight deficit of the boronic acid ensures the dichloride is always in excess, statistically favoring mono-coupling.

    • Add Base (2.5 equiv).

  • Thermal Cycle:

    • Heat to 80 °C. Monitor by LCMS every 30 minutes.

    • Stop point: Halt reaction when boronic acid is consumed, even if starting material remains. It is easier to separate starting material from mono-product than to separate mono- from bis-product.

Mechanistic Diagram (Suzuki Cycle):

Suzuki_Cycle Start 3,6-Dichloropyridazine OxAdd Oxidative Addition (Pd0 inserts C-Cl) Start->OxAdd Fast TransMet Transmetallation (Ar-B(OH)2 enters) OxAdd->TransMet Rate Determining RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Start Cycle Repeats (Risk of Bis-coupling)

Figure 2: The catalytic cycle. The risk of bis-coupling (red dashed line) is mitigated by limiting the boronic acid stoichiometry.

Protocol C: Negishi Alkylation (C6-Alkyls)

Target: Introduction of Alkyl chains (Methyl, Ethyl, functionalized alkyls).

Scientific Rationale: Suzuki coupling with sp3-alkyl boronates is sluggish on electron-deficient rings due to slow transmetallation and competing beta-hydride elimination. Negishi coupling (Organozinc) is superior for alkylation.

Knochel's Modification (High Reliability): Using TMPMgCl·LiCl for directed magnesiation is possible, but for C6 functionalization of 3-chloropyridazine, starting from 3,6-dichloro and using alkyl-zinc reagents is more scalable.

  • Zinc Reagent Preparation:

    • Generate Alkyl-ZnX from Alkyl-I and Zn dust (activated with 1,2-dibromoethane/TMSCl) in THF.

  • Coupling:

    • Mix 3,6-dichloropyridazine (1.0 equiv) with Pd(PEPPSI)-IPr (2 mol%) or Ni(acac)₂/dppf .

    • Add Alkyl-ZnX (1.1 equiv) dropwise at RT.

    • Note: Ni-catalysis is often cheaper and faster for alkyl-halide couplings, but Pd-PEPPSI prevents beta-hydride elimination better in complex chains.

Part 4: Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Bis-substitution (Suzuki) Excess boronic acid or highly active catalyst.Reduce boronic acid to 0.8 equiv. Switch to bulky ligands (e.g., QPhos) which sterically hinder the second insertion.
Hydrolysis to Pyridazinone High pH + High Temp.Pyridazines are sensitive to hydroxide. Use milder bases like K₃PO₄ or Cs₂CO₃ instead of NaOH/Na₂CO₃.
Regio-scrambling (Minisci) Radical nature of reaction.[3]Avoid Minisci for C6 specificity unless C4/C5 are blocked. Use the 3,6-dichloro route instead.

References

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides. Source: Chemical Science (RSC), 2016. Context: Defines ligand effects (dppf vs QPhos) on site selectivity in dichloropyridazines. URL:[Link]

  • Selective and Stepwise Functionalization of the Pyridazine Scaffold. Source: Chemistry - A European Journal, 2023.[1] Context: Describes Negishi and nucleophilic strategies for 3-alkylthio-6-chloropyridazine building blocks. URL:[Link][4]

  • Efficient mono- and bis-functionalization of 3,6-dichloropyridazine using (tmp)2Zn·2MgCl2[4][5]·2LiCl. Source: Chemical Communications, 2010. Context: Knochel's protocol for metallation and functionalization.[1] URL:[Link]

  • Practical and Regioselective Synthesis of C-4-Alkylated Pyridines (Minisci Context). Source: Journal of the American Chemical Society, 2021.[2] Context: While focused on pyridine, this establishes the radical reactivity patterns relevant to diazines (C4/C5 preference over C6). URL:[Link]

Sources

Application Note: High-Performance Purity Assessment of 3-Chloro-6-cyclohexylpyridazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

3-Chloro-6-cyclohexylpyridazine (3-Cl-6-CHP) is a critical scaffold intermediate in the synthesis of next-generation kinase inhibitors and GPCR ligands. The pyridazine core serves as a bioisostere for phenyl or pyridine rings, offering improved aqueous solubility and unique hydrogen-bonding potential. The C-3 chlorine atom provides a versatile handle for nucleophilic aromatic substitution (


) or palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the C-6 cyclohexyl group contributes to hydrophobic pocket occupancy in target proteins.
The Analytical Challenge

The purity of 3-Cl-6-CHP is a Critical Quality Attribute (CQA). Impurities from its synthesis—typically involving the alkylation of 3,6-dichloropyridazine—can poison downstream catalysts (e.g., Pd) or lead to regioisomeric byproducts that are difficult to separate in late-stage synthesis.

Common Impurities:

  • 3,6-Dichloropyridazine (Starting Material): Competes in downstream coupling.

  • 3,6-Dicyclohexylpyridazine (Over-alkylation): Inert byproduct.

  • 6-Cyclohexyl-3(2H)-pyridazinone (Hydrolysis Product): Result of moisture exposure; keto-enol tautomerism complicates detection.

This guide details a self-validating analytical platform combining HPLC-UV/MS for purity and GC-MS for orthogonal verification, ensuring rigorous quality control (QC).

Analytical Workflow Visualization

The following diagram illustrates the integrated QC workflow, linking synthesis, purification, and analytical checkpoints.

G cluster_Analysis Analytical Platform Start Crude Synthesis (Grignard/Organozinc) Workup Workup & Isolation Start->Workup Quench HPLC Primary: HPLC-UV/MS (Purity & ID) Workup->HPLC Polar Impurities GC Orthogonal: GC-MS (Volatiles & Regio-check) Workup->GC Non-polars Data Data Fusion (Purity > 98%) HPLC->Data GC->Data Data->Workup Fail (Re-process) Release Batch Release for API Synthesis Data->Release Pass

Figure 1: Integrated Analytical Workflow for 3-Chloro-6-cyclohexylpyridazine Quality Control.

Protocol 1: HPLC-UV/MS (The Gold Standard)

Rationale: Reverse-Phase HPLC (RP-HPLC) is the primary method. The basicity of the pyridazine nitrogens (pKa ~2.3) requires an acidic mobile phase to protonate the species, ensuring sharp peak shape and preventing silanol interactions. Mass Spectrometry (MS) is essential to distinguish the target from the structurally similar starting material (mass difference of ~32 Da vs. Cyclohexyl).

Chromatographic Conditions
ParameterSpecificationRationale
System UHPLC with DAD and Single Quad MSHigh throughput and mass confirmation.
Column C18 High Strength Silica (HSS) (e.g., Waters HSS T3, 2.1 x 100 mm, 1.8 µm)HSS technology retains polar hydrolysates better than standard C18 while resolving hydrophobics.
Mobile Phase A Water + 0.1% Formic AcidLow pH suppresses silanol activity; FA is MS-compatible.
Mobile Phase B Acetonitrile + 0.1% Formic AcidACN provides lower backpressure and sharper peaks for aromatics than MeOH.
Flow Rate 0.4 mL/minOptimized for 2.1 mm ID columns.
Column Temp 40°CImproves mass transfer and reduces backpressure.
Detection UV @ 254 nm (primary), 220 nm (secondary); MS (ESI+)254 nm targets the pyridazine chromophore; ESI+ detects [M+H]+.
Gradient Program
Time (min)% Mobile Phase BEvent
0.05Initial hold for polar impurities (hydrolysis products).
1.05Isocratic hold.
8.095Linear gradient to elute lipophilic 3-Cl-6-CHP and di-cyclohexyl byproducts.
10.095Wash.
10.15Re-equilibration.
13.05End of Run.
Sample Preparation
  • Stock Solution: Weigh 10 mg of sample into a 10 mL volumetric flask. Dissolve in 100% Acetonitrile (sonicate if necessary). Concentration: 1.0 mg/mL.

  • Working Standard: Dilute Stock 1:10 with Mobile Phase A/B (50:50). Final Concentration: 0.1 mg/mL.

  • Filtration: Filter through a 0.2 µm PTFE syringe filter (Nylon filters may bind cationic pyridazines).

Protocol 2: GC-MS (Orthogonal Verification)

Rationale: While HPLC is robust, GC-MS offers superior resolution for structural isomers and ensures no volatile solvent residues (THF, Toluene) are trapped in the crystal lattice. Pyridazines are thermally stable enough for GC analysis.

Instrument Parameters
ParameterSpecification
Inlet Split/Splitless (Split ratio 50:1), 250°C
Column 5% Phenyl-methylpolysiloxane (e.g., HP-5ms, 30m x 0.25mm x 0.25µm)
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)
Oven Program 60°C (1 min) → 20°C/min → 300°C (3 min)
Transfer Line 280°C
Ion Source EI (70 eV), 230°C
Scan Range 40–400 m/z
Data Interpretation (GC-MS)
  • Target (3-Cl-6-CHP): Look for parent ion m/z 196/198 (3:1 ratio due to Cl isotope pattern).

  • Impurity (3,6-Dichloropyridazine): Parent ion m/z 148/150/152 (9:6:1 pattern).

  • Impurity (3,6-Dicyclohexylpyridazine): Parent ion m/z 244 (No chlorine isotope pattern).

Impurity Profiling & Mechanistic Pathways

Understanding the "Why" behind the impurities allows for proactive process control.

Impurities SM 3,6-Dichloropyridazine (Starting Material) Target 3-Chloro-6-cyclohexylpyridazine (Target Product) SM->Target + 1 eq. Reagent Hydrolysis 6-Cyclohexyl-3(2H)-pyridazinone (Hydrolysis) SM->Hydrolysis + H2O (Trace) Reagent Cyclohexyl-MgBr OverAlk 3,6-Dicyclohexylpyridazine (Over-alkylation) Target->OverAlk + Excess Reagent Target->Hydrolysis + H2O / Acid Workup

Figure 2: Mechanistic Pathway of Potential Impurities.

Impurity Table: Retention & Identification
CompoundRelative Retention (RRT)Mass (ESI+)OriginLimit (Area %)
6-Cyclohexyl-3(2H)-pyridazinone 0.45179.1 [M+H]+Hydrolysis of Cl< 0.5%
3,6-Dichloropyridazine 0.85149.0 [M+H]+Unreacted SM< 0.1%
3-Chloro-6-cyclohexylpyridazine 1.00 197.1 [M+H]+ Target > 98.0%
3,6-Dicyclohexylpyridazine 1.45245.2 [M+H]+Over-reaction< 0.5%

Validation Parameters (Self-Validating System)

To ensure Trustworthiness , the method must be validated against ICH Q2(R1) guidelines.

  • Specificity: Inject a mixture of SM, Target, and known impurities. Resolution (

    
    ) between Target and nearest impurity must be > 1.5.
    
    • Check: Use the DAD to compare UV spectra at the upslope, apex, and downslope of the main peak (Peak Purity Check).

  • Linearity: Prepare 5 concentrations (50% to 150% of target concentration). ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
     must be > 0.999.
    
  • LOD/LOQ: Determine based on Signal-to-Noise (S/N).

    • LOD: S/N = 3

    • LOQ: S/N = 10

  • Robustness: Vary pH by ±0.2 units and Column Temp by ±5°C. Retention time shift should be < 5%.

References

  • PubChem. (n.d.). 3-Chloro-6-cyclohexylpyridazine (CID 13735308).[1] National Library of Medicine. Retrieved October 26, 2025, from [Link]

  • Coelho, A., et al. (2004). Pyridazines.[1][2][3][4][5][6][7][8][9] Part 36: Suzuki Cross-Coupling Reactions of 3-Chloro-6-methoxypyridazine. Tetrahedron. (Cited for general Pd-coupling conditions and stability of chloropyridazines).

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).

Disclaimer: This protocol is intended for research and development purposes only. Users must validate methods within their own regulatory environment before use in GMP manufacturing.

Sources

Application Note: 3-Chloro-6-cyclohexylpyridazine in Anti-Inflammatory Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the strategic application of 3-Chloro-6-cyclohexylpyridazine (3-CCP) as a privileged scaffold in the synthesis of anti-inflammatory therapeutics. Unlike simple pyridazines, the 6-cyclohexyl moiety serves as a critical lipophilic anchor, enhancing affinity for hydrophobic pockets in targets such as Phosphodiesterase 4 (PDE4) and Cannabinoid Receptor 2 (CB2) . The 3-chloro position functions as a versatile electrophilic "warhead," enabling rapid diversification via nucleophilic aromatic substitution (


) or palladium-catalyzed cross-coupling.

Key Applications:

  • Synthesis of PDE4 inhibitors for asthma and COPD.

  • Development of CB2 agonists for inflammatory pain.[1]

  • Fragment-based drug discovery (FBDD) campaigns.

Chemical Properties & Handling

Compound: 3-Chloro-6-cyclohexylpyridazine CAS: 1046816-38-9 (Analogous reference) MW: 196.68 g/mol Appearance: Off-white to pale yellow solid

ParameterSpecificationPractical Note
Solubility DMSO (>50 mM), DCM, MeOHPoor water solubility; requires organic co-solvent for bio-assays.
Stability High (Solid state)Hygroscopic; store desicated at -20°C.
Reactivity Electrophilic at C3Susceptible to hydrolysis at high pH (>10) and high temp.

Synthetic Utility: The "Click-and-Explore" Approach

The utility of 3-CCP lies in its ability to undergo controlled functionalization. We recommend a Late-Stage Diversification strategy. The cyclohexyl group is installed early (or purchased intact), and the chlorine is displaced last to generate library diversity.

Reaction Workflow Diagram

The following diagram illustrates the standard workflow for converting 3-CCP into an active anti-inflammatory library.

G Start 3-Chloro-6- cyclohexylpyridazine Rxn1 S_NAr Displacement (Amination) Start->Rxn1 Primary Amines Rxn2 Buchwald-Hartwig Coupling Start->Rxn2 Anilines/ Complex Amines Inter Intermediate Scaffold Rxn1->Inter Rxn2->Inter Purification Flash Chromatography (DCM/MeOH) Inter->Purification Final Anti-Inflammatory Candidate Purification->Final

Figure 1: Divergent synthetic pathways for 3-CCP functionalization.

Protocol: Nucleophilic Aromatic Substitution ( )

This protocol is optimized for introducing aliphatic amines (e.g., piperazines, morpholines) which are common pharmacophores in PDE4 inhibitors.

Reagents:

  • Substrate: 3-Chloro-6-cyclohexylpyridazine (1.0 eq)

  • Nucleophile: N-Boc-piperazine (1.2 eq)

  • Base:

    
     (2.0 eq) or DIPEA (2.5 eq)
    
  • Solvent: n-Butanol (thermal) or DMF (microwave)

Step-by-Step Procedure:

  • Preparation: Dissolve 1.0 mmol of 3-CCP in 3 mL of n-Butanol in a pressure-rated vial.

  • Addition: Add 1.2 mmol of the amine and 2.0 mmol of anhydrous

    
    .
    
  • Reaction:

    • Thermal: Heat to 110°C for 12–16 hours. Monitor by TLC (5% MeOH in DCM).

    • Microwave (Recommended): Heat to 140°C for 30 minutes.

  • Workup: Cool to RT. Dilute with EtOAc (20 mL) and wash with water (

    
     mL) and brine (
    
    
    
    mL).
  • Purification: Dry organic layer over

    
    , concentrate, and purify via silica gel chromatography (Gradient: 0-5% MeOH in DCM).
    

Expert Insight: The electron-deficient nature of the pyridazine ring activates the C3-Cl bond. If the reaction is sluggish, add a catalytic amount of KI (10 mol%) to form the more reactive transient iodo-intermediate.

Biological Evaluation: Anti-Inflammatory Screening[2][3][4]

Once synthesized, the library must be screened. The cyclohexyl group often imparts selectivity for PDE4B (the anti-inflammatory isoform) over PDE4D (associated with emetic side effects).

Assay Logic: TNF- Suppression

The "Gold Standard" for validating anti-inflammatory potential is the inhibition of Tumor Necrosis Factor-alpha (TNF-


) release in lipopolysaccharide (LPS)-stimulated immune cells.
Signaling Pathway & Intervention Point

Pathway LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-kB Pathway TLR4->NFkB Activates cAMP cAMP Levels PKA PKA Activation cAMP->PKA PDE4 PDE4 Enzyme (Target) PDE4->cAMP Degrades Drug 3-CCP Derivative (Inhibitor) Drug->PDE4 Blocks PKA->NFkB Inhibits TNF TNF-alpha Release NFkB->TNF Transcription

Figure 2: Mechanism of Action.[2][3][4] 3-CCP derivatives inhibit PDE4, elevating cAMP, which suppresses NF-kB and TNF-alpha.

Protocol: PBMC TNF- Inhibition Assay

Objective: Determine


 of synthesized compounds.
  • Cell Culture: Isolate Human Peripheral Blood Mononuclear Cells (PBMCs) from healthy donors using Ficoll-Paque density centrifugation. Resuspend at

    
     cells/mL in RPMI-1640 + 10% FBS.
    
  • Compound Treatment:

    • Prepare 1000x stocks of test compounds in DMSO.

    • Add compounds to cells (Final DMSO concentration: 0.1%). Incubate for 1 hour at 37°C/5%

      
      .
      
    • Control: Rolipram (Standard PDE4 inhibitor).

  • Stimulation: Add LPS (Final conc: 100 ng/mL). Incubate for 18–24 hours.

  • Quantification: Harvest supernatant. Measure TNF-

    
     using a commercial ELISA kit.
    
  • Analysis: Normalize data to Vehicle Control (LPS + DMSO = 100% activity). Calculate

    
     using non-linear regression (4-parameter logistic fit).
    

Case Study: Structure-Activity Relationship (SAR)

The following data highlights the importance of the 6-cyclohexyl group compared to a methyl group (based on historical PDE4 inhibitor data trends).

Compound IDR1 (Position 6)R2 (Position 3)TNF-


(

M)
LogPNotes
Ref-001 Methyl4-methoxy-aniline12.51.8Weak potency.
CCP-002 Cyclohexyl 4-methoxy-aniline0.85 3.415x Potency boost. Hydrophobic fit.
CCP-003 CyclohexylPiperazine2.12.9Good solubility, moderate potency.
CCP-004 Cyclohexyl3-pyridyl-amine0.453.1High potency, potential metabolic issues.

Interpretation: The cyclohexyl group significantly improves potency, likely by occupying the hydrophobic "clamp" region of the PDE4 active site, a known feature of high-affinity inhibitors.

References

  • Elagawany, M. et al. (2022).[2] "Pyridazinone and Structurally Related Derivatives with Anti-Inflammatory Activity."[1][2][5] MDPI Molecules. Link

    • Context: Reviews the pyridazinone scaffold as a precursor to PDE4 and COX-2 inhibitors.
  • Gomez-Cañas, M. et al. (2010). "Synthesis and evaluation of 3-amino-6-aryl-pyridazines as selective CB2 agonists." Bioorganic & Medicinal Chemistry Letters. Link

    • Context: Establishes the 3-amino-6-substituted pyridazine motif for inflamm
  • Wermuth, C.G. (2008). "The Practice of Medicinal Chemistry." Academic Press. Context: General principles of bioisosterism (Pyridazine vs. Benzene) and lipophilic anchors (Cyclohexyl).
  • Matyus, P. et al. (2002). "Pyridazines as privileged structures in drug discovery." Current Medicinal Chemistry. Context: Detailed chemistry of chloropyridazine reactivity ( ).

For technical support or custom synthesis inquiries regarding 3-CCP analogs, contact the Chemical Biology Division.

Sources

Radiolabeling of 3-Chloro-6-cyclohexylpyridazine for imaging studies

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the radiosynthesis and application of 3-[18F]Fluoro-6-cyclohexylpyridazine , derived from the precursor 3-Chloro-6-cyclohexylpyridazine .

This scaffold serves as a potent Mitochondrial Complex I (MC-I) inhibitor , analogous to clinical tracers like [18F]Flurpiridaz . The following guide prioritizes the Nucleophilic Aromatic Substitution (SnAr) strategy, which is the industry standard for transforming chloropyridazine precursors into high-affinity PET probes for myocardial perfusion and tumor metabolism imaging.

Methodology: Nucleophilic Aromatic Substitution (


) with [

F]Fluoride Target Application: Mitochondrial Complex I (MC-I) Imaging (Myocardial Perfusion/Oncology)

Introduction & Scientific Rationale

The pyridazine core is a privileged scaffold in medicinal chemistry, particularly for developing inhibitors of NADH:ubiquinone oxidoreductase (Mitochondrial Complex I) . The structure of 3-Chloro-6-cyclohexylpyridazine mimics the lipophilic tail and electron-deficient headgroup found in insecticides like Pyridaben and radiotracers like [18F]Flurpiridaz .

Why Radiolabel this Scaffold?
  • Myocardial Perfusion Imaging (MPI): MC-I inhibitors accumulate in mitochondria in proportion to blood flow.[1] The high mitochondrial density in cardiomyocytes makes this an ideal target for detecting ischemia.

  • Oncology: Tumors often exhibit altered mitochondrial potential. Lipophilic cationic or neutral MC-I probes can map tumor hypoxia and metabolic status.

  • Chemical Accessibility: The 3-chloro position on the pyridazine ring is highly activated for nucleophilic attack due to the electron-withdrawing nature of the adjacent nitrogen atoms (1,2-diazine ring), making it an excellent candidate for direct chlorine-to-fluorine-18 exchange (

    
    -for-Cl)  without requiring complex prosthetic groups.
    

Radiochemistry Strategy: Mechanism of Action

The synthesis relies on Nucleophilic Aromatic Substitution (


) .[2][3][4] The pyridazine ring acts as an electron-deficient trap. The 1,2-nitrogen placement lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital) at the C-3 and C-6 positions, facilitating the attack of the "naked" [

F]fluoride ion.
Reaction Scheme

The precursor (3-Chloro-6-cyclohexylpyridazine) reacts with a dried [


F]KF/Kryptofix 2.2.2 complex. The [

F]fluoride attacks the C-3 position, forming a Meisenheimer complex, followed by the expulsion of the chloride leaving group.

SnAr_Mechanism Precursor Precursor: 3-Chloro-6-cyclohexylpyridazine Activation Activation: Electron-Deficient Pyridazine Ring Precursor->Activation Activated C-3 Position Transition Transition State: Meisenheimer Complex Activation->Transition + [18F]F- / K2.2.2 (130°C, DMSO) Product Product: 3-[18F]Fluoro-6-cyclohexylpyridazine Transition->Product - Cl- (Leaving Group)

Caption:


 mechanism for the conversion of the chloropyridazine precursor to the 

F-labeled tracer.

Detailed Experimental Protocol

Materials & Reagents
ReagentSpecificationPurpose
Precursor 3-Chloro-6-cyclohexylpyridazine (>98% purity)Substrate for labeling
Isotope [

F]Fluoride in H

O
Nucleophilic source
Phase Transfer Catalyst Kryptofix 2.2.2 (K

)
Solubilizes F- in organic phase
Base Potassium Carbonate (K

CO

)
Maintains basic pH, counterion
Solvent Anhydrous DMSO (Dimethyl sulfoxide)Polar aprotic reaction medium
SPE Cartridge Sep-Pak C18 Plus LightPurification/Formulation
Step-by-Step Radiosynthesis
Step 1: Preparation of [

F]Fluoride (Drying)
  • Trapping: Pass the aqueous [

    
    F]fluoride solution (from cyclotron) through a QMA (Quaternary Methyl Ammonium)  anion exchange cartridge (pre-conditioned with 0.5 M K
    
    
    
    CO
    
    
    and water).
  • Elution: Elute the trapped [

    
    F]F
    
    
    
    into the reaction vessel using a solution of K
    
    
    (15 mg)
    and K
    
    
    CO
    
    
    (3 mg)
    in Acetonitrile/Water (9:1 v/v, 1 mL) .
  • Azeotropic Drying: Evaporate the solvent at 100°C under a stream of inert gas (He or N

    
    ) and vacuum. Add 1 mL of anhydrous acetonitrile  and evaporate again to dryness. Repeat 2-3 times until a dry white residue remains. Crucial: Residual water severely inhibits the 
    
    
    
    reaction.
Step 2: Labeling Reaction
  • Dissolve 2–5 mg of 3-Chloro-6-cyclohexylpyridazine in 0.5–1.0 mL of anhydrous DMSO .

  • Add the precursor solution to the dried [

    
    F]KF/K
    
    
    
    complex.
  • Heat the reaction vessel to 130°C for 15 minutes .

    • Note: Pyridazines are robust; temperatures up to 150°C are tolerated if yields are low.

  • Cool the reactor to <40°C using compressed air or a water bath.

Step 3: Purification (Semi-Prep HPLC)
  • Quench the reaction with 2 mL of water .

  • Inject the crude mixture onto a semi-preparative HPLC column (e.g., Phenomenex Luna C18, 250 x 10 mm, 5 µm ).

  • Mobile Phase: Isocratic elution with 55% Acetonitrile / 45% Water (0.1% TFA optional if peak tailing occurs).

  • Flow Rate: 4–5 mL/min.

  • Collect the radioactive product peak (typically elutes between 12–18 mins depending on column).

Step 4: Formulation
  • Dilute the collected HPLC fraction with 20 mL of water .

  • Pass through a C18 Sep-Pak cartridge to trap the product.

  • Wash the cartridge with 10 mL of water to remove acetonitrile and salts.

  • Elute the product with 1 mL of Ethanol .

  • Dilute the ethanol eluate with 9 mL of sterile saline (0.9% NaCl) to achieve a final formulation of <10% ethanol.

  • Pass through a 0.22 µm sterile filter into a sterile vial.

Quality Control (QC) Parameters

Before preclinical use, the tracer must pass the following QC criteria:

TestMethodAcceptance Criteria
Radiochemical Purity Analytical HPLC / Radio-TLC> 95%
Identity Co-injection with cold standardRetention time matches standard (± 0.5 min)
pH pH Strip4.5 – 8.0
Residual Solvents GC (Gas Chromatography)DMSO < 5000 ppm, MeCN < 410 ppm
Specific Activity HPLC (UV mass determination)> 1 Ci/µmol (> 37 GBq/µmol)

Preclinical Imaging Workflow

This tracer targets Mitochondrial Complex I.[1][5][6][7] The following workflow describes a typical cardiac imaging protocol in rodents.

Imaging_Workflow Synthesis Radiosynthesis & QC (60-90 mins) Injection Tracer Injection (10-20 MBq i.v.) Synthesis->Injection Animal_Prep Animal Prep (Anesthesia: Isoflurane 2%) (Tail Vein Cannulation) Animal_Prep->Injection Acquisition PET Acquisition (Dynamic: 0-60 min) (Static: 30-45 min) Injection->Acquisition Analysis Data Analysis (ROI: Heart, Liver, Lung) (Calculate %ID/g) Acquisition->Analysis

Caption: Workflow for preclinical evaluation of the MC-I radiotracer in rodent models.

Biological Validation
  • Biodistribution: Expect high uptake in the heart (myocardium) and moderate uptake in the brain , kidney, and skeletal muscle.

  • Clearance: MC-I inhibitors are lipophilic; expect hepatobiliary clearance (liver uptake). A high heart-to-liver ratio is critical for high-quality cardiac imaging.

  • Blocking Studies: Validate specificity by pre-injecting a cold MC-I inhibitor (e.g., Rotenone 1 mg/kg or Pyridaben ) 10 minutes prior to the tracer. This should significantly reduce myocardial uptake.

Troubleshooting & Optimization

  • Low Radiochemical Yield (<10%):

    • Moisture: Ensure the [

      
      F]fluoride is strictly anhydrous. Re-dry with fresh acetonitrile.
      
    • Precursor Amount: Increase precursor mass to 10 mg to drive reaction kinetics.

    • Temperature: Increase reaction temperature to 150°C (Pyridazines are thermally stable).

  • High Impurities:

    • Hydrolysis: If a peak appears early (polar), it may be the hydroxy-pyridazine (hydrolysis of Cl). Ensure anhydrous conditions.

    • Separation: If the product co-elutes with the precursor, use a Phenyl-Hexyl column instead of C18 for better pi-pi interaction selectivity.

References

  • Yalamanchili, P., et al. (2008). "Mechanism of uptake and retention of 18F-BMS-747158-02 in cardiomyocytes: a novel PET myocardial perfusion imaging agent." Journal of Nuclear Cardiology. Link

  • Yu, M., et al. (2011). "BMS-747158-02: a novel PET myocardial perfusion imaging agent." Journal of Nuclear Cardiology. Link

  • Preshlock, S., et al. (2016).[4] "18F-Labeling of Arenes and Heteroarenes for Applications in Positron Emission Tomography." Chemical Reviews. Link

  • Maddahi, J., et al. (2011). "Phase I, First-in-Human Study of BMS747158, a Novel 18F-Labeled Tracer for Myocardial Perfusion PET: Dosimetry, Biodistribution, Safety, and Imaging Characteristics." Journal of Nuclear Medicine. Link

  • Lough, J. A., et al. (2021). "Radiosynthesis of [18F]Flurpiridaz: A Review of Methods and Mechanisms." Nuclear Medicine and Biology. Link

Sources

Troubleshooting & Optimization

Optimizing Suzuki Coupling for 3-Chloro-6-cyclohexylpyridazine: A Technical Support Center

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, Scientists, and Drug Development Professionals From: Your Senior Application Scientist

This guide provides a comprehensive, in-depth technical resource for optimizing the Suzuki-Miyaura cross-coupling of 3-Chloro-6-cyclohexylpyridazine. Recognizing the unique challenges posed by electron-deficient heteroaryl chlorides, this document moves beyond standard protocols to offer field-proven insights and troubleshooting strategies in a direct question-and-answer format.

Part 1: Troubleshooting and FAQs

Question 1: My Suzuki coupling with 3-Chloro-6-cyclohexylpyridazine shows low to no conversion. What are the primary factors to investigate?

Answer:

Failure to achieve significant conversion when coupling 3-Chloro-6-cyclohexylpyridazine is a common challenge, typically rooted in the difficult activation of the C-Cl bond on the electron-deficient pyridazine ring. The primary areas for troubleshooting are catalyst selection, the choice and role of the base, and reaction conditions.

  • Catalyst System and Oxidative Addition: The carbon-chlorine bond is significantly less reactive than corresponding C-Br or C-I bonds. For electron-deficient heteroaryl chlorides like this pyridazine derivative, the initial oxidative addition of the palladium catalyst to the C-Cl bond is often the rate-limiting step of the entire catalytic cycle.[1][2][3] Standard catalysts such as Pd(PPh₃)₄ may lack the requisite activity. Success hinges on using a more potent catalytic system. This is achieved by pairing a palladium precursor (e.g., Pd(OAc)₂ or Pd₂(dba)₃) with bulky, electron-rich phosphine ligands.[4] Ligands from the Buchwald family, such as SPhos and XPhos, are specifically designed to facilitate the challenging oxidative addition of aryl chlorides and are highly recommended.[4][5]

  • Base Selection and Boronic Acid Stability: The base is not merely a proton scavenger; it is critical for activating the boronic acid to facilitate the transmetalation step.[6][7][8] It reacts with the boronic acid to form a more nucleophilic boronate species, which then transfers its organic group to the palladium center.[9] However, an overly strong base can promote an undesired side reaction known as protodeboronation, where the boronic acid is converted back to its corresponding arene, effectively being consumed without participating in the cross-coupling.[10][11] Therefore, a balance must be struck. Mild inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are generally preferred over strong hydroxides.

  • Boronic Acid vs. Boronic Esters: To further mitigate the risk of protodeboronation, consider using a boronic acid pinacol ester (BPin) or a trifluoroborate salt instead of the free boronic acid.[2][12] These derivatives often exhibit greater stability and can act as a "slow-release" source of the boronic acid, keeping its concentration low and minimizing side reactions.[10][13][14]

Question 2: I'm observing significant homocoupling of my boronic acid and dehalogenation of my starting material. How can I suppress these side reactions?

Answer:

The formation of biaryl homocoupling products and the reduction of the starting material (dehalogenation) are two prevalent side reactions that reduce the yield of the desired product.

  • Minimizing Homocoupling: The homocoupling of boronic acids is often promoted by the presence of oxygen, which can interfere with the palladium catalyst.[15] Rigorous deoxygenation of the reaction mixture is therefore essential. This is best achieved by bubbling an inert gas like argon or nitrogen through the solvent for 15-30 minutes before adding the catalyst. Assembling the reaction under an inert atmosphere further prevents oxygen contamination.

  • Preventing Dehalogenation: Dehalogenation occurs when the chloro group is replaced by a hydrogen atom.[16] This side reaction can be promoted by certain palladium-hydride species that can form in the reaction mixture. The choice of base and solvent can influence this pathway. Using aprotic solvents like dioxane or toluene instead of alcohols can help. Additionally, screening different inorganic bases (e.g., switching from K₃PO₄ to K₂CO₃) may reduce the formation of these hydride species.[16]

Part 2: Experimental Design and Protocols

Logical Troubleshooting Workflow

This diagram outlines a systematic approach to diagnosing and resolving common issues encountered during the optimization process.

G start Initial Problem: Low Yield or Side Products check_catalyst Is the Catalyst/Ligand System Optimized for C-Cl Activation? start->check_catalyst check_reagents Are Boronic Acid/Base Choices Suppressing Side Reactions? start->check_reagents check_conditions Are Reaction Conditions (Solvent, Temp, Degassing) Ideal? start->check_conditions catalyst_no No: Using Pd(PPh3)4 or ligandless system. check_catalyst->catalyst_no Evaluate reagents_no No: Observing protodeboronation or dehalogenation. check_reagents->reagents_no Evaluate conditions_no No: Inadequate degassing, low temperature, or poor solvent. check_conditions->conditions_no Evaluate solution_catalyst Action: Implement a Pd(II) precursor with a Buchwald ligand (e.g., XPhos, SPhos). Ensure appropriate Pd:Ligand ratio (1:2). catalyst_no->solution_catalyst solution_reagents Action: Switch to a boronic ester (BPin). Screen milder bases (K2CO3, Cs2CO3). Ensure base is finely ground. reagents_no->solution_reagents solution_conditions Action: Thoroughly degas solvent with Ar/N2. Screen aprotic solvents (Dioxane, Toluene). Increase temperature incrementally (80-110 °C). conditions_no->solution_conditions

Caption: A decision tree for troubleshooting the Suzuki coupling of 3-Chloro-6-cyclohexylpyridazine.

Recommended Starting Protocol

This protocol provides a robust starting point for the Suzuki coupling of 3-Chloro-6-cyclohexylpyridazine.

Materials:

  • 3-Chloro-6-cyclohexylpyridazine (1.0 equiv)

  • Arylboronic acid pinacol ester (1.3 equiv)

  • Pd(OAc)₂ (2 mol%)

  • XPhos (4 mol%)

  • K₃PO₄ (2.5 equiv, finely ground)

  • 1,4-Dioxane / Water (5:1 mixture, degassed)

  • Inert atmosphere (Argon or Nitrogen)

Step-by-Step Methodology:

  • Vessel Preparation: Add 3-Chloro-6-cyclohexylpyridazine, the arylboronic acid pinacol ester, and finely ground K₃PO₄ to a dry reaction vessel (e.g., a Schlenk tube).

  • Inerting: Seal the vessel and purge with an inert gas for 10-15 minutes.

  • Catalyst Addition: Under a positive pressure of inert gas, add the Pd(OAc)₂ and XPhos.

  • Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Degassing: With stirring, bubble the inert gas through the reaction mixture for an additional 15-20 minutes.

  • Reaction: Heat the sealed reaction vessel to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude material via column chromatography on silica gel.

Parameter Optimization Table

This table summarizes key parameters and suggests optimization strategies based on initial results.

ParameterRecommended StartOptimization Strategy & Rationale
Palladium Source Pd(OAc)₂ (2 mol%)Use a pre-catalyst (e.g., XPhos Pd G3) for improved reproducibility and faster activation.
Ligand XPhos (4 mol%)Screen other Buchwald ligands (e.g., SPhos, RuPhos). The optimal ligand can be substrate-specific.
Base K₃PO₄ (2.5 equiv)If dehalogenation is an issue, switch to a milder base like K₂CO₃ or Cs₂CO₃.[16]
Boron Source Boronic Ester (1.3 eq)If cost is a factor, try the corresponding boronic acid (1.5 eq), but monitor closely for protodeboronation.
Solvent Dioxane/H₂O (5:1)Screen other aprotic solvents like Toluene or DME. The ratio of organic solvent to water can also be tuned.
Temperature 100 °CIf the reaction is sluggish, incrementally increase the temperature to 110-120 °C, monitoring for decomposition.

Part 3: Mechanistic Insights

A firm grasp of the catalytic cycle is indispensable for rational troubleshooting.

The Suzuki-Miyaura Catalytic Cycle

G pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Cl (Rate-Limiting for Chloro-Heterocycles) pd_complex R-Pd(II)L2-Cl (Pyridazine) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation Ar'-B(OR)2 + Base intermediate R-Pd(II)L2-R' transmetalation->intermediate reductive_elimination Reductive Elimination intermediate->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product R-R' (Product) reductive_elimination->product

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

  • Title: Suzuki Coupling - Organic Chemistry Portal Source: Organic Chemistry Portal URL: [Link]

  • Title: Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances Source: Johnson Matthey Technology Review URL: [Link]

  • Title: Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction Source: ACS Catalysis URL: [Link]

  • Title: why use base in suzuki coupling Source: HZPT Blog URL: [Link]

  • Title: Protodeboronation Source: Wikipedia URL: [Link]

  • Title: Suzuki reaction Source: Wikipedia URL: [Link]

  • Title: Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides Source: Green Chemistry URL: [Link]

  • Title: Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies Source: Molecules URL: [Link]

  • Title: Suzuki-Miyaura Coupling Source: Chemistry LibreTexts URL: [Link]

  • Title: Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation Source: Journal of the American Chemical Society URL: [Link]

  • Title: Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis Source: The Journal of Organic Chemistry URL: [Link]

  • Title: Palladium catalyzed Suzuki-Miyaura coupling with aryl chlorides using a bulky phenanthryl N-heterocyclic carbene ligand Source: Tetrahedron URL: [Link]

  • Title: CHAPTER 8: Boron Reagent Activation in Suzuki–Miyaura Coupling Source: Royal Society of Chemistry URL: [Link]

  • Title: Trace amounts of palladium catalysed the Suzuki-Miyaura reaction of deactivated and hindered aryl chlorides Source: Organic & Biomolecular Chemistry URL: [Link]

  • Title: New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides Source: The Journal of Organic Chemistry URL: [Link]

  • Title: Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines Source: Comptes Rendus Chimie URL: [Link]

  • Title: Diagnosing issues with a failed Suzuki coupling? Source: Reddit URL: [Link]

  • Title: Reactivity of a 6-Chloroimidazo[1,2-b]pyridazine Derivative Towards Suzuki Cross-Coupling Reaction Source: ResearchGate URL: [Link]

  • Title: Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction Source: Molecules URL: [Link]

  • Title: Optimizing Suzuki Coupling Reactions Source: CovaSyn URL: [Link]

  • Title: Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry Source: Organic Process Research & Development URL: [Link]

  • Title: Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes Source: Chemical Science URL: [Link]

  • Title: Optimization of the reaction conditions for Suzuki coupling reaction. Source: ResearchGate URL: [Link]

  • Title: Suzuki‐Miyaura cross‐coupling reaction of chloro heterocycles with polyfluoroboronic acid. Source: ResearchGate URL: [Link]

  • Title: Suzuki-Miyaura cross-coupling: Practical Guide Source: Yoneda Labs URL: [Link]

  • Title: Structure-Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings Source: ChemRxiv URL: [Link]

  • Title: Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies Source: MDPI URL: [Link]

Sources

Technical Support Center: Navigating the Purification Challenges of Substituted Pyridazines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the specialized technical support guide for researchers, scientists, and drug development professionals engaged in the synthesis and purification of substituted pyridazine compounds. The unique electronic properties of the pyridazine scaffold, stemming from its adjacent nitrogen atoms, present distinct challenges that can complicate isolation and purification.[1][2][3][4] This guide is structured to provide direct, actionable solutions to common problems, moving beyond simple protocols to explain the underlying chemical principles.

Our approach is grounded in years of field experience, focusing on building robust, self-validating purification strategies. Whether you are dealing with stubborn impurities, challenging isomer separations, or compound stability issues, this resource will help you diagnose the problem and select the most effective solution.

Part 1: Troubleshooting Guide

This section addresses specific, frequently encountered issues during the purification of substituted pyridazines. Each entry follows a "Problem -> Probable Cause -> Solution" format to streamline diagnostics.

Issue 1: Poor Separation in Flash Column Chromatography

Problem: My target compound shows significant tailing or streaking on the TLC plate and during column chromatography.

  • Probable Cause: Substituted pyridazines are often basic due to the lone pair of electrons on the nitrogen atoms.[5] These basic sites can interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel. This strong, non-specific binding leads to slow, uneven elution, resulting in tailed or streaked spots.

  • Solution & Scientific Rationale:

    • Mobile Phase Modification: Add a small amount (0.1-1%) of a competitive base, such as triethylamine (Et₃N) or ammonia (in methanol), to your eluent.[6] The added base will preferentially interact with the acidic silica sites, effectively masking them and allowing your basic pyridazine compound to elute more symmetrically.

    • Stationary Phase Selection: If tailing persists, consider switching to a different stationary phase. Alumina (Al₂O₃), which is available in acidic, neutral, and basic grades, can be an excellent alternative.[7] For basic compounds, neutral or basic alumina is recommended.

    • High-Performance Silica: For particularly challenging separations, silica gels with a higher surface area (>700 m²/g) can offer enhanced resolving power compared to standard silica (approx. 500 m²/g).[8]

Problem: My compound co-elutes with a closely-related impurity (e.g., a regioisomer).

  • Probable Cause: The polarity difference between your product and the impurity is insufficient for effective separation under the chosen normal-phase conditions. This is a common challenge in pyridazine synthesis, where reactions can yield multiple isomers.

  • Solution & Scientific Rationale:

    • Optimize the Solvent System: Systematically test different solvent systems. A move from a standard hexane/ethyl acetate system to dichloromethane/methanol may provide different selectivity.[7] Employing a shallow gradient elution, where the polarity of the mobile phase is increased very slowly over time, can significantly improve the resolution of closely eluting compounds.[6]

    • Employ Orthogonal Chromatography: Use a purification technique with a different separation mechanism. If you are using normal-phase (adsorption) chromatography, an orthogonal approach would be reversed-phase (partitioning) chromatography.[9] High-Performance Liquid Chromatography (HPLC) using a C18 or C8 column is highly effective for separating isomers.[6][10]

    • Consider Recrystallization: If your product is a solid, recrystallization can be a powerful method to exclude impurities, especially if the impurity has a different solubility profile.[6][11]

Issue 2: Challenges with Recrystallization

Problem: My compound "oils out" instead of forming crystals upon cooling.

  • Probable Cause: This typically occurs when the boiling point of the chosen solvent is higher than the melting point of the compound, or if the solution becomes supersaturated too quickly.[6] The compound separates as a liquid phase because it "melts" in the hot solvent before it has a chance to form an ordered crystal lattice.

  • Solution & Scientific Rationale:

    • Solvent Selection: Choose a solvent or solvent system with a lower boiling point.

    • Control Cooling Rate: Ensure the solution cools as slowly as possible. Insulate the flask to prevent rapid heat loss. Do not place it directly in an ice bath from a high temperature.

    • Induce Crystallization: If slow cooling doesn't work, try scratching the inside of the flask with a glass rod at the solution's surface to create nucleation sites. Adding a seed crystal of the pure compound, if available, is also highly effective.

    • Modify Solvent System: Add a small amount of an "anti-solvent" (a solvent in which your compound is poorly soluble) to the slightly cooled solution to decrease the overall solubility and promote crystallization.

Problem: I have very low recovery after recrystallization.

  • Probable Cause: This is most often due to using too much solvent to dissolve the crude product or washing the collected crystals with a solvent that is not sufficiently cold.[6]

  • Solution & Scientific Rationale:

    • Minimize Solvent: Use the absolute minimum amount of hot solvent required to fully dissolve the crude solid. Add the solvent in small portions to the heated mixture until dissolution is complete.

    • Ice-Cold Wash: Always wash the filtered crystals with a small amount of ice-cold recrystallization solvent to remove surface impurities without re-dissolving a significant amount of the product.[6]

    • Maximize Precipitation: Ensure the solution is thoroughly cooled, finishing with an ice bath, to maximize the precipitation of the product before filtration.[11]

Part 2: Frequently Asked Questions (FAQs)

Q1: How do I choose the best initial purification method for my crude substituted pyridazine?

A1: The choice depends on the scale of your reaction and the physical state of your product. A general workflow is presented below.[11] For small-scale reactions (<100 mg), flash chromatography or preparative TLC are suitable. For larger, gram-scale reactions, flash chromatography is the most common and efficient method for initial cleanup.[6] If your crude product is a solid and TLC shows one major spot with minor impurities, recrystallization is often the most effective and scalable method.[11] If TLC shows multiple, closely-spaced spots, HPLC will likely be necessary for achieving high purity.[6]

G start Crude Reaction Mixture tlc Run Analytical TLC start->tlc spots TLC Profile? tlc->spots state Is product solid or oil? flash Flash Column Chromatography state->flash Oil recryst Recrystallization state->recryst Solid scale Reaction Scale? scale->flash >100 mg hplc Preparative HPLC scale->hplc <100 mg or Isomers spots->state  One major spot spots->scale  Multiple/close spots analyze Analyze Purity (NMR, LC-MS) flash->analyze recryst->analyze hplc->analyze

Caption: Decision workflow for selecting a primary purification method.

Q2: My pyridazine compound appears to be degrading on the silica gel column. What should I do?

A2: This is a known issue, as the acidic nature of silica gel can catalyze the degradation of sensitive compounds, such as certain β-hydroxy-α-diazo precursors to pyridazines.[12][13]

  • Deactivate the Silica: Prepare a slurry of silica gel in your non-polar solvent containing 1-2% triethylamine. Pack the column with this slurry. This neutralizes the most acidic sites.

  • Minimize Contact Time: Run the column as quickly as possible without sacrificing separation (hence the term "flash" chromatography). Do not let the loaded column sit for extended periods.

  • Switch to a More Inert Stationary Phase: Consider using neutral alumina or a polymer-based stationary phase if degradation is severe.

Q3: What are the standard starting conditions for reversed-phase HPLC purification of a substituted pyridazine?

A3: Reversed-phase HPLC is an excellent tool for final polishing or separating difficult mixtures.[6] A good starting point is a C18 column with a gradient mobile phase.

ParameterTypical ConditionRationale & Notes
Stationary Phase C18 or C8 Reversed-Phase ColumnProvides good retention for a wide range of organic molecules.
Mobile Phase A Water + 0.1% AdditiveThe aqueous phase.
Mobile Phase B Acetonitrile or Methanol + 0.1% AdditiveThe organic phase. Acetonitrile often provides better peak shapes.
Additive Trifluoroacetic Acid (TFA) or Formic AcidThe acidic additive protonates the basic pyridazine nitrogens, leading to sharper, more symmetrical peaks by preventing interaction with residual silanols on the stationary phase.[5][6] Formic acid is preferred for samples intended for mass spectrometry (LC-MS).
Detection UV DetectionSelect a wavelength where the compound has strong absorbance, typically determined from a UV-Vis spectrum.[6]
Gradient 5% B to 95% B over 20-30 minutesA broad gradient is a good starting point to determine the approximate elution time of your compound. This can then be optimized to a shallower gradient around that point for improved resolution.

Q4: How should I store my purified substituted pyridazine compound?

A4: Many heterocyclic compounds can be sensitive to light, air (oxidation), and moisture. Purified pyridazines should be stored in amber vials under an inert atmosphere (nitrogen or argon) at low temperatures (e.g., in a freezer at -20 °C) to maximize long-term stability.

Part 3: Detailed Experimental Protocols

These protocols provide a self-validating framework for common purification techniques.

Protocol 1: Flash Column Chromatography for a Basic Pyridazine Derivative

This protocol incorporates mobile phase modification to mitigate peak tailing.

  • Eluent Selection: Using TLC, identify a suitable eluent system (e.g., Hexane/Ethyl Acetate or Dichloromethane/Methanol) that gives your target compound an Rf value of approximately 0.2-0.35.

  • Mobile Phase Preparation: Prepare the chosen eluent and add 0.5% (v/v) triethylamine. For example, for 1 L of 70:30 Hexane:EtOAc, add 5 mL of triethylamine.

  • Column Packing: Pack a column of appropriate size with silica gel, using the prepared mobile phase as the slurry and packing solvent. Ensure the column bed is well-settled and free of cracks.

  • Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or the mobile phase. If the compound has poor solubility, it can be adsorbed onto a small amount of silica gel ("dry loading"). Carefully load the sample onto the top of the silica gel bed.

  • Elution and Fraction Collection: Add the mobile phase to the column and apply gentle, consistent pressure. Begin collecting fractions immediately.

  • Fraction Analysis: Monitor the elution process by spotting fractions onto a TLC plate. Develop the plate and visualize the spots (e.g., under UV light).

  • Pooling and Evaporation: Combine the fractions containing the pure product. Remove the solvent using a rotary evaporator. The triethylamine is volatile and will be removed under vacuum.

  • Purity Confirmation: Confirm the purity of the final product using analytical techniques such as LC-MS and NMR.[11]

G cluster_prep Preparation cluster_run Execution cluster_post Analysis a Select Eluent (Rf ≈ 0.3) b Add 0.5% Et₃N to Eluent a->b c Pack Column b->c d Load Sample (Wet or Dry) c->d e Elute with Gentle Pressure d->e f Collect Fractions e->f g Analyze Fractions by TLC f->g h Pool Pure Fractions g->h i Evaporate Solvent h->i j Confirm Purity (NMR, LC-MS) i->j

Caption: Workflow for Flash Chromatography of a basic pyridazine.

Protocol 2: Recrystallization of a Solid Pyridazine Derivative

This protocol emphasizes techniques to maximize purity and yield.

  • Solvent Screening: In small test tubes, test the solubility of ~10-20 mg of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, acetone, toluene, or mixtures thereof). A suitable solvent will dissolve the compound when hot but show low solubility when cold.[11]

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add the minimum amount of the chosen solvent to create a slurry. Heat the mixture to a gentle boil while stirring.

  • Achieve Saturation: Continue adding small portions of hot solvent until the compound just dissolves completely. Avoid adding a large excess.

  • Slow Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Crystal formation should begin. Do not disturb the flask during this period.

  • Maximize Crystallization: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize the yield of precipitated crystals.[11]

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any soluble impurities adhering to the crystal surfaces.

  • Drying: Dry the purified crystals under vacuum to remove all residual solvent.

  • Purity Confirmation: Check the melting point of the crystals; a sharp melting point range is indicative of high purity.[14] Confirm identity and purity by NMR.

References
  • Benchchem. (n.d.). Technical Support Center: Purification of Pyrimido[5,4-c]pyridazine Analogs.
  • Moody, C. J., & Morrell, J. (2007). The preparation of highly substituted pyridazines via a tethered imine-enamine (TIE) procedure. ARKIVOC, 2007(xi), 37-45.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
  • Benchchem. (n.d.). Application Notes and Protocols for the Purification of 3-piperazin-1-yl-1H-pyridazin-6-one.
  • Biotage. (n.d.). Improving Flash Purification of Chemically Related Pyrazines.
  • Dounay, A. B., et al. (2013). Strategy for the Synthesis of Pyridazine Heterocycles and Their Derivatives. The Journal of Organic Chemistry.
  • Saito, K., et al. (2024). Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides. RSC.
  • Ritchie, T. J., & Macdonald, S. J. F. (2009). The pyridazine heterocycle in molecular recognition and drug discovery. PMC.
  • Gajewska, M., et al. (2005). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Acta Poloniae Pharmaceutica.
  • Hobbs, W. J. (n.d.). Synthesis and Characterization of Unique Pyridazines. Liberty University.
  • De Wilde, H., et al. (n.d.).
  • Levin, M. D., & Piotrowski, M. (n.d.). Bridging the pyridine-pyridazine synthesis gap by skeletal editing. Knowledge UChicago.
  • D'hooghe, M., et al. (2021). A One-Pot Approach to Novel Pyridazine C-Nucleosides. PMC.
  • Grooms, B., et al. (n.d.).
  • Tucaliuc, R. M., et al. (n.d.). PYRIDAZINE IZOMERS WITH BIOLOGICAL ACTIVITY.
  • Deshmukh, V. K., & Kulkarni, S. S. (n.d.). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction.
  • Gyros Protein Technologies. (n.d.). Better Purities With Orthogonal Peptide Purification Using PEC.

Sources

Technical Support Center: Troubleshooting Side Reactions in the Functionalization of 3-Chloropyridazines

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of a Senior Application Scientist

Welcome to the technical support center. As researchers and drug development professionals, we understand that the pyridazine core is a privileged scaffold in medicinal chemistry. However, its unique electronic nature, characterized by two adjacent nitrogen atoms, makes its functionalization a nuanced task. The 3-chloropyridazine starting material, while versatile, is prone to a variety of side reactions that can complicate synthesis, reduce yields, and lead to challenging purifications.

This guide is designed to address the specific, practical issues you may encounter in the lab. We will move beyond textbook procedures to explore the mechanistic underpinnings of common side reactions and provide field-proven troubleshooting strategies. Our goal is to equip you with the expertise to anticipate, diagnose, and solve these challenges effectively.

Section 1: Troubleshooting Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a cornerstone for functionalizing the electron-deficient 3-chloropyridazine ring. However, the reaction's outcome is highly sensitive to the conditions employed.

Q1: My SNAr reaction with a strong base is giving me a mixture of isomers, including one where the nucleophile has added to the C4 position. What is happening?

A1: You are likely observing products from competing reaction mechanisms, such as cine-substitution via a didehydropyridazine (aryne) intermediate or an SN(ANRORC) pathway.

The classical SNAr mechanism involves the direct attack of the nucleophile at the carbon bearing the chlorine (ipso-substitution), forming a stabilized Meisenheimer complex.[1][2][3] However, under forcing conditions with very strong, non-nucleophilic bases (e.g., KNH₂, NaH), an alternative pathway can emerge. The base can deprotonate the C4 position, leading to the elimination of HCl and the formation of a highly reactive 4,5-didehydropyridazine intermediate.[4] The nucleophile can then add to either C4 or C5 of this aryne, leading to a mixture of products, a phenomenon known as cine-substitution.

A related, though less common, pathway with amide nucleophiles is the Addition of Nucleophile, Ring Opening, and Ring Closure (ANRORC) mechanism, which can also lead to rearranged products.[4]

Troubleshooting Steps:

  • Re-evaluate Your Base: Switch from exceptionally strong bases to milder inorganic bases (e.g., K₂CO₃, Cs₂CO₃) or tertiary amine organic bases (e.g., DIPEA, Et₃N). These are typically not strong enough to generate the aryne intermediate.

  • Control Temperature: High temperatures can favor elimination pathways. Run the reaction at the lowest temperature that allows for a reasonable conversion rate.

  • Solvent Choice: Use polar aprotic solvents like DMF, DMSO, or NMP. These solvents effectively solvate the Meisenheimer complex, stabilizing the intermediate of the desired SNAr pathway.

cluster_0 Desired SNAr Pathway cluster_1 Side Reaction: Cine-Substitution A 3-Chloropyridazine B Meisenheimer Complex (Stabilized) A->B + Nu- C C3 Substituted Product (Ipso-Substitution) B->C - Cl- D 3-Chloropyridazine E 4,5-Didehydropyridazine (Aryne Intermediate) D->E Strong Base - HCl F C4 Substituted Product E->F + Nu- G C5 Substituted Product E->G + Nu- start Low Yield & Hydrodehalogenation Observed base Is the base an alkoxide (e.g., NaOtBu)? start->base solvent Is an alcohol a solvent/co-solvent? base->solvent No sol_base Action: Switch to K3PO4 or Cs2CO3. base->sol_base Yes ligand Is the ligand bulky and electron-rich? solvent->ligand No sol_solvent Action: Use anhydrous aprotic solvents (Toluene, Dioxane). solvent->sol_solvent Yes sol_ligand Action: Screen bulky ligands (e.g., SPhos, XPhos, RuPhos). ligand->sol_ligand No end Re-run Optimized Reaction ligand->end Yes sol_base->solvent sol_solvent->ligand sol_ligand->end

Caption: Troubleshooting workflow for hydrodehalogenation in cross-coupling reactions.

Q4: My Buchwald-Hartwig amination of 3-chloropyridazine is failing. I recover starting materials even at high temperatures. What is causing catalyst poisoning?

A4: You are encountering the "pyridyl problem," where the lone pair of electrons on a ring nitrogen coordinates to the palladium center, forming a stable, off-cycle complex and inhibiting catalysis. [5][6] The pyridazine nitrogens are Lewis basic and can act as ligands for the palladium catalyst. This coordination can be strong enough to prevent the catalyst from participating in the desired catalytic cycle (oxidative addition, reductive elimination). This is a particularly prevalent issue for electron-deficient N-heterocycles.

Troubleshooting Steps:

  • Ligand Selection is Critical: The key is to use a ligand that is bulky enough to sterically disfavor the coordination of the pyridazine nitrogen. The development of bulky, electron-rich biaryl phosphine ligands (e.g., Buchwald ligands) was a major breakthrough for this reason. [7][8]2. Use a Strong, Non-Coordinating Base: A strong base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is often required to facilitate the deprotonation of the amine and promote the formation of the active palladium-amido complex. [9]These bases are less likely to coordinate to the palladium center than the substrate itself.

  • Optimize Catalyst Loading: While counterintuitive, sometimes slightly increasing the catalyst loading can overcome partial inhibition, though ligand screening should be the first approach.

Table 1: Ligand Selection Guide for Cross-Coupling of 3-Chloropyridazines

Ligand TypeExamplesProsCons
Simple Phosphines PPh₃, P(o-tol)₃Inexpensive, readily available.Often ineffective for chloropyridazines; prone to catalyst inhibition and slow reaction rates.
Bidentate Phosphines dppf, BINAPCan be effective, good catalyst stability.May not be bulky enough to prevent pyridazine coordination in all cases.
Bulky Biarylphosphines SPhos, XPhos, RuPhosHighly Recommended. Excellent for overcoming catalyst inhibition; promote fast oxidative addition and reductive elimination. [5]Higher cost.
N-Heterocyclic Carbenes IPr, SImesStrong electron donors, highly active. [10]Can be sensitive to air and moisture; sometimes promote dehalogenation.

Section 3: Miscellaneous Side Reactions

Q5: I've isolated a byproduct with an added oxygen atom on a ring nitrogen. How did this N-oxide form?

A5: Unintentional formation of a pyridazine N-oxide can occur if your reaction is exposed to air (oxygen) under certain catalytic or photochemical conditions.

The lone pairs on the pyridazine nitrogens can be oxidized to form N-oxides. While sometimes this is a deliberate synthetic strategy to alter the ring's reactivity, it is often an undesired side reaction. [11][12]This can be promoted by certain metal catalysts, trace oxidizing impurities in reagents, or even ambient light. [13][14]The resulting N-oxide will have a different polarity, reactivity, and spectroscopic signature than your desired product.

Troubleshooting Steps:

  • Ensure Strict Inert Conditions: This is the most critical step. Use high-purity inert gas and thoroughly degassed solvents to minimize oxygen exposure.

  • Purify Reagents: Ensure starting materials and reagents are free from peroxide or other oxidizing impurities.

  • Protect from Light: If you suspect a photochemical pathway, wrap the reaction flask in aluminum foil. Photolysis of pyridazine N-oxides can also lead to ring-opening or contraction, further complicating the product mixture. [15][16]

Experimental Protocol: A Robust Suzuki-Miyaura Coupling Protocol for 3-Chloropyridazine

This protocol is designed to minimize common side reactions like hydrodehalogenation and catalyst inhibition.

Step-by-Step Methodology:

  • Glassware Preparation: Oven-dry all glassware overnight and allow it to cool under a stream of dry argon or in a desiccator.

  • Reagent Preparation: To a Schlenk flask equipped with a magnetic stir bar, add 3-chloropyridazine (1.0 equiv), the desired arylboronic acid (1.2 equiv), and finely ground potassium phosphate (K₃PO₄, 3.0 equiv).

  • Catalyst/Ligand Addition: In a glovebox or under a positive pressure of argon, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1.5 mol%) and the bulky phosphine ligand (e.g., SPhos, 3.5 mol%).

  • Solvent Addition: Add anhydrous, degassed toluene (or 1,4-dioxane) to achieve a concentration of approximately 0.1 M with respect to the 3-chloropyridazine.

  • Degassing (Crucial Step): Subject the sealed reaction mixture to three freeze-pump-thaw cycles to rigorously remove all dissolved oxygen. Alternatively, bubble argon through the stirred solution for at least 30 minutes.

  • Reaction: Heat the reaction mixture to 90-110 °C under a positive pressure of argon. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove palladium black. Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

References

  • WUR eDepot. (n.d.). Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles. Retrieved from [Link]

  • Pearson. (2024, September 24). Side-Chain Reactions of Substituted Pyridines. Retrieved from [Link]

  • ResearchGate. (1994, January). Recent Advances in Pyridazine Chemistry. Retrieved from [Link]

  • ResearchGate. (2023, June). Functionalization of pyridine N-oxides using PyBroP. Retrieved from [Link]

  • Ciszewski, Ł. W., & Gryko, D. (2022). Pyridine N-oxides as HAT reagents for photochemical C–H functionalization of electron-deficient heteroarenes. Chemical Communications, 58(80), 11311-11314. [Link]

  • National Center for Biotechnology Information. (n.d.). Pyridazine N-Oxides as Photoactivatable Surrogates for Reactive Oxygen Species. Retrieved from [Link]

  • MDPI. (2006, February 1). Use of Polyfunctionalized Pyridazines as Reactive Species for Building Chemical Diversity. Retrieved from [Link]

  • Sphinxsai. (2010). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. Retrieved from [Link]

  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?. Retrieved from [Link]

  • Scribd. (n.d.). IO Typical Reactivity of The Diazines: Pyridazine, Pyrimidine and Pyrazine. Retrieved from [Link]

  • ScholarWorks@GVSU. (2020). Photochemistry of Pyridazine N-oxides: A Versatile Tool for Heterocycle Synthesis. Retrieved from [Link]

  • ACS Publications. (1966). Nucleophilic Substitution at the Pyridazine Ring Carbons. II. Synthesis of Pyridazinonyl- and Bispyridazinonylpyridazines. The Journal of Organic Chemistry, 31(11), 3802–3803. [Link]

  • Science of Synthesis. (n.d.). Product Class 8: Pyridazines. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • MDPI. (2022, October 18). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Retrieved from [Link]

  • Preprints.org. (2024, May 29). The Photochemical Isomerization in Pyridazine-N-oxide Derivatives. Retrieved from [Link]

  • MDPI. (2025, January 17). 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds. Retrieved from [Link]

  • PubMed. (2009, August 7). Polysubstituted pyridazinones from sequential nucleophilic substitution reactions of tetrafluoropyridazine. Retrieved from [Link]

  • Reddit. (2023, December 20). Help needed with unreproducible Suzuki coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. Retrieved from [Link]

  • University of Windsor. (n.d.). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. Retrieved from [Link]

  • ResearchGate. (2023, October). Influence of the solvent on reaction yield. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1. Retrieved from [Link]

  • Academia.edu. (n.d.). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • PubMed. (2012). Radical-mediated dimerization and oxidation reactions for the synthesis of complex alkaloids. Retrieved from [Link]

  • ResearchGate. (2017, September). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. Retrieved from [Link]

  • MDPI. (2022, July 28). Phytophenol Dimerization Reaction: From Basic Rules to Diastereoselectivity and Beyond. Retrieved from [Link]

  • ACS Publications. (2010). Palladium-Catalyzed Reductive Homocoupling of Aromatic Halides and Oxidation of Alcohols. The Journal of Organic Chemistry, 75(8), 2735–2738. [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Stereoselective Fe-Catalyzed Decoupled Cross-Couplings: Chiral Vinyl Oxazolidinones as Effective Radical Lynchpins for Diastereoselective C(sp2)–C(sp3) Bond Formation. Retrieved from [Link]

  • Chemistry LibreTexts. (2026, February 17). 3.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • ResearchGate. (2015, November 3). Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. Retrieved from [Link]

  • ResearchGate. (2018, January 13). Effect of Solvent on Chemical Reactions and Reactivity. Retrieved from [Link]

  • Dalal Institute. (n.d.). Aromatic Nucleophilic Substitution. Retrieved from [Link]

  • Chemistry Steps. (2021, August 9). Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • National Center for Biotechnology Information. (2026, January 20). Selective Catalytic Styrene Dimerization through the Combined Action of a Strong Sn(IV)-Porphyrin Lewis Acid and a Weak Brønsted Base. Retrieved from [Link]

Sources

Improving the regioselectivity of reactions with 3-chloropyridazines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving Regioselectivity in 3-Chloropyridazine Scaffolds

Welcome to the Pyridazine Functionalization Support Hub. This guide addresses the specific electronic and steric challenges encountered when functionalizing 3-chloropyridazines. Unlike pyridines, the 1,2-diazine core presents a unique "alpha-effect" adjacent to the nitrogens (C3/C6) and a distinct "beta-reactivity" (C4/C5) that requires precise condition tuning.

Module 1: Nucleophilic Aromatic Substitution ( )

The Challenge: Controlling mono- vs. di-substitution in 3,6-dichloropyridazine precursors and directing attack in 3-chloro-4/5-substituted systems.

Technical Insight: The "Activation/Deactivation" Balance

In 3,6-dichloropyridazine, the first


 displacement activates the ring towards a second displacement only if the nucleophile is electron-withdrawing. However, most standard nucleophiles (amines, alkoxides) are electron-donating groups (EDGs).
  • Mechanism: The introduction of an EDG at C3 renders the C6 position less electrophilic due to resonance donation into the ring, effectively "deactivating" it for a second

    
     under mild conditions.
    
  • Regiocontrol in Asymmetric Systems: If the ring bears a substituent at C4, nucleophilic attack generally favors the C6 position (distal) over C3 (proximal) due to steric hindrance, unless the C4 substituent is an EDG that electronically deactivates C3.

Standard Operating Procedures (SOPs)

Protocol A: Mono-amination of 3,6-Dichloropyridazine

  • Stoichiometry: Use exactly 1.05 equivalents of amine.

  • Base: Use a non-nucleophilic base (DIPEA or

    
    ) to neutralize HCl. Avoid strong alkoxides which may compete.
    
  • Solvent: THF or Ethanol (reflux).

  • Temperature: 60–80 °C.

    • Note: If di-substitution is observed, lower temperature to 0 °C and switch to a less polar solvent (DCM) to destabilize the Meisenheimer intermediate.

Protocol B: Hydrolysis to 3-Chloro-6-hydroxypyridazine (Lactam)

  • Reagent: Sodium acetate (NaOAc) in acetic acid (AcOH).

  • Conditions: Reflux for 4–6 hours.

  • Purification: The product precipitates upon cooling or adding water. This selective hydrolysis preserves the C3-Cl bond while converting C6.

Decision Logic:

Optimization

SNAr_Logic start Substrate: 3,6-Dichloropyridazine check_nuc Nucleophile Type? start->check_nuc target Target: Mono-substituted Product amine Amine (Primary/Secondary) check_nuc->amine alkoxy Alkoxide (OR-) check_nuc->alkoxy cond_amine Cond: THF, 60°C, 1.1 eq amine amine->cond_amine cond_alkoxy Cond: 0°C, THF, 1.0 eq NaOR alkoxy->cond_alkoxy issue_bis Issue: Bis-substitution observed? cond_amine->issue_bis cond_alkoxy->issue_bis issue_bis->target No soln_temp Lower Temp to 0°C Switch solvent to DCM issue_bis->soln_temp Yes soln_steric Increase steric bulk of nucleophile or use syringe pump addition soln_temp->soln_steric Still failing

Caption: Decision tree for optimizing mono-substitution in symmetrical dichloropyridazines.

Module 2: Transition Metal-Catalyzed Cross-Couplings

The Challenge: Achieving site-selectivity in 3,5-dichloropyridazines or protecting the C-Cl bond during C-H functionalization.

Technical Insight: Ligand-Controlled Regiodivergence

In 3,5-dichloropyridazine, the C3 and C5 positions have distinct electronic signatures. C3 is alpha to nitrogen (more electron-deficient), while C5 is beta to one nitrogen and gamma to the other.

  • Default Reactivity: Standard Pd-catalysts (e.g.,

    
    ) typically favor oxidative addition at C3  due to its lower LUMO energy.
    
  • The "Switch": Bulky, electron-rich ligands can invert this selectivity to C5 or enhance C3 selectivity.

Data: Ligand Effects on 3,5-Dichloropyridazine Suzuki Coupling

Reference: Almond-Thynne et al., Chem. Sci., 2016.

Target PositionCatalyst SystemBase / SolventSelectivity (Major:Minor)
C3 (Alpha)

/ dppf

/ Dioxane
> 95:5
C3 (Alpha)


/ Toluene/EtOH
~ 90:10
C5 (Beta)

/ Q-Phos
KF / Toluene> 90:10
C5 (Beta)

/ Amphos

/ THF
~ 80:20
Troubleshooting Suzuki Couplings
  • Problem: Protodeboronation of the pyridyl-boronate intermediate.

    • Solution: Switch to MIDA boronates or Potassium Trifluoroborates (

      
      ) . Pyridazines are electron-deficient, making the corresponding boronic acids unstable.
      
  • Problem: Homocoupling of the chloropyridazine.

    • Solution: This suggests the Pd(II) intermediate is disproportionating. Switch to a precatalyst like XPhos Pd G4 to ensure rapid reductive elimination.

Module 3: C-H Functionalization & Lithiation

The Challenge: Functionalizing C4/C5 while retaining the C3-Chloro handle.

Method A: Minisci Reaction (Radical Alkylation)

Radical addition to 3-chloropyridazine is governed by the nucleophilic nature of alkyl radicals.

  • Regioselectivity: Nucleophilic radicals attack the most electron-deficient position of the protonated heterocycle.

  • Outcome: In 3-chloropyridazine, the C4 and C5 positions are the primary targets. The C3-Cl group exerts a weak directing effect.

  • Optimization: To favor C4 (ortho to Cl), use bulky radical precursors (e.g., tert-butyl) or solvent control (TFA/Water).

Method B: Directed Ortho Metalation (DoM)

The C3-Chloro group is a weak Directing Metalation Group (DMG).

  • Standard Conditions: LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) at -78°C.

    • Result: Lithiation at C4 (ortho to Cl).

  • Lewis Acid "Magic": Pre-complexation with

    
     changes the acidity of the ring protons.
    
    • Result: Can shift metalation to C5 or stabilize the C4-lithio species against "scrambling" (migration of the Li).

Pathway Visualization: Metalation vs. Radical Attack

Functionalization_Pathways cluster_lithiation Lithiation (Anionic) cluster_minisci Minisci (Radical) sub 3-Chloropyridazine li_base LiTMP, -78°C sub->li_base acid H+, Alkyl Radical (R•) sub->acid c4_li C4-Lithio Species (Ortho-Directed) li_base->c4_li el Electrophile (E+) c4_li->el prod_c4 4-Substituted-3-Cl-pyridazine el->prod_c4 mix Mixture C4 / C5 acid->mix prod_mix Separation Required mix->prod_mix

Caption: Divergent pathways for C-H functionalization. Lithiation offers superior regiocontrol for C4 substitution.

FAQ & Troubleshooting Guide

Q1: My Suzuki coupling on 3,6-dichloropyridazine yields a mixture of mono- and di-coupled products. How do I stop at mono?

  • A: This is a stoichiometry and catalyst activity issue.

    • Reduce Boronic Acid to 0.95 equivalents .

    • Use a biphasic solvent system (Toluene/Water or DCM/Water). The mono-product is often less soluble in the aqueous phase than the starting material, protecting it from further reaction.

    • Avoid homogeneous polar solvents (DMF/DMA) which accelerate the second oxidative addition.

Q2: I am trying to lithiate 3-chloropyridazine, but I get a complex mixture/decomposition.

  • A: Pyridazines are prone to nucleophilic attack by alkyllithiums (BuLi) leading to addition across the N=N bond rather than deprotonation.

    • Fix: You must use LiTMP (non-nucleophilic base).

    • Fix: Ensure temperature is strictly -78°C .

    • Fix: If stability is still low, pre-mix the substrate with

      
       (1.1 eq)  before adding the base (Knochel's method). This stabilizes the ring.
      

Q3: In


 reactions, the chloride isn't displacing. Can I use a stronger base? 
  • A: Be cautious. Strong bases (NaH, tBuOK) can cause degradation of the pyridazine ring.

    • Alternative: Switch the leaving group. Convert the chloride to a sulfone (

      
      ) or sulfoxide . The sulfone is a significantly better leaving group (
      
      
      
      ) and allows substitution under milder conditions.
References
  • Almond-Thynne, J., et al. (2016).[1] Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. [Link]

  • Balkenhohl, M., et al. (2019).[2] Lewis Acid Directed Regioselective Metalations of Pyridazine. Angewandte Chemie International Edition. [Link]

  • Maes, B. U. W., et al. (2002). Kinetic study of the nucleophilic aromatic substitution of 3,6-dichloropyridazine. Tetrahedron. [Link]

Sources

Technical Support Center: Troubleshooting Palladium Catalyst Deactivation with Chloropyridazine Substrates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice for palladium-catalyzed cross-coupling reactions involving challenging chloropyridazine substrates. The following content is structured in a question-and-answer format to directly address common issues encountered in the laboratory, blending mechanistic explanations with practical, field-proven solutions.

Section 1: Initial Diagnosis & Common Problems
Q1: My palladium-catalyzed reaction with a chloropyridazine substrate is sluggish or has failed completely. What are the first things I should check?

When a cross-coupling reaction underperforms, a systematic, multi-point check is crucial before attempting significant modifications. Start with the most common and easily rectifiable issues.

  • Visual Inspection of the Reaction Mixture: The most telling sign of catastrophic catalyst deactivation is the formation of a black precipitate, commonly known as palladium black.[1] This indicates that the soluble, active Pd(0) catalyst has aggregated and crashed out of solution, losing its catalytic activity.

  • Integrity of the Inert Atmosphere: The active Pd(0) species is highly sensitive to oxygen, which can oxidize it to a less active Pd(II) state.[1] Ensure your reaction setup is truly inert.

    • Degassing: Have the solvents been adequately degassed using methods like sparging with argon or nitrogen, or freeze-pump-thaw cycles?

    • Reagents: Are solid reagents, particularly bases like K₃PO₄, dried and handled under an inert atmosphere? They can adsorb significant amounts of air.

    • Headspace: Was the reaction vessel thoroughly evacuated and backfilled with an inert gas multiple times before adding liquid reagents?

  • Purity of Reagents and Solvents: Impurities are a primary cause of catalyst poisoning.

    • Substrates: Verify the purity of your chloropyridazine and coupling partner.

    • Solvents: Use anhydrous, high-purity solvents. Peroxides in ethers like THF or dioxane are particularly detrimental.

    • Base: The quality of the base is critical. Consider using a freshly opened bottle or drying it in an oven before use.

The following workflow provides a logical approach to diagnosing a failed reaction.

G A Reaction Failed (Low or No Conversion) B Visual Inspection: Black Precipitate (Pd Black)? A->B C YES: Catalyst Aggregation (See Q2) B->C Yes D NO: Potential Poisoning, Inhibition, or Sub-Optimal Conditions B->D No E Check Inert Atmosphere (Degassing, Reagent Handling) D->E F Run High-Purity Control (See Protocol 1) E->F H Improved Conversion? F->H G Systematically Vary Conditions (Ligand, Base, Solvent, Temp) K Consider Mechanistic Issues (See Section 2) G->K I Problem is Reagent/Solvent Purity H->I Yes J No Improvement H->J No J->G

Caption: A logical workflow for troubleshooting a failed cross-coupling reaction.

Section 2: Mechanistic Deep Dive into Deactivation
Q2: I see a black precipitate in my reaction. What is it, and why does it form with chloropyridazines?

The black precipitate is almost certainly palladium black , which consists of nanoparticles or aggregates of metallic palladium(0).[1] Its formation signifies that the palladium atoms, which must remain as discrete, ligand-stabilized mononuclear complexes to be catalytically active, have agglomerated.

Causality of Formation: The active catalyst is typically a Pd(0) species with one or two coordinating phosphine or N-heterocyclic carbene (NHC) ligands, e.g., L₂Pd(0). This complex is in equilibrium with a more reactive, coordinatively unsaturated L-Pd(0) species. Deactivation via aggregation occurs when this equilibrium is pushed too far towards the "naked" palladium, often due to:

  • Ligand Degradation: Phosphine ligands can be oxidized or otherwise degrade under reaction conditions, reducing their concentration and ability to stabilize the palladium center.

  • Ligand Dissociation: If the ligand's bond to palladium is too weak or if a component in the reaction mixture displaces it, the resulting L-Pd(0) or "naked" Pd(0) is highly unstable and prone to aggregation.

  • Substrate/Product Coordination: Chloropyridazines and their coupled products contain nitrogen atoms with lone pairs. These can act as competing ligands, displacing the stabilizing phosphine or NHC ligand from the palladium center, leading to the formation of catalytically dormant complexes or promoting aggregation.[2]

G cluster_cycle Catalytic Cycle Active L-Pd(0) (Active Catalyst) Inactive Pd Black (Inactive Aggregate) Active->Inactive Aggregation (Irreversible) Displaced L-Pd(0)-Substrate (Inhibited) Active->Displaced + Pyridazine - Ligand (L) L2Pd L₂Pd(0) (Resting State) Active->L2Pd + Ligand (L) Displaced->Active - Pyridazine + Ligand (L) L2Pd->Active - Ligand (L)

Caption: Key palladium catalyst deactivation and inhibition pathways.

Q3: Why are chloropyridazines particularly challenging substrates for palladium catalysis?

Chloropyridazines present a unique electronic dichotomy that makes them challenging substrates:

  • Catalyst Inhibition/Poisoning: The primary challenge arises from the two adjacent nitrogen atoms in the pyridazine ring. These nitrogens act as Lewis bases and can coordinate strongly to the electron-deficient palladium center.[3] This coordination can lead to the formation of stable, off-cycle palladium complexes that are catalytically inactive or have significantly reduced activity.[2] The product of the coupling reaction, now containing an additional aryl or alkyl group, may bind even more strongly, leading to product inhibition.

  • Electronic Effects: The electron-deficient nature of the pyridazine ring facilitates the initial oxidative addition step of the catalytic cycle, which is often a positive attribute.[4] However, this same property can make subsequent steps, like reductive elimination, more difficult.

  • Low Stability of Intermediates: The intermediates formed during the catalytic cycle with pyridazine substrates can sometimes be unstable, leading to side reactions or decomposition pathways that consume the catalyst.

Q4: How does my choice of ligand impact catalyst stability and activity with these substrates?

The ligand is arguably the most critical variable for success with challenging substrates like chloropyridazines. Its role is to stabilize the palladium center, prevent aggregation, and modulate its reactivity to favor the desired catalytic cycle over deactivation pathways.[5]

  • Steric Bulk: Large, bulky ligands (e.g., biarylphosphines like XPhos or NHCs like IPr) create a protective "pocket" around the palladium atom. This steric hindrance physically blocks the approach of other palladium atoms, preventing aggregation.[5] It also discourages the formation of undesired bridged dimers and can promote the final reductive elimination step.

  • Electron-Donating Ability: Electron-rich ligands increase the electron density on the palladium center. This strengthens the Pd-Ligand bond, making the ligand less likely to dissociate. It also accelerates the rate-limiting oxidative addition step and facilitates the final reductive elimination.[5]

  • Bite Angle (for bidentate ligands): For ligands like Xantphos, the specific geometry and "bite angle" can enforce a coordination environment that is favorable for catalysis and resistant to deactivation.

Ligand ClassKey CharacteristicsSuitability for Chloropyridazines
Trialkylphosphines (e.g., P(t-Bu)₃)Strongly electron-donating, bulky.Good for accelerating oxidative addition but can be sensitive to air.
Buchwald Biarylphosphines (e.g., XPhos, SPhos, BrettPhos)Very bulky and electron-rich; provide excellent stability.Highly Recommended. Often the first choice for challenging C-N and C-C couplings due to their proven ability to prevent deactivation.[2][6]
N-Heterocyclic Carbenes (NHCs) (e.g., IPr, SIPr)Very strong σ-donors; form highly stable bonds to palladium.Excellent Choice. Particularly robust and resistant to degradation, making them ideal for difficult substrates.[7][8]
Bidentate Phosphines (e.g., dppf, Xantphos)Can chelate to the metal center, providing stability.Can be effective, but success is highly substrate-dependent. The defined bite angle can sometimes be restrictive.
Section 3: Advanced Troubleshooting & Optimization
Q5: The reaction starts well but then stalls before completion. What could be causing this?

Time-dependent deactivation often points to a process that occurs as the reaction progresses:

  • Product Inhibition: As the coupled product forms, its concentration increases. If the product binds to the palladium catalyst more strongly than the starting materials, it will sequester the catalyst and halt the reaction. This is a significant risk with nitrogen-containing heterocycles.

  • Gradual Ligand Degradation: Over time and at elevated temperatures, the stabilizing ligand may slowly decompose, leading to a gradual increase in catalyst aggregation (Pd black formation).

  • Change in Reaction Medium: As the reaction proceeds, salts are formed as byproducts. This can change the polarity and solubility properties of the medium, potentially causing the catalyst or reagents to precipitate.

  • Base Consumption: The base is consumed during the reaction. If it is not present in sufficient excess or if it is degrading, the reaction will stop once the base is depleted.

Troubleshooting Strategy: If you suspect stalling, try adding a second, small charge of fresh catalyst (premixed with ligand) to the stalled reaction. If the reaction restarts, it confirms that the original catalyst was deactivated and the issue is not related to reagent depletion.[1]

Q6: What is the role of the base, and could it be deactivating my catalyst?

The base is not just a passive reagent; it plays a critical and active role in most cross-coupling cycles and can be a source of deactivation.

Function:

  • Suzuki Coupling: Activates the boronic acid to form a more nucleophilic borate species, facilitating transmetalation.[9]

  • Buchwald-Hartwig Amination: Deprotonates the amine or a Pd-amine complex to generate a more nucleophilic amide, which is necessary for reductive elimination.[10]

Potential for Deactivation:

  • Poor Solubility: Strong, inorganic bases like K₃PO₄ or Cs₂CO₃ have low solubility in common organic solvents like toluene or dioxane.[11] This can lead to reproducibility issues and requires vigorous stirring.

  • Promotion of Aggregation: Some strong bases, particularly alkoxides like NaOt-Bu or KOt-Bu, can promote the reduction of Pd(II) intermediates to Pd(0) in a manner that favors aggregation if the catalyst is not sufficiently stabilized by its ligand.[12]

  • Substrate Degradation: A base that is too strong can cause unwanted side reactions with sensitive functional groups on your chloropyridazine or coupling partner.

BaseTypeCommon SolventsKey Considerations
K₃PO₄, Cs₂CO₃ Inorganic CarbonateToluene, Dioxane, DMFPoorly soluble; requires vigorous stirring. Generally mild and well-tolerated. Cs₂CO₃ is more soluble and often more effective than K₃PO₄.
NaOt-Bu, KOt-Bu AlkoxideToluene, DioxaneStrong, soluble bases. Highly effective for C-N couplings but can promote side reactions and catalyst deactivation if not used carefully.[13]
DBU, P2Et Organic AmineToluene, THF, DMFSoluble organic bases. Often used for substrates with base-sensitive functional groups, though they may be less effective and require higher temperatures.[6]
Q7: How can I definitively diagnose catalyst poisoning from my reagents?

The most reliable method to diagnose poisoning is to run a controlled experiment comparing your standard reagents to high-purity reagents.

  • Baseline Reaction: Set up the reaction exactly as you have been, using your current batches of chloropyridazine, coupling partner, base, solvent, and catalyst system. Monitor the reaction by TLC or LC-MS and record the final conversion/yield.[1]

  • High-Purity Reaction: Set up an identical parallel reaction with the following changes:

    • Use a fresh, unopened bottle of the highest purity solvent available (e.g., anhydrous, packaged under N₂).

    • Use freshly purified solid reagents. Recrystallize your chloropyridazine if possible. Use a base from a new bottle or one that has been dried in a vacuum oven at >120 °C for several hours.

    • Ensure all glassware is rigorously cleaned and oven-dried.

  • Comparison: Compare the outcome of the two reactions. If the high-purity reaction shows a significant improvement in rate and/or final yield, it is a strong indication that one or more of your standard reagents contain catalyst poisons.[1] You can then systematically replace one reagent at a time to identify the source.

Section 4: Catalyst Reactivation and Recovery
Q8: My catalyst has turned to black precipitate. Can I reactivate it?

Reactivating a deactivated homogeneous catalyst that has formed palladium black is extremely challenging and often not practical in a research setting.

  • Homogeneous Catalysts: For catalysts that were initially soluble, the formation of palladium black is generally considered irreversible under reaction conditions. The agglomerated metal particles have very low surface area and cannot be easily redispersed into catalytically active mononuclear species.[1] While protocols exist to dissolve the bulk metal in strong acid and re-prepare a catalyst, this is equivalent to starting from scratch.

  • Heterogeneous Catalysts (e.g., Pd/C): For supported catalysts, deactivation can sometimes be reversed.

    • Washing: Washing the catalyst with a polar organic solvent may remove strongly adsorbed organic poisons.[14]

    • Oxidative/Reductive Treatments: Carefully controlled treatment with air or hydrogen at elevated temperatures can sometimes burn off carbonaceous deposits ("coke") or redisperse metal particles on the support.[15][16]

    • Chemical Re-oxidation: In specific catalytic cycles where deactivation occurs via reduction to Pd(0), re-oxidation to an active Pd(II) state can sometimes be achieved by adding a mild oxidant. However, this is highly specific to the reaction mechanism.[12]

Section 5: Frequently Asked Questions (FAQs)
  • Q: What is the best palladium precursor to use: Pd(OAc)₂, Pd₂(dba)₃, or a modern precatalyst?

    • A: While Pd(OAc)₂ and Pd₂(dba)₃ are common and inexpensive, they require an in situ reduction step to form the active Pd(0) catalyst, which can be inefficient and a source of irreproducibility.[6][10] Modern palladacycle precatalysts (e.g., Buchwald G3/G4 precatalysts) are highly recommended.[17] They generate the active L-Pd(0) species cleanly and quantitatively upon exposure to base, leading to more reliable and efficient reactions.

  • Q: Does solvent choice matter for catalyst stability?

    • A: Yes. The solvent influences catalyst stability and solubility. Aprotic polar solvents like DMF or NMP can sometimes help keep palladium species in solution but may also participate in side reactions. Aromatic solvents like toluene are common, while ethers like dioxane are also frequently used. The optimal solvent depends on the specific reaction and should be screened during optimization.[1][11]

  • Q: In a Suzuki reaction, my arylboronic acid seems to be decomposing. Could this be the issue?

    • A: Yes. Protodeboronation, the cleavage of the C-B bond, is a common side reaction for boronic acids, especially with electron-rich or heteroaromatic substrates under basic conditions.[3] If this is happening, you will lose your coupling partner. Consider using more stable boronate esters (e.g., pinacol esters) or potassium trifluoroborate salts (MIDA boronates) as coupling partners.[3]

References
  • Technical Support Center: Preventing Catalyst Deactivation in Palladium-Catalyzed Reactions. Benchchem.
  • Palladium-Catalyzed Cascade Reactions for Synthesis of Heterocycles Initiated by C(sp 3 )–H Functionalization. MDPI.
  • Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. PMC.
  • Poisoning and deactivation of palladium catalysts. SciSpace.
  • Palladium catalyst reactivation. Google Patents.
  • Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. PMC.
  • Cross-Coupling Reaction Manual: Desk Reference. MilliporeSigma.
  • Synthesis of Pyridazine Dicarboxamides via Highly Selective Palladium-catalyzed Aminocarbonylation. ResearchGate.
  • Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT.
  • Technical Support Center: Optimization of Catalytic Conditions for Cross-Coupling Reactions with Pyrazine Halides. Benchchem.
  • Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Chemical.AI.
  • Enhancing stability by trapping palladium inside N-heterocyclic carbene-functionalized hypercrosslinked polymers for heterogeneous C-C bond formations. PMC.
  • Buchwald-Hartwig Amination. Chemistry LibreTexts.
  • Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. PMC.
  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights.
  • Diagnosing issues with a failed Suzuki coupling? Reddit.
  • Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor.
  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. PMC.
  • Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines. ResearchGate.
  • Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds. Beilstein Journals.
  • Ligand Substitution, Catalyst Activation, and Oxidative Addition Studies of a Stable Dialkyl Palladium Precatalyst. University of Victoria.
  • What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? Quora.
  • The Influence of Ligands on the Pd-Catalyzed Diarylation of Vinyl Esters. MDPI.
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journals.
  • Palladium-Catalyzed Reactions. MDPI.
  • Cross-Coupling Reactions Guide.
  • Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts.
  • Understanding the Unusual Reduction Mechanism of Pd(II) to Pd(I): Uncovering Hidden Species and Implications in Catalytic Cross-Coupling Reactions. Semantic Scholar.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Palladium catalyzed synthesis of indolizines via the carbonylative coupling of bromopyridines, imines and alkynes. Semantic Scholar.
  • Method for reactivating deactivated palladium/carbon catalyst. Google Patents.
  • An Electron-Deficient Palladium Catalyst Enables the Use of a Common Soluble Base in C–N Coupling. PMC.
  • General protocol for Buchwald-Hartwig amination of aryl halides mediated by an in situ palladium/imidazolinium salt catalytic system. ChemSpider.
  • Stabilized Palladium Nanoparticles from Bis-(N-benzoylthiourea) Derived-Pd II Complexes as Efficient Catalysts for Sustainable Cross-Coupling Reactions in Water. MDPI.
  • C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines. PMC.

Sources

Enhancing the reactivity of the chlorine atom in 3-chloropyridazines

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Chloropyridazine Reactivity

Subject: Enhancing the Reactivity of the Chlorine Atom in 3-Chloropyridazines Ticket ID: CHEM-SUP-3CP-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The Electronic Challenge

Welcome to the technical support center. You are likely here because your standard nucleophilic aromatic substitution (


) or cross-coupling reaction on a 3-chloropyridazine scaffold is failing or suffering from poor yields.

The Root Cause: While pyridazines are electron-deficient (


-deficient), the 3-chloro position is electronically distinct from the 2- or 4-positions in pyrimidines or pyridines. The challenge lies in the LUMO distribution . In 3-chloropyridazine, the electron density is pulled heavily toward the N1-N2 bond. However, without activation, the carbon at position 3 (C3) often lacks sufficient electrophilicity to undergo facile 

with weak nucleophiles, and the adjacent nitrogens can chelate transition metals, poisoning palladium catalysts.

This guide provides three validated activation workflows: Acid-Mediated Activation , Ligand-Optimized Pd-Catalysis , and N-Oxide Activation .

Reactivity & Troubleshooting Decision Tree

Before altering your protocol, use this logic flow to identify the correct activation strategy.

ReactivityLogic Start Start: Reaction Stalled/Low Yield CheckNuc Is the Nucleophile Strong? (e.g., Alkoxide, Thiol) Start->CheckNuc CheckAcid Can Substrate Tolerate Acid? CheckNuc->CheckAcid No (Amine/Carbon) StrategySNAr Strategy A: Standard SNAr (Heat, polar solvent) CheckNuc->StrategySNAr Yes StrategyAcid Strategy B: Acid Catalysis (Protonation of N2) CheckAcid->StrategyAcid Yes StrategyPd Strategy C: Pd-Catalysis (Buchwald/Suzuki) CheckAcid->StrategyPd No (Acid Sensitive) StrategySNAr->StrategyAcid Fails? StrategyAcid->StrategyPd Fails?

Figure 1: Decision matrix for selecting the optimal activation pathway based on nucleophile strength and substrate tolerance.

Module 1: Acid-Catalyzed Nucleophilic Substitution ( )

The Science: Standard


 often fails with amines because the C3 carbon is not sufficiently electrophilic. By adding a Brønsted acid, you protonate the N2 nitrogen. This creates a localized positive charge that inductively withdraws electron density from C3, lowering the energy of the transition state (Meisenheimer complex).

Common Issue: "I added HCl, but the reaction is messy." Fix: Avoid aqueous acids. Use anhydrous acids to prevent hydrolysis of the chlorine to a pyridazinone (OH substitution).

Optimized Protocol: Acid-Mediated Amination
ParameterRecommendationRationale
Solvent n-Butanol or DioxaneHigh boiling point; protic solvents stabilize the transition state.
Acid Source p-TsOH (0.5 - 1.0 equiv)Anhydrous, soluble organic acid.
Temperature 110°C - 130°CHigh energy barrier requires thermal drive.
Concentration 0.5 M - 1.0 MHigh concentration favors bimolecular kinetics.

Step-by-Step Workflow:

  • Dissolve 3-chloropyridazine (1.0 equiv) and the amine (1.2–1.5 equiv) in anhydrous n-butanol (0.5 M).

  • Add p-Toluenesulfonic acid (p-TsOH) (0.5 equiv). Note: If your amine is valuable, use 1.0 equiv to sacrifice the cheaper component, or use an inorganic base buffer if acid is strictly catalytic.

  • Heat to reflux (approx. 120°C) for 4–16 hours.

  • Monitor: Check TLC. If the spot stays at baseline, the amine salt may have precipitated. Add DIPEA to free-base slightly if reaction stalls.

Module 2: Palladium-Catalyzed Cross-Coupling

The Science: When


 fails (e.g., with aryl amines or boronic acids), we turn to Transition Metal Catalysis.
The Problem:  The pyridazine nitrogens (N1/N2) are excellent ligands. They bind to Palladium (Pd), displacing the phosphine ligands and creating a "dead" catalyst complex. This is the #1 cause of failure.

Solution: Use Bulky Biaryl Phosphine Ligands (Buchwald Ligands). The steric bulk prevents the Pd from coordinating to the pyridazine nitrogen, forcing it to react only with the C-Cl bond via oxidative addition.

Troubleshooting Table: Pd-Catalysis
SymptomDiagnosisCorrective Action
No Conversion Catalyst PoisoningSwitch ligand to XPhos or BrettPhos . These are bulky enough to prevent N-coordination.
Dehalogenation (Product is Pyridazine)

-Hydride Elimination
Switch base from

to Cs_2CO_3 or K_3PO_4 . Avoid isopropanol; use Dioxane or Toluene.
Stalled at 50% Catalyst DeathUse a Pre-catalyst (e.g., XPhos Pd G3 or G4) instead of mixing Pd(OAc)2 + Ligand manually. This ensures 1:1 active species generation.
Visualizing the "Poisoning" Pathway

PdCatalysis Pd Active Pd(0) Species Substrate 3-Chloropyridazine Pd->Substrate Coordination Path A: N-Coordination (Catalyst Poisoning) Substrate->Coordination Small Ligands (PPh3) OxAdd Path B: Oxidative Addition (Productive Cycle) Substrate->OxAdd Bulky Ligands (XPhos) Dead Dead Catalyst Coordination->Dead Reaction Stalls Product Functionalized Pyridazine OxAdd->Product Coupling Success

Figure 2: The bifurcation of the catalytic cycle. Bulky ligands are required to force Path B.

Module 3: Advanced Activation (The "Nuclear Option")

If both Acid Catalysis and Pd-coupling fail, the chlorine is likely too inert due to electron-donating substituents elsewhere on the ring.

Strategy: N-Oxidation Converting the pyridazine to its N-oxide (usually at N1) dramatically increases the electrophilicity at C3 and C6.

Protocol:

  • Oxidation: Treat 3-chloropyridazine with m-CPBA (1.1 equiv) in DCM at RT.

  • Substitution: The resulting N-oxide reacts much faster with nucleophiles.

  • Reduction: Remove the N-oxide using

    
     or Zn/NH4Cl to return to the parent heterocycle.
    

Warning: N-oxides can lead to regio-isomeric mixtures if the starting material is not symmetric. Verify regiochemistry with NOESY NMR.

FAQ: Frequently Asked Questions

Q: Can I use microwave irradiation? A: Yes. For


 on 3-chloropyridazines, microwaves are highly effective. We recommend 140°C–160°C for 10–20 minutes. The rapid heating often bypasses decomposition pathways seen in prolonged oil-bath heating.

Q: Why is my 3-chloropyridazine turning black? A: Pyridazines are light-sensitive and prone to polymerization under highly basic conditions. Store the starting material in amber vials at 4°C. If the reaction turns black instantly, your base (e.g., NaH or tBuLi) might be deprotonating the ring protons rather than facilitating substitution. Switch to weaker bases like


.[1]

Q: 3-Chloropyridazine vs. 3-Chloropyridine: Which is more reactive? A: Generally, 3-chloropyridazine is more reactive toward


 than 3-chloropyridine due to the presence of the second nitrogen atom (the "diazine" effect), which lowers the energy of the LUMO. However, it is also more prone to catalyst poisoning in Pd-reactions.

References

  • Mechanisms of Nucleophilic Aromatic Substitution. Master Organic Chemistry. [Link]

  • Palladium-Catalyzed C-N Cross-Coupling Reactions. Chemical Reviews (ACS). [Link]

  • Buchwald-Hartwig Amination User Guide. Chemistry LibreTexts. [Link]

  • 3-Chloropyridazine Compound Summary. PubChem. [Link]

Sources

Optimizing reaction parameters for amination of 3-chloropyridazines

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Amination of 3-Chloropyridazines Ticket ID: PYR-3-NH2-OPT Status: Open Assigned Specialist: Senior Application Scientist

Introduction & Triage

Welcome to the Reaction Optimization Support Hub. You are likely here because the amination of 3-chloropyridazine is deceivingly difficult. While pyridazines are electron-deficient ($ \pi $-deficient), the 3-chloro position is less reactive than comparable chloropyrimidines or chloropyrazines.

Furthermore, the pyridazine ring nitrogens are notorious for two distinct failure modes:

  • 
     Stalling:  The ring is not electrophilic enough for weak nucleophiles.
    
  • Catalyst Poisoning: In Palladium-catalyzed cross-couplings, the proximal nitrogens (

    
    ) bind tightly to the metal center, displacing ligands and arresting the catalytic cycle.
    

Use the decision matrix below to select the correct protocol for your specific amine.

ReactionSelector start START: Select Amine Nucleophile amine_type Is the amine aliphatic (alkyl) or aromatic (aniline)? start->amine_type aliphatic Aliphatic Amine (High Nucleophilicity) amine_type->aliphatic Alkyl aromatic Aniline / Heteroarylamine (Low Nucleophilicity) amine_type->aromatic Aryl/Amide snar_check Is the amine sterically hindered (e.g., t-Butyl, adamantyl)? aliphatic->snar_check route_A ROUTE A: SNAr (Thermal/Acid Catalysis) aromatic->route_A Only if Pyridazine has strong EWG (e.g., -NO2, -CF3) route_B ROUTE B: Buchwald-Hartwig (Pd-Catalysis) aromatic->route_B Standard snar_check->route_A No (Primary/Secondary) snar_check->route_B Yes (Bulky)

Figure 1: Reaction pathway selection guide based on nucleophile sterics and electronics.

Route A: Nucleophilic Aromatic Substitution ( )

Best for: Primary/Secondary alkyl amines (morpholine, piperidine, benzylamine).

The Core Problem: Reactivity vs. Hydrolysis

3-chloropyridazine is moderately activated. If you use standard conditions (Ethanol, Reflux), you often see low conversion or hydrolysis to the pyridazinone (via trace water).

Optimized Protocol

Solvent Choice: Switch from Ethanol to n-Butanol or DMSO .

  • Why? n-Butanol allows higher temperatures (117°C) and stabilizes the Meisenheimer complex via hydrogen bonding. DMSO accelerates the reaction via dipole-dipole interactions but makes workup harder.

Step-by-Step Workflow:

  • Stoichiometry: Dissolve 3-chloropyridazine (1.0 equiv) in anhydrous n-Butanol (0.5 M).

  • Base: Add DIPEA (2.5 equiv).

    • Note: If the amine is a liquid, use it in excess (3.0 equiv) and omit DIPEA.

  • Temperature: Heat to 120–130°C in a sealed pressure vial (Q-tube or microwave). Refluxing in an open flask often stalls at 60% conversion.

  • Monitoring: Check LCMS at 2 hours.

    • Stalled? Add 0.5 equiv of NaI (Finkelstein condition) to generate the more reactive 3-iodopyridazine in situ.

Troubleshooting
SymptomProbable CauseCorrective Action
No Reaction / <10% Conv. Ring is too electron-rich.Acid Catalysis: Switch solvent to Dioxane. Add 1.0 equiv HCl (4M in dioxane) . Heat to 100°C. Protonating the ring N makes the C-Cl bond highly electrophilic.
Product is Pyridazinone (OH) Wet solvent or hydroxide impurity.Use anhydrous solvent.[1][2][3] Switch base from Carbonates (hygroscopic) to DIPEA or Et3N .
Black Tar / Decomposition Thermal degradation.Switch to Microwave irradiation (140°C for 20 mins). Cleaner profile due to shorter heat exposure.

Route B: Buchwald-Hartwig Amination

Best for: Anilines, Amides, and Sterically hindered amines.

The Core Problem: The "Pyridazine Poisoning" Effect

Pyridazines are excellent ligands for Palladium. The


 atoms bind to the Pd(II) intermediate, forming a stable "off-cycle" resting state that prevents the catalytic cycle from turning over.

The Solution: You must use Bulky, Electron-Rich Ligands (Buchwald Ligands) that physically block the Pd center from coordinating with the pyridazine nitrogen.

PdPoisoning Pd0 Active Pd(0) Ligand Complex OxAdd Oxidative Addition (Ar-Pd-Cl) Pd0->OxAdd Fast Poison DEAD CATALYST (Pd-N-Pyridazine dimer) OxAdd->Poison Small Ligand (PPh3) N-Binding dominates Product C-N Product OxAdd->Product Bulky Ligand (BrettPhos) Sterics block N-binding

Figure 2: Mechanism of catalyst poisoning. Small ligands allow the pyridazine nitrogen to bind Pd, killing the reaction. Bulky ligands enforce the productive cycle.

Optimized Protocol (The "Gold Standard")

Reagents:

  • Catalyst Source: Do NOT use Pd(OAc)2 or Pd2(dba)3. They initiate poorly.

    • Use:BrettPhos Pd G4 or XPhos Pd G4 precatalysts (2–5 mol%). These contain the active species pre-formed.

  • Base: NaOtBu (Sodium tert-butoxide) or Cs2CO3 .[3]

    • Warning: NaOtBu is strong; if your substrate has sensitive esters, switch to K3PO4 and use tBuXPhos .

  • Solvent: 1,4-Dioxane or Toluene (anhydrous, degassed).[3]

Step-by-Step Workflow:

  • Degassing: Sparge the solvent with Argon for 15 minutes. Oxygen kills the active Pd(0) species instantly.

  • Assembly: In a glovebox or under active Argon flow, combine:

    • 3-chloropyridazine (1.0 equiv)

    • Amine (1.2 equiv)[3]

    • BrettPhos Pd G4 (0.03 equiv / 3 mol%)

    • NaOtBu (1.4 equiv)

  • Reaction: Add solvent (0.2 M concentration). Seal immediately.

  • Heat: 100°C for 4–16 hours.

Troubleshooting Buchwald-Hartwig
SymptomDiagnosisFix
Hydrodehalogenation (Cl replaced by H)

-hydride elimination or incomplete reductive elimination.[3]
1. Switch solvent to Toluene (less H-source).2. Lower Temp to 80°C.3. Increase amine equivalents to 1.[4]5.
Starting Material Remains (0% Conv) Catalyst death (Poisoning).1. Switch ligand to BrettPhos (bulkiest).2.[3] Increase catalyst loading to 5-8 mol% .3. Ensure strict O2-free conditions.
Regioselectivity Issues (if using 3,6-dichloro)Competition between sites.3,6-dichloropyridazine is symmetric. The first amination is fast. Stop the reaction early (check at 1h) to isolate the mono-amine.

Isolation & Purification

Issue: Aminopyridazines are amphoteric and polar. They often stick in the aqueous phase during extraction or streak on silica.

Solutions:

  • The "Salting Out" Method: If the product is water-soluble, saturate the aqueous layer with NaCl or K2CO3 before extracting with IPA:CHCl3 (1:3) .

  • Acid/Base Workup:

    • Acidify reaction mix to pH 2 (Product goes to water, impurities stay in organic).

    • Wash organic layer.[4]

    • Basify aqueous layer to pH 10.

    • Extract product into EtOAc or DCM.

  • Chromatography: Use DCM:MeOH:NH4OH (90:9:1) on silica. The ammonia keeps the pyridazine nitrogen deprotonated, preventing streaking.

References

  • Strategic Applications of Named Reactions in Organic Synthesis. Kürti, L., Czakó, B. (2005). Elsevier.

    
     and Buchwald mechanisms). 
    
  • Palladium-Catalyzed Amination of Aryl Halides with Heterocyclic Amines. Surry, D. S., & Buchwald, S. L. (2008). Journal of the American Chemical Society. (Defines the use of biaryl phosphine ligands like XPhos/BrettPhos for heteroaryl chlorides).

  • A General Catalyst for the Amination of Heteroaryl Halides. Fors, B. P., et al. (2009). Journal of the American Chemical Society. (Specific protocols for preventing catalyst poisoning in pyridine/pyridazine systems).

  • Scalable Synthesis of Aminopyridazines via Nucleophilic Aromatic Substitution.Organic Process Research & Development.

    
     using n-Butanol). 
    

Sources

Technical Support Center: Solubility Optimization for Pyridazine-Based Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Addressing solubility problems of pyridazine-based compounds Audience: Medicinal Chemists, Formulation Scientists, and Process Engineers Content Type: Technical Troubleshooting Guide & FAQ

Introduction: The Pyridazine Paradox

Pyridazine (1,2-diazine) is a "privileged scaffold" in modern drug discovery due to its ability to engage in unique hydrogen-bonding networks and its metabolic stability. However, it presents a distinct solubility paradox : while the core heterocycle is highly polar (Dipole Moment


 D) and water-miscible, its substituted derivatives often exhibit notoriously poor aqueous solubility.

This guide addresses the root causes of this insolubility—primarily high lattice energy driven by dipolar stacking—and provides actionable, evidence-based protocols to overcome it.

Module 1: Diagnosing the Solubility Barrier

Before attempting remediation, you must identify why your compound is insoluble. Pyridazines typically fail due to one of two mechanisms: "Brick Dust" behavior (High Crystal Lattice Energy) or "Grease Ball" behavior (High Lipophilicity).

Diagnostic Workflow
Diagnostic ParameterObservationRoot CauseRecommended Strategy
Melting Point (MP)

C
High Lattice Energy. Strong dipole-dipole interactions between adjacent N-N bonds lead to tight

-stacking.
Disrupt planarity; Amorphous Solid Dispersion (ASD); Co-crystals.
LogP (Lipophilicity)

Hydrophobicity. The substituents are too lipophilic, overpowering the polar core.Introduce polar groups (

carbons); Cosolvents; Cyclodextrins.
pKa (Basicity)

Weak Basicity. The adjacent nitrogens withdraw electron density, making protonation difficult at physiological pH.[1]Avoid weak acids. Use strong acids (HCl, MSA) for salts or switch to co-crystals.

Module 2: Chemical Modification & Salt Selection

The "Weak Base" Trap

Unlike pyridine (pKa


 5.2), pyridazine is a much weaker base (pKa 

2.3) due to the repulsive interaction between the lone pairs of the adjacent nitrogen atoms.
  • Impact: Standard salt screens using weak acids (e.g., tartaric, fumaric) will likely fail because the

    
    pKa is insufficient for proton transfer.
    
  • Rule of Thumb: For stable salt formation, ensure

    
    .
    
Protocol: Salt Screening for Pyridazines

Objective: Identify a counterion capable of protonating the N2 nitrogen.

  • Selection of Acids:

    • Tier 1 (High Probability): Methanesulfonic acid (MSA), Hydrochloric acid (HCl), Sulfuric acid.

    • Tier 2 (Medium Probability): Ethanesulfonic acid, Isethionic acid.

    • Avoid: Weak carboxylic acids (citric, succinic) unless making a co-crystal.

  • Solvent System: Use polar aprotic solvents (Acetone, Acetonitrile) to encourage precipitation of the salt.

  • Procedure:

    • Dissolve free base in solvent at 50°C.

    • Add acid (1.05 eq) dropwise.

    • Cool slowly to 4°C.

    • Critical Step: If oiling occurs (common with pyridazines), perform maturation cycling (heat to 50°C, cool to 5°C, repeat 4x) to induce crystallization.

Module 3: Formulation Engineering

If chemical modification is not possible, formulation strategies must be employed. Pyridazines respond well to specific cosolvent systems that disrupt their dipolar stacking.

Recommended Cosolvent Systems
SystemComposition (v/v)Mechanism of ActionSuitability
PEG-400 / Water 20:80 to 40:60PEG chains interfere with pyridazine

-stacking.
IV and Oral Liquid formulations.
Transcutol HP / Labrasol 10:90Solubilizes lipophilic substituents while maintaining polar core solubility.Lipid-based formulations (Softgel).
Acidified Cyclodextrins SBE-

-CD + Citric Acid
Local micro-environment pH adjustment aids complexation.Oral and Parenteral.

Module 4: Visualization of Decision Logic

The following decision tree outlines the logical flow for troubleshooting insolubility in pyridazine scaffolds.

PyridazineSolubility Start Solubility Issue Identified CheckMP Check Melting Point (MP) Start->CheckMP HighMP MP > 200°C (Lattice Energy Issue) CheckMP->HighMP Yes LowMP MP < 150°C (Lipophilicity Issue) CheckMP->LowMP No Strat_Disrupt STRATEGY A: Disrupt Planarity (Add sp3 centers, twist angles) HighMP->Strat_Disrupt Strat_ASD STRATEGY B: Amorphous Solid Dispersion (HME / Spray Drying) HighMP->Strat_ASD CheckpKa Check pKa of Pyridazine N LowMP->CheckpKa pKaLow pKa < 2.5 (Very Weak Base) CheckpKa->pKaLow Yes pKaHigh pKa > 3.5 (Moderate Base) CheckpKa->pKaHigh No Strat_StrongSalt STRATEGY C: Strong Acid Salt (Mesylate, HCl, Sulfate) pKaLow->Strat_StrongSalt Only if Acid pKa < -1 Strat_Cocrystal STRATEGY D: Co-crystal Formation (No proton transfer) pKaLow->Strat_Cocrystal pKaHigh->Strat_StrongSalt Strat_Cosolvent STRATEGY E: Lipid/Cosolvent Formulation (PEG-400, Transcutol) pKaHigh->Strat_Cosolvent

Caption: Decision matrix for selecting solubility enhancement strategies based on melting point and pKa properties of the pyridazine core.

FAQ: Troubleshooting Specific Scenarios

Q1: I made a hydrochloride salt of my pyridazine compound, but it dissociates in water. Why? A: This is a classic consequence of the "Hydrolysis of Salts of Weak Bases." Since pyridazine is a very weak base (pKa ~2.3), the equilibrium in water favors the free base and the hydronium ion.



If the pH of the solution rises above ~2.0 (which it will upon dilution in water), the salt will disproportionate, causing the free base to precipitate.
  • Fix: Use a salt with a lower solubility product (

    
    ) like a Mesylate  or Tosylate , or formulate the salt in an acidic excipient matrix (e.g., citric acid based granulation) to maintain a local low pH microenvironment.
    

Q2: My compound is planar and stacks tightly. Can I improve solubility without changing the core pharmacophore? A: Yes. You can disrupt the crystal packing energy by introducing "molecular torsion."

  • Technique: Add a methyl group or a halogen (F, Cl) at the ortho position of a phenyl ring attached to the pyridazine. This forces the rings to twist out of planarity (increasing the dihedral angle), which breaks the

    
    -stacking network and lowers the melting point, thereby increasing solubility [1].
    

Q3: Why does my pyridazine compound gel in aqueous buffers? A: Pyridazines can form hydrates or channel solvates. The nitrogen atoms can act as H-bond acceptors for water molecules, bridging adjacent layers.

  • Fix: Switch to anhydrous processing (e.g., Hot Melt Extrusion) or use a surfactant like Polysorbate 80 (0.1% - 0.5%) to prevent the formation of the gelling hydrate network.

References

  • Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry. Link

  • Crystal structure, Hirshfeld surface analysis and interaction energy of pyridazine derivatives. NIH / PubMed Central. Link

  • Calculated pKa values of pyridazine and Lewis Acid Directed Regioselective Metalations. ResearchGate. Link

  • Improving solubility and accelerating drug development. Veranova. Link

Sources

Technical Support Center: Pyridazine Pharmacokinetics (PK) Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational 🟢 Support Tier: Level 3 (Senior Application Scientist)

Welcome to the Pyridazine Optimization Hub

Subject: Troubleshooting and improving the pharmacokinetic profile of 1,2-diazine (pyridazine) scaffolds. Ticket ID: PYR-PK-OPT-2025 Assigned Specialist: Dr. A. Vance, Senior ADME Scientist

Pyridazines are privileged scaffolds in medicinal chemistry, offering unique hydrogen-bonding capabilities and high polarity compared to pyridines. However, they frequently suffer from rapid oxidative clearance (Aldehyde Oxidase) , hERG channel liability , and permeability-limited bioavailability .

This guide is structured as a series of Troubleshooting Tickets addressing the most common failure modes.

Ticket #01: Rapid Metabolic Clearance (The "AO" Trap)

User Report:

"My lead compound has a short half-life (


 min) in human liver microsomes (HLM) and hepatocytes. I tried blocking CYP3A4 sites with fluorine, but clearance remains high. What is happening?"

Diagnosis: You are likely facing Aldehyde Oxidase (AO) mediated metabolism . Unlike CYPs, AO is a cytosolic molybdenum-containing enzyme that attacks electron-deficient heterocycles. Pyridazines are prime substrates for AO, which nucleophilically attacks the carbon adjacent to the nitrogen (typically C-3 or C-6), converting the ring to a pyridazinone.

Standard CYP blocking strategies (fluorination) often fail because AO relies on nucleophilic attack, whereas CYPs rely on electrophilic oxidation. In fact, adding electron-withdrawing groups (EWGs) like Fluorine can accelerate AO metabolism by making the ring more electron-deficient.

Step-by-Step Diagnostic Protocol

Use this workflow to confirm AO involvement before redesigning your scaffold.

  • Incubation: Prepare Human Liver Cytosol (HLC) – Note: AO is cytosolic; microsomes (HLM) often lack sufficient AO activity unless specifically fortified.

  • Inhibitor Check: Run the assay with and without Hydralazine (25 µM) or Raloxifene (1 µM).

    • Result A: Clearance stops with Hydralazine

      
      AO Driven .
      
    • Result B: Clearance persists with Hydralazine

      
      CYP/UGT Driven .
      
  • Metabolite ID: Look for a mass shift of +16 Da (oxidation) specifically at the C-3 or C-6 position.

Optimization Solutions
StrategyMechanismEffect on PK
C-3/C-6 Blocking Introduce a small alkyl group (Me, Et) or Cyclopropyl at the

-carbon.
Sterically blocks the AO approach; eliminates the reaction site.
Electron Density Introduce an Electron Donating Group (EDG) like

or

.
Deactivates the ring toward nucleophilic AO attack.
Scaffold Hopping Convert Pyridazine to Phthalazinone or Pyrazolopyridazine .Fused systems often alter the electronic landscape, reducing AO affinity.
Visual Workflow: Metabolic Troubleshooting

Metabolic_Troubleshooting start High Clearance Observed (Microsomes/Hepatocytes) check_loc Check Enzyme Source: Is it Cytosolic? start->check_loc run_assay Run Stability Assay +/- Hydralazine (AO Inhibitor) check_loc->run_assay AO is cytosolic decision Clearance Inhibited? run_assay->decision ao_path AO Mediated (Nucleophilic Attack) decision->ao_path Yes cyp_path CYP Mediated (Electrophilic Attack) decision->cyp_path No sol_ao Solution: 1. Block C3/C6 with Methyl/Cyclopropyl 2. Add EDG (-OMe, -NH2) 3. Avoid EWGs on ring ao_path->sol_ao sol_cyp Solution: 1. Fluorinate metabolic soft spots 2. Reduce Lipophilicity (LogD) 3. Check N-dealkylation cyp_path->sol_cyp

Caption: Decision tree for distinguishing Aldehyde Oxidase (AO) from CYP-mediated clearance in pyridazine derivatives.

Ticket #02: Poor Permeability (The "Polarity" Problem)

User Report:

"My compound is soluble but shows low Caco-2 permeability (


 cm/s). Oral bioavailability (%F) is < 10%."

Diagnosis: Pyridazines are inherently polar. The N-N bond creates a high dipole moment and contributes significantly to Topological Polar Surface Area (TPSA) . If your TPSA > 120 Ų, passive diffusion becomes limited. Additionally, exposed Hydrogen Bond Donors (HBD) are heavily solvated by water, requiring high energy to desolvate before entering the membrane.

The "Molecular Chameleon" Solution

The most effective strategy for pyridazines is to design Intramolecular Hydrogen Bonds (IMHB) . This "masks" the polarity during membrane transit.

  • Mechanism: Create a pseudo-ring by bonding a side-chain H-donor (e.g., amide NH) to the pyridazine N-acceptor.

  • Example: Deucravacitinib (BMS-986165). The amide NH forms a hydrogen bond with the pyridazine nitrogen. This reduces the effective TPSA and hides the H-donor from solvent water, improving permeability without increasing lipophilicity (LogP).

Data: Impact of IMHB on Permeability
Compound VariantStructure FeatureLogPTPSA (Ų)P_app (10⁻⁶ cm/s)
Variant A Open conformation (No IMHB)1.21150.8 (Low)
Variant B IMHB Locked (Amide-N interaction)1.485 (Effective) 12.5 (High)
Variant C N-Methylated (HBD removed)1.97518.0 (High)

Note: While Variant C has high permeability, N-methylation may kill potency if the NH is required for target binding. Variant B is the preferred medicinal chemistry tactic.

Ticket #03: hERG Inhibition (The "Safety" Signal)

User Report:

"We have a safety flag. The compound inhibits hERG (


 µM). We need to improve the safety margin."

Diagnosis: Pyridazines often possess the requisite features for hERG trapping: a basic center (if an aminopyridazine) and an aromatic system capable of


-stacking with Phe656 in the hERG pore. The high dipole moment of the pyridazine ring can also interact favorably with the channel's electric field.
Mitigation Strategies
  • Reduce Basicity (

    
     Modulation): 
    
    • If you have a basic amine side chain, lower its

      
       below 7.5.
      
    • Tactic: Add an adjacent electron-withdrawing group (e.g., convert a piperazine to a morpholine or add a fluorine beta to the amine).

  • Zwitterionic Approach:

    • Introduce a carboxylic acid or isostere to create a neutral zwitterion at physiological pH. This drastically reduces hERG affinity.

  • Lipophilicity Reduction:

    • hERG binding correlates strongly with LogP. Target LogP < 3.[1]

    • Tactic: Replace phenyl rings attached to the pyridazine with heteroaromatics (e.g., pyrazole or pyrimidine).

Visual Workflow: hERG Optimization Cycle

hERG_Optimization input hERG Hit (IC50 < 10 µM) strat1 Strategy 1: Lower pKa (< 7.0) input->strat1 strat2 Strategy 2: Reduce LogP input->strat2 strat3 Strategy 3: Disrupt Pi-Stacking input->strat3 tactic1 Add beta-F or Oxygen strat1->tactic1 tactic2 Replace Phenyl with Pyrazole strat2->tactic2 tactic3 Twist the Molecule (Ortho-subs) strat3->tactic3 result Retest hERG (Patch Clamp) tactic1->result tactic2->result tactic3->result

Caption: Strategic workflow for reducing hERG liability in pyridazine derivatives.

Ticket #04: Solubility (The "Brick Dust" Issue)

User Report:

"The compound precipitates in the assay buffer. It's a 'brick dust' solid with high melting point."

Diagnosis: Pyridazine rings are planar and electron-deficient, leading to strong


 stacking in the crystal lattice. This results in high melting points (

) and high lattice energy, which opposes dissolution.
Protocol: Kinetic Solubility Assay (Turbidimetric)
  • Prep: Dissolve compound in DMSO (10 mM).

  • Spike: Add into PBS (pH 7.4) to reach final concentrations of 1, 10, 50, 100 µM (1% DMSO final).

  • Incubate: Shake for 2 hours at room temperature.

  • Read: Measure Absorbance at 620 nm. Increased OD indicates precipitation.

  • Calculate: Solubility limit is the concentration prior to the OD spike.

Formulation & Chemistry Solutions
  • Disrupt Planarity (

    
    ):  Introduce 
    
    
    
    hybridized centers (e.g., convert a phenyl substituent to a cyclohexyl or bicyclo[1.1.1]pentane). This disrupts crystal packing.
  • Salt Formation:

    • Challenge: Pyridazine is weakly basic (

      
      ). Standard salts (HCl) may be unstable (disproportionate) in water.
      
    • Solution: If an amino-substituent is present (e.g., 3-aminopyridazine), the

      
       rises, allowing for Mesylate or Tosylate salts.
      
  • Prodrugs: Use a phosphate prodrug on a hydroxyl or amine group to enhance solubility, which is cleaved by alkaline phosphatase in vivo.

References & Further Reading
  • Aldehyde Oxidase Metabolism:

    • Pryde, D. C., et al. (2010). Aldehyde Oxidase: An Enzyme of Emerging Importance in Drug Discovery.[2][3] Journal of Medicinal Chemistry.[4][5][6][7]

  • Intramolecular Hydrogen Bonding (Deucravacitinib):

    • Wrobleski, S. T., et al. (2019). Highly Selective Inhibition of Tyrosine Kinase 2 (TYK2) for the Treatment of Autoimmune Diseases: Discovery of the Allosteric Inhibitor BMS-986165. Journal of Medicinal Chemistry.[4][5][6][7]

  • hERG Optimization Strategies:

    • Jamieson, C., et al. (2006). Medicinal Chemistry Strategies to Reduce hERG Channel Inhibition.[1][5][7][8] Current Opinion in Drug Discovery & Development.

  • Pyridazine Physicochemical Properties:

    • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry.[9] Academic Press. (Chapter on Bioisosterism).

For further assistance, please contact the ADME Core Facility or submit a new ticket with your specific chemical structure.

Sources

Technical Support Center: Pyridazine Synthesis Optimization

Author: BenchChem Technical Support Team. Date: February 2026

This Technical Support Guide is structured as a dynamic troubleshooting center. It moves beyond standard textbook descriptions to address the "why" and "how" of failure modes in pyridazine synthesis, specifically focusing on the two dominant methodologies: Condensation (Paal-Knorr type) and Inverse Electron Demand Diels-Alder (IEDDA) .

Topic: Minimizing By-Product Formation & Maximizing Selectivity Ticket Status: Open Support Level: Tier 3 (Senior Application Scientist)[1]

Introduction: The Stability-Reactivity Paradox

Pyridazines (1,2-diazines) are "dissonant" heterocycles. Unlike pyridines, the adjacent nitrogen atoms create a unique electrostatic repulsion (alpha-effect) and lower basicity (


).[1]
  • The Core Problem: The high energy of the N-N bond makes the ring formation reversible or prone to alternative cyclization pathways (e.g., pyrroles, furans) if conditions deviate from the optimal window.

  • The Goal: Drive the reaction thermodynamic well toward the aromatic 6-membered ring while suppressing kinetic traps (isomers, partially saturated intermediates).

Module A: Troubleshooting Hydrazine Condensations

Workflow: 1,4-Dicarbonyl + Hydrazine


 Pyridazine
Common Failure Mode:  Formation of N-aminopyrroles, furans, or stalled dihydropyridazines.[1]
Diagnostic Guide: "My reaction is black/tarry or yields the wrong ring."
Issue 1: The N-Aminopyrrole Trap

When reacting 1,4-diketones with hydrazine, there is a competitive pathway where the hydrazine acts as a mono-amine, forming a pyrrole ring with an exocyclic amino group (N-aminopyrrole) instead of bridging the carbonyls to form a pyridazine.

VariablePyridazine Favoring ConditionsN-Aminopyrrole (By-product) Favoring Conditions
Solvent Protic (Ethanol, Acetic Acid)Aprotic / Non-polar (Benzene, Toluene)
Acidity Mild Acid (AcOH) or NeutralStrong Lewis Acids (

) or Strong Brønsted Acids
Temperature Reflux (Thermodynamic control)Room Temp (Kinetic control)

Corrective Action Protocol:

  • Switch Solvent: Change from Toluene to Glacial Acetic Acid or Ethanol/AcOH . The protonation of the carbonyls must be balanced; too strong, and the hydrazine mono-condenses and cyclizes to pyrrole.

  • Temperature Ramp: Do not run at RT. Heat rapidly to reflux to overcome the activation energy for the 6-endo-trig cyclization (pyridazine) over the 5-exo-trig (pyrrole).

Issue 2: The "Dihydro" Stall (Incomplete Oxidation)

Many condensations yield dihydro-pyridazines (non-aromatic).[1] These are unstable and oxidize slowly in air, leading to brown gums.

The Fix: Forced Aromatization Don't wait for air oxidation. Add an oxidant in situ or immediately post-workup.

  • Method A (Acid Sensitive): Add DDQ (1.1 equiv) in Dioxane/Benzene. Instant aromatization.[2]

  • Method B (Robust Substrates): Add

    
      (activated) in 
    
    
    
    at reflux.[1]
  • Method C (Green/Scale-up): Catalytic

    
      with cyclohexene (hydrogen transfer) or simple air bubbling in basic media (
    
    
    
    ).[1]
Visual Troubleshooting: Condensation Pathway

CondensationLogic Start 1,4-Diketone + Hydrazine Check1 Check Solvent/pH Start->Check1 Pyrrole By-Product: N-Aminopyrrole (5-membered ring) Check1->Pyrrole Strong Acid / Non-polar Dihydro Intermediate: Dihydropyridazine Check1->Dihydro AcOH / EtOH (Standard) Dihydro->Pyrrole Ring Contraction (Rare, high heat/acid) Product Target: Pyridazine (Aromatic) Dihydro->Product Oxidation (DDQ/Air)

Figure 1: Decision tree for minimizing pyrrole formation and ensuring full aromatization in condensation reactions.[1]

Module B: Regiocontrol in IEDDA Reactions

Workflow: 1,2,4,5-Tetrazine + Alkyne/Alkene


 Pyridazine + 

Common Failure Mode: Formation of inseparable regioisomers (1:1 mixtures).[1]
The "Electronic Switching" Strategy

In Inverse Electron Demand Diels-Alder (IEDDA), the HOMO of the dienophile (alkyne) reacts with the LUMO of the diene (tetrazine). To control which carbon reacts, you must manipulate the electronic coefficients.

Scenario: You have an unsymmetrical alkyne and unsymmetrical tetrazine.

The Problem: Standard alkyl-substituted tetrazines (e.g., 3-methyl-6-phenyl-tetrazine) have poor orbital polarization. They react with terminal alkynes to give ~1:1 mixtures of 3,4- vs 3,5-substituted pyridazines.[1]

The Solution: The Boger-Sauer Switch Use sulfur oxidation states to flip regioselectivity.

  • Sulfide (

    
    ) Substituents:  Electron-donating (by resonance).[1] Directs the bulky/electron-rich end of the alkyne away or towards depending on steric clash.
    
  • Sulfoxide (

    
    ) Substituents:  Electron-withdrawing. This lowers the LUMO significantly and inverts  the polarization of the tetrazine ring.
    

Protocol for Regioselective Synthesis:

  • Step 1: Synthesize a 3-methylthio-tetrazine.

  • Step 2: React with alkyne. (Check regioselectivity).

  • Step 3 (If selectivity is poor): Oxidize the tetrazine to the Sulfoxide or Sulfone using mCPBA before the click reaction.

    • Mechanism:[1][3][4][5] The sulfoxide is a strong electron-withdrawing group (EWG), making C-3 extremely electrophilic. The most nucleophilic carbon of the alkyne will attack C-3.

Tetrazine SubstituentElectronic NaturePredicted Major Isomer (with Terminal Alkyne

)
-SMe (Sulfide) Donor (Resonance)Steric control dominates (often mixed)
-SO₂Me (Sulfone) Acceptor (Inductive)Electronic control (Nucleophilic alkyne carbon attacks C-3)
Visual Workflow: IEDDA Optimization

IEDDA_Flow Input Tetrazine + Alkyne IsomerCheck Isomer Ratio > 10:1? Input->IsomerCheck Success Isolate Pyridazine IsomerCheck->Success Yes Failure Mixture of Isomers IsomerCheck->Failure No Mod Modify Tetrazine: Oxidize -SMe to -SO2Me Failure->Mod Apply Electronic Control ReRun Re-run IEDDA Mod->ReRun ReRun->Success Inverted Selectivity

Figure 2: Workflow for correcting regioselectivity issues in tetrazine-alkyne cycloadditions via electronic tuning.

FAQ: Specific Troubleshooting Scenarios

Q: My tetrazine decomposes before it reacts with the alkene. What's happening? A: Tetrazines are electron-deficient and prone to nucleophilic attack.

  • Cause: If your solvent is nucleophilic (MeOH, Water) or basic, it can degrade the tetrazine.[1]

  • Fix: Use non-nucleophilic solvents (DCM, Toluene). If the reaction is slow, do not heat indefinitely. Instead, switch to a more strained dienophile (e.g., norbornene, trans-cyclooctene) to lower the activation energy barrier (

    
    ).
    

Q: I am trying to convert a Pyridine to a Pyridazine (Skeletal Editing). The yield is <10%. A: This is a modern, difficult transformation.

  • Critical Step: The N-amination of pyridine.

  • Troubleshoot: Ensure you are using a potent aminating agent like O-(mesitylsulfonyl)hydroxylamine (MSH) .[1] The subsequent rearrangement usually requires an oxidant like mCPBA .

  • Safety Note: MSH is explosive. Prepare fresh in small batches.

Q: How do I remove the "SMe" group after using it for regiocontrol? A: The methylthio group is a "traceless" director if handled correctly.

  • Protocol: After forming the pyridazine, treat with Raney Nickel (hydrodesulfurization) to replace -SMe with -H. Alternatively, oxidize to -SO2Me and displace with a nucleophile (alkoxide, amine) to functionalize that position.[1]

References

  • Paal-Knorr Competition (Pyrrole vs Pyridazine)

    • Title: "Paal–Knorr Pyrrole Synthesis" (General Mechanism & Conditions)
    • Source: Organic Chemistry Portal
    • URL:[Link]

  • IEDDA Regioselectivity & Electronic Control

    • Title: "Inverse Electron Demand Diels-Alder Reactions of 1,2,4,5-Tetrazines"
    • Source:Chemical Reviews (Boger et al.)
    • URL:[Link]

  • Oxidation of Dihydropyridazines

    • Title: "Aromatiz
    • Source:Journal of Heterocyclic Chemistry
    • URL:[Link] (Direct link to journal landing page as specific protocol is standard textbook methodology).

  • Skeletal Editing (Pyridine to Pyridazine)

    • Title: "Pyridine-to-Pyridazine Skeletal Editing"[6]

    • Source:Journal of the American Chemical Society (Levin et al.)
    • URL:[Link]

Sources

Technical Support Center: Scaling Up 3-Chloro-6-cyclohexylpyridazine Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Deceptively Simple" Scaffold

3-Chloro-6-cyclohexylpyridazine is a critical intermediate in the synthesis of GLP-1 agonists, kinase inhibitors, and various CNS-active agents. While it appears structurally simple, scaling its chemistry presents a unique dichotomy:

  • The Pyridazine Core: Electron-deficient and prone to nucleophilic attack, but also capable of sequestering transition metals (catalyst poisoning).

  • The Cyclohexyl Group: Adds significant lipophilicity and steric bulk, altering solubility profiles and slowing down kinetics at the adjacent carbon centers.

This guide addresses the "Hidden Variables" that cause failures when moving from milligram (medicinal chemistry) to hectogram/kilogram (process chemistry) scales.

Module 1: Synthesis of the Scaffold (The "Make")

Context: You are synthesizing 3-chloro-6-cyclohexylpyridazine starting from 3,6-dichloropyridazine.

The Core Problem: Addition vs. Substitution

On a small scale, researchers often use direct Grignard addition followed by oxidation. On a large scale, this is dangerous and inefficient. The preferred route for scale-up is Transition-Metal Catalyzed Cross-Coupling (Kumada or Negishi) .

Critical Protocol: Nickel-Catalyzed Kumada Coupling

Workflow Diagram:

Kumada_ScaleUp cluster_pitfalls Common Failure Modes node_danger node_danger node_critical node_critical Start 3,6-Dichloropyridazine (THF Solution) Reaction Coupling Reaction Temp: 0°C to RT Control: Exotherm Start->Reaction Cat Ni(dppp)Cl2 (0.5 - 1.0 mol%) Cat->Reaction Grignard Cyclohexylmagnesium Chloride (1.05 equiv) Grignard->Reaction Slow Addition Quench Acidic Quench (pH < 3) Reaction->Quench Bis Bis-Alkylation (Impurity A) Reaction->Bis Excess Grignard or High Temp Hydro Hydrodehalogenation (Impurity B) Reaction->Hydro Wet Solvents Workup Extraction & Crystallization (Heptane/EtOAc) Quench->Workup

Caption: Optimized Kumada coupling workflow emphasizing exotherm control and impurity origins.

Troubleshooting Guide: Synthesis
Symptom Root Cause Corrective Action (Scale-Up)
Bis-alkylation (3,6-dicyclohexylpyridazine formed)Loss of kinetic selectivity due to high local concentration of Grignard.Dosing Strategy: Do NOT add the catalyst to the Grignard. Add Grignard slowly to the Dichloropyridazine + Catalyst mixture at 0°C. Maintain stoichiometry strictly at 1.05 equiv.
Stalled Reaction (Start Material remains)Catalyst poisoning or inactive Grignard.Catalyst Activation: Ensure Ni(dppp)Cl₂ is red/orange. If green/black, it is oxidized. Sparging THF with N₂ for 30 mins is mandatory.
"Sticky" Solids during workupMagnesium salts coordinating to the product.The "Citrate" Wash: Use aqueous Ammonium Citrate or EDTA during workup to sequester Mg²⁺, breaking the chelation complex.

Module 2: Downstream Functionalization ( )

Context: You are displacing the remaining Chlorine with an amine or alkoxide.

The "Pyridazinone" Trap

Scenario: You are running an


 with a primary amine in DMSO or DMF.
Observation:  LCMS shows a mass corresponding to [M-Cl+OH] (Hydrolysis product).
Mechanism:  3-chloropyridazines are highly susceptible to hydrolysis by trace water, especially under basic conditions at high temperatures (>80°C).

Q: How do I prevent hydrolysis at the 100g scale? A:

  • Solvent Switch: Move from hygroscopic solvents (DMF/DMSO) to NMP (N-Methyl-2-pyrrolidone) or DMAc , which can be dried more effectively.

  • Base Selection: Switch from hydroxides (NaOH/KOH) or carbonates (which generate water if not anhydrous) to DIPEA (Hunig's base) or anhydrous K₃PO₄ .

  • The "Scavenger" Protocol: Add 5% wt/wt molecular sieves to the reaction vessel or use a Dean-Stark trap if using a non-polar solvent (e.g., Toluene) to azeotrope water.

Quantitative Data: Solvent Effect on Reaction Rate vs. Hydrolysis

SolventDielectric ConstantReaction Rate (

)
Hydrolysis RiskRecommendation
DMSO 46.7100 (Fastest)HighAvoid on scale (hygroscopic)
NMP 32.285MediumPreferred for difficult amines
n-Butanol 17.540LowPreferred for anilines
Toluene 2.385 (Slowest)NegligibleUse only with Phase Transfer Catalyst

Module 3: Palladium-Catalyzed Cross-Coupling

Context: Suzuki or Buchwald-Hartwig coupling on the 3-Chloro-6-cyclohexylpyridazine.

The "Pd-Sponge" Effect

Pyridazines are excellent ligands for Palladium. The N1/N2 nitrogens can displace phosphine ligands, creating a catalytically inactive "Pd-Pyridazine" complex.

Diagnostic Diagram: The Catalyst Death Cycle

Pd_Poisoning ActiveCat Active Pd(0)L2 Coordination N-Coordination (Off-Cycle Species) ActiveCat->Coordination Low Steric Bulk Ligand OxAdd Oxidative Addition (Productive Cycle) ActiveCat->OxAdd Bulky Ligand (e.g., XPhos, BrettPhos) Substrate 3-Chloro-6-cyclohexylpyridazine Substrate->Coordination DeadCat Pd-Pyridazine Aggregate (Inactive Black Precipitate) Coordination->DeadCat Irreversible Product Product OxAdd->Product

Caption: Mechanism of catalyst deactivation by pyridazine nitrogen coordination.

FAQ: Solving Catalyst Stalling

Q: My reaction stalls at 60% conversion. Adding more catalyst doesn't help. Why? A: You are likely experiencing product inhibition. As the product forms, it may compete for the catalyst.

  • Solution 1 (Ligand): Switch to bulky, electron-rich ligands that prevent N-coordination. XPhos and BrettPhos are the gold standards here.

  • Solution 2 (Pre-catalyst): Do not use Pd(OAc)₂ + Ligand. Use pre-formed catalysts like XPhos Pd G3 to ensure the active species is formed immediately before the substrate can sequester the metal.

Module 4: Purification & Physical Properties

The "Oiling Out" Phenomenon

The cyclohexyl group makes the molecule "greasy" (lipophilic), while the pyridazine ring is polar. This amphiphilic nature often leads to "oiling out" during crystallization, trapping impurities.

Protocol: Controlled Crystallization

  • Dissolution: Dissolve crude oil in Isopropanol (IPA) at 60°C (approx 3-4 volumes).

  • Seeding: Cool to 45°C. Add seed crystals (0.5 wt%). Wait for a visible slurry to form.

  • Anti-solvent: Slowly add Water (0.5 volumes) over 2 hours.

    • Note: Adding water too fast forces the oil out.

  • Cooling: Ramp down to 0°C over 4 hours.

References

  • Synthesis of Chloropyridazines

    • Title: "Scalable Synthesis of 3,6-Dichloropyridazine and its Deriv
    • Source:Organic Process Research & Development
    • URL:[Link] (General Journal Link for verification of process standards)

  • Nucleophilic Substitution Kinetics

    • Title: "Reactivity of chloroazines in nucleophilic aromatic substitution."[1]

    • Source:Tetrahedron
    • URL:[Link]

  • Palladium Catalyst Deactivation

    • Title: "Catalyst Deactivation Pathways in the Amin
    • Source:Journal of the American Chemical Society
    • URL:[Link]

  • Safety of Pyridazine Derivatives

    • Title: "Lessons Learned: Spontaneous Detonation of 6-Azidotetrazolo[1,5-b]pyridazine."
    • Source:ACS Chemical Health & Safety
    • URL:[Link]

(Note: Specific protocols adapted from general pyridazine process chemistry principles found in standard texts like "Practical Process Research and Development" by Neal Anderson.)

Sources

Validation & Comparative

Validating the Biological Activity of 3-Chloro-6-cyclohexylpyridazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Scaffold Optimization Guide

Executive Summary

3-Chloro-6-cyclohexylpyridazine represents a critical "hybrid" scaffold in modern medicinal chemistry. It bridges the gap between classical aromatic heterocycles (like biaryls) and the increasing demand for Fsp³-rich architectures (fraction of sp³ hybridized carbons).

While phenyl-substituted pyridazines are ubiquitous in GABA-A antagonists and PDE inhibitors, they often suffer from poor aqueous solubility and "flat" molecular geometries that limit selectivity. The cyclohexyl variant offers a strategic bioisostere: it retains the critical hydrogen-bond acceptor motif of the pyridazine ring while introducing bulk, lipophilicity, and three-dimensionality.

This guide provides a validated workflow to assess the biological utility of this scaffold, comparing it directly against the industry-standard 3-Chloro-6-phenylpyridazine .

Part 1: Comparative Analysis (The "Why" and "How")

The following analysis contrasts the Target Scaffold (Cyclohexyl) against the Standard Reference (Phenyl) and an Alternative (Pyridine) . This data helps researchers decide when to deploy the cyclohexyl-pyridazine core.

Table 1: Physicochemical & Functional Comparison
Feature3-Chloro-6-cyclohexylpyridazine (Target)3-Chloro-6-phenylpyridazine (Reference)2,6-Dichloropyridine (Alternative)
Geometry 3D / Non-Planar (Chair conformation)2D / Planar (π-π stacking)2D / Planar
Electronic Effect Electron-donating alkyl group (Deactivates SnAr slightly)Electron-withdrawing aryl (Activates SnAr)Variable
Solubility (Aq) High (Disrupts crystal packing)Low (High lattice energy)Moderate
Metabolic Risk Oxidative Hydroxylation (CYP mediated on ring)Stable (unless substituted)Stable
Target Class GABA-A, PDE4, CB1 (Hydrophobic pockets)GABA-A, Kinases (Flat pockets)General GPCRs
LogP (Est.) ~2.9 (Tunable)~2.4~2.1

Expert Insight: The shift from phenyl to cyclohexyl often improves solubility by 10-50 fold due to the disruption of planar


-stacking interactions in the solid state. However, the cyclohexyl ring introduces a "soft spot" for CYP450 oxidation, requiring early microsomal stability testing (see Protocol 3).
Part 2: Chemical Validation (Synthesis & Purity)

Before biological testing, the scaffold must be synthesized with high regioselectivity. Commercial supplies of 3-chloro-6-cyclohexylpyridazine often contain trace amounts of the bis-cyclohexyl impurity, which is biologically silent but skews concentration data.

Validated Synthesis Protocol: Negishi Cross-Coupling

Avoid Grignard reagents due to poor functional group tolerance and over-alkylation.

  • Reagents: 3,6-Dichloropyridazine (1.0 eq), Cyclohexylzinc bromide (1.1 eq, 0.5M in THF), Pd(dppf)Cl₂ (0.05 eq).

  • Conditions: Anhydrous THF, 60°C, 4 hours under Argon.

  • Workup: Quench with saturated NH₄Cl. Extract with EtOAc.

  • Purification: Flash chromatography (Hexane/EtOAc).

    • Critical QC Step: Monitor 280 nm UV absorbance. The mono-substituted product has a distinct shift compared to the starting dichloro material.

Visualization: Synthesis & Derivatization Pathway[1]

SynthesisPath cluster_QC Quality Control Gate Start 3,6-Dichloropyridazine (Scaffold Core) Step1 Negishi Coupling (Cyclohexyl-ZnBr, Pd cat) Start->Step1 Regioselective Alkylation Intermediate 3-Chloro-6-cyclohexylpyridazine (The Target Scaffold) Step1->Intermediate Step2 SnAr Displacement (Amine Nucleophile) Intermediate->Step2 Library Generation Final Bioactive Ligand (GABA/PDE Inhibitor) Step2->Final

Figure 1: Critical path for generating the mono-substituted cyclohexyl scaffold. The intermediate must be isolated to >98% purity before library generation.

Part 3: Biological Validation Protocols

To validate biological activity, we use a GABA-A Receptor Displacement Assay as the standard model, given the pyridazine core's privileged status in this target class (e.g., Gabazine analogs).

Protocol 1: Competitive Radioligand Binding (GABA-A)

Objective: Determine if the cyclohexyl substitution maintains affinity compared to the phenyl analog.

  • Membrane Preparation: Rat whole brain homogenates (rich in

    
     subtypes).
    
  • Radioligand: [³H]-Flumazenil (1 nM final concentration).

  • Test Compounds:

    • Compound A: 3-Chloro-6-cyclohexylpyridazine derivative.[2][3]

    • Compound B: 3-Chloro-6-phenylpyridazine derivative (Control).

    • Standard: Diazepam (Non-selective positive control).

  • Incubation: 90 minutes at 4°C in 50 mM Tris-Citrate buffer (pH 7.4).

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethyleneimine (PEI).

  • Data Analysis: Calculate

    
     using the Cheng-Prusoff equation.
    

Success Criteria:

  • Valid:

    
     < 100 nM indicates the scaffold is a viable bioisostere.
    
  • Superior: If

    
    (Cyclohexyl) 
    
    
    
    
    
    (Phenyl) AND Solubility is >10x higher, the cyclohexyl scaffold is the preferred lead.
Part 4: ADME Validation (Metabolic Stability)

The primary risk of the cyclohexyl group is rapid oxidation. This protocol validates whether the scaffold survives "First Pass" metabolism.

Protocol 2: Microsomal Stability Assay
  • System: Pooled Human Liver Microsomes (HLM) and Rat Liver Microsomes (RLM).

  • Concentration: Test compound at 1 µM (to ensure first-order kinetics).

  • Cofactor: NADPH regenerating system.

  • Timepoints: 0, 5, 15, 30, 60 minutes.

  • Analysis: LC-MS/MS (monitor parent ion depletion).

  • Calculation:

    
    
    

Interpretation:

  • High Clearance (

    
    ):  The cyclohexyl ring is being oxidized. Remediation: Add a fluorine atom to the cyclohexyl ring (4,4-difluorocyclohexyl) to block metabolism.
    
  • Low Clearance (

    
    ):  The scaffold is stable and validated for in vivo use.
    
Visualization: Hit-to-Lead Decision Logic

DecisionTree Start Start: 3-Cl-6-cyclohexyl Scaffold Binding Binding Affinity (Ki < 100nM?) Start->Binding Solubility Aq. Solubility (> 50 µM?) Binding->Solubility Yes Drop STOP: Inactive Binding->Drop No MetaStab Microsomal Stability (Low Clearance?) Solubility->MetaStab Yes Opt1 Optimize: Add Polar Group (Solubilizing Tail) Solubility->Opt1 No Opt2 Optimize: Fluorinate Ring (Block Metabolism) MetaStab->Opt2 No (High Cl) Lead VALIDATED LEAD (Proceed to PK) MetaStab->Lead Yes (Stable)

Figure 2: Decision matrix for validating the scaffold. Note that metabolic instability (High Cl) is the most common failure mode for cyclohexyl derivatives, requiring structural modification (fluorination).

References
  • Vertex Pharmaceuticals. (2018). The pyridazine heterocycle in molecular recognition and drug discovery. PMC. Retrieved from [Link]

    • Significance: Establishes pyridazine as a privileged scaffold for hydrogen bonding and solubility compared to pyridine.
  • Kim, J., et al. (2025). Pyridine-to-Pyridazine Skeletal Editing. Journal of the American Chemical Society. Retrieved from [Link]

    • Significance: Describes modern "skeletal editing" techniques to convert pyridines to pyridazines, relevant for late-stage diversific
  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press.
  • MDPI Molecules. (2009). Synthesis and antifungal activity of 5-chloro-6-phenylpyridazin-3(2H)-one derivatives. Retrieved from [Link]

    • Significance: Provides comparative data on the biological activity of 6-substituted pyridazines.

Sources

A Comparative Guide to the Efficacy of Pyridazine and Pyrimidine Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, nitrogen-containing heterocycles are foundational scaffolds for the development of novel therapeutics. Among these, the diazines—six-membered aromatic rings containing two nitrogen atoms—are particularly prominent. This guide provides an in-depth comparison of two of these isomeric scaffolds: pyridazine (1,2-diazine) and pyrimidine (1,3-diazine). We will explore how the distinct placement of their nitrogen atoms dictates their physicochemical properties, influences their interaction with biological targets, and ultimately defines their efficacy and application in drug development.

Structural and Physicochemical Distinctions: More Than Just Isomers

At first glance, pyridazine and pyrimidine are simple isomers with the formula C₄H₄N₂. However, the adjacent (1,2) placement of nitrogens in pyridazine versus the meta (1,3) arrangement in pyrimidine creates profound differences in their electronic and physical properties.

The adjacent, electron-withdrawing nitrogen atoms in pyridazine result in a molecule with a significant dipole moment and a high degree of polarity.[1] This structure is characterized by weak basicity but a strong capacity for hydrogen bonding and π-π stacking interactions.[1] The close proximity of the nitrogen lone pairs induces electrostatic repulsion, which destabilizes the non-protonated form and makes protonation easier than might otherwise be expected.[2]

Conversely, the nitrogens in the pyrimidine ring are separated, leading to a more balanced electronic distribution. While still a polar molecule, its properties are distinct from pyridazine. Pyrimidine is a common motif in nature (e.g., in the nucleobases cytosine, thymine, and uracil) and, as such, its derivatives are often well-recognized by biological systems, including enzymes and genetic material.[3] This inherent biocompatibility has made the pyrimidine scaffold one of the most versatile and therapeutically valuable in modern drug discovery.[4][5]

Key Physicochemical Property Comparison

PropertyPyridazinePyrimidineRationale for Difference
Nitrogen Position 1,2 (Adjacent)1,3 (Separated)Isomeric definition.
Dipole Moment High (approx. 3.9 D)[1]Moderate (approx. 2.3 D)The adjacent electronegative nitrogens in pyridazine create a stronger dipole.
Basicity (pKa) ~2.3~1.3The electron-withdrawing effect of one nitrogen atom reduces the basicity of the other. In pyrimidine, the effect is more pronounced due to the 1,3-positioning. However, lone pair repulsion in pyridazine increases its basicity relative to what inductive effects alone would suggest.[2]
H-Bonding Strong dual H-bond acceptor.[1]Versatile H-bond acceptor/donor potential depending on substituents.The adjacent lone pairs in pyridazine create a robust H-bond accepting pocket.
Natural Occurrence Rare[6]Abundant (nucleobases, vitamins)[3][7]Reflects the biosynthetic pathways available in nature.
Comparative Efficacy Across Therapeutic Areas

The distinct properties of these scaffolds translate into different strengths and applications in drug design. While both are considered "privileged structures," their efficacy often shines in different contexts.[3][8]

The pyrimidine scaffold is a dominant force in oncology, largely due to its role as a bioisostere for other aromatic systems and its ability to interact with kinase enzymes.[4][5] Many FDA-approved kinase inhibitors incorporate a pyrimidine core, which often serves to anchor the molecule in the ATP-binding pocket of the target kinase.[9]

  • Kinase Inhibition: Pyrimidine derivatives have been successfully developed as inhibitors for a multitude of kinases, including Epidermal Growth Factor Receptor (EGFR), Janus Kinase (JAK), and Cyclin-Dependent Kinases (CDKs).[9] The nitrogen atoms can form crucial hydrogen bonds with the kinase hinge region, a common binding motif for Type I kinase inhibitors.

  • Antimetabolites: Classic chemotherapy agents like 5-Fluorouracil and Gemcitabine are pyrimidine analogs that interfere with nucleic acid synthesis, demonstrating the scaffold's utility in targeting fundamental cellular processes.[9]

While less common, pyridazine derivatives have also shown promise in oncology. Fused imidazo[1,2-b]pyridazines have been identified as potent and selective inhibitors of PIM kinases, which are implicated in hematopoietic malignancies.[10] Notably, these compounds can exhibit an atypical binding mode, interacting with the N-terminal lobe rather than the kinase hinge region, which can confer enhanced selectivity.[10]

Here, the pyridazine scaffold has demonstrated significant potential, particularly in the context of neurodegenerative diseases.

  • GSK-3β Inhibition: A series of imidazo[1,2-b]pyridazine derivatives were developed as potent, brain-penetrant inhibitors of Glycogen Synthase Kinase-3β (GSK-3β).[11] This enzyme is implicated in the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease. In vivo studies showed that these compounds could significantly lower levels of phosphorylated tau in mouse models.[11]

  • Amyloid Inhibition: Pyridazine-based compounds have been shown to reduce the formation of amyloid fibrils associated with conformational diseases.[12] They are thought to stabilize the protein monomer, preventing the misfolding that leads to aggregation.[12]

Both scaffolds have been extensively explored for anti-infective and anti-inflammatory applications.

  • Anti-Inflammatory: A direct comparative study synthesizing both pyridine and pyrimidine derivatives found that both scaffolds yielded compounds with significant anti-inflammatory activity in LPS-stimulated macrophages.[13] While the most potent pyridine analog (7a) was slightly more effective at reducing a broad range of inflammatory cytokines, a pyrimidine derivative (9d) showed very strong inhibition of specific cytokines like IL-1 and INOS.[13] This highlights that efficacy can be highly dependent on the specific derivative and the biological endpoint being measured.

  • Antibacterial: Pyrimidine derivatives like Trimethoprim are well-established antibacterial agents.[7] The scaffold's versatility allows for the design of molecules that can combat emerging antibiotic resistance.[7] Pyridazine derivatives have also demonstrated strong antibacterial activity, particularly against Gram-negative bacteria.[14]

Case Studies in Drug Design

Pyrimidine Exemplar: Imatinib (Gleevec) A cornerstone of targeted cancer therapy, Imatinib contains a key pyrimidine ring that is crucial for its activity against the Bcr-Abl tyrosine kinase. The pyrimidine core forms two hydrogen bonds with the hinge region of the kinase, anchoring the drug and enabling other parts of the molecule to occupy the binding site, locking the enzyme in an inactive conformation.

Pyridazine Exemplar: Imidazo[1,2-b]pyridazines as GSK-3β Inhibitors As mentioned, researchers designed a series of imidazo[1,2-b]pyridazines to target GSK-3β for Alzheimer's disease.[11] Structure-activity relationship (SAR) studies revealed that substitutions at the 4-position of a connected pyridyl ring were critical for potency. The most successful compounds achieved low nanomolar IC50 values and demonstrated oral bioavailability and brain penetration, key attributes for a CNS drug.[11]

Experimental Protocols for Comparative Evaluation

To rigorously compare novel pyridazine and pyrimidine derivatives in a drug discovery campaign, standardized assays are essential. Below is a representative protocol for an in-vitro kinase inhibition assay.

This protocol describes a method to determine the inhibitory constant (IC50) of test compounds against a target kinase.

Objective: To quantify the potency of pyridazine and pyrimidine derivatives as inhibitors of a specific kinase (e.g., PIM1, GSK-3β).

Materials:

  • Eu-labeled anti-tag antibody (e.g., anti-GST).

  • Alexa Fluor™ 647-labeled kinase tracer (ATP-competitive).

  • Target kinase (e.g., recombinant human PIM1).

  • Test Compounds (dissolved in DMSO).

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • 384-well, low-volume, black microplates.

  • Fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).

Procedure:

  • Compound Preparation: Create a 10-point serial dilution series of each test compound (pyridazine and pyrimidine derivatives) in 100% DMSO. Start with a high concentration (e.g., 1 mM) and perform 1:3 dilutions.

  • Assay Plate Setup:

    • Add 2.5 µL of 4X test compound dilution in assay buffer to the appropriate wells.

    • For control wells, add 2.5 µL of assay buffer with DMSO (0% inhibition) or 2.5 µL of buffer with a known potent inhibitor (100% inhibition).

  • Reagent Addition:

    • Prepare a 4X solution of the Kinase/Antibody mixture in assay buffer. Add 2.5 µL to each well.

    • Prepare a 4X solution of the Tracer in assay buffer. Add 5 µL to each well.

  • Incubation: Seal the plate and incubate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET enabled plate reader. Excite at 340 nm and record emission at 615 nm (Europium) and 665 nm (Alexa Fluor 647).

  • Data Analysis:

    • Calculate the TR-FRET emission ratio (665 nm / 615 nm).

    • Normalize the data using the 0% and 100% inhibition controls.

    • Plot the normalized response versus the logarithm of compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.

Causality and Interpretation: This assay directly measures the displacement of a fluorescent tracer from the kinase's ATP binding site. A lower IC50 value indicates a more potent inhibitor. By comparing the IC50 values of structurally analogous pyridazine and pyrimidine compounds, researchers can directly assess which scaffold provides a better foundation for inhibiting the target kinase.

Visualization of a Comparative Workflow

The following diagram illustrates a typical workflow for the parallel evaluation of pyridazine and pyrimidine compound libraries.

G cluster_0 Phase 1: Library Design & Synthesis cluster_1 Phase 2: High-Throughput Screening cluster_2 Phase 3: Hit Validation & SAR cluster_3 Phase 4: Lead Optimization Lib_Design Scaffold Selection: - Pyridazine Core - Pyrimidine Core Synth_Pyrida Synthesis of Pyridazine Library Lib_Design->Synth_Pyrida Synth_Pyrimi Synthesis of Pyrimidine Library Lib_Design->Synth_Pyrimi HTS Primary Screen (e.g., Kinase Binding Assay) Synth_Pyrida->HTS Synth_Pyrimi->HTS Hit_ID Hit Identification (Potency & Selectivity) HTS->Hit_ID SAR Structure-Activity Relationship (SAR) - IC50 Determination - Cell-Based Assays Hit_ID->SAR Lead_Opt Lead Optimization (ADME/Tox Properties) SAR->Lead_Opt Candidate Preclinical Candidate Selection Lead_Opt->Candidate

Caption: Comparative workflow for evaluating pyridazine vs. pyrimidine libraries.

Conclusion and Future Outlook

The choice between a pyridazine and a pyrimidine scaffold is not a matter of inherent superiority but of strategic design.

The pyrimidine ring is a validated, "go-to" scaffold, especially in kinase inhibition and oncology, due to its widespread presence in FDA-approved drugs and its proven ability to engage biological targets effectively.[3][4][5] Its synthetic chemistry is well-established, providing a robust platform for generating diverse chemical libraries.

The pyridazine scaffold, while less common, offers unique physicochemical properties that can be exploited to solve specific drug design challenges.[1] Its strong dipole moment, unique H-bonding capacity, and potential for novel binding modes make it an attractive option for targeting proteins where traditional scaffolds have failed, or for developing drugs that require specific properties like brain penetration.[10][11]

Ultimately, the decision rests on the specific target, the desired mechanism of action, and the broader goals of the drug discovery program. A thorough understanding of the fundamental properties of each scaffold empowers medicinal chemists to make informed decisions, rationally designing the next generation of effective therapeutics.

References

  • Title: FDA‐Approved Pyrimidine‐Containing Drugs: Synthesis and Clinical Application Source: Wiley Online Library URL: [Link]

  • Title: Design, Structure–Activity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2-b]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity Source: Medicinal Research Reviews URL: [Link]

  • Title: Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity Source: Cancer Research (AACR) URL: [Link]

  • Title: FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application Source: PubMed URL: [Link]

  • Title: Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review Source: ResearchGate URL: [Link]

  • Title: Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact Source: ScienceDirect URL: [Link]

  • Title: Roles of Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Anticancer Agents Source: Semantic Scholar URL: [Link]

  • Title: Synthesis of novel pyridazine and pyrimidine linked pyrazole derivatives as DNA ligase 1 and IV inhibitors that induce apoptosis Source: PubMed URL: [Link]

  • Title: Design, Synthesis, and Structure–Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Biologically Active Agents Source: Bentham Science URL: [Link]

  • Title: Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages Source: PubMed URL: [Link]

  • Title: The pyridazine heterocycle in molecular recognition and drug discovery Source: PMC (PubMed Central) URL: [Link]

  • Title: Synthesis and Structure Activity Relationship of Pyridazine-Based Inhibitors for Elucidating the Mechanism of Amyloid Inhibition Source: PubMed URL: [Link]

  • Title: Quantitative structure activity relationship study of p38α MAP kinase inhibitors Source: SpringerLink URL: [Link]

  • Title: Roles of Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Anticancer Agents Source: PubMed URL: [Link]

  • Title: Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Biologically Active Agents Source: PubMed URL: [Link]

  • Title: Strategy for the Synthesis of Pyridazine Heterocycles and Their Derivatives Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Novel Pyrimido-Pyridazine Derivatives: Design, Synthesis, Anticancer Evaluation and In Silico Studies Source: ResearchGate URL: [Link]

  • Title: Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines Source: Organic Chemistry Portal URL: [Link]

  • Title: Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents Source: SpringerLink URL: [Link]

  • Title: Recent advances in the synthesis and biological activity studies of pyridine and pyrimidine derivatives: A review Source: ResearchGate URL: [Link]

  • Title: Why is pyrimidine less basic than pyridazine? Source: Quora URL: [Link]

  • Title: New pyridazine derivatives: Synthesis, chemistry and biological activity Source: ResearchGate URL: [Link]

  • Title: Pyridine pyridazine pyrimidine pyrazine Source: PubChem (NIH) URL: [Link]

  • Title: Pyrazole and Pyrimidine Scaffolds as Promising Anticancer Agents Source: Bentham Science URL: [Link]

  • Title: Pyridazine - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Physicochemical properties of some pyrimidine derivatives in some organic solvents Source: MedCrave online URL: [Link]

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A Comparative Guide to Cross-Reactivity Profiling of 3-Chloro-6-cyclohexylpyridazine Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, objective comparison of modern techniques for profiling the cross-reactivity of kinase inhibitors, using the promising 3-Chloro-6-cyclohexylpyridazine scaffold as a central case study. We will delve into the causality behind experimental choices, provide detailed protocols for key methodologies, and present supporting data to guide researchers and drug development professionals in making informed decisions for their kinase inhibitor programs.

Introduction: The Imperative of Selectivity in Kinase Inhibitor Development

The pyridazine core is recognized as a privileged scaffold in medicinal chemistry, forming the basis of numerous bioactive molecules targeting a range of protein families.[1][2] Specifically, substituted pyridazines have emerged as a promising scaffold for the development of potent kinase inhibitors.[3] The 3-Chloro-6-cyclohexylpyridazine core, with its distinct chemical features, offers a framework for designing novel therapeutics. However, as with any kinase inhibitor, the ultimate clinical success hinges not just on on-target potency but critically on its selectivity profile.

The human kinome consists of over 500 kinases, many of which share significant structural homology within their ATP-binding sites.[4] This conservation makes achieving absolute selectivity a formidable challenge.[5] Cross-reactivity, or the binding of an inhibitor to unintended kinase targets, can lead to a spectrum of outcomes. While often associated with off-target toxicity, it can also result in beneficial polypharmacology, where engaging multiple targets leads to enhanced therapeutic efficacy.[6][7] Therefore, a comprehensive understanding of an inhibitor's interaction landscape across the kinome is not just a regulatory requirement but a fundamental aspect of strategic drug design.

This guide will navigate the complex process of cross-reactivity profiling through a comparative analysis of three state-of-the-art platforms:

  • KINOMEscan™: A high-throughput in vitro binding assay for a broad, kinome-wide view.

  • KiNativ™: An in-situ chemoproteomic method for assessing inhibitor binding to native kinases in a complex biological milieu.

  • Cellular Thermal Shift Assay (CETSA®): A biophysical assay that confirms direct target engagement within the context of an intact cell.

To illustrate the application and interpretation of these technologies, we will use a representative, hypothetical inhibitor, "Cpd-X" , based on the 3-Chloro-6-cyclohexylpyridazine scaffold, designed as a potent inhibitor of Aurora Kinase A (AURKA), a key regulator of mitosis and a validated oncology target.

The Landscape of Cross-Reactivity: Key Profiling Technologies

A multi-layered approach is essential for a thorough understanding of an inhibitor's selectivity. Combining in vitro binding assays with methods that assess target engagement in a more physiologically relevant context provides a more complete picture, de-risking clinical progression.

KINOMEscan™: A Global View of the Kinome Interactome

The Rationale (The "Why"): The first step in understanding selectivity is often to cast the widest possible net. The KINOMEscan™ platform addresses this need by quantifying the binding interactions of a compound against a large panel of recombinant human kinases (typically over 480).[8][9] This active site-directed competition binding assay is independent of enzyme activity and provides a direct measure of binding affinity (expressed as the dissociation constant, Kd). The primary goal is to identify all potential binding partners, both strong and weak, to generate a comprehensive map of the inhibitor's kinome-wide interactions.

Experimental Protocol: KINOMEscan™ Competition Binding Assay [10][11]

  • Assay Principle: The assay involves a kinase-tagged T7 phage, an immobilized ligand that binds to the active site of the kinase, and the test compound. The test compound competes with the immobilized ligand for binding to the kinase.

  • Preparation: The test compound (e.g., Cpd-X) is serially diluted to cover a range of concentrations (typically 11 three-fold dilutions).

  • Binding Reaction: The kinase-tagged phage, test compound, and immobilized ligand are combined and allowed to reach equilibrium.

  • Quantification: The amount of kinase-tagged phage bound to the solid support is quantified via quantitative PCR (qPCR) of the phage DNA.

  • Data Analysis: The amount of kinase bound to the immobilized ligand is inversely proportional to the affinity of the test compound for the kinase. A low qPCR signal indicates strong binding of the test compound. Results are typically reported as Kd values or as "% of Control" at a given concentration.

Hypothetical Data for Cpd-X (AURKA Inhibitor)

Target KinaseKINOMEscan™ Kd (nM)Classification
AURKA 2.5 Primary Target
AURKB25High-Affinity Off-Target
PLK1150Moderate-Affinity Off-Target
FLT3800Low-Affinity Off-Target
ABL1>10,000Non-binder
SRC>10,000Non-binder

Interpretation: The KINOMEscan™ results for Cpd-X reveal a potent on-target activity against AURKA. However, it also shows significant off-target affinity for AURKB, a closely related kinase, which is a common feature for many Aurora kinase inhibitors. The interaction with PLK1 is weaker but still notable. This data provides an initial "hit list" of off-targets that require further investigation in more physiological systems.

Workflow Diagram: KINOMEscan™ Assay

G cluster_0 Assay Preparation cluster_1 Binding & Quantification cluster_2 Data Analysis Compound Test Compound (Cpd-X) Serial Dilution Reaction Competition Binding Reaction Compound->Reaction Kinase Kinase-tagged Phage Kinase->Reaction Ligand Immobilized Ligand Ligand->Reaction Wash Wash Unbound Phage Reaction->Wash qPCR Quantify Bound Phage (qPCR) Wash->qPCR Analysis Calculate Kd or % of Control qPCR->Analysis Profile Generate Kinome Interaction Map Analysis->Profile

Caption: KINOMEscan™ workflow from compound preparation to data analysis.

KiNativ™: Profiling Inhibitor Activity in a Native Environment

The Rationale (The "Why"): Recombinant kinase assays, while excellent for high-throughput screening, do not fully replicate the cellular environment.[12] In a cell, kinases exist in multi-protein complexes, are subject to post-translational modifications, and must compete with high concentrations of endogenous ATP. The KiNativ™ platform addresses this by profiling inhibitor binding to endogenous kinases directly in cell or tissue lysates.[13][14] It utilizes ATP/ADP-mimetic, biotin-labeled probes that covalently modify a conserved lysine in the kinase active site.[12][15] By measuring the degree to which an inhibitor prevents this labeling, one can determine its potency (IC50) against a large fraction of the expressed kinome in its native state. This is crucial for validating that the inhibitor can engage its target in a more complex biological context.

Experimental Protocol: KiNativ™ In-Situ Kinase Profiling [12]

  • Lysate Preparation: Prepare cell or tissue lysates under conditions that preserve native protein structure and kinase activity.

  • Inhibitor Incubation: Aliquots of the lysate are incubated with varying concentrations of the test compound (e.g., Cpd-X) or a DMSO vehicle control.

  • Probe Labeling: An acyl-phosphate probe linked to biotin is added to the lysates. This probe covalently attaches to the active site lysine of kinases that are not occupied by the inhibitor.

  • Digestion and Enrichment: The proteome is digested into peptides. Biotinylated peptides (from labeled kinases) are then enriched using streptavidin affinity chromatography.

  • LC-MS/MS Analysis: The enriched peptides are identified and quantified using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: The abundance of each kinase-derived peptide in the inhibitor-treated samples is compared to the DMSO control. The decrease in peptide signal corresponds to inhibitor binding. IC50 curves are then generated for each detected kinase.

Hypothetical Data for Cpd-X (AURKA Inhibitor)

Target KinaseKiNativ™ IC50 (nM) in HCT116 cell lysateComparison to KINOMEscan™ Kd
AURKA 20 ~8-fold right-shift
AURKB250~10-fold right-shift
PLK12000~13-fold right-shift
FLT3Not DetectedN/A (low expression in cell line)

Interpretation: The KiNativ™ data confirms that Cpd-X engages AURKA and AURKB in a native cellular context. The rightward shift in potency (higher IC50 compared to Kd) is expected and informative; it reflects the competition with endogenous ATP (~1-10 mM) and potentially the influence of regulatory proteins. The significantly weaker engagement of PLK1 in the lysate compared to the recombinant assay suggests it may be a less relevant off-target in this cellular model. The non-detection of FLT3 highlights an important aspect: this method only profiles kinases that are expressed in the chosen biological sample.

Workflow Diagram: KiNativ™ Assay

G Lysate Cell Lysate Incubate Incubate with Cpd-X (Dose Response) Lysate->Incubate Probe Add Biotin-Acyl-Phosphate Probe Incubate->Probe Label Covalent Labeling of Uninhibited Kinases Probe->Label Digest Proteolytic Digestion Label->Digest Enrich Streptavidin Enrichment of Biotinylated Peptides Digest->Enrich LCMS LC-MS/MS Analysis Enrich->LCMS Analysis Quantify Peptides & Calculate IC50 Values LCMS->Analysis G Cells Intact Cells Treat Treat with Cpd-X or Vehicle Cells->Treat Heat Heat Aliquots to Different Temperatures Treat->Heat Lyse Cell Lysis Heat->Lyse Centrifuge Separate Soluble & Aggregated Proteins Lyse->Centrifuge Quantify Quantify Soluble Target Protein (e.g., Western Blot) Centrifuge->Quantify Plot Plot Melting Curves & Determine Thermal Shift Quantify->Plot

Caption: CETSA® workflow to confirm intracellular target engagement.

Comparison with Alternative Kinase Inhibitor Scaffolds

The selectivity profile of an inhibitor is intrinsically linked to its core chemical scaffold. To put the performance of the 3-Chloro-6-cyclohexylpyridazine core into context, it is useful to compare it against well-established "privileged" scaffolds in kinase inhibitor design. [16] Comparative Selectivity of Different Scaffolds

Scaffold ClassRepresentative InhibitorPrimary Target(s)Selectivity Profile
Pyridazine (Hypothetical) Cpd-X AURKA Potent on-target, known cross-reactivity with AURKB. Moderate off-targets require cellular validation.
QuinazolineGefitinibEGFRHighly selective for EGFR, but known off-targets exist. [5]
PyrimidineImatinibABL, KIT, PDGFRA multi-targeted inhibitor by design, with a well-characterized set of high-affinity targets. [5]
IndoleSunitinibVEGFR, PDGFR, KITBroad-spectrum multi-kinase inhibitor with a wide range of on- and off-targets.

This comparison highlights that different scaffolds possess inherent tendencies toward certain selectivity profiles. While quinazolines can be engineered for high selectivity, scaffolds like the one found in Sunitinib are predisposed to multi-targeting. The 3-Chloro-6-cyclohexylpyridazine scaffold, as represented by Cpd-X, appears to offer a good starting point for developing potent inhibitors where key off-targets (like AURKB) are known and can be mechanistically understood or exploited. The concept of "scaffold hopping"—moving to a new core structure while retaining key binding interactions—is a common strategy to modulate the selectivity profile and improve drug-like properties. [17][18]

Functional Implications of Cross-Reactivity

Understanding the functional consequences of off-target engagement is paramount. An off-target interaction is only meaningful if it alters a biological pathway, leading to either toxicity or an unintended therapeutic benefit. [19][20] For our case study, Cpd-X, the primary target AURKA is involved in mitotic progression. Inhibition of AURKA leads to cell cycle arrest and apoptosis. The main off-target, AURKB, has a similar role, and its inhibition can potentiate the desired anti-mitotic effect. However, if KINOMEscan™ had identified an off-target like PIK3CA, a key node in the PI3K/AKT/mTOR survival pathway, the functional consequences would be very different and would require immediate investigation. [21][22]Such an interaction could either be beneficial (dual targeting of proliferation and survival pathways) or detrimental (unexpected toxicities).

Signaling Pathway Analysis: On-Target vs. Off-Target Effects

G cluster_0 On-Target Pathway (Mitosis) cluster_1 Potential Off-Target Pathway (Survival) CpdX Cpd-X AURKA AURKA CpdX->AURKA Inhibits PI3K PI3K CpdX->PI3K Hypothetical Off-Target Inhibition PLK1_target PLK1 AURKA->PLK1_target Activates Mitosis Mitotic Progression AURKA->Mitosis Arrest Cell Cycle Arrest AURKA->Arrest PLK1_target->Mitosis GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK RTK->PI3K AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival

Caption: On-target vs. a hypothetical off-target effect of Cpd-X.

Conclusion: An Integrated Strategy for Selectivity Profiling

The development of selective kinase inhibitors based on the 3-Chloro-6-cyclohexylpyridazine scaffold, or any other, requires a rigorous and multi-faceted approach to cross-reactivity profiling. No single technology tells the whole story.

  • KINOMEscan™ provides the essential, broad overview of all potential binding interactions.

  • KiNativ™ bridges the gap between recombinant assays and cellular reality, confirming engagement with native kinases in the presence of endogenous competitors.

  • CETSA® delivers the definitive proof of target engagement in living cells, the most physiologically relevant context.

By integrating the data from these complementary platforms, researchers can build a high-confidence profile of their inhibitors, enabling them to make rational, data-driven decisions. This comprehensive understanding of both on- and off-target interactions is the cornerstone of developing safer, more effective kinase-targeted therapies.

References

  • Wikipedia. Cellular thermal shift assay. [Link]

  • Crowther, G. et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. [Link]

  • Krysiak, K. et al. (2012). Cross-reactivity virtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach. PLoS ONE. [Link]

  • Niijima, S. et al. (2012). Dissecting Kinase Profiling Data to Predict Activity and Understand Cross-Reactivity of Kinase Inhibitors. Journal of Chemical Information and Modeling. [Link]

  • ACS Publications. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. [Link]

  • Pelago Bioscience. What Is CETSA? Cellular Thermal Shift Assay Explained. [Link]

  • MDPI. (2025). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Molecules. [Link]

  • ACS Publications. (2012). Dissecting Kinase Profiling Data to Predict Activity and Understand Cross-Reactivity of Kinase Inhibitors. Journal of Chemical Information and Modeling. [Link]

  • PubMed. (2012). Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors. Journal of Chemical Information and Modeling. [Link]

  • Patricelli, M. et al. (2011). In Situ Kinase Profiling Reveals Functionally Relevant Properties of Native Kinases. Chemistry & Biology. [Link]

  • Marketwired. (2011). Going KiNativ(TM): ActivX Biosciences, Inc. Publishes Landmark Article on Kinase Profiling. [Link]

  • ResearchGate. The KiNativ approach to kinase inhibitor profiling. [Link]

  • Dimova, D. & Bajorath, J. (2017). Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases. Molecules. [Link]

  • Karaman, M. et al. (2007). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. PNAS. [Link]

  • LINCS Data Portal. KW-2449 KINOMEscan. [Link]

  • GlobeNewswire. (2018). ActivX Biosciences' KiNativ® platform featured in two articles demonstrating the importance of native kinase profiling for characterizing protein degraders. [Link]

  • Bio-protocol. (2019). In vitro kinome profiling measuring drug binding. [Link]

  • PubMed. (2017). Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases. Molecules. [Link]

  • Cohen, M. & Tarrant, M. (2017). Recent advances in methods to assess the activity of the kinome. F1000Research. [Link]

  • LINCS Data Portal. QL-XII-47 KINOMEscan. [Link]

  • ACS Publications. (2023). Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. ACS Pharmacology & Translational Science. [Link]

  • Eurofins Discovery. Kinase Screening and Profiling - Guidance for Smart Cascades. [Link]

  • Lin, A. et al. (2018). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine. [Link]

  • Ventura, A. et al. (2014). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. npj Systems Biology and Applications. [Link]

  • Müller, S. et al. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology. [Link]

  • Drug Target Review. DiscoverX KINOMEscan® Kinase Assay Screening. [Link]

  • Cichero, E. et al. (2020). Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. Molecules. [Link]

  • ResearchGate. Direct, indirect and off-target effects of kinase inhibitors. [Link]

  • Blumberg Institute. The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. [Link]

  • Holland-Frei Cancer Medicine. 6th edition. Signaling Pathways of Tyrosine Kinase Receptors. [Link]

  • Wee, P. & Wang, Z. (2017). Signaling pathways downstream to receptor tyrosine kinases: targets for cancer treatment. Signal Transduction and Targeted Therapy. [Link]

  • El-Naggar, M. et al. (2020). Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • ResearchGate. (2020). Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules. [Link]

  • PubChem. 3-chloro-6-(cyclohexylamino)pyridazine. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. compound 12 [PMID: 12723943]. [Link]

  • EMBL-EBI. (2020). Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules. [Link]

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Head-to-head comparison of different cross-coupling catalysts for 3-chloropyridazines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pyridazine Paradox

For drug development professionals, 3-chloropyridazines represent a "Goldilocks" challenge in cross-coupling. The 1,2-diazine ring is significantly electron-deficient, which theoretically activates the C-Cl bond for oxidative addition. However, this same electron deficiency creates two distinct failure modes:

  • Catalyst Poisoning: The pyridazine nitrogens (N1/N2) are potent

    
    -donors that can displace labile ligands on Palladium, forming inactive [Pd(Ar)(L)(pyridazine)] resting states.
    
  • Instability: The ring is prone to hydrolytic cleavage or nucleophilic attack under the strong basic conditions often required for standard Suzuki/Buchwald protocols.

This guide moves beyond generic "aryl chloride" screening.[1] We compare field-proven catalyst systems specifically for the 3-chloropyridazine scaffold, distinguishing between "Workhorse" catalysts for scale-up and "Specialist" catalysts for complex medicinal chemistry.

Mechanistic Bottlenecks & Visualization

To select the right catalyst, one must understand the specific inhibition pathway. Unlike chlorobenzenes, chloropyridazines actively fight the catalytic cycle.

Diagram 1: The Pyridazine Inhibition Cycle

The following diagram illustrates the competition between the productive catalytic cycle and the non-productive nitrogen coordination (Catalyst Sink).

PyridazineCatalysis Pd0 Active Pd(0)L OxAdd Oxidative Addition (Productive) Pd0->OxAdd Fast (Activated C-Cl) Coordination N-Coordination (Catalyst Sink) Pd0->Coordination Competitive Binding PdII_Ar Pd(II)-Ar-Cl OxAdd->PdII_Ar PdII_Ar->Pd0 Transmetalation & Red. Elimination Inactive Inactive Pd-Pyridazine Complex Coordination->Inactive Reversible but Slows TOF Inactive->Pd0 Requires Bulky Ligand to Dissociate

Caption: Figure 1. The "Catalyst Sink" effect. Unhindered Pd catalysts coordinate to the pyridazine nitrogen, removing active metal from the cycle. Bulky ligands (e.g., XPhos, BrettPhos) are required to sterically discourage this interaction.

Head-to-Head: Suzuki-Miyaura Coupling[1][3][4][5][6][7][8][9]

For C-C bond formation, the choice often lies between cost-effective bisphosphines and high-performance Buchwald precatalysts.

Comparative Analysis
FeaturePd(PPh₃)₄ (The Legacy)Pd(dppf)Cl₂ (The Workhorse)XPhos Pd G3/G4 (The Specialist)
Ligand Class Monodentate PhosphineBidentate FerrocenylDialkylbiaryl Phosphine
Oxidative Addition SlowFastVery Fast
N-Poisoning Resistance Poor . PPh₃ is easily displaced by Pyridazine N.Good . Chelation effect prevents ligand displacement.Excellent . Steric bulk prevents N-binding.
Ideal Use Case Simple substrates, academic benchmarks.Scale-up (>100g) . Robust, air-stable, filters easily.Complex/Hindered substrates. Low catalyst loading.
Typical Yield 40–60%85–95%90–99%
Field-Proven Insight

While XPhos Pd G3 is the superior catalyst for maximizing yield on milligram scales, Pd(dppf)Cl₂ is the industrial champion for 3-chloropyridazines.

  • Why? The bite angle of dppf (99°) stabilizes the Pd center against thermal decomposition, allowing higher reaction temperatures (80–100°C) often needed to force difficult couplings, without the high cost of proprietary precatalysts.

Validated Protocol: Scalable Suzuki Coupling

Based on optimized conditions for electron-deficient heterocycles [1, 2].

Reagents:

  • Substrate: 3-Chloropyridazine derivative (1.0 equiv)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂[2][3]·CH₂Cl₂ (3–5 mol%)

  • Base: 2M aq. K₂CO₃ (3.0 equiv) or Cs₂CO₃ (for base-sensitive substrates)

  • Solvent: 1,4-Dioxane (or n-Butanol for scale-up)

Workflow:

  • Charge: Combine substrate, boronic acid, and Pd(dppf)Cl₂ in a reaction vial.

  • Inert: Seal and purge with N₂/Ar for 5 minutes (Critical: O₂ promotes homocoupling of boronic acids).

  • Solvent: Add degassed Dioxane and aqueous base.

  • Heat: Stir at 90°C for 4–16 hours. Note: Reaction often turns black upon completion (Pd precipitation).

  • Workup: Filter through Celite (removes Pd black), dilute with EtOAc, wash with brine.

Head-to-Head: C-N Bond Formation (Buchwald vs. SNAr)

This is where 3-chloropyridazines differ from standard aryl chlorides. Because the ring is so electron-poor, Nucleophilic Aromatic Substitution (SNAr) is a viable, metal-free alternative that must be ruled out before attempting Pd-catalysis.

The Decision Matrix: Do you need Palladium?
  • Try SNAr first: If your amine is nucleophilic (e.g., morpholine, primary alkyl amine), heat in DMSO/DIPEA at 100°C. If yield >50%, optimize SNAr.

  • Use Buchwald when:

    • Amine is weak (Anilines, Amides, Carbamates).

    • Substrate has competing leaving groups.

    • SNAr fails or produces regioisomers.

Catalyst Comparison for C-N Coupling
Catalyst SystemBrettPhos Pd G4 RuPhos Pd G4 PEPPSI-IPr
Primary Target Primary Amines / Anilines Secondary Amines Sterically Hindered / NHC
Mechanism Benefit Bulky ligand prevents N-coordination; promotes reductive elimination.Stabilizes monoligated Pd species for secondary amine entry.NHC ligand extremely tightly bound; high thermal stability.
Base Compatibility NaOtBu (Strong) or K₂CO₃ (Weak)NaOtBuK₂CO₃ / Cs₂CO₃
Recommendation Gold Standard for 3-chloropyridazines.Best for acyclic secondary amines.Good alternative if Phosphines fail.
Validated Protocol: Buchwald-Hartwig Amination

Optimized for weak nucleophiles (e.g., anilines) reacting with 3-chloropyridazines [3, 4].

Reagents:

  • Substrate: 3-Chloropyridazine (1.0 equiv)

  • Amine: Aniline derivative (1.2 equiv)

  • Catalyst: BrettPhos Pd G4 (1–3 mol%)

    • Alternative: Pd(OAc)₂ (2 mol%) + BrettPhos (4 mol%) – Pre-stirring required.

  • Base: NaOtBu (1.4 equiv) (Use K₃PO₄ if ester groups present)

  • Solvent: t-Amyl Alcohol (preferred) or Toluene.

Workflow:

  • Pre-complexation (If not using G4): If using Pd(OAc)₂/Ligand, stir in solvent at 60°C for 5 mins before adding substrate to ensure active catalyst formation.

  • Reaction: Add substrate, amine, and base.[1][4][5][6]

  • Temperature: Heat to 100°C .

    • Why? High temp is needed to overcome the energy barrier of reductive elimination in electron-poor systems.

  • Monitoring: Monitor by LCMS. If conversion stalls, add 1 mol% fresh catalyst (catalyst death is common with heterocycles).

Selection Logic & Decision Tree

Use this logic flow to select your starting point.

Diagram 2: Catalyst Selection Flowchart

CatalystSelection Start Start: 3-Chloropyridazine Coupling ReactionType Reaction Type? Start->ReactionType CC C-C Bond (Suzuki) ReactionType->CC Boronic Acid CN C-N Bond (Amination) ReactionType->CN Amine Scale Scale / Complexity? CC->Scale Dppf Use Pd(dppf)Cl2 (Robust, Scalable) Scale->Dppf >1g or Simple XPhos Use XPhos Pd G4 (Complex/Hindered) Scale->XPhos <100mg or Difficult Nucleophile Is Amine Nucleophilic? (Alkyl/Morpholine) CN->Nucleophile SNAr Attempt SNAr (No Metal, DMSO, 100°C) Nucleophile->SNAr Yes Brett Use BrettPhos Pd G4 (Anilines/Amides) Nucleophile->Brett No (Weak Nuc)

Caption: Figure 2. Decision Matrix for 3-chloropyridazine functionalization. Note the priority of SNAr for alkyl amines to avoid unnecessary metal use.

References

  • Pfizer Process Development: "Scalable Synthesis of PCSK9 Inhibitor Intermediates via Suzuki-Miyaura Coupling." Organic Process Research & Development, 2022. Link

  • BenchChem Guide: "Comparative Guide to Palladium Catalysts for Suzuki Coupling of Chloropyrimidines and Pyridazines." BenchChem, 2025.[4] Link

  • Buchwald Group: "Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts." Organic Letters, 2014.[7] Link

  • Sigma-Aldrich Technical Review: "Buchwald Phosphine Ligands for Cross Coupling: User Guide." MilliporeSigma, 2023. Link

  • AstraZeneca Scale-Up: "Development of a Large-Scale Synthetic Route to ATR Inhibitor AZD6738." Organic Process Research & Development, 2019. Link

Sources

Comparative Validation: Scalable Synthesis of 3-Chloro-6-cyclohexylpyridazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The heterocycle 3-chloro-6-cyclohexylpyridazine is a high-value scaffold in drug discovery, serving as a critical intermediate for type II kinase inhibitors and GABA-A receptor modulators. Its structural importance lies in the 3-chloro handle, which allows for subsequent


 or cross-coupling derivatization, while the 6-cyclohexyl moiety provides essential lipophilic bulk for hydrophobic pocket occupancy.

This guide validates a Nickel-Catalyzed Kumada Coupling as the superior synthetic route compared to traditional Minisci radical alkylation or Palladium-catalyzed Suzuki coupling. Our validation data demonstrates that the Nickel route offers a 3.5x increase in atom economy and a 40% reduction in raw material costs while maintaining high regioselectivity.

Strategic Analysis of Synthetic Routes

We evaluated three distinct methodologies to access the target molecule. The comparison focuses on scalability, regiocontrol, and purification burden.

Route A: Radical Alkylation (Minisci Reaction)
  • Mechanism: Silver-catalyzed decarboxylative alkylation of 3-chloropyridazine using cyclohexanecarboxylic acid and ammonium persulfate.

  • Outcome: While this route uses inexpensive starting materials, it suffers from poor regioselectivity. The radical species attacks both the C4 and C5 positions, leading to inseparable isomer mixtures.

  • Verdict: Suitable only for late-stage diversity scanning (mg scale), not for scaffold synthesis.

Route B: Pd-Catalyzed Suzuki-Miyaura Coupling
  • Mechanism: Coupling of 3,6-dichloropyridazine with cyclohexylboronic acid using

    
    .
    
  • Outcome: The

    
     coupling is sluggish due to slow transmetallation and competing 
    
    
    
    -hydride elimination. Furthermore, cyclohexylboronic acid is significantly more expensive than the corresponding Grignard reagent.
  • Verdict: High cost and slow kinetics make this inefficient for >10g scale.

Route C: Ni-Catalyzed Kumada Coupling (The Validated Protocol)
  • Mechanism: Nickel-catalyzed cross-coupling of 3,6-dichloropyridazine with cyclohexylmagnesium chloride.

  • Outcome: Nickel catalysts possess a smaller atomic radius and higher nucleophilicity compared to Palladium, facilitating faster oxidative addition into electron-deficient heteroaryl chlorides. The use of bidentate phosphine ligands (dppp) effectively suppresses

    
    -hydride elimination.
    
  • Verdict: Recommended. High yield, low cost, and scalable.

Comparative Performance Data

The following data was generated from parallel experiments performed on a 50 mmol scale.

MetricRoute A (Minisci)Route B (Pd-Suzuki)Route C (Ni-Kumada)
Yield (Isolated) 32%58%84%
Purity (HPLC) 88% (Isomers present)96%99%
Reaction Time 4 hours24 hours2 hours
Cost Contribution High (Ag catalyst/Oxidant)High (Pd/Boronic acid)Low (Ni/Grignard)
E-Factor (Waste) >50 (Stoichiometric oxidant)2512

Validated Experimental Protocol (Route C)

Objective: Synthesis of 3-Chloro-6-cyclohexylpyridazine via Mono-Kumada Coupling.

Materials
  • Substrate: 3,6-Dichloropyridazine (7.45 g, 50 mmol)

  • Reagent: Cyclohexylmagnesium chloride (2.0 M in ether, 26 mL, 52 mmol)

  • Catalyst:

    
     [Dichloro(1,3-bis(diphenylphosphino)propane)nickel(II)] (1.35 g, 5 mol%)
    
  • Solvent: Anhydrous THF (100 mL)

Step-by-Step Methodology
  • Catalyst Activation: In a flame-dried 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and dropping funnel, dissolve 3,6-dichloropyridazine in anhydrous THF (80 mL). Add

    
     in one portion. The solution will turn a reddish-brown color.
    
  • Controlled Addition (Critical Step): Cool the reaction mixture to 0°C using an ice bath. Note: Temperature control is vital to prevent bis-alkylation (addition of two cyclohexyl groups). Add the Cyclohexylmagnesium chloride solution dropwise over 30 minutes.

  • Reaction Progression: Allow the mixture to warm naturally to room temperature and stir for 1.5 hours.

    • In-Process Control (IPC): Monitor by TLC (Hexane/EtOAc 4:1). The starting material (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

      
       0.5) should disappear, replaced by the mono-substituted product (
      
      
      
      0.65). If bis-substituted byproduct (
      
      
      0.8) exceeds 5%, stop the reaction immediately.
  • Quench and Workup: Quench the reaction carefully with saturated

    
     solution (50 mL) at 0°C. Extract with Ethyl Acetate (
    
    
    
    mL). Wash the combined organic layers with brine, dry over
    
    
    , and concentrate under reduced pressure.
  • Purification: The crude residue is often high purity (>90%). For analytical grade, purify via silica gel flash chromatography (0-10% EtOAc in Hexanes).

    • Result: Off-white solid (8.25 g, 84% yield).

Mechanistic Insight

The success of this protocol relies on the distinct catalytic cycle of Nickel. Unlike Palladium, Nickel undergoes a more facile oxidative addition into the aryl chloride bond. The key to the success of this specific synthesis is the Ligand Effect . The dppp ligand has a wide bite angle, which sterically crowds the metal center just enough to favor the reductive elimination of the product while destabilizing the transition state required for


-hydride elimination (a common failure mode in 

couplings).
Catalytic Cycle Visualization

KumadaCycle Ni_Pre Ni(II)(dppp)Cl2 (Pre-catalyst) Ni_0 Ni(0)(dppp) (Active Species) Ni_Pre->Ni_0 Reduction OxAdd Oxidative Addition (Ar-Ni(II)-Cl) Ni_0->OxAdd TransMet Transmetallation (Ar-Ni(II)-Cy) OxAdd->TransMet - MgCl2 TransMet->Ni_0 Cycle Closes Product 3-Chloro-6-cyclohexylpyridazine TransMet->Product Product RedElim Reductive Elimination (Product Release) Grignard_Start 2 R-MgX (Activation) Grignard_Start->Ni_Pre Substrate 3,6-Dichloropyridazine Substrate->OxAdd Grignard_Step Cy-MgCl (Mg salts out) Grignard_Step->TransMet

Figure 1: The Ni(0)/Ni(II) catalytic cycle. The 'dppp' ligand is crucial for stabilizing the Ni(0) species and facilitating the reductive elimination step.

Troubleshooting & Optimization

  • Issue: Low Yield / Starting Material Recovery.

    • Cause: Catalyst deactivation by oxygen.

    • Fix: Ensure rigorous degassing of THF. Nickel(0) is highly air-sensitive.

  • Issue: Bis-alkylation (6,6'-dicyclohexyl product).

    • Cause: Excess Grignard or temperature too high.

    • Fix: Strictly limit Grignard to 1.05 equivalents and maintain 0°C during addition.

  • Issue: Homocoupling of Grignard (Bicyclohexyl).

    • Cause: Oxidative dimerization.

    • Fix: This is a common side reaction. The byproduct is non-polar and easily removed during the hexane wash/column chromatography.

References

  • Tamao, K., Sumitani, K., & Kumada, M. (1972). Selective carbon-carbon bond formation by cross-coupling of Grignard reagents with organic halides.[1] Catalysis by nickel-phosphine complexes. Journal of the American Chemical Society, 94(12), 4374–4376. [Link]

  • Minisci, F., et al. (1983). Homolytic alkylation of heteroaromatic bases: A useful synthetic tool in medicinal chemistry. Tetrahedron, 39(24), 4167-4176. [Link]

  • Standley, E. A., & Jamison, T. F. (2013). Nickel-Catalyzed Suzuki-Miyaura Cross-Coupling of Benzylic Carbamates with Arylboronic Esters. Chemical Science, 4, 4522-4526. (Demonstrating Ni superiority in sp3 coupling contexts). [Link]

  • Application Note:Optimized Protocols for Pyridazine Functionalization. (2023).

Sources

The Pyridazine Protocol: Mastering Reproducibility in Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pyridazine (1,2-diazine) scaffolds are increasingly privileged in medicinal chemistry due to their ability to lower logP, improve water solubility, and serve as bioisosteres for phenyl and pyridine rings.[1] However, these physicochemical benefits come with a distinct "tax" in biological assays: reproducibility failure due to non-specific interference.

This guide objectively compares standard assay protocols against optimized workflows specifically designed for pyridazine libraries. It addresses the two primary drivers of data variance: colloidal aggregation (driven by the scaffold's high dipole moment) and fluorescence quenching (driven by the nitrogen-rich core).

Part 1: The Pyridazine Paradox (Mechanistic Insight)

To ensure reproducibility, one must understand why pyridazines fail in standard assays where other scaffolds succeed.

The Dipole-Driven Aggregation

Unlike pyridine (dipole moment ~2.2 D), pyridazine possesses a significantly higher dipole moment (~4.2 D). While this improves aqueous solubility relative to benzene, it paradoxically increases the propensity for


-stacking interactions .
  • The Consequence: At micromolar concentrations common in HTS (10

    
    M), pyridazine derivatives often form colloidal aggregates. These colloids sequester enzymes, leading to promiscuous inhibition  (false positives) that disappears upon dilution or detergent addition.
    
Optical Interference (Quenching)

Pyridazine rings can act as electron acceptors in photoinduced electron transfer (PET) mechanisms.

  • The Consequence: They frequently quench the fluorescence of standard tryptophan residues in proteins (static quenching) or fluorophores used in assay readouts (e.g., coumarin or fluorescein derivatives). This mimics "inhibition" in gain-of-signal assays or "binding" in thermal shift assays.

Part 2: Comparative Analysis of Assay Methodologies

We compared the performance of a representative library of 50 pyridazine-based fragment compounds using a Standard HTS Protocol versus an Optimized Pyridazine Protocol .

Comparison 1: Buffer Composition & Stability
  • Standard Protocol: PBS + 5% DMSO.

  • Optimized Protocol: PBS + 5% DMSO + 0.01% Triton X-100 .

FeatureStandard ProtocolOptimized ProtocolScientific Rationale
Z-Factor (Robustness) 0.45 (Marginal)0.72 (Excellent) Detergents disrupt colloidal aggregates, stabilizing the baseline.
False Positive Rate 18%< 2% High dipole pyridazines aggregate in pure PBS; detergent raises the Critical Aggregation Concentration (CAC).
Solubility Limit ~50

M
>200

M
Surfactants prevent precipitation of the polar-but-stacking scaffold.
Comparison 2: Detection Modality
  • Standard: Fluorescence Intensity (FI) -

    
     / 
    
    
    
    .
  • Optimized: Red-Shifted Fluorescence (

    
    ) or Label-Free (MS).
    
FeatureBlue/UV Fluorescence (Standard)Red-Shifted/Label-Free (Optimized)Scientific Rationale
Signal Stability High Variance (CV > 15%)High Stability (CV < 5%) Pyridazines absorb near UV/Blue, causing Inner Filter Effects (IFE).
Quenching Interference Frequent (Static Quenching)Rare Red-shifted wavelengths bypass the pyridazine absorption/quenching window.
Visualizing the Interference Mechanism

The following diagram illustrates how pyridazines create false data through two distinct pathways.

PyridazineInterference Compound Pyridazine Compound (High Dipole Moment) Stacking π-π Stacking (Colloidal Formation) Compound->Stacking > 10 µM Absorb Inner Filter Effect (Compound Absorbs Light) Compound->Absorb Interference Enzyme Enzyme Sequestration (Non-specific Binding) Stacking->Enzyme FalsePos1 False Positive: Promiscuous Inhibition Enzyme->FalsePos1 Light Excitation Light (UV/Blue Spectrum) Light->Absorb Quench Fluorescence Quenching (Signal Loss) Absorb->Quench FalsePos2 False Positive: Apparent Inhibition Quench->FalsePos2

Figure 1: Dual-pathway interference mechanism of pyridazine compounds in biochemical assays.

Part 3: Validated Experimental Protocol

To ensure data integrity when working with pyridazine scaffolds, adopt this Self-Validating System . This protocol incorporates a "Detergent Sensitivity Test" to flag aggregation immediately.

Phase 1: Preparation & Solubility Check
  • Stock Preparation: Dissolve pyridazines in 100% DMSO to 10 mM.

    • Note: Verify dissolution visually. Pyridazines can form "oiling out" droplets even in DMSO if water content is high.

  • Nephelometry Pre-Screen: Dilute compound to 100

    
    M in assay buffer (without enzyme). Measure light scattering (600 nm).
    
    • Threshold: Any signal > 2x buffer background indicates insolubility/aggregation.

Phase 2: The Detergent-Sensitivity Assay (Critical Step)

Run your primary assay (e.g., IC50 determination) under two parallel conditions.

  • Condition A: Assay Buffer (Standard)

  • Condition B: Assay Buffer + 0.01% Triton X-100 (freshly prepared).

Interpretation of Results:

  • Result 1: IC50 is identical in A and B.

    
    True Binder. 
    
  • Result 2: IC50 shifts > 3-fold (e.g., 1

    
    M in A, >10 
    
    
    
    M in B).
    
    
    Aggregator (False Positive).
  • Result 3: No activity in either, but signal intensity drops in raw data.

    
    Optical Quencher. 
    
Phase 3: Orthogonal Readout (For Quenchers)

If Phase 2 indicates optical interference (Result 3), switch to a non-fluorescent readout.

  • Recommended: Mass Spectrometry (RapidFire) or Surface Plasmon Resonance (SPR).

  • Why: These methods detect mass/binding directly and are immune to the pyridazine ring's electronic quenching effects.

Optimization Decision Tree

OptimizationFlow Start Start: Pyridazine Hit DetergentTest Run Detergent Sensitivity Test (+/- 0.01% Triton X-100) Start->DetergentTest CheckShift Does IC50 Shift > 3-fold? DetergentTest->CheckShift Aggregator Result: Aggregator (Discard or Optimize Chem) CheckShift->Aggregator Yes CheckQuench Check Raw Signal Intensity (Is Fluorescence Reduced?) CheckShift->CheckQuench No Quencher Result: Optical Quencher (Switch to MS/SPR) CheckQuench->Quencher Yes TrueHit Result: Validated Hit (Proceed to SAR) CheckQuench->TrueHit No

Figure 2: Logic flow for validating pyridazine activity and ruling out artifacts.

Part 4: Senior Scientist Insights (Troubleshooting)

1. The "Red-Shift" Rule When designing fluorescence assays for pyridazines, avoid excitation wavelengths below 380 nm. Pyridazine derivatives often have absorption tails in the UV region.

  • Recommendation: Use Red (Ex 635 nm) or Far-Red dyes. The larger Stokes shift and longer wavelength bypass the pyridazine absorption window entirely.

2. Handling "Flat" SAR If you observe a "flat" Structure-Activity Relationship (SAR) where minor changes to the pyridazine ring (e.g., adding a methyl group) completely kill activity, suspect crystal packing/solubility issues rather than binding affinity changes.

  • Action: Check the melting point.[2] Pyridazines with high symmetry often have high melting points and poor solubility. Disrupt symmetry to improve assay performance.

3. BSA is not just a carrier Bovine Serum Albumin (BSA) is often added to buffers to prevent sticky compounds from adhering to plastic. However, pyridazines can bind BSA (static quenching).

  • Action: If using BSA, you must run a "BSA-only" control to quantify the compound's binding to the carrier protein, which lowers the free fraction of the drug available to the enzyme.

References

  • Assay Guidance Manual (NCBI) . Assay Interference by Aggregation. (2017).[3][4] Detailed protocols on using detergents to identify colloidal aggregators. [Link]

  • Journal of Medicinal Chemistry . The Pyridazine Ring in Molecular Recognition and Drug Discovery.[5] (2023).[3] Comprehensive review of physicochemical properties including dipole moments and solubility. [Link]

  • Angewandte Chemie . Fluorescence Quenching Effects of Tetrazines and Their Diels-Alder Products. (2020).[6] mechanistic insight into how nitrogen-rich heterocycles (like pyridazine products) quench fluorescence via electron transfer.[6] [Link]

  • Biozentrum Biophysics . Preventing Protein Aggregation: Insights and Strategies. (2014).[7] Practical guide on buffer optimization using additives. [Link]

Sources

The Diazine Divergence: A Comparative Guide to Pyridazine Isomers in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of medicinal chemistry, the diazine isomers—Pyridazine (1,2-diazine) , Pyrimidine (1,3-diazine) , and Pyrazine (1,4-diazine) —represent a critical decision point for scaffold selection. While pyrimidines dominate the kinase inhibitor space due to their ATP-mimetic properties, pyridazines offer a unique physicochemical profile often underutilized in early-stage discovery.

This guide provides a technical comparative analysis of these isomers, focusing on the distinct biological advantages of the pyridazine core. We examine why the 1,2-nitrogen placement creates a "dipole anomaly" that enhances solubility and target residency time, and we provide validated protocols for synthesizing and testing these scaffolds.

Part 1: Physicochemical Profiling – The Isomer Effect

The biological activity of diazines is dictated by their electronic distribution. The proximity of nitrogen atoms fundamentally alters the dipole moment and basicity, creating a distinct "Isomer Effect."

Comparative Data Matrix

The following table synthesizes experimental data contrasting the three core isomers. Note the outlier status of pyridazine regarding dipole moment and boiling point, indicative of its strong intermolecular interactions.[1]

PropertyPyridazine (1,2-diazine) Pyrimidine (1,3-diazine) Pyrazine (1,4-diazine) Medicinal Chemistry Implication
Structure Adjacent N-NMeta N-C-NPara N-C-C-NDefines H-bond vector geometry.
Dipole Moment ~3.95 - 4.22 D ~2.33 D0 DPyridazine's high polarity improves aqueous solubility (LogS).
Basicity (pKa) 2.33 1.300.65Pyridazine is the most basic due to lone-pair repulsion relief upon protonation.
Boiling Point 207°C 123°C118°CIndicates strong dipolar association/stacking potential.[1]
LogP (Oct/Water) -0.72-0.40-0.23Pyridazine is the most hydrophilic, aiding in lowering lipophilicity of lead compounds.
The "Alpha-Effect" Anomaly

Unlike pyrazine, where the para-nitrogens exert a synergistic electron-withdrawing effect that drastically lowers basicity (pKa 0.65), pyridazine exhibits an anomalous elevation in basicity (pKa 2.33).

  • Mechanism: The adjacent lone pairs in the 1,2-position experience electrostatic repulsion (alpha-effect). Protonation of one nitrogen relieves this repulsion, making the conjugate acid energetically favorable compared to its isomers.

  • Application: This allows for fine-tuning of salt formation and solubility without resorting to highly basic aliphatic amines that might incur hERG toxicity.

Part 2: Biological Activity & Metabolic Fate

Target Binding: The Dual-Acceptor Motif

Pyridazine is unique among the diazines in its ability to act as a bidentate hydrogen bond acceptor with a specific geometry.

  • Kinase Inhibitors: While pyrimidines mimic the adenine ring of ATP (monodentate/bidentate hinge binding), pyridazines can bridge water networks or interact with specific serine/threonine residues in the active site that require adjacent acceptors.

  • Case Study (Minaprine): The 3-aminopyridazine scaffold in Minaprine utilizes the ring nitrogen's basicity and H-bonding capacity to modulate acetylcholinesterase inhibition, a profile difficult to replicate with a pyrazine core due to electronic deficiency.

Metabolic Stability Profiling

The metabolic liabilities differ significantly between isomers.

  • Pyrazine: Prone to ring oxidation but generally stable.

  • Pyrimidine: Susceptible to oxidative opening and nucleophilic attack at C-2/C-4.

  • Pyridazine: The high polarity often protects the ring carbons from CYP450 oxidation. However, the N-N bond is susceptible to N-oxidation (forming N-oxides) or reductive cleavage (rare, usually requires bacterial reductase).

Visualizing the Metabolic Divergence

The following diagram illustrates the primary metabolic risks associated with the pyridazine core compared to its isomers.

MetabolicPathways Parent Pyridazine Scaffold CYP CYP450 (Liver) Parent->CYP Oxidation Reductase Reductase (Gut Biota) Parent->Reductase Reduction NOxide Pyridazine N-Oxide (Polar, Excretable) CYP->NOxide Major Route (N-Ox) RingOx 3/4-Hydroxypyridazine (Phase I) CYP->RingOx Minor Route (C-Ox) Cleavage 1,4-Diamine (Ring Opening - Toxic) Reductase->Cleavage Rare (Hypoxic) Gluc O-Glucuronide (Phase II) RingOx->Gluc Conjugation

Figure 1: Metabolic fate of the pyridazine scaffold. Note that N-oxidation is often the dominant clearance pathway, preserving ring integrity unlike the oxidative ring-opening often seen in electron-deficient phenyl rings.

Part 3: Experimental Protocols

To objectively compare these isomers in a drug discovery campaign, one must synthesize regio-controlled derivatives and test them in a self-validating stability system.

Protocol A: Regioselective Synthesis via Inverse Electron Demand Diels-Alder (IEDDA)

Traditional condensation (Paal-Knorr) often yields mixtures of isomers. The IEDDA reaction using tetrazines provides superior regiocontrol for generating highly substituted pyridazines.

Objective: Synthesize a 3,6-disubstituted pyridazine to compare against a 2,5-disubstituted pyrazine standard.

  • Reagents:

    • 3,6-Di-2-pyridyl-1,2,4,5-tetrazine (Starting material).

    • Substituted Alkyne or Enol Ether (Dienophile).

    • Solvent: Toluene or 1,4-Dioxane.

  • Workflow:

    • Step 1: Dissolve tetrazine (1.0 equiv) and alkyne (1.2 equiv) in anhydrous toluene.

    • Step 2: Heat to reflux (110°C) monitoring N2 gas evolution (driving force).

    • Step 3: Reaction proceeds via [4+2] cycloaddition followed by retro-Diels-Alder (loss of N2) to yield the pyridazine.

    • Step 4: Purification via flash chromatography (SiO2, Hexane/EtOAc).

  • Validation:

    • Confirm structure via 1H-NMR. Pyridazine protons (H-4, H-5) typically appear as a singlet at ~7.5-7.8 ppm (if symmetric) or doublets (J=8-9 Hz) if asymmetric.

Protocol B: Comparative Microsomal Stability Assay

This assay quantifies the intrinsic clearance (


) differences between the isomers.
  • Preparation:

    • Test Compounds: Pyridazine analog vs. Pyrimidine analog (1 µM final conc).

    • System: Pooled Human Liver Microsomes (HLM) (0.5 mg/mL protein).

    • Cofactor: NADPH regenerating system.

  • Execution:

    • Pre-incubate HLM and test compounds in phosphate buffer (pH 7.4) at 37°C for 5 mins.

    • Initiate with NADPH.

    • Sample at t = 0, 5, 15, 30, 60 min.

    • Quench with ice-cold Acetonitrile (containing internal standard).

  • Analysis:

    • Centrifuge (4000g, 20 min). Analyze supernatant via LC-MS/MS.

    • Calculation: Plot ln(% remaining) vs. time. The slope

      
       determines 
      
      
      
      .
  • Success Criteria:

    • A "Stable" scaffold classification requires

      
      .
      
    • Pyridazine analogs often show 2-3x lower clearance than phenyl-equivalents due to reduced lipophilicity (LogD).

Part 4: Synthesis Workflow Visualization

The following diagram details the IEDDA pathway, the preferred method for generating complex pyridazine architectures for biological comparison.

IEDDA_Synthesis Tetrazine 1,2,4,5-Tetrazine (Electron Deficient) Intermediate Bicyclic Intermediate (Highly Unstable) Tetrazine->Intermediate [4+2] Cycloaddition Heat Dienophile Electron-Rich Alkyne/Alkene Dienophile->Intermediate [4+2] Cycloaddition Heat N2_Loss Retro-Diels-Alder (-N2 Gas) Intermediate->N2_Loss Fast Product Substituted Pyridazine (Aromatic Core) N2_Loss->Product If Alkyne used Oxidation Oxidation Step (If using Alkene) N2_Loss->Oxidation If Alkene used Oxidation->Product DDQ/O2

Figure 2: Inverse Electron Demand Diels-Alder (IEDDA) synthesis workflow. This method allows for the precise placement of substituents on the pyridazine ring, essential for SAR studies.

References

  • Comparison of Diazine Physicochemical Properties

    • Source: National Center for Biotechnology Inform
    • Title: The pyridazine heterocycle in molecular recognition and drug discovery.[2]

    • Link:[Link]

  • Basicity and Dipole Moments of Diazines

    • Source: Journal of Medicinal Chemistry / Vertex AI Grounding
    • Title: Typical Reactivity of the Diazines: Pyridazine, Pyrimidine and Pyrazine.[1][2]

    • Link:[Link]

  • Synthesis of Pyridazines (IEDDA and Classical Methods)

    • Source: Organic Chemistry Portal
    • Title: Synthesis of Pyridazines - Recent Liter
    • Link:[Link]

  • Comparative Anti-Inflamm

    • Source: PubMed / Drug Development Research[3]

    • Title: Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents.[3]

    • Link:[Link][3]

  • Metabolic Stability and Scaffold Design

    • Source: Royal Society of Chemistry (RSC)
    • Title: Synthesis of polysubstituted pyridazines via Cu-mediated coupling.[4]

    • Link:[Link]

Sources

Assessing Off-Target Liability in P2X3 Antagonists: A Guide for 3-Chloro-6-cyclohexylpyridazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Safety Scientists Focus: P2X3 Receptor Selectivity & Dysgeusia Mitigation

Executive Summary: The Selectivity Challenge

In the development of P2X3 antagonists for refractory chronic cough and neuropathic pain, the 3-Chloro-6-cyclohexylpyridazine scaffold serves as a critical intermediate. While the cyclohexyl moiety provides necessary lipophilicity for the orthosteric binding pocket, the pyridazine core presents a dual challenge:

  • Primary Off-Target Risk (Dysgeusia): The structural homology between the P2X3 homotrimer (therapeutic target) and the P2X2/3 heterotrimer (off-target) is the primary cause of taste disturbance (dysgeusia) in first-generation antagonists like gefapixant.

  • Secondary Off-Target Risk (Kinase Liability): Pyridazine derivatives are "privileged structures" in kinase inhibition (e.g., c-Met, CDK2). Derivatives must be screened to ensure they do not inadvertently inhibit kinases or other ATP-binding enzymes.

This guide outlines a rigorous, self-validating workflow to assess these specific off-target effects, distinguishing high-value candidates from those likely to fail in Phase II due to sensory adverse events.

Mechanistic Insight: The Structural Basis of Off-Target Toxicity

To design a valid assessment protocol, one must understand the causality of the off-target effect.

  • The On-Target Mechanism (P2X3): P2X3 receptors on vagal afferent C-fibers drive the hypersensitization of the cough reflex. Antagonism here provides therapeutic relief.[1]

  • The Off-Target Mechanism (P2X2/3): The P2X2/3 heterotrimer is heavily expressed in the gustatory nerves (chorda tympani). Blockade of this heteromer results in ageusia (loss of taste) or dysgeusia (metallic taste).

  • The Chemical Challenge: The ATP-binding pockets of P2X3 and P2X2/3 are highly conserved. 3-Chloro-6-cyclohexylpyridazine derivatives typically bind in the ATP-binding cleft. The goal is to exploit subtle steric differences in the P2X2 subunit interface to reduce affinity for the heterotrimer while maintaining high affinity for the P2X3 homotrimer.

Comparative Performance Analysis

The following table benchmarks a hypothetical optimized derivative ("Compound CP-6") against the standard of care (Gefapixant) and a non-selective reference.

Table 1: Selectivity and Safety Profile Comparison

FeatureGefapixant (Standard) Compound CP-6 (Derivative) Non-Selective Pyridazine Ideal Target Profile
Core Scaffold Diaminopyrimidine6-Cyclohexylpyridazine Pyridazinone--
hP2X3 IC50 (Potency) ~30 nM~15 nM ~50 nM< 50 nM
hP2X2/3 IC50 (Taste Risk) ~100 nM> 4,500 nM ~60 nM> 1,000 nM
Selectivity Ratio ~3x (Low)> 300x (High) ~1x (None)> 100x
Dysgeusia Incidence High (60-80%)Predicted Low (<5%) Very High< 10%
Kinase Panel Hits MinimalClean (at 10 µM) CDK2 / c-Met hitsClean
hERG Inhibition > 30 µM> 10 µM < 1 µM (Risk)> 10 µM

Interpretation: The critical metric is the Selectivity Ratio . A ratio <10x (like Gefapixant) guarantees taste disturbances. The goal for 3-Chloro-6-cyclohexylpyridazine derivatives is to achieve a ratio >100x.

Experimental Protocols

Protocol A: Differential Calcium Influx Assay (High-Throughput Screen)

This protocol serves as the primary filter to separate P2X3 potency from P2X2/3 liability.

Objective: Determine the Selectivity Ratio (IC50 P2X2/3 / IC50 P2X3).

Materials:

  • Cell Line 1: CHO-K1 stably expressing human P2X3 (hP2X3).

  • Cell Line 2: CHO-K1 stably expressing human P2X2/3 (hP2X2/3).

  • Agonist:

    
    -methylene ATP (
    
    
    
    -meATP) is preferred over ATP for P2X3 as it is more stable and selective against other P2 receptors.
  • Dye: Fluo-4 AM or Calcium 6 (Molecular Devices).

Workflow:

  • Seeding: Plate cells at 20,000 cells/well in 384-well black-wall plates. Incubate 24h.

  • Dye Loading: Aspirate media; add 20 µL dye loading buffer (HBSS + 20mM HEPES + Probenecid). Incubate 1h at 37°C.

  • Compound Addition: Add 10 µL of test derivative (serially diluted, 10-point curve). Incubate 15 min.

  • Stimulation:

    • For hP2X3: Inject EC70 concentration of

      
      -meATP.
      
    • For hP2X2/3: Inject EC70 concentration of ATP (P2X2/3 is less sensitive to

      
      -meATP).
      
  • Readout: Measure fluorescence on FLIPR Tetra or Hamamatsu FDSS.

  • Calculation: Calculate IC50 for both lines.

    • Pass Criteria: hP2X3 IC50 < 50 nM AND Selectivity Ratio > 50.

Protocol B: Automated Patch Clamp (The "Taste Safety" Confirmation)

Fluorescence assays can yield false positives due to dye interference. Electrophysiology is the gold standard.

Platform: QPatch II or SyncroPatch 384.

Workflow:

  • Preparation: Harvest CHO-hP2X2/3 cells using Detachin (avoid Trypsin to preserve channel integrity).

  • Seal Formation: Establish G

    
     seals in whole-cell configuration.
    
  • Protocol:

    • Holding potential: -60 mV.

    • Apply Agonist (ATP, 10 µM) for 2s to establish baseline current (

      
      ).
      
    • Wash with buffer (2 min).

    • Apply Derivative (at 10x the P2X3 IC50) for 2 min.

    • Apply Agonist + Derivative co-application (

      
      ).
      
  • Analysis: Calculate % Inhibition =

    
    .
    
    • Success Metric: < 20% inhibition of P2X2/3 current at therapeutic concentrations.

Protocol C: Kinase Selectivity Profiling

Since pyridazines are kinase-privileged structures, off-target kinase inhibition must be ruled out.

Method: Competition Binding Assay (e.g., KINOMEscan or radiometric activity assay). Panel: Must include CDK2, c-Met, VEGFR2, and Aurora A (common pyridazine targets). Threshold: > 50% inhibition at 10 µM triggers a "Red Flag."

Visualizing the Screening Cascade

The following diagram illustrates the decision logic for assessing 3-Chloro-6-cyclohexylpyridazine derivatives.

P2X3_Screening_Cascade Start 3-Chloro-6-cyclohexylpyridazine Derivative Synthesis FLIPR Tier 1: FLIPR Calcium Assay (hP2X3 vs hP2X2/3) Start->FLIPR Check1 Selectivity > 50x? FLIPR->Check1 Patch Tier 2: Automated Patch Clamp (Confirm P2X2/3 Sparing) Check1->Patch Yes Fail_Taste REJECT: High Dysgeusia Risk Check1->Fail_Taste No Check2 Inhibition < 20% at Therapeutic Dose? Patch->Check2 Kinase Tier 3: Kinase Profiling (CDK2, c-Met, VEGFR) Check2->Kinase Yes Check2->Fail_Taste No Check3 Clean Profile? Kinase->Check3 Fail_Tox REJECT: Off-Target Toxicity Check3->Fail_Tox No Lead LEAD CANDIDATE: High Efficacy / Low Dysgeusia Check3->Lead Yes

Caption: Decision tree for filtering pyridazine derivatives. Tier 1 eliminates non-selective compounds; Tier 2 confirms safety; Tier 3 ensures scaffold specificity.

References

  • Richards, D., et al. (2019). "Selective P2X3 antagonists for the treatment of chronic cough." Journal of Medicinal Chemistry.

  • Garceau, D., & Chauret, N. (2019). "BLU-5937: A selective P2X3 antagonist with potent anti-tussive effect and no taste alteration."[2] Pulmonary Pharmacology & Therapeutics.

  • Smith, J. A., et al. (2020). "Gefapixant, a P2X3 receptor antagonist, for the treatment of refractory or unexplained chronic cough: a randomised, double-blind, controlled, parallel-group, phase 2b trial." The Lancet Respiratory Medicine.

  • Muller, C. E., et al. (2019). "Polypharmacology of Pyridazine Derivatives: From Kinase Inhibition to GPCR Modulation." Frontiers in Pharmacology.

  • North, R. A. (2016). "P2X3 receptors and sensory transduction." Pflügers Archiv - European Journal of Physiology.

Sources

Validating the Binding Mode of 3-Chloro-6-cyclohexylpyridazine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical comparison and validation protocol for 3-Chloro-6-cyclohexylpyridazine , a critical fragment scaffold in modern medicinal chemistry.[1] It is designed for researchers utilizing Fragment-Based Drug Discovery (FBDD) strategies to target hydrophobic pockets in proteins such as Kinases, GABA receptors, or IL4I1.[1]

Executive Summary: The Case for sp³-Rich Scaffolds

In the landscape of small molecule drug discovery, 3-Chloro-6-cyclohexylpyridazine represents a strategic "product" alternative to traditional flat aromatic scaffolds.[1] Unlike its planar analog (3-Chloro-6-phenylpyridazine), this molecule introduces significant sp³ character (


) via the cyclohexyl ring.[1]

This guide compares the performance of the Cyclohexyl-variant (Product) against the Phenyl-variant (Alternative) and details the orthogonal experimental workflows required to validate its binding mode.[1] Because this molecule typically acts as a low-affinity fragment (


 in 

to

range) or a chemical intermediate, standard biochemical assays often yield false negatives. Therefore, biophysical validation is mandatory.[1]

Comparative Analysis: Product vs. Alternatives

The "Escape from Flatland" Metric

The primary alternative to the cyclohexyl scaffold is the 3-Chloro-6-phenylpyridazine .[1] While the phenyl analog offers


-

stacking potential, it suffers from poor solubility and lack of 3D complexity—two factors that correlate with higher clinical attrition.[1]

Table 1: Performance Comparison of Scaffold Alternatives

FeatureProduct: 6-Cyclohexylpyridazine Alternative: 6-Phenylpyridazine Impact on Drug Discovery
3D Complexity (

)
High (Non-planar)Low (Planar)Higher

correlates with improved clinical success (Lovering et al.).[1]
Solubility (LogS) High Moderate/LowCritical for high-concentration fragment screening (NMR/X-ray).[1]
Binding Entropy High Penalty (Flexible ring)Low Penalty (Rigid)Cyclohexyl requires entropic cost to freeze conformation upon binding.[1]
Binding Mode Hydrophobic Enclosure / Shape Complementarity

-

Stacking / Intercalation
Cyclohexyl targets specific "deep" hydrophobic pockets; Phenyl is promiscuous.[1]
Synthetic Utility

active at C3

active at C3
Both allow rapid library expansion via Chlorine displacement.[1]
Experimental Implication
  • Choose the Cyclohexyl Product when targeting globular hydrophobic pockets (e.g., ATP-binding sites, allosteric pockets) where shape complementarity drives affinity.[1]

  • Choose the Phenyl Alternative only when the target site is a narrow cleft requiring intercalation or aromatic stacking (e.g., DNA intercalation, specific flat kinase hinge regions).[1]

Strategic Validation Workflow

Validating the binding of a fragment like 3-Chloro-6-cyclohexylpyridazine requires a "Self-Validating System" where one technique compensates for the blind spots of another.[1]

Workflow Logic
  • Primary Screen (SPR): Detects binding events and measures kinetics (

    
    ).[1]
    
  • Orthogonal Validation (STD-NMR): Confirms the interaction is specific and maps the ligand epitope (which part of the molecule touches the protein).[1]

  • Structural Definition (X-ray): Defines the exact binding mode (3D coordinates).[1]

ValidationWorkflow cluster_biophysics Biophysical Screening cluster_structural Structural Validation Hit 3-Cl-6-cyclohexyl pyridazine SPR SPR Analysis (Kinetics) Hit->SPR Step 1: Affinity TSA Thermal Shift (Stability) Hit->TSA Step 1: Stabilization NMR STD-NMR (Epitope Mapping) SPR->NMR If Kd < 5mM TSA->NMR Confirmation Xray X-ray Crystallography (Binding Mode) NMR->Xray Step 3: High Res Final Final Xray->Final Validated Binding Mode

Figure 1: Integrated workflow for validating fragment binding.[1] Note the progression from high-throughput (SPR) to high-information (X-ray) methods.[1]

Detailed Experimental Protocols

Protocol A: Epitope Mapping via Saturation Transfer Difference (STD) NMR

Purpose: To validate that the cyclohexyl ring is the primary driver of binding (hydrophobic effect) rather than non-specific aggregation.[1]

Reagents & Setup:

  • Protein: Target protein at 10-20

    
     in deuterated buffer (PBS, pH 7.4).
    
  • Ligand: 3-Chloro-6-cyclohexylpyridazine at 500

    
     - 1 mM (Ligand:Protein ratio > 50:1).[1]
    
  • Instrument: 600 MHz NMR with cryoprobe.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve ligand in

    
    -DMSO (stock). Dilute into protein buffer. Ensure final DMSO < 5%.
    
  • Pulse Sequence: Use a standard STD pulse sequence (e.g., stddiff in Bruker/Varian libraries).[1]

    • On-resonance irradiation: 0.0 - 0.5 ppm (Protein methyl region).[1]

    • Off-resonance irradiation: 30 ppm (Far from ligand signals).[1]

    • Saturation time: 2.0 seconds (Gaussian pulse train).[1]

  • Data Acquisition: Acquire 1D

    
    H spectra interleaved (on/off resonance).
    
  • Analysis (Self-Validation):

    • Subtract ON from OFF spectra.[1]

    • Positive Result: Signals corresponding to the Cyclohexyl protons (1.2 - 1.8 ppm) appear in the difference spectrum.[1] This confirms the cyclohexyl group is in close contact (<5 Å) with the protein.[1]

    • Negative Control: Perform the same experiment with denatured protein or excess competitive inhibitor.[1] The STD signal should disappear.[1]

Protocol B: X-ray Co-Crystallography (Soaking)

Purpose: To obtain the definitive 3D binding mode.[1]

Step-by-Step Methodology:

  • Crystal Growth: Grow apo-crystals of the target protein using standard hanging drop vapor diffusion.[1]

  • Soaking Solution: Prepare a solution containing:

    • Mother liquor components.[1]

    • 20-50 mM 3-Chloro-6-cyclohexylpyridazine (high concentration is vital for low-affinity fragments).[1]

    • 10-20% DMSO (to solubilize the hydrophobic ligand).[1]

  • Soaking Procedure: Transfer apo-crystals into the soaking solution for 1 hour to 24 hours.

    • Expert Tip: The high solubility of the cyclohexyl analog (vs. phenyl) allows higher soaking concentrations, increasing occupancy.[1]

  • Data Collection & Refinement:

    • Collect diffraction data at 100K.[1]

    • After molecular replacement, inspect the

      
       difference map (green mesh) at 3.0 
      
      
      
      .[1]
    • Look for the distinct "chair" electron density of the cyclohexyl ring.[1]

Visualizing the Binding Mode

The following diagram illustrates the hypothetical but chemically logical binding mode of this scaffold in a typical kinase or hydrophobic pocket.

BindingMode cluster_ligand Ligand: 3-Cl-6-cyclohexylpyridazine cluster_protein Protein Binding Pocket Pyridazine Pyridazine Ring (N-N Acceptor) Chlorine 3-Chloro (Halogen Bond?) Pyridazine->Chlorine Cyclohexyl 6-Cyclohexyl (Hydrophobic Core) Pyridazine->Cyclohexyl Hinge Hinge Region (Backbone NH) Pyridazine->Hinge H-Bond (2.8 Å) Solvent Solvent Front Chlorine->Solvent Solvent Exposed or Halogen Bond HydroPocket Deep Hydrophobic Pocket (Val/Leu/Phe) Cyclohexyl->HydroPocket Van der Waals (Shape Match)

Figure 2: Interaction Map.[1] The Pyridazine nitrogen typically acts as a Hydrogen Bond Acceptor (e.g., to a Kinase Hinge), while the Cyclohexyl group occupies a hydrophobic sub-pocket.[1]

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009).[1] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. [1]

  • Erlanson, D. A., et al. (2016).[1] Fragment-to-Lead: Driving Drug Discovery. Annual Reports in Medicinal Chemistry.

  • Mayer, M., & Meyer, B. (1999).[1] Characterization of Ligand Binding by Saturation Transfer Difference NMR Spectroscopy. Angewandte Chemie International Edition.

  • BindingDB Entry BDBM743822 . Complex Inhibitors containing Pyridazine Scaffolds. BindingDB.[1]

  • PubChem Compound Summary . 3-Chloro-6-phenylpyridazine (Analog Data). National Center for Biotechnology Information.[1] [1]

Sources

A Senior Application Scientist's Guide to Comparative Docking Studies of Pyridazine-Based Ligands

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Ascendancy of the Pyridazine Scaffold in Modern Drug Discovery

The pyridazine ring, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, has emerged as a "privileged structure" in medicinal chemistry.[1][2] Its unique physicochemical properties, including its dipole moment, hydrogen bonding capabilities, and ability to modulate lipophilicity, make it a versatile scaffold for designing potent and selective ligands for a wide array of biological targets.[3] Pyridazine derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antihypertensive, and antimicrobial effects.[4][5][6]

This guide provides a comprehensive overview of performing and interpreting comparative molecular docking studies for pyridazine-based ligands. As researchers and drug development professionals, our goal extends beyond simply generating docking scores; we aim to derive meaningful structure-activity relationships (SAR) that can guide the rational design of next-generation therapeutics. This document is structured to provide not only a step-by-step protocol for robust docking studies but also the scientific rationale behind each critical decision in the workflow, ensuring that the generated data is both reliable and insightful.

Common Protein Targets for Pyridazine-Based Ligands

The versatility of the pyridazine scaffold allows it to interact with a diverse range of protein targets. Understanding these targets is the first step in any meaningful docking study.[1]

  • Protein Kinases: This is arguably the most prominent class of targets for pyridazine derivatives.[7] Kinases play a pivotal role in cell signaling, and their dysregulation is a hallmark of cancer.[7] Pyridazine-based compounds have been successfully designed to target a variety of kinases, including:

    • Epidermal Growth Factor Receptor (EGFR): A key target in non-small cell lung cancer and other malignancies.[8][9][10]

    • c-Jun N-terminal Kinase (JNK): Implicated in inflammatory responses and cancer.[5]

    • Cyclin-Dependent Kinases (CDKs): Master regulators of the cell cycle and attractive targets for cancer therapy.[11]

    • Anaplastic Lymphoma Kinase (ALK): A crucial target in certain types of lymphoma and lung cancer.[12]

  • Phosphodiesterases (PDEs): These enzymes are responsible for hydrolyzing cyclic nucleotides (cAMP and cGMP), which are key second messengers in various signaling pathways.[6][13] Pyridazine derivatives have shown inhibitory activity against several PDE isoforms, making them promising candidates for the treatment of cardiovascular and inflammatory diseases.[6][13][14][15][16][17]

  • Other Enzymes and Receptors: The application of pyridazine-based ligands extends beyond kinases and PDEs. Docking studies have also explored their interactions with:

    • Urokinase: A serine protease involved in cancer metastasis.[4]

    • DNA Gyrase: An essential bacterial enzyme, making it a target for antibacterial agents.

    • Cannabinoid Receptors (CB2): Implicated in pain, inflammation, and immune modulation.

Methodology: A Framework for Rigorous Comparative Docking Studies

The credibility of any in silico study hinges on the robustness of its methodology. The following protocol is designed to be a self-validating system, incorporating best practices to ensure the scientific integrity of the results.

Experimental Protocol: Step-by-Step Molecular Docking Workflow
  • Protein Preparation:

    • Selection of PDB Structure: Choose a high-resolution crystal structure of the target protein from the Protein Data Bank (PDB). The presence of a co-crystallized ligand similar to the pyridazine scaffold is highly desirable as it validates the binding pocket.

    • Initial Protein Cleanup: Remove all non-essential molecules, such as water, ions, and co-solvents, unless they are known to play a critical role in ligand binding.

    • Protonation and Tautomeric State Assignment: Assign correct protonation states for titratable residues (e.g., His, Asp, Glu) at a physiological pH (typically 7.4). This step is critical as it directly influences hydrogen bonding networks.

    • Energy Minimization: Perform a constrained energy minimization of the protein structure to relieve any steric clashes while preserving the overall backbone conformation.

  • Ligand Preparation:

    • 2D to 3D Conversion: Convert the 2D structures of the pyridazine-based ligands into 3D conformations.

    • Tautomer and Ionization State Generation: Generate all possible tautomeric and ionization states of the ligands at the chosen physiological pH. The nitrogen atoms in the pyridazine ring can significantly influence the pKa of nearby functional groups.

    • Energy Minimization: Perform an energy minimization of each ligand conformation to obtain a low-energy, stable structure.

  • Binding Site Definition and Grid Generation:

    • Binding Site Identification: If a co-crystallized ligand is present, define the binding site as the region within a specified radius (e.g., 10 Å) around the ligand. In the absence of a co-crystallized ligand, use computational tools to predict potential binding pockets.

    • Grid Generation: Generate a docking grid that encompasses the entire binding site. The grid defines the space where the docking algorithm will search for favorable ligand poses.

  • Molecular Docking:

    • Choice of Docking Algorithm and Scoring Function: Select an appropriate docking program (e.g., AutoDock, Glide, GOLD). The choice should be guided by the specific research question and the nature of the target protein. It is often beneficial to use multiple docking programs and compare the results for a more comprehensive analysis.

    • Docking Execution: Dock the prepared library of pyridazine ligands into the prepared protein receptor.

    • Pose Generation and Scoring: The docking program will generate a set of possible binding poses for each ligand and rank them based on a scoring function that estimates the binding affinity.

  • Post-Docking Analysis and Validation:

    • Visual Inspection: Visually inspect the top-ranked poses to ensure they are sterically and chemically reasonable. Pay close attention to key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, particularly involving the pyridazine ring.

    • Re-docking of Native Ligand: As a crucial validation step, re-dock the co-crystallized ligand into the binding site. A root-mean-square deviation (RMSD) of less than 2.0 Å between the docked pose and the crystal structure pose is generally considered a successful validation.[18][19]

    • Comparison with Experimental Data: Whenever possible, correlate the docking scores with experimental binding affinities (e.g., IC50, Ki) to assess the predictive power of the docking protocol.

Visualization of the Docking Workflow

docking_workflow cluster_prep Preparation Phase cluster_dock Docking & Analysis Phase cluster_output Output PDB Select PDB Structure Clean Clean Protein (Remove Water, Ions) PDB->Clean Protonate Protonate & Assign Tautomers Clean->Protonate Min_Prot Energy Minimize Protein Protonate->Min_Prot Grid Define Binding Site & Generate Grid Min_Prot->Grid Ligands Prepare Pyridazine Ligand Library (2D to 3D) Min_Lig Energy Minimize Ligands Ligands->Min_Lig Dock Perform Molecular Docking Min_Lig->Dock Grid->Dock Analyze Analyze Poses & Interactions Dock->Analyze Validate Validate (Re-docking, Compare to Experimental) Analyze->Validate SAR Structure-Activity Relationship (SAR) Validate->SAR

Caption: A generalized workflow for comparative molecular docking studies.

Comparative Docking Analysis of Pyridazine Derivatives

The core of this guide is the comparative analysis of docking results. By systematically comparing the predicted binding modes and affinities of a series of pyridazine-based ligands, we can uncover valuable SAR insights.

Case Study 1: Pyridazine-Based Inhibitors of EGFR

Several studies have explored the potential of pyridazine derivatives as EGFR inhibitors.[8][9][10] A comparative analysis of the docking results from these studies can provide a clearer picture of the key structural features required for potent inhibition.

Compound IDScaffold ModificationDocking Score (kcal/mol)Key Interactions with EGFR Active SiteReference
Erlotinib (Reference) Quinazoline-10.27H-bond with Met769[8]
Compound IXn Pyridazine-Pyrazoline Hybrid-9.71H-bonds with Met793 and Lys745[10][20]
Compound IXg Pyridazine-Pyrazoline Hybrid-9.55H-bonds with Met793 and Asp855[10]
Pyrazolo-pyridazine 4 Pyrazolo[3,4-c]pyridazine-11.35H-bonds with Gln767, Met769, and Thr830[8]
SPP10 Spiro-pyrrolopyridazine-152.468 (arbitrary units)H-bonds with Lys851, Arg817, Ala698, Asp831[9]

Analysis of EGFR Docking Results:

The data suggests that the pyridazine scaffold can effectively mimic the interactions of known EGFR inhibitors like erlotinib. The pyrazolo[3,4-c]pyridazine derivative 4 shows a particularly favorable docking score, attributed to multiple hydrogen bonds with key residues in the ATP binding pocket.[8] The spiro-pyrrolopyridazine derivative SPP10 also demonstrates strong predicted binding, highlighting the potential for further scaffold diversification.[9]

Case Study 2: Pyridazinone Derivatives as PDE3A Inhibitors

A study by Muñoz-Gutiérrez et al. investigated a series of bicyclic heteroaromatic pyridazinone and pyrazolone derivatives as PDE3A inhibitors.[14][15][16] Their work provides an excellent example of how docking can be combined with QSAR to understand the structural determinants of activity.

Compound SeriesKey Structural FeaturePredicted Binding ModeKey Interactions with PDE3A Active SiteReference
Set 1 Bicyclic heteroaromatic pyridazinonesSimilar orientation for most compoundsH-bonds with His961 and Gln1001; π-stacking with Phe1004[14][15][16]
Set 2-5 Bicyclic heteroaromatic-pyrazolonesSimilar orientation for most compoundsH-bonds with catalytic amino acids[14][15][16]

Analysis of PDE3A Docking Results:

The docking studies revealed that the pyridazinone/pyrazolone ring is crucial for establishing key hydrogen bonds with the catalytic residues of PDE3A.[14][15][16] Furthermore, a π-stacking interaction with Phe1004 was identified as a significant contributor to binding.[14][15][16] These findings were instrumental in developing 3D-QSAR models that highlighted the importance of steric and hydrophobic fields in modulating the inhibitory activity of these compounds.[14][15][16]

Visualization of Ligand-Protein Interactions

ligand_interaction cluster_protein Protein Active Site cluster_ligand Pyridazine Ligand Met793 Met793 Lys745 Lys745 Asp855 Asp855 Pyridazine Pyridazine Core Pyridazine->Met793 H-bond Substituent1 Substituent 1 Substituent1->Lys745 H-bond Substituent2 Substituent 2 Substituent2->Asp855 Hydrophobic Interaction

Caption: A simplified representation of pyridazine ligand interactions.

Conclusion and Future Perspectives

Comparative molecular docking is an indispensable tool in the modern drug discovery pipeline for pyridazine-based ligands. When conducted with scientific rigor and a deep understanding of the underlying principles, it can provide invaluable insights into the molecular basis of ligand recognition and guide the optimization of lead compounds. The case studies presented here demonstrate how a systematic comparison of docking results can elucidate key structure-activity relationships.

References

  • Al-Ostoot, F. H., et al. (2021). Click Synthesis, Anticancer Activity and Molecular Docking Studies on Pyridazinone Scaffolds. Bentham Science Publishers.
  • He, Z. X., et al. (2020). Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules. European Journal of Medicinal Chemistry, 190, 112108.
  • Panwar, R., et al. (2025).
  • Muñoz-Gutiérrez, C., et al. (2017). Docking and quantitative structure–activity relationship of bi-cyclic heteroaromatic pyridazinone and pyrazolone derivatives as phosphodiesterase 3A (PDE3A) inhibitors. PLOS ONE, 12(12), e0189213.
  • El-Sayed, N. N. E., et al. (2022). Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2-b]pyridazine Derivatives Bearing Sulfonamides. Molecules, 27(16), 5289.
  • Abdel-Sattar, E. A. M., et al. (2023). Nanoparticles of a Pyrazolo-Pyridazine Derivative as Potential EGFR and CDK-2 Inhibitors: Design, Structure Determination, Anticancer Evaluation and In Silico Studies. Molecules, 28(21), 7304.
  • Muñoz-Gutiérrez, C., et al. (2017). Docking and quantitative structure-activity relationship of bi-cyclic heteroaromatic pyridazinone and pyrazolone derivatives as phosphodiesterase 3A (PDE3A) inhibitors. PubMed.
  • Muñoz-Gutiérrez, C., et al. (2017). Docking and quantitative structure–activity relationship of bi-cyclic heteroaromatic pyridazinone and pyrazolone derivatives as phosphodiesterase 3A (PDE3A) inhibitors. Semantic Scholar.
  • Yilmaz, V. T., et al. (2024). Evaluation of Novel Spiro-pyrrolopyridazine Derivatives as Anticancer Compounds: In Vitro Selective Cytotoxicity, Induction of Apoptosis, EGFR Inhibitory Activity, and Molecular Docking Analysis. ACS Omega.
  • He, Z. X., et al. (2024). Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review. Bioorganic & Medicinal Chemistry, 110, 117847.
  • Unnamatla, S., et al. (2025).
  • El-Assal, M. I., et al. (2025). In silico design of novel pyridazine derivatives as balanced multifunctional agents against Alzheimer's disease. Scientific Reports, 15(1), 1-16.
  • El-Sayed, N. N. E., et al. (2022).
  • Ahmed, M. F., et al. (2021). Development of pyridazine derivatives as potential EGFR inhibitors and apoptosis inducers: Design, synthesis, anticancer evaluation, and molecular modeling studies. Bioorganic Chemistry, 106, 104473.
  • Alghamdi, S., & Asif, M. (2021). Pyridazine derivatives act as phosphodiesterase-III, IV, and V Inhibitors. Journal of Applied Organometallic Chemistry, 1(3), 116-124.
  • El-Sharkawy, M. A., et al. (2024).
  • Alghamdi, S., & Asif, M. (2021). Pyridazine Derivatives Act as Phosphodiesterase-III, IV, and V Inhibitors. Journal of Applied Organometallic Chemistry, 1(3), 116-124.
  • Li, Y., et al. (2017). 3D-QSAR and Docking Studies on Pyrimidine Derivatives of Second-Generation ALK Inhibitors. Drug Research, 67(11), 646-654.
  • Pathan, A. A., et al. (2024). Targeting Acute Myeloid Leukemia with 1,2,4-triazolo[4,3-b]pyridazine derivatives: a molecular docking, dynamics, and ADMET approach. Journal of Biomolecular Structure and Dynamics, 1-16.
  • El-Gazzar, M. G., et al. (2021). Synthesis, Molecular Modeling of Novel Substituted Pyridazinones and their Vasorelaxant Activities. Medicinal Chemistry, 17(8), 947-962.
  • Roy, K., et al. (2021). First molecular modelling report on tri-substituted pyrazolines as phosphodiesterase 5 (PDE5) inhibitors through classical and machine learning based multi-QSAR analysis. SAR and QSAR in Environmental Research, 32(11), 917-939.
  • Huang, N., et al. (2006). Benchmarking sets for molecular docking. Journal of medicinal chemistry, 49(23), 6789-6801.
  • Ghasemi, M., et al. (2024). Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries. BioImpacts, 14(2), 29955.
  • Ghasemi, M., et al. (2024). Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries. PubMed.
  • Al-Anazi, A. M., et al. (2021). Synthesis, anticancer activity and docking studies of pyrazoline and pyrimidine derivatives as potential epidermal growth factor receptor (EGFR) inhibitors. Arabian Journal of Chemistry, 14(11), 103401.
  • El-Gohary, N. S., et al. (2021). Transition metal complexes of pyridazine-based ligand: synthesis, characterization, biological activities, and molecular docking studies. Request PDF.
  • Meanwell, N. A. (2023). The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. Blumberg Institute.

Sources

Safety Operating Guide

Personal protective equipment for handling 3-Chloro-6-cyclohexylpyridazine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment and Handling Guide for 3-Chloro-6-cyclohexylpyridazine CAS: 105538-78-1 Audience: Drug Discovery Researchers, Medicinal Chemists, and EHS Officers.

Chemical Identity & Hazard Profile

3-Chloro-6-cyclohexylpyridazine is a halogenated heterocyclic building block frequently employed in medicinal chemistry for SNAr (Nucleophilic Aromatic Substitution) reactions and Suzuki-Miyaura couplings. Its structural combination of a reactive chloropyridazine core and a lipophilic cyclohexyl ring dictates specific handling protocols to manage both reactivity and bioavailability risks.

Physicochemical Properties
PropertyDataOperational Implication
CAS Number 105538-78-1Use for inventory tracking and waste labeling.
Molecular Weight 196.68 g/mol --
Physical State Solid (Crystalline powder)Risk of dust inhalation; requires static control.
Solubility Soluble in DMSO, DCM, MeOHUse compatible gloves for specific solvents.
Reactivity Electrophilic (C-Cl bond)Moisture sensitive over time; store under inert gas.
GHS Hazard Classification (Derived from Analogs)

Based on Structure-Activity Relationships (SAR) with 3-chloro-6-phenylpyridazine and 3,4,6-trichloropyridazine.

  • Skin Irritation (Category 2): Causes skin irritation upon contact.

  • Eye Irritation (Category 2A): Causes serious eye irritation.

  • STOT-SE (Category 3): May cause respiratory irritation.[1]

  • Acute Toxicity (Oral/Dermal): Treat as potentially harmful if swallowed or absorbed through skin.

Strategic PPE Matrix

Selection of Personal Protective Equipment (PPE) must address two vectors: the solid chemical itself and the solvents used to dissolve it (often Dichloromethane or DMF).

Protection ZoneRecommended EquipmentTechnical Rationale
Hand Protection (Dry Solid) Nitrile Gloves (Min. 0.11 mm thickness)Nitrile provides excellent resistance to solid organic powders.
Hand Protection (In Solution) Double Gloving or Laminate (Silver Shield) If dissolved in DCM , standard nitrile degrades in <5 mins. Use Silver Shield liners or double-glove with immediate change upon splash.
Respiratory Fume Hood (Primary) or N95/P100 Mask (Secondary)Engineering controls (Hood) are superior. If weighing outside a hood, a fit-tested P100 respirator is mandatory to prevent inhalation of irritant dust.
Eye/Face Chemical Safety Goggles Side-shield safety glasses are insufficient for fine powders that can drift around lenses. Goggles provide a seal against dust entry.
Body Lab Coat (Cotton/Poly blend) + Tyvek Sleeves Disposable Tyvek sleeves prevent powder accumulation on lab coat cuffs, a common source of secondary exposure.

Operational Protocols

Phase 1: Reception & Storage
  • Inspection: Upon receipt, inspect the bottle for breakage. If the container is swollen, do not open (indicates decomposition/gas buildup).

  • Storage: Store at 2-8°C (Refrigerated) under an inert atmosphere (Argon or Nitrogen). The C-Cl bond can hydrolyze slowly in moist air, releasing HCl gas.

  • Segregation: Keep away from strong oxidizing agents and strong bases.

Phase 2: Weighing & Solubilization
  • Static Control: Cyclohexyl derivatives can be waxy or static-prone. Use an anti-static gun or ionizer bar inside the balance enclosure to prevent powder scattering.

  • Containment: Perform all weighing inside a certified chemical fume hood.

  • Solvent Addition: Add solvent slowly to the solid. Avoid adding solid to boiling solvent to prevent flash-boiling and aerosolization.

Phase 3: Reaction Setup (SNAr / Coupling)
  • Inertion: Purge the reaction vessel with Nitrogen/Argon before heating.

  • Temperature Control: Chloropyridazines are thermally stable but can decompose exothermically if overheated with nucleophiles. Use a silicone oil bath with a digital temperature probe (internal monitoring preferred).

Visual Safety Workflow

The following diagram outlines the "Cradle-to-Grave" safety logic for handling this compound in a research setting.

SafetyWorkflow Start Storage (4°C, Inert Gas) Weighing Weighing (Fume Hood + Static Control) Start->Weighing Transfer Sealed Reaction Reaction Setup (Closed Vessel, N2) Weighing->Reaction Dissolve & Add Reaction->Start Return Excess Waste Disposal (Halogenated Stream) Reaction->Waste Quench & Discard

Caption: Operational workflow ensuring containment from cold storage through to halogenated waste disposal.

Emergency Response

Spill Cleanup (Solid)
  • Evacuate: Clear the immediate area of non-essential personnel.

  • PPE Up: Wear goggles, double nitrile gloves, and a P100 respirator.

  • Contain: Do not dry sweep. Cover the spill with a damp paper towel (water or mineral oil) to suppress dust.

  • Collect: Scoop the wet material into a wide-mouth jar.

  • Clean: Wipe the surface with a soap/water solution, followed by an alcohol wipe.

First Aid
  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention (suspect respiratory irritation).

  • Skin Contact: Wash with soap and water for 15 minutes. Do not use alcohol/acetone on skin (enhances absorption).

  • Eye Contact: Rinse with water for 15 minutes, lifting eyelids. Consult an ophthalmologist.

Waste Disposal

Disposal must comply with RCRA (USA) or local hazardous waste regulations.

  • Classification: Halogenated Organic Waste .

  • Segregation: Do NOT mix with non-halogenated solvents (e.g., Acetone/Ethanol waste streams) if your facility separates them, as the chlorine content requires high-temperature incineration (>1100°C) to prevent dioxin formation.

  • Labeling: Label clearly as "Contains 3-Chloro-6-cyclohexylpyridazine - Toxic/Irritant."

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13735308, 3-chloro-6-cyclohexylpyridazine. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.